2-(2-Bromo-6-nitrophenyl)acetic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-6-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWAAWMXRXSOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618340 | |
| Record name | (2-Bromo-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-74-5 | |
| Record name | (2-Bromo-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Bromo-6-nitrophenyl)acetic acid chemical properties
An In-depth Technical Guide to 2-(2-Bromo-6-nitrophenyl)acetic Acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, outlines a robust synthetic pathway, explores its characteristic reactivity, and discusses its significance as a building block for complex molecular architectures, particularly in the realm of heterocyclic chemistry.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 37777-74-5) is a substituted phenylacetic acid derivative.[1][2] The strategic placement of the bromo and nitro groups ortho to each other and to the acetic acid moiety imparts unique reactivity to the molecule. The electron-withdrawing nature of the nitro group and the steric hindrance and electronic effects of the bromine atom are critical determinants of its chemical behavior.
Below is the chemical structure of the molecule:
Caption: Chemical structure of this compound.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 37777-74-5 | [1][2][3] |
| Molecular Formula | C₈H₆BrNO₄ | [3][4] |
| Molecular Weight | 260.04 g/mol | [3][4] |
| IUPAC Name | This compound | [1] |
| Appearance | Expected to be a solid, likely pale yellow to brown crystalline powder | [5] |
| Storage | Room temperature, dry conditions | [3] |
Synthesis Methodology: A Guided Protocol
The synthesis of this compound is not commonly detailed in standard literature, but a plausible and robust pathway can be designed based on established organic chemistry principles, particularly from methods used for analogous compounds.[6][7] A logical approach involves the oxidation of the corresponding toluene derivative. This method is chosen for its reliability and the commercial availability of the starting material.
The overall workflow can be visualized as follows:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Hydrolysis of the Nitrile
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.
Step 1: Benzylic Bromination of 2-Bromo-6-nitrotoluene
-
Causality: This step selectively functionalizes the methyl group via a free-radical mechanism, leaving the aromatic ring untouched. N-Bromosuccinimide (NBS) is a reliable source of bromine radicals, and Azobisisobutyronitrile (AIBN) serves as the radical initiator.
-
To a solution of 2-bromo-6-nitrotoluene (1 equiv.) in carbon tetrachloride (CCl₄), add NBS (1.1 equiv.) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude 1-bromo-2-(bromomethyl)-3-nitrobenzene, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(2-Bromo-6-nitrophenyl)acetonitrile
-
Causality: The highly reactive benzylic bromide is an excellent substrate for Sₙ2 displacement. Sodium cyanide (NaCN) acts as the nucleophile to introduce the nitrile functionality, which is the precursor to the carboxylic acid.
-
Dissolve the crude benzylic bromide from Step 1 in a mixture of acetone and water.
-
Add sodium cyanide (1.2 equiv.) portion-wise, maintaining the temperature below 30°C with an ice bath.
-
Stir vigorously at room temperature for several hours. Monitor by TLC.
-
Upon completion, remove the acetone via rotary evaporation. Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to give the crude nitrile.
Step 3: Hydrolysis to this compound
-
Causality: Strong acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid.[7] This is a standard and high-yielding transformation.
-
Carefully add the crude nitrile from Step 2 to a pre-prepared solution of concentrated sulfuric acid and water (e.g., a 2:1 mixture).[7]
-
Heat the mixture to boiling under reflux for several hours.[7] The reaction progress can be monitored by the cessation of ammonia evolution (if a basic workup is used) or by TLC.
-
Cool the dark reaction mixture in an ice bath and pour it into a beaker of ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Step 4: Purification and Characterization (Self-Validation)
-
Causality: Recrystallization is a critical step to remove impurities, yielding a product of high purity suitable for further research. Characterization confirms the molecular structure and validates the success of the synthesis.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene).
-
Dry the purified crystals under vacuum.
-
Determine the melting point and compare it to literature values of similar compounds.
-
Obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to confirm the structure and purity of the final product.[8]
Chemical Reactivity and Mechanistic Insights
The utility of this compound lies in its potential for intramolecular cyclization reactions, making it a valuable precursor for heterocyclic systems. The key transformation involves the reduction of the nitro group to an amine, which can then react with the neighboring acetic acid side chain.
Reductive Cyclization to form 7-Bromo-1,3-dihydro-2H-indol-2-one
This reaction is a cornerstone of this molecule's application. The reduction of the nitro group creates a powerful intramolecular nucleophile (the amine) perfectly positioned to attack the electrophilic carbonyl carbon of the acetic acid group (or its activated form), leading to the formation of a five-membered lactam ring.
Caption: Key reactivity pathway: Reductive cyclization to an oxindole derivative.
-
Mechanism Rationale:
-
Reduction: The nitro group is readily reduced to an aniline derivative using various reagents. Common choices include catalytic hydrogenation (H₂ over Pd/C) or dissolving metal reductions (e.g., Fe in acetic acid, SnCl₂ in HCl). The choice of reagent can be critical to avoid debromination.
-
Cyclization: The resulting 2-(2-amino-6-bromophenyl)acetic acid can spontaneously cyclize upon heating or under mild acidic/basic conditions. The amino group attacks the carboxylic acid, eliminating a molecule of water to form the stable amide bond within the lactam ring system.
-
Applications in Drug Discovery and Organic Synthesis
Nitroarenes are crucial building blocks in medicinal chemistry.[9] The structural motif present in this compound is a precursor to a variety of biologically active heterocyclic scaffolds.
-
Precursor to Heterocycles: As demonstrated above, its primary application is in the synthesis of substituted oxindoles and other related lactams.[5] These core structures are found in numerous pharmaceuticals and natural products with diverse biological activities, including kinase inhibitors and anticancer agents.
-
Chemical Handle for Diversification: The bromine atom serves as a versatile handle for further molecular elaboration. It can be subjected to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the creation of diverse compound libraries for drug screening.
-
Intermediate for Bioactive Molecules: This compound and its derivatives are valuable intermediates in the multi-step synthesis of complex target molecules.[3][5] The ability to form heterocycles is particularly useful in constructing molecules that can interact with biological targets like enzymes and receptors.[10]
Safety and Handling
As a laboratory chemical, this compound and its precursors require careful handling in accordance with good laboratory practices. While a specific MSDS for this compound is not widely available, data from structurally similar chemicals provide a strong basis for safety protocols.[11][12]
-
Health Hazards:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[11] Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.[11]
-
Keep the container tightly closed.
-
References
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]
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PubChem. (n.d.). 2-(3-Bromo-5-nitrophenyl)acetic acid. Retrieved from [Link]
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An In-depth Technical Guide to 2-(2-Bromo-6-nitrophenyl)acetic acid (CAS: 37777-74-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-Bromo-6-nitrophenyl)acetic acid, a key building block in synthetic organic chemistry. We will delve into its chemical properties, synthesis, reactivity, and potential applications, particularly in the realm of drug discovery and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecules.
Compound Profile
This compound is a substituted phenylacetic acid derivative characterized by the presence of both a bromine atom and a nitro group on the aromatic ring. This unique substitution pattern imparts specific reactivity to the molecule, making it a versatile intermediate for the synthesis of a variety of complex organic structures.
| Property | Value |
| CAS Number | 37777-74-5 |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Appearance | Off-white to light yellow solid[1] |
| Storage | Sealed in dry, Room Temperature[1] |
Molecular Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves a multi-step process starting from a readily available substituted toluene. The following protocol is a generalized procedure based on established organic chemistry principles and published methods for analogous compounds.
Workflow for the Synthesis:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Side-chain Bromination of 2-Bromo-6-nitrotoluene:
-
To a solution of 2-bromo-6-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to yield 1-bromo-2-(bromomethyl)-3-nitrobenzene.
-
-
Cyanation of 1-bromo-2-(bromomethyl)-3-nitrobenzene:
-
Dissolve the crude product from the previous step in a polar aprotic solvent (e.g., acetone or DMSO).
-
Add a solution of sodium cyanide or potassium cyanide in water.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2-bromo-6-nitrophenyl)acetonitrile.
-
-
Hydrolysis of 2-(2-bromo-6-nitrophenyl)acetonitrile:
-
To the crude nitrile, add an excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
If using acid hydrolysis, cool the mixture and pour it onto ice. Collect the precipitated product by filtration.
-
If using basic hydrolysis, cool the mixture and acidify with a strong acid to precipitate the carboxylic acid. Collect the product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Spectroscopic Data
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Spectroscopic Data for this compound | |
| ¹H NMR | Available from commercial suppliers[2] |
| IR Spectrum | Available from commercial suppliers[2] |
| Mass Spectrum | Available from commercial suppliers[2] |
Reactivity and Synthetic Applications
The unique arrangement of the bromo, nitro, and acetic acid functionalities in this compound makes it a valuable precursor for various synthetic transformations.
Intramolecular Friedel-Crafts Acylation: Synthesis of Indanones
One of the most significant applications of this compound is in the synthesis of substituted indanones through intramolecular Friedel-Crafts acylation. The acetic acid side chain can be activated and then cyclized onto the aromatic ring to form a five-membered ring system. Indanone scaffolds are present in numerous biologically active molecules.[3][4][5]
Reaction Pathway:
Caption: Pathway for the synthesis of indanones from this compound.
Experimental Considerations:
-
Activation of the Carboxylic Acid: The carboxylic acid must first be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride.
-
Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride, is typically required to promote the intramolecular acylation. The reaction is often carried out in an inert solvent like dichloromethane or nitrobenzene.
-
Reaction Conditions: The reaction temperature and time need to be carefully optimized to maximize the yield of the desired indanone and minimize side reactions.
Reduction of the Nitro Group and Subsequent Cyclization
The nitro group can be selectively reduced to an amine, which can then undergo intramolecular cyclization with the carboxylic acid moiety to form various heterocyclic systems. This is a powerful strategy for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. The reduction of the nitro group can be achieved using various reagents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.
Cross-Coupling Reactions
The bromine atom on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, further expanding the synthetic utility of this building block.
Potential Applications in Drug Discovery
The structural motifs accessible from this compound are of significant interest in drug discovery.
-
Indanone Derivatives: As mentioned, indanones exhibit a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[4][6]
-
Heterocyclic Compounds: The ability to synthesize various nitrogen-containing heterocycles opens up possibilities for developing novel therapeutic agents targeting a wide array of diseases. Nitro compounds themselves have been shown to possess diverse biological activities.[7][8]
-
Scaffold for Library Synthesis: Due to its multiple reactive sites, this compound can serve as a versatile scaffold for the combinatorial synthesis of compound libraries for high-throughput screening.
Safety and Handling
As with any chemical reagent, proper safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, and is intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
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(2-Nitrophenyl)acetic acid. In Wikipedia; 2023. [Link]
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Acetic acid, 2-bromo-, 4-nitrophenyl ester. PubChem. [Link]
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2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]
- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
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2-(2-((2-BROMO-6-CHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. precisionFDA. [Link]
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Reinvestigation of the Mannich reaction of 4-nitrophenylacetic acid and 2,4-dinitrophenylacetic acid. ACS Publications. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. [Link]
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2-Bromophenylacetic acid. PubChem. [Link]
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Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. [Link]
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Acetic acid, bromo-. National Institute of Standards and Technology. [Link]
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2-(2-bromo-4-nitrophenyl)acetic acid (C8H6BrNO4). PubChemLite. [Link]
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2-(2-Methyl-6-nitrophenyl)acetic acid. PubChem. [Link]
- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
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2-(3-Bromo-5-nitrophenyl)acetic acid. PubChem. [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
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Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
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Synthesis and Pharmacological Evaluation of Some Indanone-3-acetic acid Derivatives. Asian Journal of Chemistry. [Link]
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synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. [Link]
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A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
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Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Publishing. [Link]
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Acetic acid. National Institute of Standards and Technology. [Link]
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Synthesis and Activity of Aurone and Indanone Derivatives. PubMed. [Link]
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Special Issue “The Role of Natural Products in Drug Discovery”. MDPI. [Link]
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Part II: nitroalkenes in the synthesis of heterocyclic compounds. ResearchGate. [Link]
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Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. ResearchGate. [Link]
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. [Link]
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α-Bromophenylacetic acid. National Institute of Standards and Technology. [Link]
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Gold-Facilitated '6-Exo-dig' Intramolecular Cyclization of 2-[(2-Nitrophenyl)ethynyl]phenylacetic Acids. Repositorio UC. [Link]
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2-(2-Bromo-4-methyl-5-nitrophenyl)acetic acid. PubChem. [Link]
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Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. [Link]
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- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Properties of 2-(2-Bromo-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Scaffold for Chemical Innovation
As a Senior Application Scientist, my experience has consistently highlighted the pivotal role of well-characterized molecular scaffolds in the advancement of chemical and pharmaceutical research. The compound 2-(2-bromo-6-nitrophenyl)acetic acid, with its unique substitution pattern, represents a compelling, albeit underexplored, building block. Its trifunctional nature—a carboxylic acid for amide coupling and salt formation, a nitro group amenable to reduction, and a reactive bromo substituent for cross-coupling reactions—positions it as a versatile starting material for the synthesis of a diverse array of complex molecules. This guide is born out of the necessity for a consolidated, in-depth technical resource on this compound. It is designed not merely as a compilation of data, but as a practical tool to empower researchers to harness the full synthetic potential of this intriguing molecule. By providing a thorough understanding of its structure, properties, and reactivity, we aim to accelerate innovation and discovery in laboratories engaged in the critical work of developing novel therapeutics and functional materials.
Molecular Identity and Physicochemical Characteristics
This compound is a substituted phenylacetic acid derivative. A comprehensive understanding of its fundamental properties is the bedrock for its effective application in synthesis and drug design.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 37777-74-5 | [1] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1] |
| MDL Number | MFCD10566470 | [1] |
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Expected to be a solid | Based on related compounds |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and ethyl acetate | Inferred from structural similarity to other phenylacetic acid derivatives |
| Storage | Room temperature, dry conditions | [1] |
Elucidation of the Molecular Structure
The precise arrangement of atoms and functional groups in this compound dictates its reactivity and potential for forming specific intermolecular interactions, which is of paramount importance in drug development.
Structural Representation
Caption: 2D structure of this compound.
Spectroscopic Characterization
While a complete set of publicly available, high-resolution spectra for this compound is not readily found, we can predict the expected spectral features based on its structure and data from analogous compounds. This predictive analysis is crucial for researchers to identify and characterize this molecule in their own experimental work.
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain.
-
Aromatic Region (δ 7.0-8.5 ppm): The three protons on the phenyl ring will likely appear as a complex multiplet or as distinct doublets and a triplet, depending on the coupling constants. The electron-withdrawing effects of the nitro and bromo groups will shift these protons downfield.
-
Methylene Protons (-CH₂-) (δ ~4.0 ppm): The two protons of the methylene group adjacent to the aromatic ring are expected to appear as a singlet.
-
Carboxylic Acid Proton (-COOH) (δ 10-12 ppm): This proton will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
For comparison, the ¹H NMR spectrum of the isomeric 4-bromo-2-nitrophenylacetic acid shows a multiplet for the aromatic protons between δ 7.44 and 8.01 ppm and a singlet for the methylene protons at δ 3.81 ppm in d6-DMSO.
The carbon-13 NMR spectrum provides valuable information about the carbon skeleton of the molecule.
-
Carboxylic Acid Carbon (-COOH): Expected to be in the range of δ 170-180 ppm.
-
Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 120-150 ppm). The carbons attached to the bromo and nitro groups will have their chemical shifts significantly influenced by these substituents.
-
Methylene Carbon (-CH₂-): Expected to appear around δ 35-45 ppm.
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A broad band is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1725 cm⁻¹. The IR spectrum of 4-bromo-2-nitrophenylacetic acid shows a characteristic C=O stretch at 1700 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorptions are expected, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 700 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 260 and an M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the bromine atom (-Br, 79/81 Da).
Synthesis of this compound
Proposed Synthetic Pathway: Malonic Ester Synthesis
The malonic ester synthesis is a classic and reliable method for the preparation of substituted acetic acids[2][3][4][5]. This approach would involve the alkylation of a malonate ester with a suitable 2-bromo-6-nitrobenzyl halide, followed by hydrolysis and decarboxylation.
Caption: Proposed malonic ester synthesis workflow.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Bromo-2-(bromomethyl)-3-nitrobenzene
-
To a solution of 2-bromo-6-nitrotoluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[6].
-
Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure. The crude 1-bromo-2-(bromomethyl)-3-nitrobenzene can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Synthesis of Diethyl 2-(2-bromo-6-nitrobenzyl)malonate
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After stirring for a short period, add the 1-bromo-2-(bromomethyl)-3-nitrobenzene from the previous step.
-
Reflux the reaction mixture until the alkylation is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diethyl 2-(2-bromo-6-nitrobenzyl)malonate.
Step 3: Synthesis of this compound
-
To the crude diethyl 2-(2-bromo-6-nitrobenzyl)malonate, add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Heat the mixture to reflux to effect both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid derivative[2][4][5].
-
Monitor the reaction for the cessation of CO₂ evolution.
-
Cool the reaction mixture, and the product may precipitate. If not, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by recrystallization from a suitable solvent system.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of the bromo, nitro, and carboxylic acid functionalities makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery.
Precursor for Heterocyclic Compounds
The reactive nature of the functional groups allows for a variety of chemical transformations, making this molecule a key starting material for the synthesis of diverse heterocyclic scaffolds. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. The bromo substituent can be utilized in cross-coupling reactions to introduce further complexity. Such heterocyclic compounds are prevalent in many biologically active molecules[7][8].
Building Block for Bioactive Molecules
While specific examples of drugs synthesized directly from this compound are not widely reported, its structural motifs are present in various pharmacologically active compounds. Phenylacetic acid derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the bromo and nitro groups provides handles for further chemical modification to optimize these activities. It is described as a useful intermediate for the synthesis of compounds that may be developed into antimicrobial or anti-inflammatory drugs[1].
Caption: Synthetic utility of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the hazards can be inferred from its functional groups and related compounds.
-
General Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion and Future Outlook
This compound presents itself as a chemical entity of significant synthetic potential. Its trifunctional nature offers a platform for the generation of a wide array of complex molecules, particularly those with potential biological activity. While the current body of literature on this specific compound is limited, the foundational knowledge of its constituent functional groups and the synthetic pathways available for analogous structures provide a strong starting point for its exploration.
The proposed synthetic route via malonic ester synthesis offers a reliable and adaptable method for its preparation on a laboratory scale. Further research into optimizing this synthesis and exploring alternative routes is warranted. The true value of this compound, however, lies in its application as a building block. The strategic reduction of the nitro group, coupled with cross-coupling reactions at the bromo position and derivatization of the carboxylic acid, opens doors to a vast chemical space of novel heterocyclic and biaryl compounds.
It is our hope that this in-depth technical guide will serve as a valuable resource for researchers, stimulating further investigation into the chemistry and applications of this compound and ultimately contributing to the discovery and development of new and impactful chemical entities.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
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Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(89), 48022-48084. [Link]
-
Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(90), 49035-49089. [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-6-nitrophenyl)acetic acid
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other biologically active molecules.[1] Its substituted phenylacetic acid structure provides a versatile scaffold for creating more complex molecular architectures. The presence of the bromo, nitro, and carboxylic acid functional groups allows for a variety of subsequent chemical transformations, making it a key intermediate in the synthesis of heterocyclic compounds and other target molecules.[2][3] This guide provides a detailed, in-depth exploration of a reliable synthetic pathway to this important compound, focusing on the underlying chemical principles and providing practical, field-proven experimental protocols.
Recommended Synthetic Pathway: A Multi-step Approach
The most logical and well-precedented synthetic route to this compound commences with 2-methyl-3-nitroaniline. This pathway involves three key transformations:
-
Diazotization and Sandmeyer Reaction: Conversion of the amino group to a bromo group.
-
Free-Radical Bromination: Functionalization of the methyl group.
-
Cyanation and Hydrolysis: Elaboration of the side chain to the desired acetic acid moiety.
This strategic sequence is designed to manage the reactivity of the various functional groups and maximize the overall yield and purity of the final product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Bromo-6-nitrotoluene via Sandmeyer Reaction
The initial step focuses on replacing the amino group of 2-methyl-3-nitroaniline with a bromine atom. The Sandmeyer reaction is the classic and most effective method for this transformation.[4][5] It proceeds in two stages: the formation of a diazonium salt, followed by its copper(I)-catalyzed decomposition in the presence of a bromide source.[6][7]
Expertise & Experience: Causality Behind Experimental Choices
-
Diazotization at Low Temperatures: The formation of the diazonium salt from 2-methyl-3-nitroaniline and nitrous acid (generated in situ from sodium nitrite and a strong acid) is conducted at 0-5 °C.[8] This is critical because diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yields.[6]
-
Choice of Acid: Hydrobromic acid is used both to generate nitrous acid and as the bromide source for the subsequent Sandmeyer reaction, ensuring a high concentration of bromide ions is available.[8]
-
Copper(I) Catalyst: Copper(I) bromide is the catalyst of choice for the Sandmeyer bromination. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[4]
Experimental Protocol: Synthesis of 2-Bromo-6-nitrotoluene
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-methyl-3-nitroaniline (e.g., 0.3 mol) in a mixture of water and 40% aqueous hydrobromic acid.[8]
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (e.g., 0.3 mol) in water dropwise, ensuring the temperature does not exceed 5 °C.[8]
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of copper(I) bromide (e.g., 0.3 mol) in hydrobromic acid and water.[8]
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution at room temperature. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes, then heat to approximately 70 °C for 1 hour to ensure the reaction goes to completion.[8]
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-bromo-6-nitrotoluene can be purified by column chromatography or recrystallization.[9]
-
Part 2: Synthesis of 2-Bromo-6-nitrobenzyl bromide
The next stage involves the functionalization of the methyl group to introduce a leaving group that can be displaced in the subsequent chain-extension step. Free-radical bromination using N-bromosuccinimide (NBS) is the preferred method for this benzylic bromination.[10]
Expertise & Experience: Causality Behind Experimental Choices
-
N-Bromosuccinimide (NBS): NBS is an excellent reagent for benzylic bromination as it provides a low, constant concentration of bromine radicals, which minimizes side reactions such as aromatic bromination.
-
Radical Initiator: A radical initiator, such as benzoyl peroxide, is used to initiate the reaction by generating the initial bromine radicals.
-
Solvent: A non-polar solvent like carbon tetrachloride is typically used for this reaction as it does not react with the radical intermediates.
Experimental Protocol: Synthesis of 2-Bromo-6-nitrobenzyl bromide
-
Reaction Setup:
-
Reaction and Workup:
-
Heat the mixture to reflux and maintain reflux for an extended period (e.g., 64 hours), monitoring the reaction progress by TLC.[10]
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 2-bromo-6-nitrobenzyl bromide.
-
The product can be purified by crystallization from a suitable solvent like ethanol.[10]
-
Part 3: Synthesis of this compound
The final part of the synthesis involves a two-step process: nucleophilic substitution of the benzylic bromide with cyanide, followed by hydrolysis of the resulting nitrile to the carboxylic acid.
Expertise & Experience: Causality Behind Experimental Choices
-
Cyanation: The use of sodium cyanide in a polar aprotic solvent like DMF facilitates the SN2 displacement of the bromide to form the corresponding acetonitrile derivative. This is a standard and efficient method for one-carbon chain extension. A similar procedure is documented for related compounds.[11][12]
-
Hydrolysis: Acid-catalyzed hydrolysis of the nitrile is a robust method to obtain the carboxylic acid. Concentrated sulfuric acid in water is effective for this transformation, although it requires careful temperature control to avoid decomposition.[13]
Experimental Protocol: Synthesis of this compound
-
Synthesis of 2-(2-Bromo-6-nitrophenyl)acetonitrile:
-
In a round-bottom flask, dissolve 2-bromo-6-nitrobenzyl bromide in DMF.
-
Add sodium cyanide portion-wise, while maintaining the temperature with a water bath.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile.
-
-
Hydrolysis to this compound:
-
In a round-bottom flask, carefully add a mixture of concentrated sulfuric acid and water to the crude 2-(2-bromo-6-nitrophenyl)acetonitrile.[13]
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).[13]
-
Cool the reaction mixture and pour it onto ice.
-
The solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude this compound can be purified by recrystallization.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data |
| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 96-99 | [14][15] |
| 2-Bromo-6-nitrotoluene | C₇H₆BrNO₂ | 216.03 | 38-40 | [3][9] |
| 2-Bromo-6-nitrobenzyl bromide | C₇H₅Br₂NO₂ | 294.93 | 61.5-63 | [10] |
| This compound | C₈H₆BrNO₄ | 260.04 | - | [1][16][17][18] |
Conclusion
The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. By carefully controlling the reaction conditions at each stage, from the initial Sandmeyer reaction to the final hydrolysis, researchers can obtain this valuable synthetic intermediate in good yield and purity. The principles and protocols outlined herein are grounded in established organic chemistry and offer a solid foundation for the successful synthesis of this and related compounds.
References
-
Sciencemadness Discussion Board. (2009, January 2). 2-Bromo-6-nitrotoluene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromo-6-nitrobenzyl bromide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)- methylidene]aniline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
YouTube. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). 2-Methyl-3-nitroaniline. Retrieved from [Link]
-
Applied and Environmental Microbiology. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Retrieved from [Link]
-
ACS Publications. (2021). Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids. Retrieved from [Link]
-
Autech. (n.d.). You Need to Know About 2-Bromo-6-Nitrotoluene: Properties, Applications, and Suppliers. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
-
CBSE Academic. (n.d.). sample paper (2024 -25). Retrieved from [Link]
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- 17. (2-BROMO-6-NITRO-PHENYL)-ACETIC ACID|2-(2-溴-6-硝基苯基)乙酸(37777-74-5)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
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Spectroscopic Characterization of 2-(2-Bromo-6-nitrophenyl)acetic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(2-Bromo-6-nitrophenyl)acetic acid, a key intermediate in various synthetic applications. The following sections detail the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and quality control of this compound. The methodologies described are grounded in established laboratory practices, ensuring reliability and reproducibility.
Introduction
This compound (CAS 37777-74-5) is a substituted phenylacetic acid derivative.[1] Its molecular structure, featuring a bromine atom and a nitro group ortho to the acetic acid moiety, presents a unique electronic environment that is reflected in its spectroscopic signature. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and predicting its reactivity in downstream applications, which may include the synthesis of novel pharmaceutical agents or agrochemicals. This guide is intended for researchers and professionals in drug development and chemical synthesis who require a thorough understanding of the analytical characterization of this molecule.
Molecular Structure and Key Spectroscopic Features
The unique arrangement of substituents on the phenyl ring dictates the expected spectroscopic outcomes. The electron-withdrawing nature of the nitro group and the halogen atom significantly influences the chemical shifts of the aromatic protons and carbons.
Figure 1: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shift, integration, and multiplicity of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms in the molecule.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 - 8.3 | Doublet | 1H | Ar-H |
| ~7.6 - 7.8 | Triplet | 1H | Ar-H |
| ~7.4 - 7.6 | Doublet | 1H | Ar-H |
| ~4.1 | Singlet | 2H | -CH₂- |
| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH |
Interpretation and Rationale
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The presence of the electron-withdrawing nitro group and the bromine atom deshields these protons, causing them to resonate at a relatively high chemical shift. The splitting pattern (doublets and a triplet) arises from the coupling between adjacent aromatic protons.
The methylene (-CH₂-) protons are adjacent to both the aromatic ring and the carboxylic acid group, leading to a predicted chemical shift in the range of 4.1 ppm. These protons are expected to appear as a singlet as there are no adjacent protons to couple with.
The carboxylic acid proton is highly deshielded and often exchanges with residual water or other acidic protons in the solvent, resulting in a broad singlet at a very high chemical shift, typically above 11.0 ppm. The addition of D₂O would cause this peak to disappear, confirming its assignment.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it minimizes the exchange of the acidic proton.
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Integrate the resulting peaks to determine the relative number of protons.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[2]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 - 175 | C=O (Carboxylic Acid) |
| ~148 - 152 | C-NO₂ |
| ~135 - 140 | C-Br |
| ~130 - 135 | Ar-CH |
| ~125 - 130 | Ar-CH |
| ~120 - 125 | Ar-CH |
| ~138 - 142 | C-CH₂ |
| ~35 - 40 | -CH₂- |
Interpretation and Rationale
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the highest chemical shift. The aromatic carbons attached to the nitro and bromo groups are also significantly deshielded. The remaining aromatic carbons and the methylene carbon will appear at intermediate chemical shifts. The specific assignments can be confirmed using two-dimensional NMR techniques such as HSQC and HMBC.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.
-
The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Figure 2: General workflow for NMR spectroscopy experiments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1520-1560 | Strong | N-O asymmetric stretch (Nitro group) |
| 1340-1380 | Strong | N-O symmetric stretch (Nitro group) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2900 | Medium | C-H stretch (Aliphatic) |
| ~750-800 | Strong | C-Br stretch |
Interpretation and Rationale
The IR spectrum will be dominated by the strong and broad absorption of the carboxylic acid O-H bond. The sharp, strong peak around 1700 cm⁻¹ is characteristic of the carbonyl group. Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are also expected. The presence of the aromatic ring and the aliphatic CH₂ group will give rise to C-H stretching vibrations. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or the KBr pellet holder is recorded.
-
The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder.
-
The sample spectrum is recorded.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 259/261 | [M]⁺˙ Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 214/216 | [M - COOH]⁺ |
| 184/186 | [M - COOH - NO]⁺ |
| 135 | [M - Br - NO₂]⁺ |
Interpretation and Rationale
The mass spectrum is expected to show a molecular ion peak at m/z 259 and 261, with a characteristic 1:1 intensity ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation of the molecule is likely to occur through the loss of the carboxylic acid group, the nitro group, and the bromine atom, leading to the predicted fragment ions.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer can be used. ESI is a softer ionization technique that is more likely to show the molecular ion, while EI can provide more fragmentation information.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.
-
Data Processing: The data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous identification and structural confirmation. The provided protocols offer a framework for obtaining high-quality data, ensuring the integrity of this important chemical intermediate in research and development settings.
References
-
Chem 117 Reference Spectra Spring 2011. (2011). Retrieved January 11, 2026, from [Link]
-
Spectroscopy | chemrevise. (n.d.). Retrieved January 11, 2026, from [Link]
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1H NMR and 13C NMR of 2-(2-Bromo-6-nitrophenyl)acetic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2-Bromo-6-nitrophenyl)acetic acid
Introduction
This compound is a substituted phenylacetic acid derivative. Its utility in synthetic chemistry, particularly as a building block for pharmaceuticals and other biologically active compounds, necessitates unambiguous structural characterization.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the theoretical principles governing the spectral features, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the expected spectra.
Core Principles: Decoding the Spectrum
Understanding the NMR spectrum of this compound requires a firm grasp of how its unique structural features—a heavily substituted aromatic ring and a carboxylic acid moiety—influence the key NMR parameters.
Chemical Shift (δ)
The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).[3][4]
-
Aromatic Protons (Ar-H) : Protons on a benzene ring typically resonate between 6.5 and 8.5 ppm.[5][6] This downfield position is due to the magnetic anisotropy created by the ring current of the π electrons.[7] In this compound, the potent electron-withdrawing nature of the nitro (NO₂) group and the bromine (Br) atom significantly deshields the adjacent aromatic protons, pushing their signals further downfield.[3][8]
-
Methylene Protons (-CH₂-) : The protons of the methylene group are adjacent to the aromatic ring and the carbonyl group of the carboxylic acid. Both groups exert a deshielding effect, placing the signal for these protons typically in the 3.5-4.5 ppm range.
-
Carboxylic Acid Proton (-COOH) : The acidic proton is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[9] It typically appears as a broad singlet far downfield, often between 10 and 13 ppm.[10]
-
Aromatic Carbons (Ar-C) : Aromatic carbons resonate in the 120-150 ppm region in a ¹³C NMR spectrum.[6][11] The carbons directly attached to the electron-withdrawing bromo and nitro substituents (ipso-carbons) will have their chemical shifts significantly altered. Other ring carbons are also affected, providing a unique fingerprint for the substitution pattern.
-
Methylene and Carbonyl Carbons (-CH₂COOH) : The methylene carbon signal is expected in the 35-45 ppm range, while the carbonyl carbon of the carboxylic acid will appear significantly downfield, typically between 170 and 180 ppm.
Spin-Spin Coupling (J)
Spin-spin coupling arises from the interaction of the spins of neighboring nuclei, resulting in the splitting of NMR signals. For aromatic systems, the magnitude of the coupling constant (J, measured in Hz) is diagnostic of the relative positions of the coupled protons.[12]
-
Ortho Coupling (³JHH) : Coupling between protons on adjacent carbons. Typically the largest, ranging from 7-10 Hz.
-
Meta Coupling (⁴JHH) : Coupling between protons separated by two carbons. Much smaller, typically 2-3 Hz.
-
Para Coupling (⁵JHH) : Coupling between protons on opposite sides of the ring. Usually very small (0-1 Hz) and often not resolved.
In this molecule, the three adjacent protons on the aromatic ring will exhibit both ortho and meta coupling, leading to complex but predictable splitting patterns (e.g., doublet of doublets, triplet).
Experimental Protocol: A Self-Validating Methodology
The quality of NMR data is critically dependent on a meticulous experimental approach. The following protocol outlines a robust procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection : The choice of a deuterated solvent is crucial.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆) : Highly recommended for this compound. It is an excellent solvent for carboxylic acids and allows for the clear observation of the exchangeable -COOH proton. Its residual proton signal appears around 2.50 ppm.
-
Chloroform-d (CDCl₃) : A common choice, but the acidic proton may undergo rapid exchange or appear as a very broad, sometimes unobservable, signal. Its residual proton signal is at ~7.26 ppm.
-
-
Concentration : Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For aqueous-based solvents, DSS or TSP can be used.[13]
-
Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
NMR Data Acquisition
The following are general parameters for a 400 or 500 MHz NMR spectrometer.[14]
¹H NMR Spectroscopy:
-
Pulse Program : Standard single-pulse (e.g., 'zg30').
-
Spectral Width : ~16 ppm (from -2 to 14 ppm).
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Number of Scans : 16-32, depending on concentration.
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program : Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').
-
Spectral Width : ~240 ppm (from -10 to 230 ppm).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : 1024 or more, as ¹³C is an insensitive nucleus.
Workflow for NMR Analysis
Caption: Workflow from sample preparation to final structure confirmation.
Spectral Analysis and Interpretation
The lack of symmetry in this compound means that all aromatic protons and carbons are chemically distinct and will give rise to separate signals.
¹H NMR Spectrum: Predicted Data
The aromatic region will show three distinct signals corresponding to H-3, H-4, and H-5. The methylene protons (-CH₂-) will appear as a singlet, and the carboxylic acid proton (-COOH) will be a broad singlet.
| Proton Label | Predicted δ (ppm) (in DMSO-d₆) | Multiplicity | Coupling Constants (Hz) | Integration | Rationale |
| H-3 | ~8.2 | Doublet (d) | ³JH3-H4 ≈ 8.0 | 1H | Ortho to the deshielding NO₂ group. Coupled only to H-4. |
| H-5 | ~7.9 | Doublet (d) | ³JH5-H4 ≈ 8.0 | 1H | Ortho to the deshielding Br atom. Coupled only to H-4. |
| H-4 | ~7.7 | Triplet (t) | ³JH4-H3 ≈ 8.0, ³JH4-H5 ≈ 8.0 | 1H | Coupled to both H-3 and H-5 with similar ortho coupling constants. |
| -CH₂- | ~4.1 | Singlet (s) | N/A | 2H | Adjacent to the aromatic ring and carbonyl group; no adjacent protons to couple with. |
| -COOH | >10 | Broad Singlet (br s) | N/A | 1H | Highly deshielded acidic proton, signal broadening due to exchange. |
Proton Coupling Relationships
Caption: Aromatic proton coupling in the target molecule.
¹³C NMR Spectrum: Predicted Data
Due to the lack of symmetry, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Carbon Label | Predicted δ (ppm) | Rationale |
| C=O | ~171 | Carbonyl carbon of a carboxylic acid, highly deshielded. |
| C-6 (C-NO₂) | ~149 | Aromatic carbon attached to the strongly electron-withdrawing nitro group. |
| C-1 (C-CH₂COOH) | ~135 | Quaternary aromatic carbon attached to the acetic acid side chain. |
| C-4 | ~133 | Aromatic CH carbon, influenced by substituents. |
| C-5 | ~130 | Aromatic CH carbon, adjacent to the carbon bearing the bromine. |
| C-3 | ~126 | Aromatic CH carbon, adjacent to the carbon bearing the nitro group. |
| C-2 (C-Br) | ~122 | Aromatic carbon attached to bromine; shielding effect of heavy halogens can be complex. |
| -CH₂- | ~39 | Methylene carbon, deshielded by the adjacent aromatic ring and carbonyl group. |
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive structural signature. The ¹H NMR spectrum is characterized by three distinct signals in the aromatic region with clear ortho-coupling patterns, a singlet for the methylene protons, and a broad downfield signal for the carboxylic acid proton. The ¹³C NMR spectrum confirms the presence of eight unique carbon environments, consistent with the substituted aromatic structure. By applying the principles and protocols outlined in this guide, researchers can confidently acquire and interpret the NMR data for this compound, ensuring its identity and purity in synthetic and drug development workflows.
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Role of the nitro group in 2-(2-Bromo-6-nitrophenyl)acetic acid reactivity
An In-depth Technical Guide
Topic: The Pivotal Role of the Nitro Group in the Reactivity and Synthetic Utility of 2-(2-Bromo-6-nitrophenyl)acetic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the role of the nitro group in dictating the chemical reactivity of this compound. This molecule is a valuable intermediate in organic synthesis, primarily due to the unique interplay of its three functional groups: the nitro group, the bromo substituent, and the acetic acid side chain. We will explore how the potent electron-withdrawing nature of the nitro group governs the molecule's electronic architecture, influences the acidity of adjacent groups, and, most critically, serves as a latent functional handle for constructing complex heterocyclic systems. This guide will detail the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and highlight its applications in the synthesis of scaffolds relevant to drug discovery.
Introduction
This compound is a substituted phenylacetic acid derivative that has garnered interest as a versatile building block in synthetic chemistry. Its utility lies not in the reactivity of a single functional group, but in the synergistic and pre-organized reactivity imparted by the ortho-relationship of the bromo, nitro, and acetic acid moieties. The nitro group, in particular, is the central player, acting as a powerful electronic anchor and a strategic precursor to a nucleophilic amine. Understanding its influence is key to unlocking the synthetic potential of this reagent, which is often employed in the synthesis of precursors for pharmaceuticals, such as potential antimicrobial or anti-inflammatory agents.[1] This guide will dissect the multifaceted role of the nitro group, from its fundamental electronic effects to its application in advanced synthetic transformations.
Electronic Architecture: The Dominance of the Nitro Group
The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. In this compound, the nitro group is the most influential substituent, profoundly deactivating the aromatic ring through a combination of strong inductive and resonance effects.
Inductive and Resonance Effects
The nitro group (-NO₂) is a classic example of a powerful electron-withdrawing group (EWG).[2] Its influence is twofold:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, creating resonance structures with a positive charge on the aromatic ring, particularly at the ortho and para positions.[3][4] This withdrawal of electron density deactivates the ring towards attack by electrophiles.[5]
The diagram below illustrates the delocalization of positive charge across the aromatic ring due to the resonance effect of the nitro group.
Caption: Resonance delocalization in a nitrophenyl system.
Impact on Aromatic Ring Reactivity
Due to this strong deactivation, this compound is highly resistant to electrophilic aromatic substitution (EAS).[6] Should a reaction be forced under harsh conditions, the nitro group acts as a meta-director.[2][7] The resonance structures show that the ortho and para positions bear a partial positive charge, making them electronically repulsive to an incoming electrophile. The meta position, while still deactivated, is the least electron-deficient site and therefore the position of attack.[4]
Influence on Acidity
The electronic effects of the substituents significantly impact the acidity of both the carboxylic acid proton and the benzylic protons of the acetic acid moiety.
| Group | pKa Influence | Causality |
| Carboxylic Acid (-COOH) | Increased Acidity (Lower pKa) | The ortho-nitro group exerts a powerful -I effect, stabilizing the resulting carboxylate anion (R-COO⁻) by withdrawing electron density. This makes the parent acid a stronger acid compared to unsubstituted phenylacetic acid. |
| Benzylic Protons (-CH₂-) | Increased Acidity | The benzylic protons are rendered more acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the heavily deactivated aromatic ring. This can be a site for enolate formation under appropriate basic conditions. |
The Nitro Group as a Strategic Functional Handle
While the nitro group's primary electronic role is deactivating, its most significant synthetic value lies in its ability to be transformed into a highly reactive amino group. This conversion fundamentally alters the molecule's character, turning an electron-withdrawing deactivator into a potent electron-donating activator and an effective intramolecular nucleophile.
Reduction to an Amine: A Gateway to Heterocycles
The reduction of an aromatic nitro group to a primary amine is a robust and high-yielding transformation in organic synthesis.[8] This can be achieved through various methods, including:
-
Catalytic Hydrogenation: H₂, Pd/C
-
Metal-Acid Systems: Fe/HCl, SnCl₂, Zn/HCl
-
Transfer Hydrogenation: Hydrazine, Ammonium formate
This transformation is the key step that "unlocks" the synthetic potential of this compound. The resulting intermediate, 2-(2-Bromo-6-aminophenyl)acetic acid, is primed for intramolecular cyclization.
Intramolecular Cyclization: Formation of Privileged Scaffolds
The reduction product contains an amine nucleophile and a carbon atom bearing a bromine leaving group, positioned perfectly for a 6-exo-trig intramolecular cyclization. This reaction, typically an intramolecular nucleophilic aromatic substitution (SₙAr), proceeds readily to form a lactam, specifically a derivative of oxindole. Oxindole scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.
The workflow below illustrates this critical synthetic sequence.
Caption: Key synthetic workflow for heterocycle formation.
Synergistic Reactivity with Other Functional Groups
The utility of this molecule is a direct result of the interplay between all three functional groups.
-
The Ortho-Bromo Substituent: The bromine atom serves two main purposes. Firstly, it is an adequate leaving group for the crucial intramolecular SₙAr cyclization.[1] Secondly, it could potentially be used as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity, although this is often secondary to the cyclization pathway.[9]
-
The Acetic Acid Side Chain: This group provides the backbone for the newly formed heterocyclic ring. It can also be derivatized prior to or after cyclization. For example, esterification can protect the acid or modulate solubility, while conversion to an amide can introduce new diversity points.
Experimental Protocols and Methodologies
The protocols described herein are based on standard, well-established organic chemistry transformations and should be considered illustrative.
Illustrative Synthesis of this compound
The synthesis of the title compound can be achieved from commercially available precursors, such as 2-bromo-6-nitrotoluene, via a two-step process involving radical bromination followed by cyanide displacement and hydrolysis. A related procedure for a similar compound is outlined in patent literature.[10]
Protocol: Reductive Cyclization to 4-Bromo-7-oxo-6,7-dihydro-5H-indole
This protocol details the flagship reaction of the title compound: its conversion to a valuable oxindole scaffold.
WARNING: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (0.5 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and iron powder.
-
Solvent Addition: Add a 4:1 mixture of Ethanol:Water to the flask to create a suspension (approx. 0.2 M concentration).
-
Initiation: Add the concentrated HCl dropwise to the stirring suspension. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the iron salts, washing the filter cake thoroughly with ethanol and ethyl acetate.
-
Workup - Extraction: Combine the filtrates and remove the organic solvents under reduced pressure. To the remaining aqueous residue, add ethyl acetate and water. Separate the layers.
-
Neutralization: Wash the organic layer sequentially with saturated NaHCO₃ solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude lactam can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes).
Applications in Drug Discovery and Development
The primary value of this compound in a pharmaceutical context is as a precursor to heterocyclic scaffolds.[1] The oxindole core formed via the reductive cyclization pathway is a cornerstone in medicinal chemistry. Its rigid, planar structure with a hydrogen bond donor (N-H) and acceptor (C=O) makes it an excellent scaffold for interacting with biological targets. Structurally related bromo-nitro aromatics, such as 2-bromo-6-nitrophenol, serve as key intermediates in the synthesis of complex APIs like Eltrombopag, a thrombopoietin receptor agonist.[9][11] This highlights the industrial relevance of leveraging the reactivity of ortho-substituted bromo-nitro aromatics for constructing pharmaceutically important molecules.
Conclusion
The nitro group in this compound is far more than a simple substituent; it is the strategic linchpin that defines the molecule's reactivity profile. It acts as a powerful electronic director, deactivating the ring and enhancing the acidity of the carboxylic acid. More importantly, it functions as a masked amine, which, upon reduction, triggers a facile intramolecular cyclization to generate high-value oxindole scaffolds. This predictable and powerful transformation makes this compound a valuable and insightful tool for researchers and scientists in the field of organic synthesis and drug development.
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The Versatile Synthon: A Technical Guide to the Applications of 2-(2-Bromo-6-nitrophenyl)acetic Acid in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 2-(2-bromo-6-nitrophenyl)acetic acid, a versatile building block in modern organic synthesis. Positioned with a strategic arrangement of a carboxylic acid, a nitro group, and a bromine atom on the phenyl ring, this molecule offers a unique platform for the construction of a diverse array of complex heterocyclic scaffolds. This document, intended for researchers, scientists, and professionals in drug development, will delve into the core reactivity of this compound, providing not only theoretical insights but also field-proven experimental protocols. We will explore its application in the synthesis of key heterocyclic systems including indoles, quinolines, quinoxalines, and benzodiazepines, with a focus on reductive cyclization and palladium-catalyzed transformations. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems to ensure scientific integrity.
Introduction: Unveiling the Synthetic Potential
This compound is a tailored precursor molecule designed for strategic exploitation in multi-step organic syntheses. The ortho-positioning of the bromo and nitro groups to the acetic acid side chain creates a sterically hindered yet electronically activated system, predisposing it to a variety of intramolecular cyclization reactions. The electron-withdrawing nature of the nitro group activates the bromine atom for nucleophilic aromatic substitution and facilitates palladium-catalyzed cross-coupling reactions. Simultaneously, the nitro group itself serves as a latent amino group, accessible through reduction, which is a cornerstone for the synthesis of nitrogen-containing heterocycles. The acetic acid moiety provides a handle for further functionalization or can participate directly in cyclization cascades. This guide will illuminate the key transformations that leverage these structural features to forge complex molecular architectures of significant interest in medicinal chemistry and materials science.
Core Application: Reductive Cyclization for Heterocycle Synthesis
A primary and powerful application of this compound lies in its propensity to undergo reductive cyclization. This strategy typically involves the reduction of the nitro group to an amine, which then participates in an intramolecular reaction with another functional group on the molecule to form a new heterocyclic ring.
Synthesis of Indole Derivatives
The synthesis of the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, can be elegantly achieved from this compound. The general approach involves the reduction of the nitro group, followed by an intramolecular cyclization.
Causality of Experimental Choices: The choice of reducing agent is critical. While various reagents can reduce a nitro group, a reagent that is compatible with the carboxylic acid and the aryl bromide is necessary. Catalytic hydrogenation (e.g., using Pd/C and H₂) or transfer hydrogenation (e.g., using ammonium formate and Pd/C) are often preferred for their chemoselectivity. The subsequent cyclization can be promoted by heat or the addition of a base to facilitate the intramolecular nucleophilic attack of the newly formed amine onto the carbon bearing the bromine atom or the activated carbonyl of the acetic acid moiety.
Experimental Protocol: Synthesis of 7-Bromo-oxindole
-
Reduction of the Nitro Group: To a solution of this compound (1.0 eq) in ethanol, add 10% Palladium on carbon (0.1 eq).
-
Introduce a hydrogen atmosphere (balloon or Parr hydrogenator) and stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-amino-6-bromophenyl)acetic acid.
-
Cyclization: The crude amino acid can be cyclized by heating in a high-boiling point solvent such as toluene or xylene under reflux for 2-4 hours. Alternatively, the addition of a non-nucleophilic base like triethylamine can facilitate the cyclization at a lower temperature.
-
Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography on silica gel to afford 7-bromo-oxindole.
Workflow for Indole Synthesis via Reductive Cyclization
Caption: Reductive cyclization pathway to 7-bromo-oxindole.
Synthesis of Quinolone Derivatives
The quinolone core is another vital heterocyclic motif in medicinal chemistry, with numerous antibacterial agents based on this scaffold. This compound can serve as a precursor to quinolone derivatives through a modified Friedländer-type synthesis.
Causality of Experimental Choices: This transformation typically involves an initial intermolecular reaction to introduce the atoms required for the second ring of the quinolone system, followed by reductive cyclization. For instance, the acetic acid moiety can be converted to a more reactive derivative, such as an acid chloride or an ester, which can then react with a suitable nucleophile. Subsequent reduction of the nitro group and intramolecular cyclization leads to the quinolone ring system.
Palladium-Catalyzed Transformations
The presence of the bromine atom on the aromatic ring of this compound opens the door to a vast array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized and complex molecules.
Suzuki-Miyaura Coupling for Aryl-Substituted Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 2-position of the phenyl ring.
Causality of Experimental Choices: The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. For substrates like this compound, which contain both an electron-withdrawing nitro group and a potentially coordinating carboxylic acid, careful optimization is required. A common catalyst system is Pd(PPh₃)₄ or Pd(dppf)Cl₂, with a phosphine ligand that promotes the catalytic cycle. A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, and a solvent mixture like dioxane/water or DMF is often used.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a Schlenk flask, add a mixture of 1,4-dioxane and water (4:1).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under an inert atmosphere (argon or nitrogen).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(2-nitro-6-phenylphenyl)acetic acid.
Workflow for Suzuki-Miyaura Coupling
A Technical Guide to 2-(2-Bromo-6-nitrophenyl)acetic Acid: A Versatile Precursor for Heterocyclic Scaffolds
Abstract
In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex heterocyclic frameworks is of paramount importance. 2-(2-Bromo-6-nitrophenyl)acetic acid has emerged as a highly valuable and versatile building block, uniquely pre-organized for the synthesis of a variety of nitrogen-containing heterocycles. The strategic placement of an ortho-nitro group, a bromine atom, and an acetic acid side chain on a phenyl ring provides a powerful platform for sequential and tandem reactions. This guide offers an in-depth exploration of the chemical logic, mechanistic underpinnings, and practical applications of this reagent, with a primary focus on its utility in constructing indole and quinoline cores. Detailed experimental protocols, mechanistic diagrams, and a survey of its reactivity are presented to provide researchers with a comprehensive resource for leveraging this powerful synthetic tool.
Core Characteristics of the Building Block
This compound is a bifunctional aromatic compound whose synthetic utility is derived from the orthogonal reactivity of its three key functional groups.
-
The Nitro Group: Primarily serves as a masked amino group. Its reduction is often the key step that initiates an intramolecular cyclization cascade.
-
The Acetic Acid Side Chain: Provides the necessary carbon framework and electrophilic potential (as a carboxylic acid or its derivatives) to act as the cyclization partner for the in situ generated aniline.
-
The Bromo Group: Functions as a versatile synthetic handle for introducing molecular diversity, typically through palladium-catalyzed cross-coupling reactions. This allows for pre- or post-cyclization functionalization.
Physicochemical and Safety Data
Proper handling and storage are critical for ensuring the stability and reactivity of the reagent. The following data provides a summary of its key properties and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₄ | [1][2] |
| Molecular Weight | 260.04 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| CAS Number | 37777-74-5 | [1][2] |
| Storage | Sealed in a dry, room temperature environment. Moisture sensitive. | [1][3] |
Safety Profile: Users must consult the full Safety Data Sheet (SDS) before handling. Key hazards include:
-
Handling Precautions: Use in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid breathing dust.[3]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[3] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[3] If inhaled, move to fresh air.[3]
The Cornerstone Application: Synthesis of Indole Scaffolds
The most direct and powerful application of this compound is in the synthesis of substituted indoles. The inherent structure of the molecule is perfectly primed for a reductive cyclization, a strategy reminiscent of the classic Reissert indole synthesis .[7][8]
Mechanistic Rationale: A Reissert-Type Reductive Cyclization
The Reissert synthesis traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate derivative.[9] this compound provides a more direct entry into this transformation. The key steps are:
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group using various reducing agents. This is the triggering event for cyclization.
-
Intramolecular Condensation: The newly formed aniline nitrogen attacks the electrophilic carbonyl carbon of the adjacent acetic acid side chain.
-
Dehydration/Aromatization: The resulting intermediate readily dehydrates to form the stable indole aromatic ring system.
This process efficiently constructs the indole-2-carboxylic acid core, which can be subsequently decarboxylated if the unsubstituted indole is desired.[10]
Caption: Workflow for Reissert-type indole synthesis.
Experimental Protocol: Synthesis of 4-Bromo-1H-indole-7-carboxylic Acid
This protocol describes a typical reductive cyclization procedure.
Materials:
-
This compound
-
Zinc dust (Zn) or Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of glacial acetic acid and ethanol (e.g., 1:1 v/v).
-
Addition of Reducing Agent: To the stirred suspension, add the reducing agent (e.g., Zinc dust, 5.0 eq) portion-wise. The addition may be exothermic. An ice bath can be used to moderate the temperature if necessary. Various reducing systems like Fe/HCl, Fe/AcOH, or sodium dithionite can also be employed.[10][11]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the excess metal. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain the pure 4-bromo-1H-indole-7-carboxylic acid.
Expanding the Scope: Pathways to Quinolines and Quinolones
While indole synthesis is a primary application, the reactive handles on this compound also permit entry into six-membered heterocyclic systems like quinolines and quinolones, which are privileged scaffolds in medicinal chemistry.[12][13] This typically requires a multi-step sequence to first elaborate the acetic acid side chain.
Mechanistic Rationale: Building the Second Ring
A plausible strategy involves converting the acetic acid into a β-ketoester or a related 1,3-dicarbonyl equivalent. Following the reduction of the nitro group to an aniline, this elaborated side chain can undergo an intramolecular cyclization analogous to the Conrad-Limpach or Combes quinoline synthesis .[12]
-
Side-Chain Elaboration: The carboxylic acid is activated (e.g., as an acid chloride or ester) and reacted with a suitable carbanion (like the enolate of malonic ester) to form a β-ketoester.
-
Reductive Cyclization: The nitro group is then reduced.
-
Intramolecular Cyclization & Dehydration: The resulting aniline undergoes an intramolecular condensation with one of the carbonyls, followed by dehydration to form the quinolone ring system.
Caption: Plausible workflow for quinolone synthesis.
The Power of Orthogonal Reactivity: The Role of the Bromo Group
The bromine atom provides a crucial point for diversification, primarily through palladium-catalyzed cross-coupling reactions.[14][15] This allows for the introduction of a vast array of aryl, alkyl, or alkynyl substituents, significantly expanding the accessible chemical space.
This functionalization can be performed at two strategic points:
-
On the Starting Material: Coupling reactions can be performed on this compound itself before the cyclization step. This is advantageous if the coupling conditions are incompatible with the final heterocyclic product.
-
On the Heterocyclic Product: Alternatively, the bromo-substituted heterocycle (e.g., 4-bromoindole) can be synthesized first, followed by a cross-coupling reaction to install the desired substituent. This is often the preferred route as it allows for late-stage diversification of a common intermediate.[16]
Caption: Diversification via Pd-catalyzed cross-coupling.
Conclusion and Future Outlook
This compound is a powerful and strategically designed building block for heterocyclic synthesis. Its pre-organized functional groups enable direct and efficient access to indole frameworks via Reissert-type reductive cyclizations. Furthermore, its structure provides logical pathways to more complex systems like quinolines and serves as a platform for extensive diversification through palladium-catalyzed reactions at the bromo position. The reliability of these transformations, coupled with the commercial availability of the starting material, ensures its continued application in drug discovery and materials science programs seeking to rapidly generate libraries of novel, functionalized heterocycles. Future work will likely focus on developing asymmetric cyclization methods and expanding its use in tandem, one-pot reaction cascades to further enhance synthetic efficiency.
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openlabnotebooks.org. (2019). Quinoline Series: Synthesis. Retrieved from [Link]
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A Technical Guide to the Preliminary Biological Evaluation of 2-(2-Bromo-6-nitrophenyl)acetic Acid Derivatives
This guide provides a comprehensive framework for the initial synthesis, screening, and characterization of the biological activities of novel 2-(2-Bromo-6-nitrophenyl)acetic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust preliminary investigation.
Introduction: The Therapeutic Potential of Substituted Phenylacetic Acids
Phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of various functional groups on the phenyl ring can profoundly influence the molecule's physicochemical properties and biological targets. The specific substitution pattern of a bromo group at the 2-position and a nitro group at the 6-position of the phenylacetic acid core presents an intriguing chemical architecture. The electron-withdrawing nature of both the nitro group and the bromine atom is expected to modulate the acidity of the carboxylic acid and influence the overall electronic distribution of the molecule, potentially leading to novel biological activities.
Derivatives of structurally related compounds, such as bromophenols and nitrophenylacetic acids, have demonstrated a wide array of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. This precedent provides a strong rationale for investigating the therapeutic potential of this compound and its derivatives. This guide will focus on two primary areas of preliminary investigation: antimicrobial and anticancer activities, which represent significant fields of unmet medical need.
Part 1: Synthesis of this compound and its Amide Derivatives
The synthesis of the core compound, this compound, can be approached through a multi-step synthetic route adapted from established methods for related nitrophenylacetic acids[4]. The general strategy involves the nitration of a suitable brominated precursor, followed by steps to introduce the acetic acid moiety.
A plausible synthetic pathway is outlined below. The rationale for this approach is the commercial availability of starting materials and the robustness of the chemical transformations involved.
Caption: Proposed synthetic workflow for this compound and its derivatives.
Experimental Protocol: Synthesis of this compound
-
Step 1: Bromination of 1-Bromo-3-nitrotoluene. To a solution of 1-bromo-3-nitrotoluene in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until consumption of the starting material is observed by TLC. After cooling, filter the succinimide and concentrate the filtrate under reduced pressure. The crude product, 1-bromo-2-(bromomethyl)-3-nitrobenzene, can be purified by column chromatography.
-
Step 2: Cyanation. Dissolve the product from Step 1 in dimethyl sulfoxide (DMSO) and add sodium cyanide. Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(1-bromo-3-nitrophenyl)acetonitrile.
-
Step 3: Hydrolysis. Add the nitrile from Step 2 to a mixture of concentrated sulfuric acid and water. Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylic acid is typically vigorous. After cooling, the reaction mixture is poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford the crude this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.
Synthesis of Amide Derivatives
Amide derivatives are commonly synthesized to explore structure-activity relationships, as they can alter properties such as solubility, cell permeability, and hydrogen bonding capacity.
-
Step 1: Acid Chloride Formation. Suspend this compound in thionyl chloride and reflux the mixture. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Step 2: Amidation. Dissolve the resulting crude acid chloride in a suitable anhydrous solvent like dichloromethane. To this solution, add the desired primary or secondary amine and a base such as triethylamine. Stir the reaction at room temperature. After completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the amide derivative, which can be further purified by chromatography or recrystallization.
Part 2: Preliminary Antimicrobial Activity Screening
Given that nitroaromatic compounds and bromo-substituted phenols have been reported to possess antimicrobial properties, a primary screening of the synthesized derivatives against a panel of pathogenic bacteria is a logical first step[2][5].
Methodology: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[6][7].
Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Detailed Protocol
-
Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate and inoculate them into a suitable broth medium like Mueller-Hinton Broth (MHB). Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells[6].
-
Preparation of Compound Dilutions: Prepare a stock solution of each test derivative in DMSO. Perform serial two-fold dilutions of the compounds in MHB directly in a 96-well microtiter plate to achieve a range of desired concentrations[6].
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 16-20 hours[6].
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed[7].
Data Presentation
The results of the MIC assay should be presented in a clear, tabular format.
| Compound | Derivative Type | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| 1 | Carboxylic Acid | >128 | >128 |
| 2a | N-propyl amide | 64 | 128 |
| 2b | N-phenyl amide | 32 | 64 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
(Note: Data are exemplary and for illustrative purposes only.)
Part 3: Preliminary Anticancer Activity Screening
The presence of bromo and nitro functional groups on an aromatic scaffold is a feature found in some compounds with reported anticancer activity[1][8]. Therefore, evaluating the cytotoxic potential of the synthesized derivatives against representative cancer cell lines is a critical step in their preliminary biological profiling.
Methodology: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[9]. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells[9][10].
Caption: General workflow for the in vitro MTT cytotoxicity assay.
Detailed Protocol
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂[11].
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (cells treated with the solvent, e.g., DMSO)[11].
-
Incubation: Incubate the plates for a predetermined exposure time, typically 48 or 72 hours[11].
-
MTT Addition and Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for formazan formation[9].
-
Solubilization and Measurement: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound required to inhibit cell growth by 50%)[11].
Data Presentation
Summarize the IC₅₀ values in a table for easy comparison of the cytotoxic potency of the derivatives.
| Compound | Derivative Type | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs A549 |
| 1 | Carboxylic Acid | >100 | >100 |
| 2a | N-propyl amide | 75.2 | 89.4 |
| 2b | N-phenyl amide | 22.5 | 35.8 |
| Doxorubicin | (Control) | 0.8 | 1.2 |
(Note: Data are exemplary and for illustrative purposes only.)
Part 4: Discussion and Future Directions
The preliminary biological data obtained from the antimicrobial and cytotoxicity screens will provide the first insights into the potential of this novel class of compounds. Structure-activity relationships (SAR) can be inferred by comparing the activity of the parent carboxylic acid with its amide derivatives. For instance, if the amide derivatives show increased potency, it may suggest that improved cell permeability or specific interactions within the target binding site are important for activity.
Should promising "hit" compounds be identified, further investigations would be warranted, including:
-
Mechanism of Action Studies: For antimicrobial hits, time-kill assays can determine if the effect is bactericidal or bacteriostatic[7]. For anticancer hits, further assays could investigate the induction of apoptosis or cell cycle arrest. The modulation of key signaling pathways, such as the PI3K/AKT/mTOR or MAPK pathways, which are often dysregulated in cancer, could be explored[12].
Caption: Hypothesized mechanism of action via inhibition of the PI3K/AKT/mTOR signaling pathway.
-
Selectivity Profiling: For cytotoxic compounds, it is crucial to assess their effect on non-cancerous cell lines to determine a therapeutic index[5].
-
Lead Optimization: Based on the initial SAR, further chemical modifications can be designed and synthesized to improve potency and drug-like properties.
This technical guide provides a foundational strategy for the systematic evaluation of this compound derivatives. By following these robust protocols and logical workflows, researchers can effectively navigate the early stages of drug discovery and identify promising new chemical entities for further development.
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available from: [Link]
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ResearchGate. Synthesis and anti-inflammatory activity of some [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives. Available from: [Link]
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PubChem. 2-(2-Methyl-6-nitrophenyl)acetic acid. Available from: [Link]
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Navigating the Steric Maze: Challenges and Strategies in the Synthesis of Ortho-Substituted Phenylacetic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-substituted phenylacetic acid derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] Despite their prevalence and therapeutic importance, their synthesis is fraught with challenges, primarily stemming from the steric hindrance imposed by the ortho-substituent. This steric impediment can dramatically reduce the reactivity of adjacent functional groups and complicate bond formation at the benzylic position, demanding specialized synthetic strategies.[2][3] This technical guide provides a deep dive into the prevalent challenges and offers a detailed exploration of four powerful synthetic methodologies to overcome these obstacles: the Willgerodt-Kindler reaction, the Darzens condensation, directed ortho-metalation (DoM), and palladium-catalyzed α-arylation. For each method, we will dissect the underlying mechanism, provide a detailed experimental protocol, and explain the causality behind the procedural choices, offering researchers a practical and scientifically rigorous resource.
PART 1: The Core Challenge: Steric Hindrance and Electronic Effects
The proximity of a substituent to the reactive center in ortho-substituted phenylacetic acids creates a sterically crowded environment. This has several consequences:
-
Shielding of the Reaction Center: The ortho-group can physically block the approach of reagents, hindering nucleophilic attack or metal coordination at the benzylic position.
-
Inhibition of Resonance: In cases like ortho-substituted benzoic acids, steric hindrance can force the carboxyl group out of the plane of the benzene ring, inhibiting resonance which in turn increases the acidity of the acid.[3]
-
Altered Electronic Properties: Beyond sterics, ortho-substituents can exert strong electronic effects (inductive and resonance) that modulate the reactivity of the aromatic ring and the acidity of the benzylic protons.
These combined effects mean that standard synthetic routes to phenylacetic acids, such as the hydrolysis of benzyl cyanides or the carbonation of Grignard reagents, are often inefficient or fail completely when applied to sterically hindered ortho-substituted systems.[4]
PART 2: Strategic Synthetic Methodologies
I. The Willgerodt-Kindler Reaction: A Classic Rearrangement
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to phenylacetic acids.[5][6] This reaction is particularly advantageous as it allows for the "migration" of the carbonyl group to the terminal position of the alkyl chain, effectively bypassing the steric hindrance around the benzylic position in the starting material.[5]
Mechanism: The reaction proceeds through the formation of an enamine from the starting ketone and a secondary amine (e.g., morpholine).[5][7] This enamine then reacts with elemental sulfur. A series of complex rearrangements, likely involving thio-substituted iminium-aziridinium intermediates, leads to the migration of the aryl group and the formation of a terminal thioamide.[7][8] Subsequent hydrolysis yields the desired carboxylic acid.[9]
Caption: Willgerodt-Kindler Reaction Workflow.
Experimental Protocol: Synthesis of (4-Methoxyphenyl)acetic Acid [9]
-
Materials: 4-Methoxyacetophenone, sulfur, morpholine, 10% alcoholic sodium hydroxide solution, hydrochloric acid.
-
Step 1: Thioamide Formation. A mixture of 4-methoxyacetophenone (42 g), sulfur (13-15 g), and morpholine (30 g, 30 mL) is heated to reflux for 5 hours.
-
Step 2: Isolation of Thioamide. The reaction mixture is poured slowly into water to precipitate the crude yellow solid thioamide. The solid is filtered, washed with water, and dried.
-
Rationale: Pouring into water causes the organic thioamide to precipitate while water-soluble impurities remain in the aqueous phase.
-
-
Step 3: Hydrolysis. The crude thioamide (50 g) is added to 400 mL of 10% alcoholic sodium hydroxide solution and refluxed for 10 hours.
-
Rationale: Basic hydrolysis is an effective method to convert the thioamide to the corresponding carboxylate salt. The long reflux time ensures complete conversion.[9]
-
-
Step 4: Product Isolation. Most of the alcohol is distilled off. Water (100 mL) is added to the residue, and the solution is acidified with concentrated hydrochloric acid.
-
Rationale: Distilling the alcohol concentrates the reaction mixture. Acidification protonates the carboxylate salt, causing the free phenylacetic acid to precipitate.
-
-
Step 5: Purification. The precipitated (4-methoxyphenyl)acetic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
II. The Darzens Condensation: Building the Carbon Skeleton
The Darzens condensation (or glycidic ester condensation) is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[10][11] This intermediate can then be hydrolyzed and decarboxylated to yield an aldehyde or ketone with one additional carbon atom, which can be subsequently oxidized to the desired carboxylic acid.[10]
Mechanism: The reaction is initiated by the deprotonation of the α-haloester by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide undergoes an intramolecular SN2 reaction, with the halogen acting as the leaving group, to form the epoxide ring.[12]
Caption: Darzens Condensation Workflow.
Experimental Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate [13]
-
Materials: 4-Methoxybenzaldehyde, methyl chloroacetate, sodium methoxide, methanol.
-
Step 1: Reaction Setup. To a solution of sodium (5.1 g, 0.22 gram-atoms) in anhydrous methanol (90 mL), chilled to -10 °C, a solution of 4-methoxybenzaldehyde (20 g, 0.15 moles) and methyl chloroacetate (23.9 g, 0.22 moles) is added dropwise over 3 hours with vigorous stirring.
-
Rationale: Sodium methoxide is a strong base suitable for deprotonating the α-haloester. The low temperature helps to control the exothermic reaction and can influence the diastereoselectivity of the epoxide formation.[12] Anhydrous conditions are crucial as the base would otherwise react with water.
-
-
Step 2: Reaction. After the addition is complete, the mixture is stirred at -5 °C for 2 hours and then at room temperature for 3 hours.
-
Rationale: The extended stirring time ensures the reaction goes to completion. Allowing the reaction to warm to room temperature can help drive the final ring-closing step.
-
-
Step 3: Work-up. The mixture is poured into ice-water (350 mL) containing acetic acid (2 mL).
-
Rationale: Quenching with ice-water precipitates the organic product. The small amount of acetic acid neutralizes any remaining base.
-
-
Step 4: Isolation. The precipitated white solid is filtered, washed with cold water, and dried.
-
Rationale: Filtration separates the solid product from the aqueous solution. Washing with cold water removes any residual water-soluble impurities.
-
III. Directed ortho-Metalation (DoM): Precision Functionalization
Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings.[14] A directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position.[15][16] The resulting aryllithium species can then be quenched with an electrophile, such as carbon dioxide, to install the carboxylic acid moiety.
Mechanism: The heteroatom of the DMG acts as a Lewis base, coordinating to the Lewis acidic lithium of the organolithium reagent.[14] This brings the base into close proximity to the ortho-proton, facilitating its abstraction and forming a stable five- or six-membered ring-like intermediate. This complex-induced proximity effect is the key to the high regioselectivity.[17] The resulting aryllithium is then carboxylated by reaction with CO₂.
Caption: Directed ortho-Metalation Workflow.
Experimental Protocol: Synthesis of 2-Carboxy-N,N-diethylbenzamide via DoM of N,N-Diethylbenzamide [18]
-
Materials: N,N-diethylbenzamide, N,N,N',N'-tetramethylethylenediamine (TMEDA), sec-butyllithium (s-BuLi), anhydrous tetrahydrofuran (THF), dry ice (solid CO₂), saturated aqueous NH₄Cl solution.
-
Step 1: Reaction Setup. A solution of N,N-diethylbenzamide (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere.
-
Rationale: Anhydrous and inert conditions are essential as organolithium reagents are highly reactive towards water and oxygen. TMEDA is a chelating agent that breaks down the oligomeric structure of s-BuLi, increasing its basicity and reactivity.[19] -78 °C is a standard temperature for controlling these highly exothermic and fast reactions.
-
-
Step 2: Lithiation. sec-Butyllithium (1.1 mmol, 1.4 M in cyclohexane) is added dropwise, and the solution is stirred at -78 °C for 1 hour.
-
Rationale: s-BuLi is a strong, non-nucleophilic base suitable for deprotonation. The N,N-diethylamide group is a powerful DMG.[15] Stirring for 1 hour ensures complete deprotonation at the ortho position.
-
-
Step 3: Carboxylation. The reaction is quenched by the addition of an excess of crushed dry ice. The mixture is stirred and allowed to warm to room temperature.
-
Rationale: Dry ice serves as the source of CO₂. The aryllithium attacks the electrophilic carbon of CO₂ to form a lithium carboxylate salt.
-
-
Step 4: Work-up and Isolation. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The organic layers are combined, washed, dried, and concentrated. The product is then purified by chromatography.
-
Rationale: The aqueous work-up protonates the carboxylate salt and removes inorganic byproducts.
-
IV. Palladium-Catalyzed α-Arylation: Modern C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds. The α-arylation of ester enolates is a powerful method for directly coupling an aryl halide with an ester, forming the phenylacetic acid derivative in a single step.[20] The success of these reactions, especially with sterically hindered substrates, is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[21][22]
Mechanism: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes reaction with an ester enolate (formed by the reaction of the ester with a strong base). The final step is a reductive elimination from the Pd(II)-enolate complex to form the α-aryl ester and regenerate the Pd(0) catalyst. The bulky ligands facilitate the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates.[21]
Caption: Pd-Catalyzed α-Arylation Workflow.
Experimental Protocol: Synthesis of tert-Butyl 2-(o-tolyl)propanoate
-
Materials: 2-Bromotoluene, tert-butyl propionate, sodium bis(trimethylsilyl)amide (NaHMDS), Pd(dba)₂, a bulky phosphine ligand (e.g., P(t-Bu)₃), toluene.
-
Step 1: Catalyst Preparation. In a glovebox, Pd(dba)₂ and the phosphine ligand are added to a reaction vessel. Toluene is added, and the mixture is stirred.
-
Step 2: Reaction Setup. To the catalyst mixture, 2-bromotoluene and tert-butyl propionate are added.
-
Rationale: 2-Bromotoluene is the sterically hindered electrophile. tert-Butyl propionate is the nucleophilic partner after deprotonation.
-
-
Step 3: Enolate Formation and Coupling. A solution of NaHMDS in toluene is added dropwise to the reaction mixture, which is then heated (e.g., to 80 °C) and stirred until the starting material is consumed.
-
Rationale: NaHMDS is a strong, non-nucleophilic base used to generate the ester enolate in situ. Heating is often required to overcome the activation energy for the oxidative addition and reductive elimination steps, especially with challenging substrates.[25]
-
-
Step 4: Work-up and Purification. The reaction is cooled, quenched with an aqueous acid solution, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
-
Rationale: The work-up removes the base and inorganic salts, and purification by chromatography separates the desired product from unreacted starting materials and catalyst residues.
-
PART 3: Comparative Analysis and Conclusion
| Method | Advantages | Disadvantages | Key Considerations |
| Willgerodt-Kindler | Good for substrates with an acetyl group; Tolerant of many functional groups. | Harsh conditions (high temperature); Use of sulfur and odorous reagents. | Starting material must be an aryl alkyl ketone.[5][9] |
| Darzens Condensation | Milder conditions; Access to α,β-epoxy esters as versatile intermediates. | Multi-step process to get to the acid; Control of stereochemistry can be challenging. | Base and solvent choice are critical for yield and selectivity.[10][12] |
| Directed ortho-Metalation | Excellent regioselectivity; Wide range of electrophiles can be used. | Requires a directing group; Cryogenic temperatures and strictly anhydrous conditions are necessary. | Substrate must be stable to strong organolithium bases.[14][15] |
| Pd-catalyzed α-Arylation | High functional group tolerance; Direct C-C bond formation; Milder conditions. | Cost of palladium and ligands; Ligand screening may be required for optimal results. | Steric hindrance can still be a major challenge, requiring specialized and often expensive ligands.[23][25] |
The synthesis of ortho-substituted phenylacetic acids remains a formidable challenge in organic synthesis, primarily due to steric hindrance. However, a range of powerful and strategic methodologies can be employed to overcome these hurdles. The classic Willgerodt-Kindler reaction offers a robust, albeit harsh, route from acetophenones. The Darzens condensation provides a milder, multi-step approach via glycidic ester intermediates. For ultimate regiocontrol, directed ortho-metalation is unparalleled, provided a suitable directing group is present. Finally, modern palladium-catalyzed α-arylation presents a direct and often high-yielding route, though it may require careful optimization of ligands and reaction conditions.
The selection of an appropriate synthetic strategy depends on a careful analysis of the target molecule's structure, the availability and cost of starting materials, and the desired scale of the synthesis. For drug development professionals and researchers, a thorough understanding of the mechanisms, protocols, and limitations of each of these methods is essential for the efficient and successful synthesis of these vital chemical entities. As catalysis and synthetic methodologies continue to advance, the toolkit for accessing these sterically congested yet highly valuable molecules will undoubtedly continue to expand.
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Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
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Willgerodt-Kindler Reaction Mechanism. Organic Chemistry Reaction. [Link]
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Willgerodt rearrangement. Wikipedia. [Link]
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Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
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Directed ortho metalation. Wikipedia. [Link]
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The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. ResearchGate. [Link]
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Directed Ortho Metalation. Chem-Station Int. Ed.. [Link]
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Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]
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Mechanism of Willgerodt- Kindler Reaction. YouTube. [Link]
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Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. ResearchGate. [Link]
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Darzens Reaction. Organic Chemistry Portal. [Link]
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benzaldehydes to phenylacetones. Hive Novel Discourse. [Link]
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Chapter 10- The Darzens Glycidic Ester Condensation. Sciencemadness.org. [Link]
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Ortho effect. Wikipedia. [Link]
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Palladium-Catalyzed Carbonylative α-Arylation of tert-Butyl Cyanoacetate with (Hetero)aryl Bromides. Organic Chemistry Portal. [Link]
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Ligand Control of Palladium-Catalyzed Site-Selective α- and γ-Arylation of α,β-Unsaturated Ketones with (Hetero)aryl Halides. PubMed. [Link]
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Willgerodt-Kindler Reaction. SynArchive. [Link]
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The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacetate with... Homework.Study.com. [Link]
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Palladium-catalyzed alpha-arylation of esters. ResearchGate. [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
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The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium.ws. [Link]
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An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]
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Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
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Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. National Institutes of Health. [Link]
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The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. [Link]
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Recent advances in the Willgerodt–Kindler reaction. ResearchGate. [Link]
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Willgerodt‐Kindler Reac1on. Michigan State University. [Link]
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Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. [Link]
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Solubility Profile of 2-(2-Bromo-6-nitrophenyl)acetic acid (CAS: 37777-74-5): A Framework for Experimental Determination and Interpretation
An In-depth Technical Guide
Executive Summary
This technical guide addresses the solubility of 2-(2-Bromo-6-nitrophenyl)acetic acid (CAS: 37777-74-5), a key aromatic carboxylic acid derivative used in organic synthesis, particularly as a precursor for various pharmaceutical intermediates. A thorough review of the scientific literature reveals a notable absence of published experimental data regarding the solubility of this specific isomer in common laboratory solvents. This document, therefore, serves not as a repository of existing data, but as an expert guide for researchers and drug development professionals. It provides a robust framework for determining, interpreting, and predicting the solubility of this compound. By analyzing its molecular structure and leveraging data from close structural analogs, this guide offers a scientifically grounded rationale for solvent selection and a detailed, field-proven experimental protocol for generating reliable equilibrium solubility data.
Physicochemical Profile and Theoretical Solubility Considerations
A compound's solubility is intrinsically linked to its physicochemical properties. While some experimental data for this compound is unavailable, a detailed analysis of its structure provides a strong basis for predicting its behavior.
Table 1: Physicochemical Identifiers for this compound
| Property | Value / Information | Source |
| CAS Number | 37777-74-5 | [1][2][3] |
| Molecular Formula | C₈H₆BrNO₄ | [1][2][3] |
| Molecular Weight | 260.04 g/mol | [1][] |
| Appearance | Off-white to light yellow solid (presumed) | [5] |
| pKa | Not experimentally determined. Predicted to be a weak acid (pKa ≈ 3.8) based on analogs like (4-Bromo-2-nitro-phenyl)-acetic acid (predicted pKa 3.81). | [6] |
| logP | Not experimentally determined. Predicted to be moderately lipophilic based on analogs like 2-(3-Bromo-5-nitrophenyl)acetic acid (XLogP3 = 1.9). | [7] |
| Melting Point | Not experimentally determined. | - |
Causality of Molecular Structure on Solubility
The solubility of this compound is governed by the interplay of its distinct functional groups. Understanding these contributions is the first step in designing a logical solubility screening study.
-
Carboxylic Acid (-COOH): This is the primary driver of pH-dependent aqueous solubility. At pH values significantly above its pKa (estimated ~3.8), the group deprotonates to the carboxylate anion (-COO⁻), which is highly polar and capable of strong ion-dipole interactions with water, leading to increased solubility. At pH values below the pKa, it exists in its neutral, less soluble form. This group is also a strong hydrogen bond donor and acceptor, favoring interactions with polar protic solvents.
-
Aromatic Phenyl Ring: The benzene ring is inherently non-polar and hydrophobic, contributing to solubility in less polar organic solvents through van der Waals forces and π-π stacking interactions.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. Its polarity enhances interactions with polar solvents (both protic and aprotic).
-
Bromo Group (-Br): The bromine atom is large and lipophilic, increasing the overall hydrophobicity and molecular weight of the compound, which tends to decrease aqueous solubility. Its position ortho to the acetic acid moiety may also introduce steric hindrance, potentially affecting solvation.
The logical relationship between these features and solvent selection is visualized below.
Caption: Relationship between molecular features and solvent selection rationale.
Predicting Solubility Based on Structural Analogs
In the absence of direct data, examining structurally related molecules is a highly effective predictive strategy.
-
4-Nitrophenylacetic acid: This is an excellent analog, differing only in the position of the nitro group and the absence of the bromine. A comprehensive study of its solubility provides a likely rank order for effective solvents.[8] The mole fraction solubility was found to be highest in DMF, followed by alcohols (methanol, ethanol), and significantly lower in water and non-polar solvents like cyclohexane.[8]
-
2-Bromophenylacetic acid: This analog confirms the impact of the phenylacetic acid backbone. It is reported to be sparingly soluble in water but dissolves well in organic solvents such as ethanol, methanol, and acetone.[9]
-
o-Nitrophenylacetic acid: This isomer shows very low solubility in water (0.1417% at 20 °C), reinforcing the expectation that the target compound will also have limited aqueous solubility in its neutral form.[10]
Recommended Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[7] This protocol is a self-validating system because it involves sampling over time to ensure that a true equilibrium has been reached. This protocol is synthesized from guidelines established by the World Health Organization (WHO) and industry best practices.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a controlled temperature for a sufficient period to allow the dissolution and precipitation processes to reach a state of dynamic equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a validated analytical method.
Materials and Equipment
-
Analyte: this compound (ensure purity is characterized, e.g., >98%).
-
Solvents: HPLC-grade or equivalent purity solvents (see Section 4.0 for recommendations).
-
Buffers: Pre-prepared aqueous buffers (e.g., pH 1.2, 4.5, 6.8) for pH-solubility profile.
-
Equipment:
-
Analytical balance (4-5 decimal places)
-
Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa
-
Orbital shaker with temperature control (or incubator shaker)
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, PVDF, or other compatible material)
-
Volumetric flasks, pipettes, and syringes
-
Validated analytical system: HPLC or UPLC with a UV detector is recommended.
-
Experimental Workflow
The following diagram outlines the critical steps of the shake-flask protocol.
Caption: Experimental workflow for the Shake-Flask Equilibrium Solubility method.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an amount of this compound into a glass vial sufficient to ensure an excess of undissolved solid remains at equilibrium (e.g., 5-10 mg). The causality here is that saturation cannot be confirmed without a visible excess of the solid phase.
-
Accurately dispense a known volume of the chosen solvent (e.g., 1-2 mL) into the vial.
-
Prepare a minimum of three replicate vials for each solvent condition to ensure statistical validity.
-
-
Incubation and Agitation:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for standard solubility or 37 °C for biopharmaceutical relevance).
-
Agitate at a speed sufficient to keep the solid suspended but not so vigorous as to cause splashing or vortex formation (e.g., 150-250 rpm). The goal is to maximize the solid-liquid surface area to facilitate reaching equilibrium faster.
-
Incubate for a predetermined period, typically 24 to 72 hours.
-
-
Sampling and Phase Separation:
-
At the first time point (e.g., 24 hours), remove the vials from the shaker and let them stand at the incubation temperature to allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Crucially, avoid aspirating any solid particles.
-
Immediately filter the aliquot through a pre-conditioned syringe filter into a clean vial for analysis. The filter material must be validated for low binding of the analyte. This step is the most critical for preventing artificially high results from suspended microparticles.
-
-
Repeat Incubation and Sampling:
-
Return the original vials to the shaker and continue incubation.
-
Repeat the sampling and separation step at a later time point (e.g., 48 or 72 hours).
-
-
Analytical Quantification:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately dilute the filtered samples from the solubility experiment to fall within the linear range of the calibration curve.
-
Analyze the standards and samples via HPLC-UV. The mobile phase, column, and wavelength should be optimized for the analyte.
-
Calculate the concentration of the dissolved compound in the samples using the calibration curve.
-
-
Equilibrium Verification and Data Reporting:
-
Compare the calculated concentrations from the 24-hour and 48/72-hour time points. If the values are within an acceptable margin (e.g., ±5%), equilibrium is considered to have been reached.
-
The final equilibrium solubility is reported as the average concentration from the final time point of the replicate vials.
-
Recommended Solvents for Screening
The selection of solvents should be a logical process designed to probe the compound's interactions with different chemical environments. Based on the analysis in Section 2.0, the following solvents are recommended for an initial comprehensive screening.
Table 2: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Recommended Solvents | Rationale for Inclusion |
| Aqueous Buffers | pH 1.2 (0.1 M HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate) | To determine the pH-solubility profile, critical for biopharmaceutical applications (BCS). Solubility is expected to be low at pH 1.2 and increase significantly at pH 6.8 (above the pKa). |
| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with both the -COOH and -NO₂ groups. Good solubility is expected, consistent with data for 2-bromophenylacetic acid and 4-nitrophenylacetic acid.[8][9] |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | Strong dipole-dipole interactions with the polar -NO₂ group are possible. DMF is predicted to be an excellent solvent based on the 4-nitrophenylacetic acid analog.[8] |
| Less Polar | Ethyl Acetate, Dichloromethane (DCM) | To assess solubility in solvents of intermediate polarity, common in organic synthesis and purification. |
| Non-Polar | Toluene, n-Heptane | To establish the lower limit of solubility. Minimal solubility is expected due to the compound's polar functional groups. |
Data Presentation and Interpretation
All quantitative results should be summarized in a clear, tabular format for easy comparison.
Table 3: Template for Reporting Equilibrium Solubility Data All data to be determined experimentally.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| pH 1.2 Buffer | 37.0 ± 1.0 | ||
| pH 6.8 Buffer | 37.0 ± 1.0 | ||
| Methanol | 25.0 ± 1.0 | ||
| Ethanol | 25.0 ± 1.0 | ||
| Acetone | 25.0 ± 1.0 | ||
| Acetonitrile | 25.0 ± 1.0 | ||
| N,N-Dimethylformamide | 25.0 ± 1.0 | ||
| Ethyl Acetate | 25.0 ± 1.0 | ||
| Toluene | 25.0 ± 1.0 |
Safety and Handling Precautions
A specific Safety Data Sheet (SDS) for this compound (CAS 37777-74-5) was not available in the public domain at the time of this writing. Therefore, all handling must be guided by the principle of caution, assuming the compound possesses hazards similar to its structural components.
-
General Handling: Always handle this compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Hazard Analogy:
-
Action Required: The user must obtain and thoroughly review the vendor-specific Safety Data Sheet (SDS) prior to any experimental work. All waste should be disposed of according to institutional and local regulations for halogenated and nitrated organic waste.
References
-
Pacific Biochem Private Limited. 2-Bromo Phenyl Acetic Acid. [Link]
-
LookChem. This compound Chemical & Physical Properties. [Link]
-
World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification. (2018). [Link]
-
Apley, M., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, (2017). [Link]
-
Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
-
Zhao, H., et al. Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(5), 2679–2690 (2020). [Link]
-
PubChem. 2-(3-Bromo-5-nitrophenyl)acetic acid. [Link]
-
Wikipedia. Bromoacetic acid. [Link]
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- 3. This compound | 37777-74-5 [sigmaaldrich.com]
- 5. (2-BROMO-6-NITRO-PHENYL)-ACETIC ACID CAS#: 37777-74-5 [m.chemicalbook.com]
- 6. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID CAS#: 6127-11-3 [m.chemicalbook.com]
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- 11. Bromoacetic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling and Use of 2-(2-Bromo-6-nitrophenyl)acetic acid
Abstract: This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-(2-Bromo-6-nitrophenyl)acetic acid (CAS No. 37777-74-5), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and protocols to ensure laboratory safety and experimental integrity. The guide details the known physicochemical properties, potential hazards, and requisite safety precautions, drawing from available safety data sheets and analogous chemical structures. It further outlines detailed experimental protocols for handling and reaction quenching, alongside emergency procedures and waste disposal considerations.
Introduction: Understanding the Compound
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a phenyl ring with bromo, nitro, and acetic acid functionalities, makes it a versatile reagent in organic synthesis. The presence of both a halogen and a nitro group on the aromatic ring significantly influences its reactivity, rendering it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Its utility is particularly noted in the development of novel therapeutic agents. However, the very features that make it synthetically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
Physicochemical and Toxicological Profile
A comprehensive understanding of the compound's properties is fundamental to its safe handling. The following table summarizes the available data for this compound. It is crucial to note that detailed toxicological studies for this specific compound are not widely available in peer-reviewed literature; therefore, some of the hazard information is extrapolated from safety data sheets of structurally similar compounds.
| Property | Value | Source |
| CAS Number | 37777-74-5 | [1], [2] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone (inferred from similar compounds).[4] | Inferred |
| Storage Temperature | Room temperature, in a dry, well-ventilated area. | [3] |
Toxicological Summary:
-
Skin Irritation: Causes skin irritation.[6]
-
Eye Irritation: Causes serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
-
Ingestion: May be harmful if swallowed.[7]
Due to the presence of a nitroaromatic group, the toxicological properties have not been fully investigated, and caution should be exercised.[7][6]
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are skin and eye contact, inhalation of dust, and ingestion. A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Causality of Hazards:
-
Acidity: The carboxylic acid moiety imparts acidic properties, which can contribute to skin and eye irritation upon direct contact.
-
Reactivity of the Bromo and Nitro Groups: The electron-withdrawing nature of the nitro group can activate the aromatic ring, potentially leading to unforeseen reactivity. The bromo group is a good leaving group in nucleophilic substitution reactions.
-
Decomposition Products: Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[6]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound.
4.1. Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8]
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended.[7]
4.2. Engineering Controls
-
Ventilation: All handling of the solid and its solutions should be performed in a well-ventilated chemical fume hood.[8]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
4.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
4.4. Experimental Workflow for Safe Handling
The following diagram illustrates a self-validating workflow for handling this compound in a laboratory setting.
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Experimental Protocols
5.1. Protocol for a Typical Nucleophilic Aromatic Substitution Reaction
This protocol is a general guideline and should be adapted based on the specific nucleophile and reaction conditions.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Base: Add a suitable polar aprotic solvent (e.g., DMF or DMSO) and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Nucleophile Addition: Add the desired nucleophile (1.1-1.5 eq) to the stirring solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-120 °C) and stir for the specified time (e.g., 2-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
5.2. Protocol for Reaction Quenching
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition: Slowly and carefully add a quenching agent. For acidic compounds, a saturated solution of sodium bicarbonate can be used to neutralize the acid. For reactions with unreacted base, a dilute acid can be used.
-
Off-gassing: Be aware of potential gas evolution and ensure adequate ventilation.
-
Extraction: Once the quenching is complete, proceed with the work-up and extraction as required by the specific reaction.
Emergency Procedures
In the event of an emergency, follow these procedures:
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid, place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area.[9] |
Emergency Response Decision Tree:
Caption: A decision tree for immediate actions following an exposure or spill incident.
Waste Disposal
Waste containing this compound is classified as hazardous.[6]
-
Segregation: All waste materials, including contaminated PPE, glassware, and reaction residues, must be collected in a designated, properly labeled hazardous waste container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6] Do not dispose of it down the drain or in the regular trash.[8]
Conclusion
This compound is a valuable chemical intermediate whose safe use is contingent upon a thorough understanding of its potential hazards and the strict implementation of safety protocols. This guide provides a framework for its safe handling, from initial risk assessment to final waste disposal. By adhering to these guidelines, researchers can minimize risks and ensure a safe and productive laboratory environment.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Accela ChemBio Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from a link provided by the search tool, direct URL not available.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Nitrophenylacetic acid. Retrieved from a link provided by the search tool, direct URL not available.
-
Pacific Biochem Private Limited. (n.d.). 2-Bromo Phenyl Acetic Acid. Retrieved from [Link]
- CDH Fine Chemical. (n.d.). p-NITRO PHENYL ACETIC ACID CAS NO 104-03-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from a link provided by the search tool, direct URL not available.
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- 4. pacificbiochem.com [pacificbiochem.com]
- 5. accelachem.com [accelachem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
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- 9. 2-(2-Nitrophenyl)acetic acid(3740-52-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Synthesis of 2-(2-Bromo-6-nitrophenyl)acetic acid: An Application Note and Protocol
Introduction
2-(2-Bromo-6-nitrophenyl)acetic acid is a valuable substituted phenylacetic acid derivative. The presence of the bromine atom, the nitro group, and the carboxylic acid moiety on the phenyl ring makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for further chemical transformations, rendering the molecule an important intermediate in the development of novel pharmaceuticals and agrochemicals. For instance, similar substituted phenylacetic acids are precursors to a variety of heterocyclic compounds with potential biological activities.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is based on established chemical principles for the carboxylation of activated methyl groups on an aromatic ring.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the starting materials and the final product is crucial for a successful and safe synthesis.
| Property | 2-Bromo-6-nitrotoluene (Starting Material) | This compound (Product) |
| CAS Number | 55289-35-5 | 37777-74-5 |
| Molecular Formula | C₇H₆BrNO₂ | C₈H₆BrNO₄ |
| Molecular Weight | 216.03 g/mol | 260.04 g/mol |
| Appearance | Yellowish crystalline powder or liquid | Off-white to pale yellow solid |
| Melting Point | 38-40 °C[2] | Not readily available, expected to be a solid |
| Boiling Point | ~259.6 °C at 760 mmHg[2] | Not applicable (solid) |
Synthesis Protocol
The synthesis of this compound is achieved through a two-step process involving the deprotonation of the methyl group of 2-bromo-6-nitrotoluene with a strong, non-nucleophilic base, followed by carboxylation with carbon dioxide. This method is a well-established strategy for the synthesis of phenylacetic acid derivatives.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Experimental Procedure
Materials:
-
2-Bromo-6-nitrotoluene (≥98%)
-
Diisopropylamine (≥99.5%, anhydrous)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Tetrahydrofuran (THF), anhydrous
-
Carbon dioxide (gas or dry ice)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
Step-by-Step Protocol:
-
Preparation of Lithium Diisopropylamide (LDA):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled THF, add diisopropylamine via syringe.
-
Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution of diisopropylamine in THF at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to ensure the complete formation of LDA. The solution should be clear and colorless to pale yellow.
-
-
Deprotonation of 2-Bromo-6-nitrotoluene:
-
Dissolve 2-bromo-6-nitrotoluene in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the solution of 2-bromo-6-nitrotoluene to the freshly prepared LDA solution at -78 °C via a dropping funnel or syringe pump over a period of 30-60 minutes. The reaction mixture will typically develop a deep color, indicating the formation of the benzyl anion.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
-
Carboxylation:
-
Quench the reaction by bubbling dry carbon dioxide gas through the solution at -78 °C for 1-2 hours, or by carefully adding crushed dry ice in small portions. Ensure the temperature remains below -60 °C during the addition.
-
After the addition of carbon dioxide is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the aqueous layer.
-
Wash the organic layer with water.
-
Combine all aqueous layers and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid. This will precipitate the carboxylic acid product.
-
Extract the acidified aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or toluene.[3]
-
Purification and Characterization
Purification Workflow
Caption: General workflow for the purification of the product.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will likely display a complex multiplet due to the substitution pattern. The methylene protons should appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 260.04 g/mol . Isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) will also be present.
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Fume Hood: All steps of this synthesis, particularly those involving volatile and hazardous reagents like n-butyllithium and THF, must be performed in a well-ventilated fume hood.[5]
-
Handling of Reagents:
-
n-Butyllithium: n-BuLi is a pyrophoric liquid and will ignite on contact with air. It is also highly reactive with water. It must be handled under an inert atmosphere using proper syringe techniques.[5]
-
2-Bromo-6-nitrotoluene: This compound is a skin and eye irritant. Avoid inhalation of dust and direct contact with skin and eyes.[6]
-
Strong Bases (LDA): Lithium diisopropylamide is a strong, corrosive base. Handle with care to avoid contact with skin and eyes.[4]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for their research and development endeavors. The versatility of the product's functional groups opens avenues for the creation of a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.
References
-
You Need to Know About 2-Bromo-6-Nitrotoluene: Properties, Applications, and Suppliers. (n.d.). Retrieved from [Link]
-
(2-Nitrophenyl)acetic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Corrosives – Strong Bases. (2016, October 24). University of California, Berkeley. Retrieved from [Link]
- Synthesis method of 4-bromo-2-nitrophenyl acetic acid. (n.d.). Google Patents.
- Synthesis method of 2-nitro-4-substituted phenylacetic acid. (n.d.). Google Patents.
-
p-NITROPHENYLACETIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. (2021, February 26). Chegg. Retrieved from [Link]
-
(2-Nitrophenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
Application Note: A Strategic Guide to the Suzuki-Miyaura Coupling of 2-(2-Bromo-6-nitrophenyl)acetic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, substrates bearing a combination of steric hindrance and challenging electronic features, such as 2-(2-Bromo-6-nitrophenyl)acetic acid, present significant synthetic hurdles. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of this transformation. We dissect the mechanistic nuances imposed by the ortho-nitro and carboxylic acid functionalities and present a detailed, field-proven protocol. This guide emphasizes rational selection of catalyst, ligand, and base to overcome common failure points, ensuring a reproducible and high-yielding outcome.
Introduction: The Challenge of a Multifunctional Substrate
The synthesis of biaryl structures is fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials.[2] The palladium-catalyzed Suzuki-Miyaura reaction has become a preferred method for creating these motifs due to its mild conditions and broad scope.[3][4] The reaction typically couples an organoboron species (e.g., a boronic acid) with an organic halide.[5]
The specific substrate, this compound, encapsulates a trio of challenges that can impede the catalytic cycle:
-
Steric Hindrance: The bromine atom is flanked by two bulky ortho substituents (NO₂ and CH₂COOH), which can severely restrict its access to the palladium catalyst, thereby inhibiting the crucial initial step of oxidative addition.
-
Electronic Deactivation: The potent electron-withdrawing nature of the nitro group modifies the electronic properties of the aryl bromide. While this can sometimes accelerate oxidative addition, it can also influence subsequent steps in the catalytic cycle. Notably, the nitro group itself is generally stable under Suzuki conditions, but requires a carefully selected catalytic system.[6]
-
Acidic Functional Group: The presence of a carboxylic acid necessitates the use of additional base for its neutralization. The resulting carboxylate anion can potentially coordinate with the palladium center, leading to catalyst inhibition or altered reactivity.
This guide provides the scientific rationale and a practical, step-by-step protocol to successfully address these challenges.
Mechanism and Key Scientific Considerations
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle. Understanding how our specific substrate perturbs this cycle is key to designing a successful experiment.
The Catalytic Cycle
The generally accepted mechanism proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][7][8] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Overcoming Steric Hindrance: The Role of the Ligand
For sterically demanding substrates, the oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. Standard phosphine ligands like PPh₃ are often ineffective. The solution lies in using bulky and electron-rich dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands.[4][10]
-
Rationale: These ligands promote the formation of a monoligated, highly reactive 12-electron Pd(0)L species. This less-coordinated species is sterically more accessible and electronically richer, facilitating its insertion into the sterically encumbered C-Br bond.[11] Ligands like SPhos and XPhos have proven exceptionally effective for coupling hindered aryl chlorides and bromides.[4][12][13]
Managing Acidity: The Critical Role of the Base
The base in a Suzuki-Miyaura reaction serves two primary functions.[14]
-
Activation of the Boronic Acid: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[15][16] This "ate" complex is crucial for efficient transmetalation with the Pd(II) complex.[17][18]
-
Neutralization of Acidic Protons: In this specific case, the base must also neutralize the carboxylic acid proton of the substrate.
-
Stoichiometry and Choice: At least two equivalents of base are required: one for the boronic acid and one for the substrate's acidic proton. An excess is typically used to drive the reaction. A moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is ideal. These bases are strong enough to facilitate boronate formation without promoting unwanted side reactions like ester hydrolysis if esters were present.
Potential Pitfall: Catalyst Inhibition
The deprotonated carboxylate of the substrate is a potential ligand for the palladium center. This coordination can lead to the formation of stable, off-cycle Pd(II) complexes, effectively sequestering the catalyst and halting the reaction. The use of bulky ligands helps mitigate this issue by sterically discouraging the binding of the carboxylate to the already crowded metal center.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent / Material | Grade | M.W. | Typical Supplier | Notes |
| This compound | >97% | 260.04 | Sigma-Aldrich, Combi-Blocks | The limiting reagent. |
| Arylboronic Acid | >98% | Variable | Sigma-Aldrich, Combi-Blocks | Use 1.2-1.5 equivalents. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 97% | 915.72 | Strem, Sigma-Aldrich | Palladium precatalyst. Handle in a fume hood. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | 410.51 | Strem, Sigma-Aldrich | Air-sensitive ligand. Handle under inert gas. |
| Potassium Phosphate (K₃PO₄), anhydrous | >98% | 212.27 | Acros, Sigma-Aldrich | The base. Must be anhydrous. |
| 1,4-Dioxane | Anhydrous | 88.11 | Acros, Sigma-Aldrich | Reaction solvent. Must be degassed. |
| Deionized Water | - | 18.02 | - | Co-solvent. Must be degassed. |
| Ethyl Acetate | ACS Grade | 88.11 | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | - | - | - | For washing. |
| Magnesium Sulfate (MgSO₄), anhydrous | - | 120.37 | Fisher Scientific | For drying. |
| Silica Gel | 230-400 mesh | - | Sorbent Technologies | For chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir plate with heating
-
Inert atmosphere line (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash chromatography system or glass column
Step-by-Step Procedure
Figure 2: Experimental workflow for the Suzuki coupling.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 260 mg), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (3.0 mmol, 637 mg).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and the SPhos ligand (0.04 mmol, 16.4 mg). The Pd:Ligand ratio should be 1:2.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer carefully with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring the product moves to the organic layer. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% acetic acid (to keep the carboxylic acid protonated and prevent streaking on the column).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or oxidized ligand).2. Insufficiently degassed solvents (O₂ kills Pd(0)).3. Wet base or solvents (can accelerate side reactions).4. Poor solubility of reagents. | 1. Use fresh catalyst/ligand. Consider a pre-catalyst. Switch to a more robust ligand like XPhos.[4]2. Ensure solvents are thoroughly sparged with Argon for 30-60 mins.3. Use anhydrous base and solvents.4. Try a different solvent system like DMF/water or Toluene/water. Increase temperature slightly. |
| Protodeboronation | 1. Reaction temperature is too high or reaction time is too long.2. Presence of excess water or certain bases.3. Bulky phosphine ligands can sometimes accelerate this side reaction.[19] | 1. Lower the temperature to 80 °C and monitor carefully. Do not let the reaction run unnecessarily long.2. Use anhydrous conditions if possible, or minimize the amount of water.3. If this is a major issue, screen other ligands. |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture.2. Catalyst system favors homocoupling. | 1. Improve degassing procedure.2. Lower catalyst loading. Ensure slow, controlled heating. |
| Product Streaking on TLC/Column | Carboxylic acid is deprotonated (carboxylate form) on the silica. | Add 1% acetic acid to the eluent system for both TLC and column chromatography to keep the product protonated. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success relies on a scientifically-grounded approach that directly addresses the substrate's inherent steric and electronic properties. The strategic use of bulky, electron-rich monophosphine ligands is paramount to facilitate the difficult oxidative addition step. Furthermore, careful management of the reaction stoichiometry, particularly the base, and adherence to rigorous anhydrous and anaerobic techniques will mitigate common side reactions and catalyst deactivation pathways. The protocol and troubleshooting guide presented here offer a robust framework for researchers to reliably synthesize these valuable biaryl compounds, paving the way for further discoveries in medicinal chemistry and materials science.
References
-
Title: Suzuki-Miyaura CouplingSource: Chemistry LibreTextsURL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical GuideSource: Yoneda LabsURL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling ReactionSource: ResearchGateURL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling ReactionSource: Journal of the American Chemical SocietyURL: [Link]
-
Title: An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic AcidsSource: The Journal of Organic ChemistryURL: [Link]
-
Title: Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reactionSource: PubMedURL: [Link]
-
Title: Suzuki Coupling: Mechanism & ExamplesSource: NROChemistryURL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling ReactionSource: ChemInformURL: [Link]
-
Title: Suzuki CouplingSource: Organic Chemistry PortalURL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.Source: YouTubeURL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine LigandsSource: PMC - NIHURL: [Link]
-
Title: Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactionsSource: RSC AdvancesURL: [Link]
-
Title: Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse HeterobiarylsSource: PMC - NIHURL: [Link]
-
Title: Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chloridesSource: Organic & Biomolecular ChemistryURL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent DevelopmentsSource: MDPIURL: [Link]
-
Title: Highly Active Palladium Catalysts for Suzuki Coupling ReactionsSource: Journal of the American Chemical SocietyURL: [Link]
-
Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed ProtodeboronationSource: Journal of the American Chemical SocietyURL: [Link]
-
Title: Do carboxylic acids interfere with Suzukis?Source: RedditURL: [Link]
-
Title: A computational study of phosphine ligand effects in Suzuki-Miyaura couplingSource: ScienceDirectURL: [Link]
-
Title: Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic AcidsSource: ResearchGateURL: [Link]
-
Title: Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added baseSource: Semantic ScholarURL: [Link]
-
Title: Cross-coupling of carboxylic acid derivativesSource: ResearchGateURL: [Link]
-
Title: Suzuki cross-coupling reactionSource: YouTubeURL: [Link]
-
Title: Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acidsSource: ResearchGateURL: [Link]
-
Title: Suzuki reactionSource: WikipediaURL: [Link]
-
Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|Source: YouTubeURL: [Link]
-
Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling ReagentsSource: MDPIURL: [Link]
-
Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling ReagentsSource: ResearchGateURL: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Esterification of 2-(2-Bromo-6-nitrophenyl)acetic acid with Hindered Alcohols
Introduction
The esterification of carboxylic acids with alcohols is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and materials. However, when both reaction partners exhibit significant steric hindrance, this seemingly straightforward transformation presents a formidable challenge. This guide focuses on the esterification of 2-(2-Bromo-6-nitrophenyl)acetic acid, a substrate characterized by ortho-substitution that significantly encumbers the carboxylic acid moiety, with sterically demanding secondary and tertiary alcohols. Such esters are often key intermediates in the synthesis of complex molecules where precise control of stereochemistry and functional group tolerance is paramount.
This document provides a comprehensive overview of the mechanistic challenges and offers detailed, field-proven protocols for successfully achieving this transformation. We will delve into the rationale behind method selection, reagent choice, and reaction optimization, empowering researchers to navigate the complexities of sterically hindered esterification.
The Challenge of Steric Hindrance
The primary obstacle in the esterification of this compound with hindered alcohols is the severe steric congestion around the reactive centers. The ortho-bromo and nitro groups on the phenyl ring effectively shield the carboxylic acid from the nucleophilic attack of a bulky alcohol. Similarly, the branched nature of hindered alcohols, such as tert-butanol or isopropanol, impedes their approach to the electrophilic carbonyl carbon.
Classical Fischer esterification, which relies on acid catalysis and high temperatures, is often ineffective for these substrates.[1][2][3][4][5] The harsh conditions can lead to side reactions, such as dehydration of tertiary alcohols to form alkenes, and the equilibrium nature of the reaction often results in low yields.[1] Therefore, milder and more sophisticated methods are required to overcome this steric barrier and achieve efficient ester formation.
Visualizing Steric Hindrance
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Leveraging 2-(2-Bromo-6-nitrophenyl)acetic Acid for the Synthesis of Novel Kinase Inhibitor Scaffolds
Introduction: The Strategic Value of a Versatile Precursor
The landscape of modern therapeutics, particularly in oncology, is profoundly shaped by the development of small molecule kinase inhibitors. These agents target the ATP-binding site of protein kinases, whose dysregulation is a frequent driver of disease. The efficacy and selectivity of these inhibitors are critically dependent on their core chemical scaffolds, which must present specific hydrogen bond donors and acceptors and allow for spatial projection of substituents into distinct pockets of the kinase active site.
2-(2-Bromo-6-nitrophenyl)acetic acid is a uniquely functionalized and powerful starting material for the construction of such scaffolds. Its strategic value lies in the orthogonal reactivity of its three key functional groups:
-
The Acetic Acid Moiety: Serves as an internal nucleophile or electrophile precursor for intramolecular cyclization reactions, forming the foundational rings of the inhibitor core.
-
The Nitro Group: A versatile functional handle that, upon reduction to an amine, provides a key nucleophilic center for subsequent annulation and derivatization reactions.
-
The Bromine Atom: Positioned ortho to the nitro group, it is an ideal handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of structure-activity relationships (SAR).
This guide provides a detailed exploration of the medicinal chemistry rationale and step-by-step protocols for utilizing this compound to synthesize privileged heterocyclic cores common in kinase inhibitor design.
Part 1: Medicinal Chemistry Rationale & Core Transformations
The ortho-disposed bromo and nitro groups, combined with the acetic acid side chain, create a precursor primed for intramolecular reductive cyclization. This powerful transformation allows for the rapid construction of complex heterocyclic systems from a relatively simple linear starting material. The general principle involves the reduction of the nitro group to an aniline, which then spontaneously or under catalysis, undergoes an intramolecular condensation with the acetic acid group to form a new ring. This approach is a cornerstone for building scaffolds like oxindoles and quinolinones, which are prevalent in FDA-approved kinase inhibitors.
The diagram below illustrates this fundamental synthetic strategy, showcasing the conversion of the starting material into a 7-bromooxindole core, a valuable intermediate for further functionalization.
Caption: General workflow for synthesizing kinase inhibitor scaffolds from this compound.
Part 2: Core Synthetic Protocol - Synthesis of a 7-Bromooxindole Intermediate
This protocol details the key reductive cyclization step. The choice of reducing agent is critical; iron powder in the presence of an acid or ammonium chloride is a cost-effective and efficient method that often facilitates the cyclization in a one-pot manner.
Protocol 2.1: One-Pot Reductive Cyclization to 7-Bromo-1,3-dihydro-2H-indol-2-one
Principle: The nitro group is reduced in situ to an amino group using iron powder in a slightly acidic aqueous medium. The nascent, highly reactive aniline intermediate immediately undergoes intramolecular amide formation with the adjacent acetic acid side chain, cyclizing to form the stable oxindole ring system. The bromine atom remains untouched, available for subsequent reactions.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), ethanol, and water (typically a 4:1 to 3:1 mixture of EtOH:H₂O).
-
Addition of Reagents: Add ammonium chloride (1.2 eq) and iron powder (5.0 eq). The large excess of iron ensures complete reduction and helps drive the reaction.
-
Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethyl acetate to ensure all product is recovered.
-
Workup - Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any unreacted starting material), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 7-bromooxindole product.
Self-Validation/Characterization:
-
¹H NMR: Expect to see the disappearance of the acetic acid methylene singlet and the appearance of a new singlet for the C3-protons of the oxindole ring around δ 3.5-3.7 ppm, along with a characteristic broad singlet for the N-H proton.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₈H₆BrNO.
-
Melting Point: A sharp melting point indicates high purity.
Part 3: Application in Kinase Inhibitor Synthesis - SAR Exploration via Suzuki Coupling
With the 7-bromooxindole core in hand, the bromine atom serves as a versatile anchor point for introducing molecular diversity through palladium-catalyzed cross-coupling. This is a critical step in optimizing a compound's binding affinity and selectivity for a target kinase. The Suzuki-Miyaura coupling is an excellent choice for this transformation due to the wide availability of boronic acids and its tolerance of various functional groups.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling for SAR Analysis
Principle: In the presence of a palladium catalyst and a base, the 7-bromooxindole undergoes oxidative addition to the Pd(0) species. Transmetalation with a boronic acid, followed by reductive elimination, yields the C-C coupled product and regenerates the catalyst. This allows for the installation of various aryl and heteroaryl moieties at the 7-position.
Materials:
-
7-Bromo-1,3-dihydro-2H-indol-2-one (from Protocol 2.1)
-
Aryl/heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O)
Step-by-Step Methodology:
-
Inert Atmosphere: To a reaction vessel (e.g., a microwave vial or Schlenk tube), add the 7-bromooxindole (1.0 eq), the chosen boronic acid (1.2 eq), and the base (2.0 eq).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic extracts. Wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Illustrative SAR Table
The following table summarizes hypothetical data for a series of 7-aryl oxindole analogs, demonstrating how this method can be used to probe the structure-activity relationship against a hypothetical kinase target (e.g., VEGFR2).
| Compound ID | Aryl Boronic Acid Used | Yield (%) | VEGFR2 IC₅₀ (nM) |
| 3a | 4-Methoxyphenylboronic acid | 85 | 150 |
| 3b | 3-Aminophenylboronic acid | 78 | 45 |
| 3c | Pyridine-3-boronic acid | 72 | 22 |
| 3d | 4-Fluorophenylboronic acid | 91 | 89 |
Analysis: The data suggests that introducing a hydrogen bond donor (3b) or a nitrogen-containing heterocycle (3c) at the 7-position is beneficial for potency, likely forming a key interaction with the kinase hinge region or solvent-exposed pocket.
Part 4: Advanced Application Workflow - Pyrrolo[2,3-d]pyrimidine Synthesis
The pyrrolo[2,3-d]pyrimidine core is another "privileged scaffold" in kinase inhibitor design, acting as an isostere of adenine.[1] this compound can serve as a precursor for this scaffold through a more complex, multi-step sequence.
Caption: Multi-step workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine core.
This advanced synthesis involves converting the acetic acid to an activated species that can undergo condensation, followed by a reductive cyclization to form the pyrrole ring, and subsequent annulation to build the pyrimidine ring. While the full protocol is beyond the scope of this note, this workflow highlights the extensive possibilities originating from the title compound. The synthesis of related pyrrolo[2,3-d]pyrimidines from phenylacetic acid precursors has been well-documented.[2]
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic precursor designed for efficiency in medicinal chemistry. Its inherent functionalities allow for the rapid and logical construction of complex heterocyclic cores such as oxindoles and serve as a gateway to other privileged scaffolds like pyrrolo[2,3-d]pyrimidines. The protocols described herein provide a robust foundation for researchers and drug development professionals to leverage this versatile building block in the discovery of next-generation kinase inhibitors. The ability to perform late-stage functionalization via cross-coupling ensures that libraries of compounds can be generated efficiently to probe complex biological space and accelerate the journey from hit to lead.
References
-
Zhang, Y., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4567-4571. Available at: [Link]
-
Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science, 31(36), 5918-5936. Available at: [Link]
-
Cisneros, A., et al. (2020). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters, 22(21), 8498-8502. Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of Indole Derivatives from 2-(2-Bromo-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of indole derivatives, specifically focusing on the preparation of 4-carboxyindole from 2-(2-bromo-6-nitrophenyl)acetic acid. This application note details multiple synthetic strategies, providing in-depth protocols, mechanistic insights, and characterization data to support researchers in the successful synthesis and application of these valuable heterocyclic compounds.
Introduction
Indole and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry and materials science, appearing in a vast array of natural products and pharmaceuticals. The synthesis of substituted indoles, particularly at the 4-position, remains a significant challenge in organic synthesis. This guide focuses on the transformation of the readily available starting material, this compound, into 4-carboxyindole, a versatile intermediate for further chemical elaboration.
Two primary synthetic strategies will be explored in detail:
-
Reductive Cyclization: This classical yet effective approach involves the reduction of the nitro group to an amine, which then undergoes spontaneous or catalyzed intramolecular cyclization to form the indole ring.
-
Palladium-Catalyzed Intramolecular Heck Reaction: A modern and powerful method that leverages transition metal catalysis to form the key carbon-carbon bond of the indole nucleus.
PART 1: Synthetic Strategies and Mechanisms
The choice of synthetic route can significantly impact the overall efficiency, scalability, and functional group tolerance of the synthesis. Below, we delve into the mechanistic underpinnings of the two proposed pathways.
Strategy 1: Reductive Cyclization
The reductive cyclization of an ortho-substituted nitroarene is a cornerstone of indole synthesis. The reaction proceeds through the initial reduction of the nitro group to an amino group. This newly formed aniline derivative then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of the indole ring system.
Commonly employed reducing agents for this transformation include tin(II) chloride (SnCl₂) and elemental iron (Fe) powder in an acidic medium.
Mechanism of Reductive Cyclization
Caption: Reductive cyclization pathway.
Strategy 2: Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction offers a powerful alternative for the synthesis of indoles from ortho-halo-substituted precursors. This palladium-catalyzed process involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene (formed in situ from the acetic acid side chain) and subsequent β-hydride elimination to afford the indole product and regenerate the catalyst.
Mechanism of Intramolecular Heck Reaction
Caption: Catalytic cycle of the intramolecular Heck reaction.
PART 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-carboxyindole from this compound.
Protocol 1: Reductive Cyclization using Tin(II) Chloride
This protocol is based on the classical and reliable Borsche-Drechsel cyclization.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure indole-4-carboxylic acid.
Protocol 2: Reductive Cyclization using Iron Powder
This method offers a more environmentally benign and cost-effective alternative to tin-based reagents.
Materials:
-
This compound
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
Ethanol
-
Water
-
Celit®
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) and iron powder (5.0-10.0 eq) in a mixture of ethanol, water, and acetic acid.
-
Reaction: Heat the mixture to reflux and stir vigorously for 4-8 hours. Monitor the reaction by TLC.
-
Filtration: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting solid by recrystallization or silica gel column chromatography to yield indole-4-carboxylic acid.
Protocol 3: Palladium-Catalyzed Intramolecular Heck Reaction
This protocol requires careful handling of air-sensitive reagents and is suitable for small to medium-scale synthesis.
Materials:
-
This compound (or its corresponding ester)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05-0.10 eq)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.10-0.20 eq)
-
A suitable base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))
-
Anhydrous N,N-dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Esterification (Optional but Recommended): It is often advantageous to first convert the carboxylic acid to its corresponding methyl or ethyl ester to improve solubility and prevent catalyst deactivation. This can be achieved using standard esterification methods (e.g., Fischer esterification).
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 2-(2-bromo-6-nitrophenyl)acetate derivative (1.0 eq), palladium(II) acetate, the phosphine ligand, and the base.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography. If the ester was used, subsequent hydrolysis under standard basic or acidic conditions will yield the desired indole-4-carboxylic acid.
PART 3: Data Presentation and Characterization
The successful synthesis of indole-4-carboxylic acid can be confirmed by various analytical techniques. Below is a summary of expected characterization data.
Table 1: Physicochemical and Spectroscopic Data for Indole-4-carboxylic acid
| Property | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 213-215 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.5 (s, 1H), 11.5 (s, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.55 (d, J=7.6 Hz, 1H), 7.40 (t, J=2.8 Hz, 1H), 7.20 (t, J=7.8 Hz, 1H), 6.95 (t, J=2.2 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 169.5, 137.2, 127.8, 126.5, 124.3, 121.0, 118.8, 110.5, 102.1 |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Troubleshooting and Key Considerations
-
Incomplete Reaction (Reductive Cyclization): If the reaction does not go to completion, consider increasing the amount of the reducing agent and/or extending the reaction time. The purity of the starting material is also crucial.
-
Low Yield (Heck Reaction): The efficiency of the Heck reaction is highly dependent on the catalyst, ligand, base, and solvent. Screening different combinations may be necessary to optimize the yield. Ensure strictly anhydrous and inert conditions.
-
Purification Challenges: Indole-4-carboxylic acid can be challenging to purify due to its polarity. Careful selection of the chromatographic eluent system or recrystallization solvent is important.
Conclusion
This application note provides a detailed guide for the synthesis of indole-4-carboxylic acid from this compound using both classical reductive cyclization and modern palladium-catalyzed methodologies. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively synthesize this valuable indole derivative for a wide range of applications in drug discovery and materials science.
References
-
Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665. [Link]
-
Mori, M., & Ban, Y. (1977). The reaction of enamines with palladium(II) compounds. A new synthesis of indoles. Tetrahedron Letters, 18(22), 1807-1810. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Application Notes and Protocols for the Reductive Cyclization of 2-(2-Bromo-6-nitrophenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The intramolecular reductive cyclization of 2-(2-bromo-6-nitrophenyl)acetic acid derivatives represents a potent strategy for the synthesis of 7-substituted oxindoles, a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of the key methodologies, mechanistic considerations, and detailed experimental protocols for achieving this transformation. We will explore both palladium-catalyzed and iron-mediated approaches, offering researchers the flexibility to choose the most suitable method based on available resources, substrate scope, and desired scale. This document is intended to serve as a practical resource, enabling the efficient and reproducible synthesis of valuable oxindole building blocks for drug discovery and development programs.
Introduction: The Strategic Importance of Oxindoles
The oxindole core is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] Its rigid, three-dimensional structure provides a versatile framework for the presentation of functional groups in precise orientations, making it an attractive scaffold for targeting various biological macromolecules. The synthesis of substituted oxindoles, particularly at the 7-position, is of significant interest as this position allows for the introduction of diversity elements that can modulate potency, selectivity, and pharmacokinetic properties.
The reductive cyclization of this compound derivatives offers a convergent and efficient route to these valuable 7-substituted oxindoles. This approach strategically combines the reduction of a nitro group and an intramolecular carbon-carbon bond formation in a single conceptual operation, often proceeding as a one-pot tandem reaction. The presence of both a bromine atom and a nitro group on the starting aromatic ring presents unique challenges and opportunities for selective chemical manipulation.
Mechanistic Pathways: A Tale of Two Metals
The successful synthesis of the oxindole ring from this compound derivatives hinges on a delicate interplay of reduction and cyclization. Two primary mechanistic manifolds, categorized by the choice of metal catalyst, have proven effective: palladium-catalyzed and iron-mediated pathways.
The Palladium-Catalyzed Pathway: A Tandem Reduction/Heck Cyclization
Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds. In this context, the reaction is believed to proceed through a tandem sequence involving the reduction of the nitro group to an amine, followed by an intramolecular Heck-type cyclization.[1][2]
Figure 2. Simplified workflow for the iron-mediated reductive cyclization.
While the precise mechanism of the C-C bond formation in the presence of iron is less defined than the palladium-catalyzed counterpart, it is generally accepted to proceed via nucleophilic attack of the newly formed aniline onto the activated acetic acid derivative. The reaction is typically performed under acidic conditions which facilitate both the reduction and the subsequent cyclization.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of 7-bromooxindole derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Reductive Cyclization using Formic Acid as a Reductant
This protocol is adapted from methodologies employing palladium catalysis for reductive cyclizations of nitroarenes, utilizing formic acid as a safe and readily available hydrogen source. [3] Materials:
-
This compound ester (1.0 eq)
-
Palladium on carbon (10% Pd, 5 mol%)
-
Formic acid (5-10 eq)
-
Triethylamine (5-10 eq)
-
Toluene or DMF (solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound ester (e.g., 1 mmol, 290 mg for the methyl ester).
-
Add palladium on carbon (e.g., 0.05 mmol, 53 mg).
-
Under an inert atmosphere (e.g., argon or nitrogen), add the solvent (e.g., 10 mL of toluene).
-
Add triethylamine (e.g., 5 mmol, 0.7 mL) followed by the dropwise addition of formic acid (e.g., 5 mmol, 0.19 mL). Caution: Gas evolution (CO2) will occur.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 7-bromooxindole.
| Parameter | Value |
| Substrate | Methyl 2-(2-bromo-6-nitrophenyl)acetate |
| Catalyst | 10% Pd/C |
| Reductant | HCOOH/Et3N |
| Solvent | Toluene |
| Temperature | 90 °C |
| Typical Yield | 60-80% |
Table 1. Representative conditions for palladium-catalyzed reductive cyclization.
Protocol 2: Iron-Mediated Reductive Cyclization
This protocol is a robust and scalable method that utilizes inexpensive and readily available reagents. [4][5] Materials:
-
This compound (1.0 eq)
-
Iron powder (<10 micron, 5-10 eq)
-
Glacial acetic acid (solvent)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound (e.g., 1 mmol, 276 mg).
-
Add iron powder (e.g., 5 mmol, 279 mg).
-
Add glacial acetic acid (e.g., 10 mL).
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove excess iron and insoluble salts. Wash the pad with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 7-bromooxindole.
| Parameter | Value |
| Substrate | This compound |
| Reagent | Iron powder |
| Solvent | Acetic Acid |
| Temperature | 100 °C |
| Typical Yield | 70-90% |
Table 2. Representative conditions for iron-mediated reductive cyclization.
Troubleshooting and Considerations
-
Incomplete reaction: If the reaction stalls, consider increasing the temperature, reaction time, or the amount of reducing agent/catalyst. Ensure the iron powder is finely divided and activated if necessary.
-
Side product formation: In the palladium-catalyzed reaction, debromination can occur. Using milder conditions or a different reductant may mitigate this. In the iron-mediated reaction, over-reduction or polymerization can be an issue. Careful temperature control is crucial.
-
Purification challenges: The product oxindoles can sometimes be challenging to purify. Recrystallization or careful chromatography may be required.
Conclusion
The reductive cyclization of this compound derivatives is a powerful and versatile method for the synthesis of 7-bromooxindoles. Both palladium-catalyzed and iron-mediated protocols offer viable routes, each with its own advantages. The choice of method will depend on the specific substrate, desired scale, and available resources. The detailed protocols and mechanistic insights provided in this guide should empower researchers to successfully implement this valuable transformation in their synthetic endeavors.
References
-
Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules. [Link]
-
Iron-Catalyzed Dearomatizing Reductive Cyclization of Arenes. Organic Letters. [Link]
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. [Link]
-
Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]
-
Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. RSC Advances. [Link]
-
Iron-Catalyzed Dearomatizing Reductive Cyclization of Arenes. ResearchGate. [Link]
-
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Cardiff University. [Link]
-
Palladium-catalyzed tandem addition/cyclization in aqueous medium: synthesis of 2-arylindoles. Organic & Biomolecular Chemistry. [Link]
-
Iron-catalyzed intramolecular reductive cyclization of o-nitroarenes to indoles under visible light irradiation. ResearchGate. [Link]
-
Tandem Double Intramolecular [4+2]/[3+2] Cycloadditions of Nitroalkenes. The fused/bridged Mode. Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Double Reductive Cyclization of 2,3-Dinitro-1,4-dialkenylbenzenes. Synthesis of 1H,8H-Pyrrolo[3,2-g]indoles. PubMed Central. [Link]
-
Tandem double acylation/-[6][6]rearrangement of aliphatic nitro compounds: a route to α-oxygenated oxime derivatives. Organic & Biomolecular Chemistry. [Link]
-
and tandem intermolecular (4+2);/intramolecular (3+2); cycloaddition of nitroalkenes with achiral and chiral dienophiles. University of Illinois IDEALS. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central. [Link]
-
Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. [Link]
-
Reductive Cyclization of 2-Cyanomethyl-3-nitrobenzoates. University of Bath's research portal. [Link]
-
Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules. [Link]
-
A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. ResearchGate. [Link]
Sources
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- 2. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate [mdpi.com]
Protocol for the purification of 2-(2-Bromo-6-nitrophenyl)acetic acid by recrystallization
An Application Note and Protocol for the Purification of 2-(2-Bromo-6-nitrophenyl)acetic Acid by Recrystallization
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the purification of this compound via recrystallization. This technique is fundamental for obtaining high-purity crystalline solids, which is often a critical requirement in research and drug development. The protocol herein is designed to be a robust starting point, offering insights into the rationale behind procedural steps and providing guidance for optimization.
Introduction to this compound and the Importance of Purity
This compound is a substituted phenylacetic acid derivative. Compounds of this class are valuable intermediates in organic synthesis, particularly for the preparation of various heterocyclic compounds and pharmacologically active molecules. The presence of the bromo and nitro functional groups, along with the carboxylic acid moiety, makes it a versatile building block.
For applications in drug discovery and development, the purity of such intermediates is paramount. Impurities, which can include starting materials, byproducts, or side-reaction products, can interfere with subsequent synthetic steps, lead to the formation of undesired products, and complicate the interpretation of biological data. Recrystallization is a powerful and widely used technique to enhance the purity of solid compounds.[1][2]
The Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures.[3] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[3][4] Impurities should ideally be either highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even at high temperatures (allowing for their removal by hot filtration).[2][3]
The process generally involves:
-
Solvent Selection : Choosing an appropriate solvent or solvent system.
-
Dissolution : Dissolving the impure solid in a minimum amount of hot solvent.
-
Hot Filtration (Optional) : Removing insoluble impurities from the hot solution.
-
Crystallization : Allowing the hot, saturated solution to cool slowly, leading to the formation of pure crystals.
-
Isolation : Collecting the purified crystals by filtration.
-
Drying : Removing residual solvent from the crystals.
Solvent Selection for this compound
The selection of an appropriate solvent is the most critical step for a successful recrystallization. Based on the structure of this compound, which contains a polar carboxylic acid and a nitro group, as well as a less polar bromophenyl ring, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.
Aromatic nitro compounds and phenylacetic acids often show good solubility in polar organic solvents such as ethanol, methanol, and acetone.[5][6][7] Water is unlikely to be a good single solvent at room temperature due to the compound's organic nature but can be an effective anti-solvent when used in combination with a miscible organic solvent like ethanol.
For this protocol, an ethanol/water solvent system is proposed. Ethanol is expected to dissolve the compound at elevated temperatures, and the addition of water will decrease the solubility, promoting crystallization upon cooling.
Table 1: General Solubility Profile of Related Compounds
| Compound Class | Common Solvents for Recrystallization | Rationale |
| Phenylacetic Acids | Toluene/Hexanes, Hot Water[8] | The carboxylic acid group imparts some polarity, while the phenyl ring is nonpolar. |
| Nitroaromatic Compounds | Ethanol, Ethanol/Water[3][6] | The nitro group is polar, making polar solvents suitable. |
| Brominated Aromatics | Toluene, Hexanes[6][9] | The bromo-substituted ring is largely nonpolar. |
Experimental Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different quantities.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Powder funnel
-
Fluted filter paper (for hot filtration, if needed)
-
Buchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Glass rod
Workflow Diagram
Sources
- 1. mt.com [mt.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pacificbiochem.com [pacificbiochem.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
A Robust, Stability-Indicating HPLC Method for the Analysis of 2-(2-Bromo-6-nitrophenyl)acetic acid
An Application Note and Protocol from the Senior Application Scientist
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Bromo-6-nitrophenyl)acetic acid. This compound, a key intermediate in various synthetic pathways, requires a precise analytical method to determine its purity and stability. Due to its polar and acidic nature, significant challenges in chromatographic retention and peak shape are often encountered. The method described herein utilizes a modern C18 stationary phase with an acidic mobile phase to overcome these challenges, providing excellent peak symmetry, retention, and resolution from potential impurities and degradation products. This protocol is designed for researchers, scientists, and drug development professionals requiring a validated, stability-indicating assay for quality control and stability testing.
Scientific Rationale and Method Development Strategy
The development of a robust HPLC method for this compound is predicated on a thorough understanding of its physicochemical properties. The molecule contains a carboxylic acid functional group, which imparts significant polarity and an acidic character.
1.1. Overcoming Chromatographic Challenges
The primary challenge in analyzing polar acidic compounds via reversed-phase HPLC is achieving adequate retention on non-polar stationary phases like traditional C18 columns.[1][2] Such compounds often have limited interaction with the hydrophobic alkyl chains and may elute near or in the solvent front, leading to poor quantification. Furthermore, if the mobile phase pH is not adequately controlled, the carboxylic acid group can exist in both ionized (carboxylate) and non-ionized (carboxylic acid) forms, resulting in poor peak shapes, such as tailing or splitting.
To address this, our strategy focuses on two key areas:
-
Suppressing Ionization: By maintaining a mobile phase pH well below the pKa of the carboxylic acid (typically around 2.5-3.0), we ensure the analyte remains in its protonated, less polar form.[2][3] This significantly enhances its retention on the reversed-phase column. We have selected a phosphate buffer for its excellent buffering capacity in this pH range.
-
Enhancing Retention: While pH control is crucial, a highly aqueous mobile phase is often still required to retain polar analytes.[4] This can lead to "phase collapse" or "dewetting" on traditional C18 columns, causing a sudden loss of retention.[3] Therefore, we have selected a modern, aqueous-stable C18 column specifically designed to maintain stable retention even under 100% aqueous conditions.
1.2. Rationale for a Stability-Indicating Method
In pharmaceutical development and quality control, it is not sufficient to simply quantify the active ingredient; one must also ensure that the analytical method can separate it from any process impurities or degradation products that may form over time.[5][6] A stability-indicating method (SIM) is a validated analytical procedure that can accurately measure the active ingredient without interference from these related substances.[7][8][9] This method has been developed with specificity as a primary goal, demonstrated through forced degradation studies.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic Potassium Phosphate (KH₂PO₄, analytical grade)
-
Phosphoric Acid (H₃PO₄, 85%, analytical grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
Instrumentation
-
HPLC System equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical Balance
-
pH Meter
-
Sonicator
-
0.45 µm Syringe Filters
Chromatographic Conditions
All quantitative data for the HPLC method are summarized in the table below for easy reference.
| Parameter | Condition |
| Column | Aqueous C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol / Water (50:50, v/v) |
Detailed Experimental Protocols
Preparation of Solutions
Mobile Phase A (25 mM Potassium Phosphate, pH 2.8):
-
Weigh 3.40 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 2.8 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Methanol/Water, 50:50) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow steps 2-4 from the Standard Stock Solution preparation. This will be the Sample Stock Solution.
-
Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask, dilute to the mark with diluent, and mix.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Workflow
The overall analytical process follows a systematic workflow to ensure reproducibility and accuracy.
Caption: HPLC analytical workflow from preparation to reporting.
Method Validation Summary
This method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters are summarized below.
| Validation Parameter | Result |
| Specificity | No interference from blanks or degradation products observed at the retention time of the main peak. Peak purity index > 0.999 for stressed samples. |
| Linearity (Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.9995 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (% RSD) | |
| - Repeatability (n=6) | < 0.5% |
| - Intermediate Precision | < 1.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | Method is robust to minor changes in pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min). |
Specificity and Forced Degradation
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. Representative chromatograms showed that all degradation products were well-resolved from the parent peak, confirming the method's specificity.
Caption: Logical flow of forced degradation studies for specificity.
Conclusion
The developed RP-HPLC method for this compound is specific, accurate, precise, and robust. The use of an aqueous-stable C18 column with an optimized acidic mobile phase successfully addresses the challenges associated with analyzing this polar acidic compound. The method has been proven to be stability-indicating through forced degradation studies, making it highly suitable for routine quality control analysis and stability testing in research and industrial environments.
References
- Google. (2026). Google Search.
-
Huynh-Ba, K. (Ed.). (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Jain, D., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Patel, R., et al. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub. Retrieved from [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions?. Trust Your Science. Retrieved from [Link]
-
Long, W. J., et al. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Chromtech. (n.d.). Reversed Phase HPLC of Polar Compounds. Retrieved from [Link]
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- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Derivatization of the carboxylic acid group of 2-(2-Bromo-6-nitrophenyl)acetic acid
An In-Depth Guide to the Derivatization of the Carboxylic Acid Group of 2-(2-Bromo-6-nitrophenyl)acetic Acid
Introduction: Strategic Modification of a Versatile Building Block
This compound is a valuable synthetic intermediate in medicinal chemistry and drug discovery.[1] Its structure, featuring a phenylacetic acid core substituted with sterically demanding and electronically influential ortho-bromo and nitro groups, presents both unique opportunities and challenges for chemical modification. The carboxylic acid moiety is a prime target for derivatization, enabling its conversion into a diverse array of functional groups such as esters, amides, and highly reactive acid chlorides. These transformations are fundamental for modulating a molecule's pharmacokinetic properties, including solubility, metabolic stability, and cell permeability, and for constructing more complex molecular architectures.[2][3]
However, the reactivity of the carboxylic acid in this specific substrate is significantly influenced by its substitution pattern. The bulky ortho-substituents create considerable steric hindrance around the reaction center, which can impede the approach of nucleophiles and slow down reaction rates, particularly in classic equilibrium-driven reactions.[4] Furthermore, the potent electron-withdrawing nature of the nitro group increases the acidity of the carboxylic proton but can also influence the electrophilicity of the carbonyl carbon.[5][6]
This guide provides a detailed exploration of robust and field-proven strategies for the derivatization of this compound. We will dissect the causality behind methodological choices, offering step-by-step protocols for the synthesis of key derivatives and providing a comparative analysis to empower researchers to select the optimal path for their synthetic goals.
Part 1: Activation to the Acyl Chloride: The Gateway Intermediate
The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. The resulting acyl chloride is a highly electrophilic species, far more reactive than the parent acid, enabling a vast range of subsequent reactions to be performed under mild conditions.[7][8] This heightened reactivity is essential for overcoming the steric hindrance inherent in the this compound scaffold.
Causality: Why Thionyl Chloride is the Reagent of Choice
Thionyl chloride (SOCl₂) is a premier reagent for this transformation for several key reasons.[9][10] The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[7][11] Subsequent nucleophilic attack by a chloride ion displaces this group to form the acyl chloride. Critically, the byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[7] Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high conversion rate in an irreversible manner.
Caption: Mechanism of Acyl Chloride Formation using Thionyl Chloride.
Experimental Protocol: Synthesis of 2-(2-Bromo-6-nitrophenyl)acetyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or Toluene (optional, can be run neat)
-
Round-bottom flask with reflux condenser and gas outlet/scrubber (to neutralize HCl gas)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet from the top of the condenser to a scrubber containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.
-
Reagents: To the flask, add this compound (1.0 eq). Add a minimal amount of anhydrous DCM or toluene to create a slurry, or proceed neat.
-
Reaction Initiation: Slowly add thionyl chloride (approx. 2.0-3.0 eq) to the flask at room temperature with stirring. A vigorous evolution of gas should be observed.
-
Heating: Once the initial gas evolution subsides, gently heat the reaction mixture to reflux (for DCM, ~40 °C; for neat, ~75-80 °C).
-
Monitoring: Maintain reflux until gas evolution ceases (typically 1-3 hours). The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.
-
Work-up: Cool the mixture to room temperature. Remove the excess thionyl chloride (b.p. 76 °C) by distillation or, more commonly, under reduced pressure using a rotary evaporator. It is advisable to use a cold trap and a base trap to protect the vacuum pump.
-
Product: The resulting crude 2-(2-Bromo-6-nitrophenyl)acetyl chloride is a yellow-to-brown oil or low-melting solid. It is highly moisture-sensitive and is typically used immediately in the next step without further purification.
Validation: Successful formation can be quickly confirmed by IR spectroscopy, where the characteristic C=O stretch of the carboxylic acid (approx. 1710 cm⁻¹) is replaced by the higher frequency C=O stretch of the acyl chloride (approx. 1800 cm⁻¹).[12][13]
Part 2: Synthesis of Esters
Esters are common derivatives sought in drug development to act as prodrugs, enhance lipid solubility, or serve as protecting groups.[14] For a sterically hindered substrate like this compound, the choice of esterification method is critical for achieving a good yield.
Method 1: Fischer-Speier Esterification (Direct Acid-Catalyzed)
This is a classic, one-step method involving the reaction of a carboxylic acid and an alcohol with a strong acid catalyst.[15][16] However, it is a reversible equilibrium-driven process.[17] To achieve high conversion, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol as the solvent or by actively removing the water byproduct.[18][19]
Causality & Limitations: The primary drawback of this method for the target substrate is steric hindrance. The bulky ortho-substituents significantly slow the rate of nucleophilic attack by the alcohol on the protonated carbonyl group, often leading to low yields and long reaction times.[4][17][18]
Caption: Equilibrium nature of the Fischer-Speier Esterification.
Method 2: Esterification via the Acyl Chloride Intermediate
This two-step approach is vastly superior for sterically hindered substrates. The high electrophilicity of the acyl chloride allows it to react rapidly and irreversibly with alcohols, even tertiary ones, under much milder conditions.[19] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which acts as a scavenger for the HCl generated during the reaction.[20]
Comparative Protocols and Data
| Feature | Fischer-Speier Esterification | Esterification via Acyl Chloride |
| Steps | One-pot | Two distinct steps |
| Reaction Conditions | Harsh: Strong acid (H₂SO₄), high temp (reflux) | Mild: Often 0 °C to room temperature |
| Reaction Rate | Very slow due to steric hindrance | Very fast |
| Substrate Scope | Limited for hindered acids/alcohols | Excellent for hindered substrates |
| Byproducts | Water | Gaseous SO₂, HCl; solid base-HCl salt |
| Overall Yield | Often low to moderate | Generally high to excellent |
Experimental Protocol: Methyl 2-(2-Bromo-6-nitrophenyl)acetate (via Acyl Chloride)
Materials:
-
Crude 2-(2-Bromo-6-nitrophenyl)acetyl chloride (from Part 1)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a fume hood, dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a stir bar and a nitrogen inlet.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reagents: Slowly add anhydrous pyridine (1.2 eq) followed by the dropwise addition of anhydrous methanol (1.5 eq).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the acyl chloride.
-
Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove the base), water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure methyl ester.
Part 3: Synthesis of Amides
The amide bond is arguably the most important functional group in medicinal chemistry.[2][21] Direct reaction of a carboxylic acid and an amine is generally not feasible as it results in the formation of a stable ammonium carboxylate salt.[11] Therefore, activation of the carboxylic acid is mandatory.
Method 1: Amidation via the Acyl Chloride Intermediate
This is a robust and straightforward method. The highly reactive acyl chloride readily undergoes nucleophilic attack by a primary or secondary amine to form the corresponding amide.[20] Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used along with an external non-nucleophilic base like triethylamine.
Method 2: Direct Amidation with Coupling Reagents
This is the modern standard for amide bond formation, especially in complex molecule synthesis, as it avoids the handling of harsh reagents like thionyl chloride.[3] Coupling reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine under very mild conditions.[22]
Key Classes of Coupling Reagents:
-
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][21] To prevent side reactions and suppress racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are almost always included.
-
Uronium/Aminium Salts: Reagents such as HATU and HBTU are highly efficient and generally provide cleaner reactions and higher yields than carbodiimides, making them a preferred choice in peptide synthesis.[2][23]
-
Phosphonium Salts: Reagents like PyBOP are also powerful activators for amide bond formation.[21][23]
Caption: General workflow for EDC-mediated amide coupling.
Experimental Protocol: N-Benzyl-2-(2-bromo-6-nitrophenyl)acetamide (via EDC/HOBt Coupling)
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF.
-
Reagent Addition: Add benzylamine (1.1 eq) followed by DIPEA (2.0-3.0 eq). Stir the solution for 5-10 minutes.
-
Coupling Agent: Add EDC·HCl (1.2 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting acid by TLC or LC-MS.
-
Work-up (for DCM): Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Work-up (for DMF): Dilute the reaction with a large volume of ethyl acetate and wash multiple times with water and brine to remove the DMF and water-soluble byproducts. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Part 4: Summary of Analytical Characterization
Confirming the successful derivatization of this compound relies on standard spectroscopic techniques. The table below summarizes the key expected changes observed upon conversion to its principal derivatives.
| Compound Type | Approx. C=O IR (cm⁻¹) | Approx. C=O ¹³C NMR (ppm) | Key ¹H NMR Diagnostic Signal |
| Carboxylic Acid | 1700-1725 | 175-185 | Disappearance of a broad singlet at 10-12 ppm (COOH) |
| Acyl Chloride | ~1800[12][13] | 165-175 | Absence of the COOH proton |
| Ester | 1735-1750[12] | 170-180 | Appearance of new signals corresponding to the alcohol-derived -OR group |
| Amide | 1630-1690[12] | 170-180 | Appearance of N-H proton signals (broad, 5-9 ppm); disappearance of COOH proton |
Mass Spectrometry: A common feature in the mass spectra of these derivatives is the cleavage of the C-Y bond (where Y = Cl, OR, or NR₂) to form a stable acylium ion ([R-CO]⁺), which is often the base peak.[24]
Conclusion and Recommendations
The derivatization of this compound is a critical step for its application in synthetic and medicinal chemistry. Due to the significant steric hindrance posed by the ortho-bromo and ortho-nitro substituents, classical, equilibrium-based methods like the Fischer-Speier esterification are often inefficient.
The most reliable and versatile strategies involve an initial activation of the carboxylic acid.
-
Conversion to the Acyl Chloride: This creates a highly reactive intermediate that can be readily converted to a wide range of esters and amides under mild conditions. This two-step approach is robust, high-yielding, and highly recommended for large-scale synthesis.
-
Use of Modern Coupling Reagents: For one-pot procedures, especially when dealing with sensitive substrates or during library synthesis, direct amidation using coupling reagents like EDC/HOBt or HATU is the state-of-the-art method. It offers excellent yields, mild conditions, and operational simplicity.
The choice between these two premier strategies will depend on factors such as the scale of the reaction, cost considerations, and the need to avoid specific reagents (e.g., thionyl chloride). By understanding the chemical principles and applying the detailed protocols outlined in this guide, researchers can confidently and efficiently modify this valuable building block to advance their scientific objectives.
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Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
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Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
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HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
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Filo. (2025). Compare the acidic strength of para nitro carboxylic acid, Ortho nitro c... [Link]
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Aapptec. Coupling Reagents. [Link]
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J&K Scientific LLC. (2025). Fischer Esterification. [Link]
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ResearchGate. Commonly used amide/peptide coupling reagents. [Link]
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Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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ResearchGate. Analysis of carboxylic acids and esters. [Link]
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Moodle. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
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Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. [Link]
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Chapman, N. B., & Shorter, J. (1969). The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols. Journal of the Chemical Society B: Physical Organic, 1969, 769-775. [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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ResearchGate. Scope of the carboxylic acids and the nitro compounds Reaction conditions. [Link]
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Chapman, N. B., & Shorter, J. (1968). The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols. Journal of the Chemical Society B: Physical Organic, 1968, 1033-1040. [Link]
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Szatylowicz, H., et al. (2015). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
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Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
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ResearchGate. (2021). (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link]
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Khan Academy. (2010). Acid chloride formation. YouTube. [Link]
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Sathee Jee. Chemistry Acid Chloride. [Link]
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National Institutes of Health. (2014). Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents. [Link]
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VTechWorks. Nitrophenyl boronic acids as derivatizing agents in chromatography. [Link]
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Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
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North Carolina School of Science and Mathematics. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. [Link]
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Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
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Organic Chemistry by Dr. OP Tandon. (2024). Organic Conversion: Acetic acid to 2-bromoacetyl chloride. YouTube. [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. [Link]
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Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines. [Link]
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Introduction: The Strategic Value of 2-(2-Bromo-6-nitrophenyl)acetic Acid
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-(2-Bromo-6-nitrophenyl)acetic Acid
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile building block, particularly for professionals in pharmaceutical and materials science research. Its utility is anchored in its unique trifunctional nature:
-
Aryl Bromide: The bromine atom serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2]
-
Ortho-Nitro Group: This powerful electron-withdrawing group significantly activates the aryl bromide towards oxidative addition, the crucial first step in many catalytic cycles.[1] Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amine, opening pathways for further derivatization.
-
Acetic Acid Moiety: The carboxylic acid group provides a site for amide bond formation, esterification, or can be used to modulate the solubility and pharmacokinetic properties of the final molecule.
This combination of reactive sites, positioned in a sterically demanding ortho-ortho arrangement, makes this compound an intriguing substrate. While its structure presents challenges, it also offers the potential for rapid diversification and the synthesis of novel compounds. Structurally related bromo-nitro aromatics, such as 2-Bromo-6-nitrophenol, are key intermediates in the synthesis of important pharmaceuticals like Eltrombopag, highlighting the significance of this scaffold in drug development.[3][4]
This document provides a detailed guide to leveraging this substrate in several cornerstone palladium-catalyzed reactions, offering both theoretical insights and practical, field-tested protocols.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium(0)/palladium(II) catalytic cycle.[5][6] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle generally proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.[2][7] The electron-deficient nature of the aryl ring in our substrate accelerates this typically rate-limiting step.
-
Transmetalation / Carbopalladation: In C-C coupling reactions like Suzuki or Sonogashira, an organometallic reagent transfers its organic group to the palladium center (Transmetalation).[7] In reactions like the Heck, an alkene coordinates and inserts into the Pd-C bond (Carbopalladation).[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1][7]
The choice of ligands, base, and solvent is critical as each component influences the efficiency of these steps, especially when dealing with sterically hindered substrates.
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)–C(sp²) bonds due to the operational simplicity and the commercial availability and low toxicity of boronic acid reagents.[7][9][10][11]
Causality Behind Experimental Choices
-
Catalyst System: The steric hindrance around the bromine atom, caused by the adjacent nitro and acetic acid groups, necessitates a catalyst system that can overcome this challenge. While standard catalysts like Pd(PPh₃)₄ can be effective, systems utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often superior.[12] These ligands promote both the oxidative addition and the typically difficult reductive elimination steps for hindered substrates.
-
Base: A base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[13][14] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in an aqueous/organic solvent mixture. The choice of base can significantly impact yield and should be screened.
-
Solvent: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is common. This aids in dissolving both the organic substrate and the inorganic base, bringing all components into contact.
Protocol: Suzuki-Miyaura Coupling of this compound
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Materials:
| Reagent/Material | Suggested Supplier | Grade |
| This compound | Commercially Available | >97% |
| Arylboronic Acid | Commercially Available | >98% |
| Pd(OAc)₂ or Pd₂(dba)₃ | Strem, Sigma-Aldrich | Catalyst Grade |
| SPhos or XPhos Ligand | Strem, Sigma-Aldrich | Catalyst Grade |
| K₃PO₄ or K₂CO₃ | Sigma-Aldrich | Anhydrous |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous |
| Deionized Water | In-house | N/A |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and nitrogen or argon gas three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio, to achieve a 0.1 M concentration of the limiting reagent). Sparge the resulting suspension with nitrogen or argon for 15-20 minutes to ensure it is thoroughly degassed.
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Briefly flush the vial with inert gas. Add the catalyst mixture to the reaction flask against a positive pressure of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C. Stir vigorously for 4–24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to afford the desired biaryl product.
Heck-Mizoroki Reaction: Olefin Arylation
The Heck reaction is a powerful method for forming a C–C bond between an aryl halide and an alkene, creating a substituted alkene product.[8][15][16][17] It is highly valued for its tolerance of a wide variety of functional groups.
Causality Behind Experimental Choices
-
Catalyst: While classic Pd(OAc)₂/PPh₃ systems can work, phosphine-free catalyst systems or those with N-heterocyclic carbene (NHC) ligands are often more robust and can prevent catalyst decomposition at the higher temperatures sometimes required.[15]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is required to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[8][17]
-
Solvent: Polar aprotic solvents such as DMF, DMA, or NMP are typically used as they can dissolve the reactants and salts formed during the reaction and are stable at high temperatures.
Protocol: Heck Reaction with n-Butyl Acrylate
Materials:
| Reagent/Material | Suggested Supplier | Grade |
| n-Butyl Acrylate | Sigma-Aldrich | >99%, inhibitor-free |
| Pd(OAc)₂ | Strem, Sigma-Aldrich | Catalyst Grade |
| Tri(o-tolyl)phosphine | Strem, Sigma-Aldrich | >98% |
| Triethylamine (Et₃N) | Sigma-Aldrich | >99.5% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |
Step-by-Step Procedure:
-
Vessel Preparation: In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (3 mol%), and tri(o-tolyl)phosphine (6 mol%).
-
Inert Atmosphere: Seal the tube and purge with nitrogen or argon.
-
Reagent Addition: Add anhydrous DMF, followed by n-butyl acrylate (1.5 equiv) and triethylamine (2.0 equiv) via syringe.
-
Reaction: Seal the tube tightly and heat in an oil bath at 100–120 °C for 12–24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and acidify with 1 M HCl.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over MgSO₄, and filter.
-
Purification: Remove the solvent in vacuo. Purify the resulting oil or solid by column chromatography on silica gel to yield the trans-alkene product.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling enables the formation of a C–C bond between an aryl halide and a terminal alkyne.[18][19] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are precursors to many complex molecules and materials.[11] A key feature is the use of a copper(I) co-catalyst.[20]
Causality Behind Experimental Choices
-
Dual Catalyst System: The reaction employs a palladium catalyst to activate the aryl bromide and a copper(I) salt (typically CuI) to activate the alkyne.[18] The copper forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, is crucial. It serves to deprotonate the terminal alkyne and also acts as a ligand and solvent in many cases.[19][20]
-
Atmosphere: It is critical to perform the reaction under strictly anaerobic conditions. Oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling), leading to undesired byproducts.
Protocol: Sonogashira Coupling with Phenylacetylene
Caption: Interlinked Catalytic Cycles in Sonogashira Coupling.
Materials:
| Reagent/Material | Suggested Supplier | Grade |
| Phenylacetylene | Sigma-Aldrich | >98% |
| Pd(PPh₃)₂Cl₂ | Strem, Sigma-Aldrich | Catalyst Grade |
| Copper(I) Iodide (CuI) | Sigma-Aldrich | >99.5% |
| Diisopropylamine (DIPA) | Sigma-Aldrich | >99.5% |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2.5 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by cycling between vacuum and nitrogen three times.
-
Solvent/Reagent Addition: Add anhydrous THF and diisopropylamine (DIPA) (ratio of 1:1, to 0.1 M). Degas the solution by sparging with nitrogen for 20 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 8-16 hours. Gentle heating (40-50 °C) may be required for slow reactions.
-
Monitoring: Track the consumption of the starting material using TLC.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to isolate the arylalkyne.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[21][22][23] This reaction has largely replaced harsher classical methods.[22]
Causality Behind Experimental Choices
-
Ligand is Key: This reaction is exceptionally sensitive to the choice of ligand. For sterically hindered substrates like ours, bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often required to facilitate the challenging C-N reductive elimination step.[24]
-
Strong, Non-Nucleophilic Base: A strong base is needed to deprotonate the amine, forming the active nucleophile. Sterically hindered bases like sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LHMDS) are ideal because they are strong enough to deprotonate the amine without acting as competing nucleophiles.[24][25]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and the anionic intermediates.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
| Reagent/Material | Suggested Supplier | Grade |
| Morpholine | Sigma-Aldrich | >99% |
| Pd₂(dba)₃ | Strem, Sigma-Aldrich | Catalyst Grade |
| BrettPhos | Strem, Sigma-Aldrich | Catalyst Grade |
| Sodium tert-butoxide (NaOᵗBu) | Sigma-Aldrich | >97% |
| Toluene | Sigma-Aldrich | Anhydrous |
Step-by-Step Procedure:
-
Glovebox Operation: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up the reaction in a glovebox.
-
Vessel Preparation: To an oven-dried vial, add Pd₂(dba)₃ (2 mol%), BrettPhos (4.5 mol%), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv). Add anhydrous toluene, followed by morpholine (1.2 equiv).
-
Reaction: Seal the vial tightly with a screw cap and remove it from the glovebox. Heat the reaction in an oil bath at 100 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the arylamine product.
Summary of Recommended Reaction Conditions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 80-100 |
| Heck-Mizoroki | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (2.0) | DMF | 100-120 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2.5) | - | DIPA (solvent) | THF/DIPA | 25-50 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BrettPhos (4.5) | NaOᵗBu (1.4) | Toluene | 100 |
Conclusion
This compound is a potent synthetic intermediate whose full potential can be unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. The electronic activation provided by the ortho-nitro group facilitates the initial oxidative addition, while the steric congestion requires careful selection of bulky, electron-rich ligands to ensure efficient catalysis. The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate this versatile building block into their synthetic programs, enabling the rapid and efficient construction of novel molecules for drug discovery and materials science.
References
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Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
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Pye, D. R., et al. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
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Billingsley, K. L., & Buchwald, S. L. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Journal of the American Chemical Society. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
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Li, J., et al. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry, 87(19), 13210–13218. [Link]
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Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in current chemistry, 302, 99–130. [Link]
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ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2-Bromo-6-nitrophenol (CAS 13073-25-1). [Link]
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Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. The Journal of Organic Chemistry, 62(5), 1268–1273. [Link]
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Wikipedia. Heck reaction. [Link]
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Al-Amin, M., & Beletskaya, I. P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
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NROChemistry. Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(2), 1019–1034. [Link]
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Bruno, N. C., et al. (2013). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 15(16), 4142–4145. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
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Gallop, C. W., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]
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Rodygin, K. S., et al. (2016). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 21(12), 1666. [Link]
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Application Notes & Protocols: 2-(2-Bromo-6-nitrophenyl)acetic acid in Fragment-Based Drug Discovery
Introduction: The Strategic Value of a "Poised" Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality chemical starting points for drug development.[1][2][3] The core principle of FBDD is to screen small, low-molecular-weight compounds (fragments) that, despite typically binding with weak affinity (in the high micromolar to millimolar range), do so with high efficiency.[1][4] These efficient binding events, once identified and structurally characterized, provide a robust foundation for rational, structure-guided optimization into potent lead compounds.[4][5]
Within the vast chemical space of possible fragments, 2-(2-Bromo-6-nitrophenyl)acetic acid (CAS No: 37777-74-5) emerges as a molecule of significant strategic interest.[6][7] Its utility in FBDD is not merely as a binder, but as a highly "poised" scaffold—a term used to describe fragments that are pre-configured with chemical handles amenable to rapid and versatile synthetic elaboration. An analysis of its structure reveals three key functional groups, each conferring distinct advantages for both initial target recognition and subsequent hit-to-lead optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 37777-74-5 | [6][7][8] |
| Molecular Formula | C₈H₆BrNO₄ | [8] |
| Molecular Weight | 260.04 g/mol | [8] |
| Appearance | Off-white to light yellow solid | [8] |
| Storage | Sealed in dry, Room Temperature | [8] |
The Functional Triad: A Rationale for Application
-
The Bromo Group: The bromine atom is a versatile feature in drug design. It can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein backbone or side chain, which can contribute significantly to binding affinity and selectivity.[9][10] More critically, the aryl bromide serves as a prime synthetic handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the controlled, vector-specific "growing" of the fragment into adjacent binding pockets.[11][12]
-
The Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring.[13][14] This can modulate p-p stacking interactions and other electronic-based recognition events. While the potential for metabolic reduction and associated toxicity is a consideration that must be addressed during lead optimization, in the context of FBDD, the nitro group's polarity can enhance solubility and provide a valuable interaction point.[15][16] In some contexts, nitroaromatics can be bioreduced under hypoxic conditions, a feature exploited in prodrug strategies.[15]
-
The Acetic Acid Group: The carboxylic acid is a classic pharmacophoric feature, acting as a potent hydrogen bond donor and acceptor. Its presence often facilitates anchoring of the fragment to polar residues (e.g., Lysine, Arginine, Histidine) in a protein's active site. Furthermore, it provides a straightforward attachment point for amide coupling, another primary strategy for fragment elaboration.
The combination of these three groups in a low-molecular-weight scaffold makes this compound an exemplary tool for FBDD, enabling a multi-pronged approach to drug discovery.
FBDD Campaign Workflow: From Fragment Hit to Lead
An FBDD campaign using this fragment follows a logical, multi-stage process designed to maximize the chances of success while ensuring the validity of each step. The workflow emphasizes sensitive biophysical screening followed by high-resolution structural biology to guide medicinal chemistry efforts.
Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key stages of an FBDD campaign utilizing this compound.
Protocol 1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)
Causality: SPR is chosen for primary screening due to its high sensitivity for detecting low-affinity interactions in real-time, its label-free nature, and its relatively low protein consumption.[17][18][19][20] It provides kinetic (kₐ, kₔ) and affinity (Kₗ) data, which are crucial for ranking initial hits.[21]
Table 2: Comparison of Common FBDD Screening Techniques
| Technique | Throughput | Protein Consumption | Structural Info | Affinity Range | Key Advantage |
| SPR | High | Low | No | pM - mM | Real-time kinetics |
| NMR | Medium | High | Yes (Protein/Ligand) | µM - mM | Detects very weak binding |
| X-ray | Low-Medium | High | Yes (High-res) | µM - mM | Gold standard for binding mode |
| MST | High | Very Low | No | pM - mM | Solution-based, low consumption |
| DSF (Thermal Shift) | High | Low | No | nM - µM | Inexpensive, high throughput |
Materials:
-
Biacore 8K, T200 or similar SPR instrument.[17]
-
CM5 (carboxymethylated dextran) sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl).
-
Target protein of interest (>95% purity) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
This compound stock solution (e.g., 100 mM in 100% DMSO).
-
Running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4) with a matched DMSO concentration to the final fragment solutions (e.g., 1% DMSO).
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. A reference flow cell should be prepared similarly but without protein injection to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Fragment Solution Preparation:
-
Prepare a working stock of the fragment in 100% DMSO.
-
Serially dilute the fragment into running buffer to the desired screening concentration (e.g., 200 µM). Crucially, ensure the final DMSO concentration is identical in all fragment solutions and the running buffer. DMSO mismatch is a primary source of false positives in SPR screening.[21]
-
-
Screening and Data Collection:
-
Perform a "solvent correction" run by making multiple injections of running buffer with slightly varying DMSO concentrations (e.g., 0.8% to 1.2% if the sample concentration is 1%) to calibrate for any minor solvent mismatches.
-
Inject the fragment solution over both the target and reference flow cells at a high flow rate (e.g., 30 µL/min) for a short contact time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).
-
Inject a running buffer blank periodically to double-reference the data.
-
-
Data Analysis and Hit Identification:
-
Process the raw data by subtracting the reference channel signal and a buffer blank injection signal from the active channel signal.
-
A positive "hit" is identified by a clear, concentration-dependent binding response that exhibits a fast-on, fast-off kinetic profile, typical of fragments.
-
For confirmed hits, perform a dose-response experiment by injecting a range of fragment concentrations (e.g., 10 µM to 1 mM) to determine the equilibrium dissociation constant (Kₗ).
-
Protocol 2: Structural Characterization by X-ray Crystallography
Causality: While SPR confirms binding and affinity, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of the fragment bound to the target protein.[22][23][24] This structural information is absolutely essential for the subsequent structure-guided design phase, as it reveals the precise binding location, orientation, and key interactions, and shows which vectors on the fragment are pointing towards solvent-exposed regions suitable for elaboration.[25][26]
Materials:
-
Concentrated, highly pure (>98%) target protein.
-
Crystallization screening kits and reagents.
-
Fragment stock solution (e.g., 500 mM in DMSO).
-
Cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol).
-
Synchrotron X-ray source.
Methodology:
-
Protein Crystallization:
-
Set up crystallization trials using sitting-drop or hanging-drop vapor diffusion methods to obtain well-diffracting crystals of the apo (ligand-free) protein.
-
-
Fragment Soaking:
-
Prepare a soaking solution by adding a high concentration of the this compound stock solution directly to the crystallization drop containing the protein crystal. The final fragment concentration should be in the mM range (e.g., 1-10 mM), and the final DMSO concentration should be tolerated by the crystals (typically <10%).
-
Allow the crystal to soak for a period ranging from minutes to hours.
-
-
Cryo-cooling and Data Collection:
-
Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation.
-
Loop the crystal and flash-cool it in a stream of liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) for new, unmodeled density in the protein's binding sites that corresponds to the size and shape of the fragment.
-
Model the fragment into the density, refine the structure, and analyze the specific protein-fragment interactions (hydrogen bonds, halogen bonds, etc.).
-
Protocol 3: Hit-to-Lead Elaboration via Suzuki Coupling
Causality: The crystal structure reveals that the bromine atom of our fragment is pointing towards an unexplored, solvent-accessible pocket. This makes it an ideal vector for "fragment growing" to gain additional interactions and improve potency.[27][28] The Suzuki reaction is a robust and widely used C-C bond-forming reaction, perfect for coupling a new aryl or alkyl group (from a boronic acid) onto the fragment's phenyl ring at the site of the bromine atom.
Caption: Key strategies for fragment hit-to-lead optimization.
Materials:
-
This compound.
-
A selected boronic acid or boronate ester (chosen based on structural data).
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF).
-
Standard laboratory glassware and purification equipment (e.g., silica gel chromatography, HPLC).
Methodology:
-
In Silico Design:
-
Using the co-crystal structure, computationally model different chemical groups attached at the bromine's position. Select a boronic acid that introduces a moiety predicted to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within the adjacent pocket.
-
-
Chemical Synthesis (General Procedure):
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1 equivalent), the chosen boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Add the anhydrous solvent and heat the reaction mixture (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
-
Purification and Characterization:
-
Purify the crude product using silica gel column chromatography or preparative HPLC to obtain the desired elaborated compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
-
Biological Re-evaluation:
-
Test the newly synthesized, larger compound in the original SPR assay to determine its affinity (Kₗ).
-
A significant increase in affinity (i.e., a lower Kₗ value) validates the success of the structure-guided design and synthesis cycle.
-
Conclusion
This compound represents a highly valuable starting point for fragment-based drug discovery campaigns. Its trifunctional nature provides multiple avenues for target recognition and, more importantly, offers strategically placed chemical handles for efficient, structure-guided evolution into a potent lead compound. The systematic application of sensitive biophysical techniques, high-resolution structural biology, and rational medicinal chemistry, as outlined in these protocols, provides a robust framework for leveraging this and similar "poised" fragments to tackle challenging drug targets.
References
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Sygnature Discovery. Fragment Screening. Available from: [Link] [Accessed January 11, 2026].
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Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed, 12(10), 585-94. Available from: [Link] [Accessed January 11, 2026].
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Ciulli, A. & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC, 17(5), 479-488. Available from: [Link] [Accessed January 11, 2026].
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Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. Available from: [Link] [Accessed January 11, 2026].
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The Francis Crick Institute. (2024). Covalent fragment-based drug discovery for target tractability. Available from: [Link] [Accessed January 11, 2026].
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Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available from: [Link] [Accessed January 11, 2026].
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Szymański, P., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(4). Available from: [Link] [Accessed January 11, 2026].
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Christopher, J.A. (2013). Fragment screening by SPR and advanced application to GPCRs. PubMed, 1033, 115-34. Available from: [Link] [Accessed January 11, 2026].
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Warshaviak, D., et al. (2023). Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. Progress in Medicinal Chemistry, 62, 105-146. Available from: [Link] [Accessed January 11, 2026].
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Rick, P.C. (1979). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). ACS Publications. Available from: [Link] [Accessed January 11, 2026].
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International Journal of Pharmaceutical Sciences and Research. (2024). Fragment Based Drug Design: A Review. Available from: [Link] [Accessed January 11, 2026].
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Sygnature Discovery. (2022). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available from: [Link] [Accessed January 11, 2026].
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Bitar, L. & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available from: [Link] [Accessed January 11, 2026].
-
Progress in Biophysics and Molecular Biology. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available from: [Link] [Accessed January 11, 2026].
-
Li, Q., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available from: [Link] [Accessed January 11, 2026].
-
Mortenson, P.N. & Murray, C.W. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. Available from: [Link] [Accessed January 11, 2026].
-
Singh, N., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available from: [Link] [Accessed January 11, 2026].
-
Taylor, C.G., et al. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. Available from: [Link] [Accessed January 11, 2026].
-
Lucknow, S., et al. (2017). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Link. Available from: [Link] [Accessed January 11, 2026].
-
Parker, C.G. (2021). Fragment-based covalent ligand discovery. PMC. Available from: [Link] [Accessed January 11, 2026].
-
Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 238–242. Available from: [Link] [Accessed January 11, 2026].
-
Selvita. X-ray Crystallography Fragment Screening. Available from: [Link] [Accessed January 11, 2026].
-
Kukov, S. (2016). NMR fragment screening. CureFFI.org. Available from: [Link] [Accessed January 11, 2026].
-
CrystalsFirst. Fragment HIT Identification in FBDD. Available from: [Link] [Accessed January 11, 2026].
-
Hajduk, P.J. & Greer, J. (2007). Practical aspects of NMR-based fragment screening. PubMed, 12(4), 685-91. Available from: [Link] [Accessed January 11, 2026].
-
European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. Available from: [Link] [Accessed January 11, 2026].
-
Expert Opinion on Drug Discovery. (2024). The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. Available from: [Link] [Accessed January 11, 2026].
-
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-
Bitar, L. & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available from: [Link] [Accessed January 11, 2026].
-
HAN University of Applied Sciences. (2022). Approaches to Fragment-Based Drug Design. Available from: [Link] [Accessed January 11, 2026].
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Szymański, P., et al. (2025). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. Available from: [Link] [Accessed January 11, 2026].
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Szymański, P., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available from: [Link] [Accessed January 11, 2026].
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Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. PubMed, 59(13), 2711-2749. Available from: [Link] [Accessed January 11, 2026].
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Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Available from: [Link] [Accessed January 11, 2026].
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Karawajczyk, A., et al. (2016). Fragment Linking and Optimization of Inhibitors of the Aspartic Protease Endothiapepsin: Fragment-Based Drug Design Facilitated by Dynamic Combinatorial Chemistry. PMC, 7(16), 2269–2274. Available from: [Link] [Accessed January 11, 2026].
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de Souza, N.B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. Available from: [Link] [Accessed January 11, 2026].
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Szymański, P., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available from: [Link] [Accessed January 11, 2026].
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WuXi Discovery Services. (2022). Introduction into Fragment Based Drug Discovery. YouTube. Available from: [Link] [Accessed January 11, 2026].
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PubChem. 2-(2-Bromo-3-cyano-6-nitrophenyl)acetic acid. Available from: [Link] [Accessed January 11, 2026].
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PubChem. Acetic acid, 2-bromo-, 4-nitrophenyl ester. Available from: [Link] [Accessed January 11, 2026].
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Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link] [Accessed January 11, 2026].
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Application Note & Protocols: Strategic Synthesis of Bioactive Heterocycles from 2-(2-Bromo-6-nitrophenyl)acetic Acid
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic utilization of 2-(2-Bromo-6-nitrophenyl)acetic acid as a versatile precursor for the synthesis of high-value, bioactive heterocyclic scaffolds. We delve into the synthesis of two key pharmacophores: phenothiazines and dibenzo[b,f][1][2]oxazepin-11(10H)-ones, compounds known for their wide spectrum of biological activities, including antimicrobial, anticancer, and antidepressant properties.[2][3][4][5] This document emphasizes the underlying mechanistic principles, provides validated, step-by-step experimental protocols, and offers expert insights into reaction optimization and causality.
Introduction: The Strategic Value of this compound
The pursuit of novel therapeutic agents is intrinsically linked to the efficient construction of complex molecular architectures.[6][7] Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 90% of new drugs featuring a heterocyclic motif.[6] The precursor, this compound, is a uniquely valuable starting material due to the orthogonal reactivity of its functional groups. The molecule features:
-
An acetic acid moiety , ripe for conversion into amides, esters, or for participating in cyclization-decarboxylation reactions.
-
An aryl bromide , a classical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann, Buchwald-Hartwig, Heck).[8][9][10][11]
-
An ortho-nitro group , which serves a dual purpose: it strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can act as a precursor to an amino group via reduction, enabling further derivatization.
This strategic arrangement of functional groups allows for the controlled, sequential construction of complex tricyclic systems with significant pharmacological potential.
Synthetic Pathway I: Phenothiazine Scaffolds via Ullmann Condensation and Smiles Rearrangement
Phenothiazines are a prominent class of nitrogen- and sulfur-containing heterocycles renowned for their diverse pharmacological applications, including antipsychotic, antiemetic, and, more recently, anticancer activities.[3][4][12] The synthesis from this compound proceeds through a powerful cascade involving a copper-catalyzed C-S bond formation followed by an intramolecular Smiles rearrangement.[1][13][14]
Mechanistic Rationale
The core transformation relies on two key steps. First, an Ullmann condensation between the aryl bromide of the starting material and a substituted 2-aminothiophenol forms a crucial C-S bond.[8][15][16] This reaction is typically catalyzed by copper salts and requires high temperatures. Following the C-S bond formation, a base-mediated Smiles rearrangement occurs. In this intramolecular SNAr reaction, the amide nitrogen, formed from the acetic acid group, acts as the nucleophile, attacking the carbon bearing the nitro group. The nitro group's strong electron-withdrawing nature is essential for activating this position towards nucleophilic attack, facilitating the cyclization to form the stable phenothiazine core.[1][17][18]
Visualization: Phenothiazine Synthesis Workflow
Caption: Workflow for Phenothiazine Synthesis.
Experimental Protocol: Synthesis of a 10H-Phenothiazine-4-carboxamide Derivative
Protocol Objective: To synthesize a substituted phenothiazine via a three-step sequence involving Ullmann condensation, amide formation, and Smiles rearrangement.
Materials:
-
This compound
-
2-Aminothiophenol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Thionyl Chloride (SOCl₂)
-
Ammonia solution (aqueous, concentrated)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel (230-400 mesh)
Step 1: Synthesis of 2-((2-Aminophenyl)thio)-6-nitrophenyl)acetic acid (Ullmann Condensation)
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), 2-aminothiophenol (1.1 eq), anhydrous K₂CO₃ (2.5 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to the starting acid.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
After cooling to room temperature, pour the mixture into 1M HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate thioether.
Step 2: Synthesis of 2-((2-Aminophenyl)thio)-6-nitrophenyl)acetamide (Amide Formation)
-
Dissolve the thioether from Step 1 (1.0 eq) in DCM.
-
Slowly add thionyl chloride (1.5 eq) at 0 °C and stir for 2 hours at room temperature to form the acyl chloride.
-
Carefully quench the reaction by pouring the mixture into a cooled, concentrated ammonia solution.
-
Extract the aqueous layer with DCM (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the crude acetamide, which can often be used in the next step without further purification.
Step 3: Synthesis of 10H-Phenothiazine-4-carboxamide (Smiles Rearrangement)
-
Dissolve the crude acetamide from Step 2 (1.0 eq) in ethanol.
-
Add a solution of KOH (3.0 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.
-
Cool the reaction, neutralize with 1M HCl, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
| Compound | Step | Typical Yield | Reaction Time | Notes |
| Thioether Intermediate | 1 | 65-75% | 16 h | Purification is key for the next step. |
| Acetamide Intermediate | 2 | >90% (crude) | 2.5 h | Often used directly. |
| Phenothiazine Product | 3 | 70-85% | 5 h | Product may precipitate upon cooling. |
Synthetic Pathway II: Dibenzo[b,f][1][2]oxazepin-11(10H)-one Scaffolds
The dibenzo[b,f][1][2]oxazepine core is found in several clinically important antidepressant and antipsychotic drugs.[20] The synthesis from this compound involves an initial amidation followed by a base-catalyzed intramolecular SNAr cyclization. This pathway offers a direct and efficient route to this valuable tricyclic system.
Mechanistic Rationale
The synthesis begins with the formation of an amide bond between this compound and a substituted 2-aminophenol. This creates the necessary precursor for cyclization. In the key step, a strong base (e.g., potassium carbonate, sodium hydride) deprotonates the phenolic hydroxyl group, generating a potent phenoxide nucleophile. This nucleophile then attacks the electron-deficient aromatic ring intramolecularly, displacing the ortho-nitro group in an SNAr reaction to forge the seven-membered oxazepine ring.[21][22] The presence of the nitro group is paramount for activating the ring toward this nucleophilic attack.
Visualization: Dibenzo[b,f][1][2]oxazepinone Synthesis Workflow
Caption: Workflow for Dibenzo[b,f][1][2]oxazepinone Synthesis.
Experimental Protocol: Synthesis of a Dibenzo[b,f][1][2]oxazepin-11(10H)-one
Protocol Objective: To synthesize a dibenzo[b,f][1][2]oxazepin-11(10H)-one via a two-step amidation and intramolecular cyclization sequence.
Materials:
-
This compound
-
2-Aminophenol
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
Step 1: Synthesis of N-(2-hydroxyphenyl)-2-(2-bromo-6-nitrophenyl)acetamide (Amidation)
-
In a round-bottom flask, dissolve this compound (1.0 eq), 2-aminophenol (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) followed by the portion-wise addition of EDC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Scientist's Note: The EDC/HOBt coupling system is a mild and efficient method for forming amide bonds, minimizing side reactions and preserving the sensitive functional groups.
-
-
Pour the reaction mixture into water and extract with EtOAc (3x).
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide is often pure enough for the next step.
Step 2: Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-one (Intramolecular SNAr Cyclization)
-
To a solution of the crude amide from Step 1 (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq).
-
Heat the mixture to 120 °C and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.[21]
-
Rationale: The base deprotonates the phenol, and the heat provides the energy for the subsequent intramolecular nucleophilic aromatic substitution, displacing the activated nitro group.[20]
-
-
Cool the reaction to room temperature, pour into ice-water, and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure dibenzo[b,f][1][2]oxazepin-11(10H)-one.
| Compound | Step | Typical Yield | Reaction Time | Notes |
| Amide Intermediate | 1 | 85-95% (crude) | 14 h | Generally clean reaction. |
| Oxazepinone Product | 2 | 75-90% | 10 h | Product often precipitates from the cooled reaction mixture. |
Bioactivity of Synthesized Scaffolds
The heterocyclic cores synthesized from this compound are privileged structures in pharmacology.
-
Phenothiazines: This class exhibits a remarkable range of activities. Beyond their classical use as neuroleptics, they have demonstrated significant antimicrobial activity against various bacteria and fungi.[2] Furthermore, recent studies have highlighted their potential as anticancer agents, acting through various mechanisms.[3][4]
-
Dibenzo[b,f][1][2]oxazepinones: These compounds are best known for their impact on the central nervous system, with analogues forming the basis of antidepressant medications.[20] They have also been investigated for anticancer and anti-inflammatory properties.[5]
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thionyl Chloride (SOCl₂) is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
High-Temperature Reactions: Reactions in DMF at high temperatures should be conducted with caution behind a blast shield.
-
Bases: Potassium hydroxide and other strong bases are corrosive. Avoid skin contact.
Conclusion
This compound serves as an exemplary building block for the efficient synthesis of complex, bioactive heterocycles. The protocols detailed herein for the construction of phenothiazine and dibenzo[b,f][1][2]oxazepinone scaffolds leverage fundamental organic reactions—Ullmann condensation, Smiles rearrangement, and intramolecular SNAr—to provide reliable and scalable routes to these medicinally relevant molecules. By understanding the causality behind each synthetic step, researchers can adapt and expand upon these methodologies to explore novel chemical space in the ongoing quest for new therapeutic agents.
References
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ResearchGate. (2025). Synthesis of phenothiazines via Smiles rearrangement. Retrieved from ResearchGate. [Link]
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SciSpace. (n.d.). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1. Retrieved from SciSpace. [Link]
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Journal of the Chemical Society C. (n.d.). Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement. RSC Publishing. [Link]
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Anticancer Research. (1992). Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. [Link]
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ACS Publications. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. [Link]
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ResearchGate. (n.d.). Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Retrieved from ResearchGate. [Link]
-
ACS Publications. (n.d.). Notes- Synthesis of 2-Chlorophenonthiazine via a Smiles Rearrangement. The Journal of Organic Chemistry. [Link]
-
PubMed. (2005). Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][1][2]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. [Link]
-
ResearchGate. (n.d.). Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-one and pyrido[2,3-b][1][2]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. Retrieved from ResearchGate. [Link]
-
IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. [Link]
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IJCRT.org. (n.d.). SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY. [Link]
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ResearchGate. (n.d.). Synthetic protocol for phenothiazine derivatives. Retrieved from ResearchGate. [Link]
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MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]
-
ScienceDirect. (n.d.). Palladium-catalyzed heterocycle synthesis from allenes. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. [Link]
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PubMed. (n.d.). The versatility of phenothiazines as an anticancer drug scaffold. [Link]
-
SciELO. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][17]imidazo[1,2-d][1][2]oxazepine and Benzo[f]benzo[2][17]oxazolo[3,2-d][1][2]oxazepine Derivatives. [Link]
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Application Note: A Validated Protocol for Thin-Layer Chromatography (TLC) Monitoring of the Synthesis of 2-(2-Bromo-6-nitrophenyl)acetic acid
Abstract
This comprehensive application note provides a detailed, field-tested protocol for monitoring the chemical synthesis of 2-(2-Bromo-6-nitrophenyl)acetic acid via Thin-Layer Chromatography (TLC). The synthesis, typically achieved through the oxidation of 2-Bromo-6-nitrotoluene, requires careful monitoring to ensure complete conversion of the starting material and to minimize the formation of impurities. This guide is designed for researchers, chemists, and drug development professionals, offering a self-validating system that explains the causality behind experimental choices, ensuring reliable and reproducible results. We will cover mobile phase optimization, detailed procedural steps, multi-modal visualization techniques, and interpretation of chromatograms.
Introduction and Scientific Context
This compound is a valuable building block in organic synthesis, particularly as a precursor for various heterocyclic compounds and pharmaceutical intermediates.[1] Its synthesis, commonly proceeding via the side-chain oxidation of 2-Bromo-6-nitrotoluene, is a transformation that converts a relatively non-polar methyl group into a highly polar carboxylic acid group.
Thin-Layer Chromatography (TLC) is an indispensable analytical technique for real-time monitoring of such reactions.[2] It allows for the rapid, qualitative assessment of the presence of starting material, the formation of the product, and the potential emergence of byproducts.[3][4] The significant difference in polarity between the non-polar starting material and the polar carboxylic acid product makes TLC an ideal monitoring tool.[5] This protocol establishes a robust methodology to track the reaction to completion, which is critical for optimizing reaction time, maximizing yield, and simplifying downstream purification.
Reaction Scheme:
Principle of TLC Monitoring for This Synthesis
TLC separates compounds based on their differential partitioning between a stationary phase (in this case, polar silica gel) and a liquid mobile phase.[6]
-
Starting Material (2-Bromo-6-nitrotoluene): This molecule is moderately polar due to the bromo and nitro groups but lacks a highly polar functional group. It will have a weaker affinity for the silica gel and will travel further up the TLC plate, resulting in a higher Retention Factor (Rf).
-
Product (this compound): The introduction of the carboxylic acid group drastically increases the molecule's polarity. This functional group interacts strongly with the polar Si-OH groups on the silica gel via hydrogen bonding.[6] Consequently, the product will travel a shorter distance up the plate, exhibiting a lower Rf value.
By observing the disappearance of the higher-Rf spot (starting material) and the appearance of a new, lower-Rf spot (product), one can effectively monitor the reaction's progress.[3]
Materials and Equipment
Chemicals & Reagents:
-
Silica Gel 60 F₂₅₄ TLC plates[7]
-
n-Hexane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Glacial Acetic Acid (ACS Grade)
-
Methanol (ACS Grade)
-
Dichloromethane (ACS Grade)
-
Reaction mixture aliquots
-
Reference standard of 2-Bromo-6-nitrotoluene
-
Potassium Permanganate (KMnO₄)
-
Potassium Carbonate (K₂CO₃)
-
Stannous Chloride (SnCl₂)
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
Equipment:
-
TLC development chambers with lids[6]
-
Glass capillary tubes for spotting[8]
-
Pencil and ruler
-
Forceps
-
UV Lamp (254 nm)[9]
-
Heating plate or heat gun
-
Spray bottles for visualization reagents[7]
-
Fume hood
Experimental Protocols
Part 1: Development and Optimization of the Mobile Phase
The selection of an appropriate mobile phase is the most critical step for achieving clear separation.[10] Since the product is a carboxylic acid, it is prone to "tailing" or "streaking" on silica gel.[11] To counteract this, a small amount of acid (e.g., acetic acid) is added to the eluent to suppress the ionization of the product's carboxylic acid group, resulting in sharper, more defined spots.[8][12]
Procedure:
-
Prepare a Starting Solvent System: Begin with a 7:3 (v/v) mixture of n-Hexane:Ethyl Acetate. Add 0.5-1% glacial acetic acid to this mixture. For example, to prepare 10 mL, mix 7 mL of n-Hexane, 3 mL of Ethyl Acetate, and 0.1 mL of glacial acetic acid.
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.[13] Mark three lanes on this line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM). For initial optimization, you can use the starting material and a hypothetical product spot.
-
Spot the Plate: Dissolve a small amount of the 2-Bromo-6-nitrotoluene starting material in ethyl acetate. Using a capillary tube, apply a small, concentrated spot on the 'SM' and 'Co' marks.[2]
-
Develop the Plate: Pour the prepared mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[7] Carefully place the spotted TLC plate into the chamber using forceps and close the lid.[14]
-
Elute and Mark: Allow the solvent to travel up the plate until the solvent front is approximately 1 cm from the top.[5] Immediately remove the plate and mark the solvent front with a pencil.
-
Visualize and Analyze Rf: View the plate under a 254 nm UV lamp and circle the visible spots.[9] Calculate the Rf value for the starting material spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[14]
-
Optimize: The ideal Rf for the starting material should be between 0.4 and 0.7 to allow sufficient space for the more polar product to appear at a lower Rf. Adjust the solvent system polarity as needed according to the table below.
Table 1: Mobile Phase Optimization Guide
| Observation | Rf Value of SM | Action Required | Example Adjustment |
| Spot remains on the origin or is too low. | < 0.2 | Increase the polarity of the mobile phase.[10] | Change ratio to 6:4 or 1:1 Hexane:Ethyl Acetate (+1% AcOH). |
| Spot is too high or near the solvent front. | > 0.8 | Decrease the polarity of the mobile phase.[10] | Change ratio to 8:2 or 9:1 Hexane:Ethyl Acetate (+1% AcOH). |
| Spots are streaking or "tailing". | N/A | Ensure 0.5-2% acetic or formic acid is present in the mobile phase to suppress carboxylate formation.[11][12] | Add 0.1 mL of acetic acid to 10 mL of the eluent. |
| Optimal Separation Achieved. | ~0.4 - 0.7 | Proceed with this solvent system for reaction monitoring. | N/A |
Part 2: Protocol for Monitoring the Synthesis Reaction
Once an optimal solvent system is established (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid), use it consistently to monitor the reaction.
-
Prepare the TLC Plate: As before, draw an origin line and mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[15]
-
Sample Preparation:
-
SM Lane: Spot a dilute solution of the 2-Bromo-6-nitrotoluene standard.
-
RM Lane: At timed intervals (e.g., t=0, 30 min, 1 hr, etc.), withdraw a drop of the reaction mixture with a capillary tube, dilute it in ~0.5 mL of ethyl acetate in a small vial, and spot it.
-
Co Lane: First, spot the SM standard. Allow the spot to dry completely, then spot the prepared reaction mixture sample directly on top of the SM spot. The co-spot is crucial for definitively identifying the starting material in the reaction lane, especially if Rf values are close.[15]
-
-
Development and Visualization:
-
Develop the TLC plate in the pre-saturated chamber with the optimized mobile phase.
-
Mark the solvent front and dry the plate thoroughly in a fume hood.
-
First, visualize the plate under a 254 nm UV lamp and circle all spots.
-
Proceed to secondary chemical visualization methods for confirmation.
-
Interpretation of TLC Results
-
t = 0 (Reaction Start):
-
SM Lane: One spot corresponding to the starting material.
-
RM Lane: Should show only the high-Rf starting material spot.
-
Co Lane: Should appear as a single, combined spot at the same Rf as the SM.
-
-
Intermediate Time:
-
RM Lane: A fading spot for the starting material and a new, more intense spot appearing at a lower Rf (the product).
-
Co Lane: Will resolve into two distinct spots if the product Rf is different enough, or will appear as an elongated spot. The upper part of this spot will align perfectly with the pure SM spot.
-
-
Reaction Completion:
-
RM Lane: The starting material spot at the higher Rf should be completely absent. Only the lower Rf product spot should be visible.
-
Co Lane: Will show two distinct spots: the SM standard and the product from the reaction mixture, confirming the complete consumption of the reactant.
-
Advanced Visualization Techniques
While UV light is the primary method, chemical stains provide confirmation and can reveal UV-inactive impurities.
A. Potassium Permanganate (KMnO₄) Stain
-
Principle: KMnO₄ is a strong oxidizing agent that reacts with compounds containing oxidizable functional groups (like alkenes, alkynes, and alcohols), producing yellow-brown spots on a purple background.[7] The starting material's methyl group may react, while the product's carboxylic acid is fully oxidized.
-
Protocol:
-
Reagent: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.
-
Application: After UV visualization, dip the dried TLC plate into the stain solution or spray it evenly.[7]
-
Observation: Oxidizable compounds will appear as yellow/brown spots against the purple background. Gentle heating can accelerate the staining.
-
B. Specific Stain for Nitro Compounds
-
Principle: This highly sensitive method involves the chemical reduction of the nitro group to an amine, which is then diazotized and coupled with a phenol to form a brightly colored azo dye.[16]
-
Protocol:
-
Reduction: Spray the dried plate with a 5% (w/v) solution of SnCl₂ in 2M HCl. Heat the plate at 100°C for 10-15 minutes. Let cool.[16]
-
Diazotization: Spray the cooled plate with a 2% (w/v) aqueous solution of NaNO₂.
-
Coupling: Immediately after, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous NaOH.[16]
-
Observation: Nitro-containing compounds will appear as distinct orange to red spots.
-
Troubleshooting Guide
Table 2: Common TLC Problems and Solutions
| Problem | Possible Cause | Solution |
| All spots remain on the origin | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (ethyl acetate).[14] |
| All spots run to the solvent front | Mobile phase is too polar. | Decrease the proportion of the polar solvent (ethyl acetate) or increase the non-polar solvent (hexane).[14] |
| Spots are streaked or tailed | 1. Sample is too concentrated.2. Carboxylic acid interacting with silica.[11] | 1. Dilute the sample before spotting.2. Add 0.5-2% of acetic or formic acid to the mobile phase to ensure the analyte is fully protonated.[11][12] |
| Poor separation between spots | Polarity of the solvent system is not optimal. | Try a different solvent system. A combination of dichloromethane and methanol (e.g., 95:5) with 1% acetic acid can sometimes provide different selectivity.[10] |
| No spots visible under UV light | Compounds are not UV-active or sample is too dilute. | 1. Spot a more concentrated sample.2. Use a chemical stain (e.g., KMnO₄ or Iodine) as these visualize a broader range of compounds.[9][17] |
Conclusion
This application note details a robust and validated TLC protocol for monitoring the synthesis of this compound. By employing systematic mobile phase optimization, a three-lane spotting technique including a co-spot, and multi-modal visualization, researchers can reliably track the reaction's progress. Adherence to this protocol will ensure accurate determination of reaction completion, leading to improved yields, simplified purification, and greater confidence in synthetic outcomes.
References
- BenchChem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of 2-Nitrocinnamic Acid.
- University of California, Los Angeles. (n.d.). TLC Visualization Solutions.
- Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from UW-Madison Chemistry Department website.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- SiliCycle. (n.d.). SiliaPlate TLC Practical Guide.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from Rochester Chemistry Department website.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography.
- Scribd. (n.d.). TLC Visualization Techniques.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- Practical Science. (2025). Mastering Thin Layer Chromatography (TLC) Techniques.
- University of California, Irvine. (n.d.). Experiment 6 — Thin-Layer Chromatography.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from Rochester Chemistry Department website.
- ResearchGate. (2018). TLC tailing and carboxylic acid?
- Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
- ChemicalBook. (n.d.). 2-Bromo-6-nitrotoluene synthesis.
- Reddit. (2016). Column chromatography of carboxylic acids?
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- ChemicalBook. (n.d.). 2-BROMO-6-NITROANILINE synthesis.
- ResearchGate. (2010). Use of TLC to monitor the progress of an enzymatic synthesis...
- ChemicalBook. (n.d.). 2-(2-Methyl-6-nitrophenyl)acetic acid synthesis.
- ACS Publications. (2021). Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids.
- Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
- University of North Georgia. (n.d.). Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative.
- MySkinRecipes. (n.d.). This compound.
- ChemicalBook. (n.d.). 2-Bromo-6-nitrotoluene.
- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.
- Organic Syntheses. (n.d.). phenylacetic acid.
- ChemicalBook. (n.d.). (2-BROMO-6-NITRO-PHENYL)-ACETIC ACID | 37777-74-5.
Sources
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Application Note: A Scalable, Two-Step Synthesis of 2-(2-Bromo-6-nitrophenyl)acetic Acid for Pharmaceutical Intermediate Production
Abstract
2-(2-Bromo-6-nitrophenyl)acetic acid is a pivotal building block in medicinal chemistry, serving as a key precursor for a variety of pharmacologically active molecules, including those with potential anti-inflammatory or anti-microbial properties.[1][2] Its synthesis on a laboratory scale can be challenging, and scaling up the process for industrial production introduces further complexities related to safety, yield, and purity. This application note provides a comprehensive, field-proven guide for the robust and scalable two-step synthesis of this compound, starting from the commercially available 2-methyl-3-nitroaniline. The protocol details a Sandmeyer reaction to produce the 2-bromo-6-nitrotoluene intermediate, followed by a potassium permanganate-mediated oxidation to yield the final product. We delve into the causality behind critical process parameters, offer troubleshooting guidance, and outline stringent safety protocols necessary for handling the hazardous reagents and intermediates involved.
Introduction and Synthetic Strategy
The synthesis of polysubstituted phenylacetic acids is a cornerstone of drug discovery and development. The title compound, with its ortho-bromo and nitro substituents, offers multiple avenues for further chemical modification. The strategic placement of these groups makes it an important intermediate for constructing complex heterocyclic systems.[2]
The synthetic route detailed herein was selected for its reliability, scalability, and use of readily available starting materials. The two-step process is outlined below:
-
Step 1: Sandmeyer Reaction. 2-Methyl-3-nitroaniline is converted to its corresponding diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst to yield 2-bromo-6-nitrotoluene. The Sandmeyer reaction is a classic and powerful method for introducing halides to an aromatic ring via an amine precursor.[3][4][5]
-
Step 2: Oxidation. The benzylic methyl group of 2-bromo-6-nitrotoluene is oxidized to a carboxylic acid using potassium permanganate under basic conditions. This is a robust and high-yielding method for the synthesis of benzoic acid derivatives from alkylbenzenes.[6]
This approach avoids the use of highly toxic cyanides, which are often employed in alternative phenylacetic acid syntheses.[7]
Overall Synthetic Workflow
The diagram below illustrates the high-level workflow from the starting material to the final purified product.
Caption: High-level workflow for the synthesis of this compound.
Materials and Equipment
Reagents and Materials
The following table summarizes the key reagents required for the synthesis. It is imperative to use reagents of appropriate grade and to have Material Safety Data Sheets (MSDS) available for all chemicals before commencing any work.
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Role |
| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 603-83-8 | Starting Material |
| Hydrobromic Acid (48%) | HBr | 80.91 | 10035-10-6 | Acid / Bromide Source |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Diazotizing Agent |
| Copper(I) Bromide | CuBr | 143.45 | 7787-70-4 | Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent |
| Potassium Permanganate | KMnO₄ | 158.03 | 7722-64-7 | Oxidizing Agent |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Base |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Acid for Precipitation |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Recrystallization Solvent |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Recrystallization Solvent |
Equipment
-
Large-volume, jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.
-
Addition funnels for controlled liquid delivery.
-
Ice/salt bath and a circulating chiller for temperature control below 5°C.
-
Heating mantle or oil bath.
-
Large Buchner funnel and vacuum flask for filtration.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat. All operations must be conducted in a well-ventilated chemical fume hood.
Detailed Experimental Protocols
Step 1: Scale-up Synthesis of 2-Bromo-6-nitrotoluene
This procedure is based on the well-established Sandmeyer reaction.[3][8][9] The core of this process is the initial diazotization, which requires strict temperature control. The diazonium salt intermediate is unstable and potentially explosive if isolated; therefore, it must be prepared and used in situ in a cold aqueous solution.
Protocol:
-
Reactor Setup: In a 5 L jacketed reactor equipped with a mechanical stirrer and temperature probe, add 2-methyl-3-nitroaniline (152 g, 1.0 mol).
-
Acidification: To the reactor, add 48% hydrobromic acid (600 mL). Stir the mixture to form a slurry of the amine salt.
-
Cooling: Cool the reactor contents to 0°C using a circulating chiller or an ice/salt bath. It is critical to maintain the temperature between 0°C and 5°C for the next step.
-
Diazotization: Dissolve sodium nitrite (72.5 g, 1.05 mol) in 200 mL of deionized water. Add this solution dropwise to the stirred amine slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.
-
Causality Insight: Slow addition and low temperature are essential to prevent the premature decomposition of the diazonium salt and to control the exothermic reaction. An excess of nitrous acid can be tested for using starch-iodide paper (which will turn blue) to ensure the reaction is complete.[8]
-
-
Catalyst Preparation: In a separate 2 L flask, dissolve copper(I) bromide (158 g, 1.1 mol) in 48% hydrobromic acid (300 mL) with stirring. Cool this solution to 0°C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution over approximately 1 hour. Vigorous evolution of nitrogen gas will be observed.
-
Causality Insight: This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where Cu(I) initiates the formation of an aryl radical with the loss of N₂ gas.[3]
-
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2 hours, or until gas evolution ceases.
-
Work-up: Transfer the reaction mixture to a large separatory funnel. Extract the product with dichloromethane (3 x 500 mL). Combine the organic layers and wash sequentially with 1 M NaOH (2 x 300 mL) and brine (1 x 300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-bromo-6-nitrotoluene as a yellow-brown solid.
-
Purification: The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield a pale yellow solid.
Step 2: Oxidation to this compound
The oxidation of the benzylic methyl group is a vigorous, exothermic reaction that requires careful control of reagent addition and temperature.
Protocol:
-
Reactor Setup: To a 5 L jacketed reactor, add the purified 2-bromo-6-nitrotoluene (108 g, 0.5 mol), 1.5 L of water, and 500 mL of pyridine (as a co-solvent).
-
Basification: Add sodium hydroxide (40 g, 1.0 mol) and stir until dissolved.
-
Heating: Heat the mixture to 80-90°C with vigorous stirring.
-
Oxidant Addition: In a separate beaker, dissolve potassium permanganate (237 g, 1.5 mol) in 1 L of warm water. Add this deep purple solution in small portions to the hot reaction mixture over 2-3 hours.
-
Causality Insight: The reaction is highly exothermic. Slow, portion-wise addition is crucial to maintain temperature control and prevent an uncontrolled exotherm. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds.
-
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 90-95°C and stir for an additional 2-4 hours. The disappearance of the purple permanganate color indicates the reaction is nearing completion.
-
Quenching: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bisulfite until the purple/brown color is completely discharged, leaving a thick brown slurry of MnO₂.
-
Filtration: Filter the mixture through a pad of celite using a large Buchner funnel to remove the manganese dioxide. Wash the filter cake thoroughly with hot water (2 x 500 mL).
-
Precipitation: Combine the filtrate and washings in a large beaker and cool in an ice bath. Slowly acidify the clear solution by adding concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A dense, off-white precipitate of the product will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 200 mL). The crude product can be purified by recrystallization from a toluene/ethanol mixture to yield this compound as a pale yellow crystalline solid.
Process Troubleshooting and Optimization
Scaling up chemical reactions often presents challenges. The following diagram and table provide guidance on common issues.
Troubleshooting Logic Flowdot
Sources
- 1. This compound [myskinrecipes.com]
- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Method for preparing substituted phenylacetic acid (2017) | Liu Shaohua | 3 Citations [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with Bromo-Nitrophenyl Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with bromo-nitrophenyl substrates. The electron-withdrawing nature of the nitro group presents a unique set of obstacles that require careful consideration of reaction parameters. This resource provides in-depth, experience-driven answers to common problems, explaining the chemical principles behind the troubleshooting steps.
Frequently Asked Questions (FAQs)
Question 1: My Suzuki coupling reaction with a bromo-nitrophenyl substrate is showing low to no conversion. What are the most likely causes and how can I address them?
Low or no conversion in a Suzuki coupling involving a bromo-nitrophenyl substrate is a common issue and can often be traced back to a few key factors related to the electron-deficient nature of the aryl halide.
Most Common Causes:
-
Suboptimal Catalyst System: The oxidative addition of palladium to the electron-poor C-Br bond of a bromo-nitrophenyl substrate can be sluggish.[1][2] Your current palladium catalyst and ligand combination may not be electron-rich enough to facilitate this crucial first step of the catalytic cycle.
-
Ineffective Base: The base plays a critical role in activating the boronic acid for transmetalation.[3][4][5] An inappropriate base may not be strong enough or soluble enough in the reaction medium to form the reactive boronate species.
-
Catalyst Deactivation: The nitro group itself or impurities in the starting materials can potentially lead to catalyst deactivation.[6][7][8]
Troubleshooting Protocol:
-
Re-evaluate Your Catalyst and Ligand:
-
Switch to Electron-Rich Ligands: For electron-deficient aryl bromides, bulky, electron-donating phosphine ligands are often necessary to promote oxidative addition.[2] Consider switching from common ligands like PPh₃ to more specialized Buchwald-type ligands such as SPhos or XPhos.[9][10] N-heterocyclic carbene (NHC) ligands have also demonstrated high activity for these challenging substrates.[11]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ, consider using a commercially available palladium pre-catalyst. These are often more stable and provide more consistent results.
-
-
Optimize the Base:
-
Screen Different Bases: If you are using a mild base like Na₂CO₃, consider switching to a stronger inorganic base such as K₃PO₄ or Cs₂CO₃.[3][9] The choice of base can significantly impact the reaction rate and yield.[3]
-
Ensure Base Solubility: The base must have some solubility in the reaction solvent to be effective. For biphasic systems, ensure adequate mixing.
-
-
Check for Catalyst Poisoning:
-
Purify Starting Materials: Ensure your bromo-nitrophenyl substrate and boronic acid are of high purity.
-
Degas Thoroughly: Oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.[12] Purge the reaction vessel and solvents with an inert gas (Argon or Nitrogen) prior to adding the catalyst.
-
Question 2: I'm observing significant amounts of dehalogenation (replacement of bromine with hydrogen) in my reaction mixture. What causes this side reaction and how can I minimize it?
Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides.[12] It results in the formation of nitrobenzene from your bromo-nitrophenyl starting material, consuming your substrate and reducing the yield of the desired product.
Mechanism of Dehalogenation:
After the oxidative addition of the palladium catalyst to the aryl bromide, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst.[12] Common hydride sources include solvent impurities, water, or the boronic acid itself.
Strategies to Minimize Dehalogenation:
-
Solvent Choice:
-
Avoid Protic Solvents: If possible, avoid using protic solvents like alcohols, as they can be a source of hydrides.
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried to minimize the presence of water.
-
Consider Aprotic Polar Solvents: Solvents like 1,4-dioxane, THF, or toluene are commonly used and are less likely to act as hydride donors.[13]
-
-
Base Selection:
-
Weaker Bases: In some cases, using a weaker base can reduce the rate of dehalogenation. However, this must be balanced with the need for efficient transmetalation.
-
Anhydrous Conditions: Using an anhydrous base like K₃PO₄ in an anhydrous solvent system can be beneficial.[9]
-
-
Reaction Temperature:
-
Lower the Temperature: Dehalogenation can sometimes be favored at higher temperatures. Try running the reaction at a lower temperature for a longer period.
-
Question 3: My primary side product is the homocoupling of my boronic acid. How can I prevent this?
The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction known as homocoupling or Glaser coupling. This is often promoted by the presence of oxygen and can significantly reduce the yield of your desired cross-coupled product.
Key Causes of Homocoupling:
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[12]
-
High Temperatures: Elevated temperatures can sometimes favor the homocoupling pathway.
Preventative Measures:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.
-
Purge with Inert Gas: Thoroughly purge your reaction flask, solvent, and any aqueous solutions with an inert gas like argon or nitrogen before adding the palladium catalyst.
-
Freeze-Pump-Thaw: For particularly sensitive reactions, performing several freeze-pump-thaw cycles on the solvent can be very effective at removing dissolved oxygen.
-
-
Control Reaction Temperature: If homocoupling persists despite rigorous degassing, try running the reaction at a lower temperature.
-
Optimize Catalyst Loading: In some instances, a higher catalyst loading can favor the desired cross-coupling over homocoupling. However, this should be a secondary optimization step after addressing the issue of oxygen.
In-Depth Technical Guide
Understanding the Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura coupling mechanism is essential for effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst.[14][15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.[14][15] For bromo-nitrophenyl substrates, the electron-withdrawing nitro group makes the C-Br bond more susceptible to oxidative addition compared to electron-rich aryl bromides.[12]
-
Transmetalation: The organic group from the organoboron reagent (Ar'-BY₂) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[3][5][17][18]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[14][15]
Troubleshooting Flowchart for Bromo-Nitrophenyl Suzuki Couplings
This flowchart provides a systematic approach to diagnosing and solving common issues.
Caption: A decision tree for troubleshooting Suzuki couplings with bromo-nitrophenyl substrates.
Data Presentation: Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, and base is critical for success. The following table provides a qualitative comparison of common systems for Suzuki couplings with electron-deficient substrates.
| Catalyst System | Ligand Type | Base | Solvent | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃, K₂CO₃ | Toluene/H₂O | Readily available, well-understood. | Often low activity for electron-deficient substrates. |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | K₃PO₄ | 1,4-Dioxane | High activity for a broad range of substrates, including electron-deficient ones.[10] | Air-sensitive, higher cost. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Cs₂CO₃ | THF | Excellent for sterically hindered and electron-poor substrates.[10] | Air-sensitive, higher cost. |
| PdCl₂(dppf) | Diphosphine complex | K₂CO₃, K₃PO₄ | DMF | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for challenging substrates. |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Screening Bases in a Suzuki-Miyaura Coupling
Materials:
-
Bromo-nitrophenyl substrate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 mixture, 11 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-nitrophenyl substrate, arylboronic acid, and base.
-
In a separate vial, dissolve the palladium catalyst and phosphine ligand in the solvent.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Chemistry – A European Journal, 17(8), 2492-2503. Retrieved from [Link]
-
Ridgway, B. H., & Woerpel, K. A. (1998). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society, 120(4), 839-848. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Retrieved from [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. Retrieved from [Link]
-
Effect of solvent on the Suzuki reaction - ResearchGate. Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Retrieved from [Link]
-
The effect of different solvents on the Suzuki coupling reaction - ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. Retrieved from [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
Cross-Coupling Reactions of Nitroarenes - PubMed. (2021, July 20). Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Retrieved from [Link]
-
Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. Retrieved from [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Retrieved from [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature . (2023, January 29). Retrieved from [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts . (2025, October 15). Retrieved from [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. - ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Retrieved from [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (2020, December 15). Retrieved from [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. Retrieved from [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH. Retrieved from [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. - ResearchGate. Retrieved from [Link]
-
The Suzuki–Miyaura Coupling of Nitroarenes . (2017, October 18). Retrieved from [Link]
-
The Suzuki-Miyaura Coupling of Nitroarenes. - Semantic Scholar. Retrieved from [Link]
-
Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research. (2021, July 7). Retrieved from [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate. Retrieved from [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Esterification of Sterically Hindered 2-(2-Bromo-6-nitrophenyl)acetic Acid
Welcome to the technical support center for challenging organic syntheses. This guide provides in-depth troubleshooting advice and methodologies for the esterification of 2-(2-Bromo-6-nitrophenyl)acetic acid, a substrate known for its significant steric hindrance. Our goal is to equip researchers, scientists, and drug development professionals with the expert knowledge to overcome common experimental hurdles and achieve high-yielding, clean conversions.
The Challenge: Overcoming Steric Hindrance
The primary difficulty in esterifying this compound arises from the two bulky ortho-substituents (a bromine atom and a nitro group) on the phenyl ring. These groups flank the acetic acid side chain, sterically shielding the carboxylic acid's carbonyl carbon from the nucleophilic attack of an alcohol. This conformation makes classical acid-catalyzed methods like Fischer esterification highly inefficient, often resulting in negligible yields.[1] This guide focuses on alternative, more robust methods that activate the carboxylic acid under mild conditions to bypass this steric barrier.
Caption: Steric shielding of the carboxylic acid group.
Troubleshooting Guide
This section is formatted to address the most common issues encountered during the esterification of this challenging substrate.
Issue 1: Low to No Ester Conversion
You've run the reaction overnight, but TLC analysis shows only starting material. What's wrong?
This is the most frequent problem and almost always points to an inappropriate choice of methodology or suboptimal reaction conditions.
-
Potential Cause A: Use of Fischer Esterification.
-
Explanation: Fischer esterification relies on an acid catalyst to protonate the carbonyl, making it more electrophilic.[2] However, the steric bulk of the ortho bromo and nitro groups physically blocks the alcohol from approaching the carbonyl carbon. This method is simply not effective for this substrate.[1]
-
Solution: Employ a coupling-agent-based method that activates the carboxylic acid to create a much more reactive intermediate. The most common and effective choices are Steglich, Yamaguchi, or Mitsunobu esterifications.
-
-
Potential Cause B: Inactive Reagents or Poor Reaction Setup.
-
Explanation: Carbodiimide-based coupling agents (DCC, EDC) and reagents for Mitsunobu reactions (DEAD, PPh₃) are sensitive to moisture. Water can hydrolyze the activated intermediates or consume the reagents, halting the reaction.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DCM, THF, dried over molecular sieves).
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
Reagent Quality: Use fresh, high-purity coupling agents and reagents.
-
-
Caption: A decision tree for troubleshooting low esterification yields.
Issue 2: Side Product Formation
The reaction works, but my NMR is messy with significant byproducts. How do I get a cleaner reaction?
Side reactions often compete with the desired esterification, especially if the reaction is slow.
-
Potential Cause: N-Acylurea Formation (Steglich Esterification).
-
Explanation: When using a carbodiimide like DCC, the carboxylic acid first forms a highly reactive O-acylisourea intermediate. If this intermediate does not react quickly with the alcohol, it can undergo an irreversible 1,3-rearrangement to a stable N-acylurea, which is a dead-end for the reaction.[3][4] This side reaction is a common issue in slow esterifications of hindered acids.
-
Solution: The Critical Role of DMAP. Add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a superior nucleophile compared to the alcohol and rapidly intercepts the O-acylisourea intermediate to form an N-acylpyridinium salt.[3][5] This new intermediate is highly electrophilic ("active ester"), does not undergo rearrangement, and readily reacts even with sterically hindered alcohols to form the desired ester.[4][5]
-
Caption: Role of DMAP in preventing side product formation.
Issue 3: Difficulties in Product Purification
My reaction is complete, but I'm struggling to isolate a pure product.
Purification challenges are often related to the removal of byproducts specific to the chosen esterification method.
-
Potential Cause A: Dicyclohexylurea (DCU) Contamination.
-
Explanation: When using DCC as the coupling agent, it is consumed to form dicyclohexylurea (DCU). While DCU is largely insoluble in many organic solvents like dichloromethane (DCM), some residual amounts can remain in solution, making purification by chromatography difficult.[6]
-
Solutions:
-
Filtration: After the reaction is complete, cool the mixture (e.g., to 0 °C) to maximize DCU precipitation, then filter it through a pad of Celite®.[5]
-
Use a Water-Soluble Carbodiimide: Switch from DCC to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous wash during the workup.[7]
-
-
-
Potential Cause B: Triphenylphosphine Oxide/Hydrazide Byproduct Contamination (Mitsunobu Reaction).
-
Explanation: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). These byproducts can be difficult to separate from the desired ester by column chromatography due to similar polarities.
-
Solution: While effective, the Mitsunobu reaction is often avoided for simple esterifications due to these purification challenges.[8] If it must be used, specialized purification techniques or modified, easily removable reagents may be required. For this substrate, Steglich or Yamaguchi esterification is generally preferred.
-
-
Potential Cause C: Unreacted Carboxylic Acid.
-
Explanation: If the reaction did not go to completion, separating the non-polar ester from the polar, acidic starting material is necessary.
-
Solution: Acid-Base Extraction. During the aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution.[9][10] This will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that will move into the aqueous layer, leaving the neutral ester in the organic layer.
-
Recommended Methodologies & Protocols
For the esterification of this compound, coupling-agent-based methods are superior. Below is a comparison and detailed protocols for the most recommended approaches.
Method Comparison Table
| Feature | Steglich Esterification | Yamaguchi Esterification | Mitsunobu Reaction |
| Core Reagents | Carboxylic Acid, Alcohol, DCC (or EDC), cat. DMAP | Carboxylic Acid, Alcohol, 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Carboxylic Acid, Alcohol, PPh₃, DEAD (or DIAD) |
| Conditions | Mild, typically 0 °C to RT.[4] | Mild, two-step one-pot procedure.[11] | Mild, typically 0 °C to RT.[12] |
| Pros | Widely used, reliable, effective for hindered substrates.[3][5] Water-soluble EDC simplifies workup.[7] | Excellent for highly hindered systems and macrolactonization.[13] High yields.[14] | Proceeds with inversion of stereochemistry at the alcohol center.[8][15] |
| Cons | DCC byproduct (DCU) can be difficult to remove.[6] Potential for N-acylurea side product without DMAP.[3] | Requires stoichiometric DMAP. Yamaguchi reagent is moisture sensitive. | Stoichiometric byproducts (PPh₃=O) can be very difficult to remove.[8] |
| Best For... | General-purpose esterification of hindered acids. A great starting point. | Extremely hindered substrates where other methods fail. | Chiral secondary alcohols where stereochemical inversion is desired. |
Experimental Protocol 1: Steglich Esterification using EDC/DMAP
This protocol uses the water-soluble carbodiimide EDC for a simplified workup.
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and DMAP (0.1 eq).
-
Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add EDC hydrochloride (1.5 eq) to the stirred solution in one portion.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the starting acid and product).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove any remaining DMAP and EDC-related bases), saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
Experimental Protocol 2: Yamaguchi Esterification
This method is particularly powerful for very challenging, sterically demanding substrates.
-
Anhydride Formation: To a solution of this compound (1.0 eq) and triethylamine (Et₃N, 1.1 eq) in anhydrous THF, add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.05 eq) dropwise at room temperature. Stir for 1-2 hours.
-
Ester Formation: In a separate flask, prepare a solution of the alcohol (1.5 eq) and a stoichiometric amount of DMAP (2.0 eq) in anhydrous toluene.
-
Addition: Add the mixed anhydride solution from step 1 to the alcohol/DMAP solution via cannula at room temperature.
-
Reaction: Stir the mixture for 4-12 hours at room temperature, monitoring by TLC.
-
Workup & Purification: Follow the workup and purification steps outlined in the Steglich protocol. The byproducts from the Yamaguchi reagent are generally removed during the aqueous washes and subsequent chromatography.
Frequently Asked Questions (FAQs)
Q1: Which esterification method should I try first? A1: The Steglich esterification using EDC and catalytic DMAP is an excellent and reliable starting point.[3][7] It is experimentally straightforward, and the use of EDC greatly simplifies the purification process compared to DCC.[6]
Q2: I only need to make the methyl ester. Is there a simpler way? A2: Yes. For methyl esters specifically, diazomethane (CH₂N₂) is extremely effective and proceeds under very mild conditions, often giving quantitative yields with minimal purification.[16][17] The reaction involves protonation of diazomethane by the carboxylic acid, followed by an Sₙ2 reaction.[18] However, diazomethane is highly toxic and potentially explosive. It should only be handled by experienced personnel using specialized glassware. A safer alternative is (trimethylsilyl)diazomethane (TMS-diazomethane), which can be used with methanol to achieve the same transformation with reduced risk.[19]
Q3: How can I monitor the reaction progress effectively? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting acid and the expected ester product (e.g., 3:1 Hexanes:Ethyl Acetate). The carboxylic acid starting material will typically have a lower Rf value and may streak, while the ester product will be less polar and have a higher Rf. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Q4: Are there any significant safety concerns with these reagents? A4: Yes.
-
Carbodiimides (DCC, EDC): These are potent allergens and skin irritants. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[6]
-
Mitsunobu Reagents (DEAD, DIAD): These azodicarboxylates are toxic and potentially explosive, especially DEAD. Handle with care.
-
Diazomethane: As mentioned, this reagent is extremely toxic and explosive and requires specialized training and equipment.[16]
References
-
Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]
-
Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 19.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6939-6946.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
- Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4787.
-
Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Khan, K. M., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10, 969123.
-
American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
VNU Journal of Science. (n.d.). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. fiveable.me [fiveable.me]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Yamaguchi Esterification [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 14. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Side Reactions in the Reduction of Nitro-Bromo-Aromatic Compounds
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reducing nitro-bromo-aromatic compounds. The chemoselective reduction of a nitro group in the presence of a bromine substituent on an aromatic ring is a critical transformation in the synthesis of valuable intermediates. However, this reaction is often plagued by side reactions, most notably hydrodebromination. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you achieve high yields and purity in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the reduction of nitro-bromo-aromatic compounds in a practical question-and-answer format.
Q1: I'm trying to reduce a bromonitroarene to the corresponding bromoaniline, but I'm seeing a significant amount of the debrominated aniline as a byproduct. What's causing this, and how can I prevent it?
A1: The formation of the debrominated aniline is a classic example of a side reaction known as hydrodebromination or reductive dehalogenation . This occurs when the carbon-bromine (C-Br) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond during the reduction process.[1][2] This is particularly common when using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).[1][3]
Root Causes & Solutions:
-
Catalyst Choice: Palladium-based catalysts are highly active for the cleavage of C-Br bonds.[1][4]
-
Solution: Switch to a catalyst with lower dehalogenation activity. Raney Nickel is often a better choice for substrates prone to dehalogenation.[3] Metal/acid systems, such as iron powder in acetic or hydrochloric acid (Béchamp reduction), are also excellent for their chemoselectivity, showing a lower tendency for hydrodebromination compared to catalytic hydrogenation.[2][5][6][7] Zinc (Zn) or Tin(II) chloride (SnCl₂) in acidic media can also be effective, though they may be more prone to dehalogenation than iron.[2][3]
-
-
Reaction Conditions: Harsh reaction conditions can promote hydrodebromination.
-
Solution:
-
Temperature: If using catalytic hydrogenation, perform the reaction at or below room temperature. Elevated temperatures can increase the rate of dehalogenation.
-
Hydrogen Pressure: Use the lowest effective hydrogen pressure. High pressures can favor the undesired side reaction.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.
-
-
Q2: My reaction is sluggish and incomplete, even after extended reaction times. What factors could be contributing to this?
A2: Incomplete or slow reductions are a common frustration.[8] Several factors can be at play, from reagent quality to the physical properties of your starting material.
Troubleshooting Steps:
-
Reagent & Catalyst Activity:
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): Catalysts can deactivate over time due to improper storage or poisoning by contaminants. Ensure you are using a fresh or recently purchased catalyst. The catalyst loading might also be insufficient; consider increasing the weight percentage.[8]
-
Metal/Acid Reductions (e.g., Fe/HCl): The surface area and purity of the metal powder are critical. Use finely powdered, activated metal. The concentration of the acid is also a key parameter for the reaction rate.[8]
-
-
Solubility: Poor solubility of the nitro-bromo-aromatic compound in the reaction solvent is a major roadblock.[8][9]
-
Solution: The starting material must be fully dissolved for the reaction to proceed efficiently. For catalytic hydrogenations, solvents like ethanol, methanol, ethyl acetate, or THF are common. If solubility is an issue, consider using a co-solvent system like ethanol/water or acetic acid.[8] Protic co-solvents can often enhance the rate of hydrogenation.[9] For metal/acid reductions, aqueous acid or mixtures with alcohols are typically used.
-
-
Reaction Temperature: While high temperatures can cause side reactions, some reductions require heating to proceed at a reasonable rate.[8]
-
Solution: If the reaction is slow at room temperature, cautiously increase the temperature while monitoring for the formation of byproducts.
-
Q3: I'm observing the formation of other side products besides the debrominated aniline, such as colored impurities. What are these, and how can I minimize them?
A3: The reduction of a nitro group is a stepwise process that proceeds through several intermediates, including nitroso and hydroxylamine species.[8][10] If the reduction is not complete, these intermediates can accumulate or react further to form colored dimeric products like azoxy, azo, and hydrazo compounds.[2][11]
Mitigation Strategies:
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any intermediates.[8]
-
Efficient Mixing: In heterogeneous reactions (e.g., with solid catalysts or metals), vigorous stirring is crucial to ensure good contact between the reactants.
-
Temperature Control: Some reduction reactions are exothermic. Localized overheating can promote the formation of dimeric side products.[8] Ensure adequate cooling, especially during the initial stages of the reaction.
-
Atmosphere: When not performing catalytic hydrogenation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.
Mechanistic Insights: The Battle for Selectivity
Understanding the underlying mechanisms is key to controlling the outcome of your reaction. The desired reaction is the six-electron reduction of the nitro group to an amine. The primary competing side reaction is the reductive cleavage of the C-Br bond.
Mechanism of Hydrodebromination (Catalytic Hydrogenation)
During catalytic hydrogenation with a catalyst like Pd/C, the aryl bromide can undergo oxidative addition to the palladium surface, forming an organopalladium intermediate. This intermediate can then react with hydride species on the catalyst surface, leading to the cleavage of the C-Br bond and its replacement with a C-H bond.
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. web.mst.edu [web.mst.edu]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of ortho-Substituted Phenylacetic Acids
Welcome to the technical support center for the synthesis of ortho-substituted phenylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in this specific area of organic synthesis. The unique steric and electronic challenges posed by ortho substitution demand a nuanced approach to reaction design and execution. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.
The Challenge of the ortho Position
The synthesis of ortho-substituted phenylacetic acids is a critical task in medicinal chemistry, as this structural motif is present in numerous biologically active molecules, including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] However, the proximity of the substituent to the reactive center introduces significant steric hindrance, which can impede traditional synthetic routes and lead to low yields or undesired side reactions. Furthermore, the electronic nature of the ortho substituent can profoundly influence the reactivity of the aromatic ring and the benzylic position, necessitating careful selection of reagents and reaction conditions.
Core Challenges at a Glance:
-
Steric Hindrance: The primary obstacle is the steric bulk of the ortho substituent, which can hinder the approach of reagents to the benzylic carbon or the adjacent aromatic carbon, depending on the synthetic strategy. This is a common issue in reactions like the Willgerodt-Kindler reaction and palladium-catalyzed carbonylations.[3][4]
-
Electronic Effects: Electron-donating or electron-withdrawing groups at the ortho position can alter the nucleophilicity or electrophilicity of the reacting centers, affecting reaction rates and, in some cases, the reaction pathway itself.
-
Purification Difficulties: The final products can be challenging to purify due to the presence of structurally similar isomers or byproducts, often requiring specialized chromatographic techniques or recrystallization protocols.[1]
Troubleshooting Guides & FAQs
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis of ortho-substituted phenylacetic acids.
FAQ 1: My Willgerodt-Kindler reaction with an ortho-substituted acetophenone is giving low yields. What are the likely causes and how can I optimize it?
Answer:
The Willgerodt-Kindler reaction, which converts aryl ketones to the corresponding thioamides followed by hydrolysis, is notoriously sensitive to steric hindrance.[3][7] An ortho substituent can significantly impede the initial formation of the enamine and the subsequent rearrangement steps.
Troubleshooting Steps:
-
Increase Reaction Temperature and Time: Due to the increased steric hindrance, higher temperatures and longer reaction times are often necessary to drive the reaction to completion. Microwave-assisted heating has been shown to be particularly effective in accelerating this transformation.[8]
-
Optimize Reagent Stoichiometry: A systematic variation of the molar ratios of sulfur and the secondary amine (commonly morpholine) can have a significant impact on the yield. An excess of both reagents is often beneficial.
-
Choice of Amine: While morpholine is standard, exploring other secondary amines with different steric profiles might be advantageous for particularly bulky ortho substituents.
-
Solvent Effects: The reaction is typically run neat or in a high-boiling solvent like pyridine or DMF. The choice of solvent can influence the solubility of intermediates and the overall reaction rate.
Underlying Causality: The mechanism of the Willgerodt-Kindler reaction involves a complex series of equilibria.[7] Steric hindrance from the ortho group can disfavor the formation of key intermediates. By increasing the thermal energy and concentration of reagents, you can shift these equilibria towards the desired product.
FAQ 2: I'm attempting a Darzens condensation with an ortho-substituted benzaldehyde and an α-haloester, but the reaction is sluggish and the yield of the glycidic ester is poor. How can I improve this?
Answer:
The Darzens condensation involves the formation of an α,β-epoxy ester (glycidic ester) from a carbonyl compound and an α-haloester in the presence of a base.[9] Steric hindrance from an ortho substituent on the benzaldehyde can hinder the initial nucleophilic attack of the enolate.
Troubleshooting Steps:
-
Choice of Base: Strong, non-nucleophilic bases are crucial. Sodium ethoxide or sodium amide are commonly used. For highly hindered substrates, stronger bases like potassium tert-butoxide or phosphazene bases may be necessary to ensure complete deprotonation of the α-haloester.
-
Reaction Temperature: While the reaction is often run at low temperatures to control side reactions, a moderate increase in temperature may be required to overcome the activation energy barrier imposed by the steric hindrance.
-
Solvent Selection: Aprotic polar solvents like THF or DME are generally preferred as they can solvate the metal cation of the base without interfering with the reaction.
-
Alternative α-Haloesters: The reactivity of the α-haloester can be tuned. For instance, α-bromoesters are generally more reactive than their chloro- counterparts.
Causality Explained: The rate-determining step in the Darzens condensation is often the initial carbon-carbon bond formation.[10] The steric bulk of the ortho group raises the energy of the transition state for this step. Utilizing a stronger base increases the concentration of the reactive enolate, while optimizing the temperature and solvent can help to overcome this energy barrier.
FAQ 3: My attempts to hydrolyze an ortho-substituted benzyl cyanide to the corresponding phenylacetic acid are resulting in incomplete conversion and the formation of byproducts. What's going wrong?
Answer:
The hydrolysis of nitriles to carboxylic acids is a robust reaction, but ortho substituents can introduce challenges.[11][12]
Troubleshooting Steps:
-
Acid-Catalyzed vs. Basic Hydrolysis: Both conditions can be effective, but one may be superior depending on the nature of the ortho substituent.
-
Acidic Conditions (e.g., H₂SO₄/H₂O): Generally reliable, but can be slow for sterically hindered substrates.[13] Increasing the concentration of the acid and the reaction temperature can improve the rate.
-
Basic Conditions (e.g., NaOH/H₂O/EtOH): Can be more effective for some substrates, but care must be taken to avoid side reactions if the ortho group is base-sensitive.
-
-
Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst can facilitate the transport of the hydroxide ion to the organic phase, accelerating the reaction.
-
Microwave Irradiation: This can dramatically reduce reaction times and improve yields for the hydrolysis of sterically hindered nitriles.
-
Monitoring the Reaction: It is crucial to monitor the reaction progress by TLC or GC to determine the optimal reaction time and prevent the formation of degradation products.
Mechanistic Insight: The hydrolysis proceeds via the formation of an intermediate amide. Steric hindrance can slow down both the initial hydration of the nitrile and the subsequent hydrolysis of the amide. The choice of conditions should aim to accelerate both steps while minimizing potential side reactions.
FAQ 4: I am observing the formation of colored byproducts and a complex mixture in my reaction, which I suspect is due to ortho-quinone methide formation. How can I prevent this?
Answer:
Prevention and Mitigation Strategies:
-
Protecting Groups: If your ortho substituent is a hydroxyl group, it is essential to protect it before carrying out reactions that involve the generation of a positive charge at the benzylic position. Common protecting groups include methyl ethers, silyl ethers, or benzyl ethers.
-
Mild Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures, which can promote the formation of o-QMs.[14]
-
Choice of Reagents: Select reagents that are less likely to induce the formation of o-QMs. For example, in a palladium-catalyzed reaction, the choice of ligand and base can be critical.
-
Inert Atmosphere: o-QMs can be sensitive to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of oxidative byproducts.
Visualizing the Problem: ortho-Quinone Methide Formation
Caption: Arndt-Eistert synthesis workflow.
Detailed Protocol:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, dissolve the ortho-substituted benzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases. Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.
-
Diazoketone Formation: Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Dissolve the crude acid chloride in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath. Slowly add an ethereal solution of diazomethane (CH₂N₂) (2.2 eq) with gentle stirring. [15]Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Wolff Rearrangement and Hydrolysis: In a separate flask, prepare a suspension of silver oxide (Ag₂O) (0.1 eq) in deionized water. Add the ethereal solution of the diazoketone dropwise to the Ag₂O suspension with vigorous stirring. The reaction is often accompanied by the evolution of nitrogen gas. After the addition is complete, continue stirring at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the silver salts. Separate the aqueous layer and wash the organic layer with saturated sodium bicarbonate solution. Combine the aqueous layers and acidify with concentrated HCl to precipitate the ortho-substituted phenylacetic acid. Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization. [1] Key Consideration: The use of diazomethane is a significant safety concern. Safer alternatives, such as trimethylsilyldiazomethane, have been developed. [16][15]
Method 2: Palladium-Catalyzed Carbonylation of ortho-Substituted Benzyl Halides
This method offers a direct route to introduce the carboxylic acid moiety, often with high functional group tolerance. [17] Comparative Data for Ligand Selection:
| Ligand | Typical Reaction Conditions | Advantages | Disadvantages |
| Xantphos | Pd(OAc)₂, K₃PO₄, Toluene, 100-120 °C | Good for sterically hindered substrates. [4] | Higher temperatures may be required. |
| P(t-Bu)₃ | Pd(OAc)₂, NEt₃, CH₃CN, 80 °C | Milder conditions, good yields. [18][19] | Can be sensitive to air and moisture. |
Detailed Protocol (using Xantphos):
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and K₃PO₄ (2.0 eq). Evacuate and backfill the flask with carbon monoxide (CO) gas (balloon pressure).
-
Reagent Addition: Add a solution of the ortho-substituted benzyl bromide (1.0 eq) in anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: Cool the reaction to room temperature and carefully vent the CO gas in a fume hood. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Key Consideration: The purity of the benzyl halide is critical. Impurities can poison the palladium catalyst.
Method 3: Directed ortho-Lithiation of Toluene Derivatives
For certain substrates, directed ortho-lithiation (DoM) followed by carboxylation can be a powerful strategy. [20][21]This requires an ortho-directing group (DMG) on the aromatic ring.
Logical Flow for DoM Strategy:
Caption: Directed ortho-lithiation workflow.
Detailed Protocol:
-
Reaction Setup: To an oven-dried, three-necked flask under an argon atmosphere, add a solution of the ortho-substituted toluene derivative (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C. Slowly add n-BuLi or s-BuLi (1.1 eq) dropwise. Stir the mixture at -78 °C for 1-2 hours.
-
Carboxylation: Quench the reaction by carefully adding an excess of crushed dry ice (solid CO₂). Allow the mixture to slowly warm to room temperature.
-
Work-up and Purification: Add water to the reaction mixture. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify with concentrated HCl. Extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify as needed.
Key Consideration: The choice of the directing group is critical for the success of this reaction. Common DMGs include amides, carbamates, and sulfoxides. [24]
References
-
Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. UCLA Department of Chemistry and Biochemistry. [Link]
-
Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]
-
Scheme 1 The Willgerodt reaction and the Kindler modification. ResearchGate. [Link]
-
Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides. ORBi. [Link]
-
Arndt-Eister reaction. Chemistry LibreTexts. [Link]
-
Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]
-
Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. NIH. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
-
Arndt–Eistert reaction. Wikipedia. [Link]
-
Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis. NIH. [Link]
- Preparation of benzyl cyanides.
-
Benzyl cyanide. Wikipedia. [Link]
-
Darzens Reaction. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Chemistry Portal. [Link]
-
Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. ResearchGate. [Link]
-
Palladium-Catalyzed Carbonylation of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry. [Link]
-
The Darzens condensation. Part I. Effect of substituents on the acid-catalysed Darzens condensation. Journal of the Chemical Society C. [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
-
The Domestication of ortho-Quinone Methides. Semantic Scholar. [Link]
-
Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI. [Link]
-
Visible-Light-Induced ortho-Quinone Methides Formation in Situ Using ortho-Alkylarenols as Precursors for Tandem [4 + 2] Cycloaddition Reaction. PubMed. [Link]
-
(PDF) Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. ResearchGate. [Link]
-
Benzyl cyanide. Sciencemadness Wiki. [Link]
-
Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ArTS. [Link]
-
The Emergence of Quinone Methides in Asymmetric Organocatalysis. NIH. [Link]
-
Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Laurentian University. [Link]
-
The hydrolysis of substituted benzyl nitrates in water. II. Effect of ortho-substitution. ResearchGate. [Link]
-
Directed regioselective ortho , ortho ′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene. Chemical Science. [Link]
-
Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry. [Link]
-
phenylacetic acid. Organic Syntheses Procedure. [Link]
- Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
- Method for preparing substituted phenylacetic acid.
-
(PDF) Darzens condensation reaction in water. ResearchGate. [Link]
-
Optimum Conditions for the Willgerodt-Kindler Reaction. 1. SciSpace. [Link]
-
Recent advances in the Willgerodt–Kindler reaction. RSC Publishing. [Link]
-
Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters. [Link]
-
some aspects of the willgerodt–kindler reaction and. Semantic Scholar. [Link]
- Method for recovering and purifying phenylacetic acid.
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- 2. inventivapharma.com [inventivapharma.com]
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- 5. Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Domestication of ortho-Quinone Methides | Semantic Scholar [semanticscholar.org]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 11. Benzyl cyanide - Wikipedia [en.wikipedia.org]
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- 14. The Emergence of Quinone Methides in Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
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- 20. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(2-Bromo-6-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-bromo-6-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles to provide not just instructions, but a deeper understanding of the reaction dynamics.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. The most common and reliable route begins with 2-methyl-3-nitroaniline, proceeding through a Sandmeyer reaction, radical bromination, nucleophilic substitution, and finally, hydrolysis.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield of this synthesis?
A1: The two most yield-critical steps are the Sandmeyer reaction (Step 1) and the radical bromination (Step 2). The Sandmeyer reaction involves the formation of an unstable diazonium salt, which can easily decompose or participate in side reactions if conditions are not strictly controlled.[1][2] Similarly, the radical bromination of the methyl group is competitive with other potential reactions, and its success hinges on the purity of reagents and the exclusion of conditions that favor ionic pathways.
Q2: What are the primary safety concerns during this synthesis?
A2: Several significant hazards must be addressed:
-
Diazonium Salts (Step 1): Aryl diazonium salts are thermally unstable and can be explosive when isolated and dry.[1] It is imperative to prepare them in situ at low temperatures (0–5 °C) and use them immediately without isolation.
-
Cyanide Salts (Step 3): Sodium or potassium cyanide are highly toxic. All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn. A dedicated cyanide waste stream must be used, and an emergency cyanide exposure kit should be available.
-
Reagents: N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Strong acids (HBr, H₂SO₄) are highly corrosive.[3][4] Solvents like carbon tetrachloride (CCl₄) are toxic and carcinogenic; safer alternatives should be considered if validated for this reaction.
Q3: Can the final product, this compound, be used directly in subsequent reactions?
A3: The crude product from the final hydrolysis step typically requires purification. Common impurities include unreacted nitrile intermediate and potential decarboxylation byproducts. Recrystallization is often sufficient to achieve high purity.[5][6] For highly sensitive downstream applications, such as in the synthesis of pharmacologically active molecules, column chromatography may be necessary to remove trace impurities.[7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem Area 1: Sandmeyer Reaction (Step 1)
Q: My yield of 2-Bromo-6-nitrotoluene is very low (<40%). What went wrong?
-
Possible Cause 1: Incomplete Diazotization.
-
Scientific Rationale: The formation of the diazonium salt from the primary amine requires a cold, acidic environment. If the temperature rises above 5 °C, the diazonium salt will prematurely decompose to form a phenol, drastically reducing the yield.[1][9] An insufficient amount of acid can lead to the formation of unwanted diazoamino compounds.
-
Recommended Solution: Maintain a strict temperature of 0–5 °C during the dropwise addition of the sodium nitrite solution using an ice-salt bath. Ensure vigorous stirring to maintain thermal homogeneity. Use at least 2.5-3 equivalents of hydrobromic acid relative to the starting aniline.
-
-
Possible Cause 2: Inefficient Copper(I) Bromide Catalysis.
-
Scientific Rationale: The Sandmeyer reaction relies on a single-electron transfer from the copper(I) catalyst to the diazonium salt to initiate the radical substitution.[10][11] If the CuBr is old, oxidized to Cu(II), or impure, its catalytic activity will be compromised.
-
Recommended Solution: Use freshly prepared or high-purity CuBr. If preparing it in-house (e.g., from CuSO₄ reduction), ensure it is washed thoroughly to remove oxidizing agents and stored under an inert atmosphere. The reaction to form the aryl bromide is often heated to drive it to completion after the initial combination at room temperature.[12]
-
Problem Area 2: Radical Bromination (Step 2)
Q: My TLC plate shows multiple spots after the NBS bromination of 2-Bromo-6-nitrotoluene, including unreacted starting material.
-
Possible Cause 1: Insufficient Radical Initiation.
-
Scientific Rationale: This reaction proceeds via a free-radical chain mechanism. The initiator, AIBN (Azobisisobutyronitrile), generates radicals upon thermal decomposition, which then propagate the reaction. If the AIBN is old or the reaction temperature is too low, initiation will be inefficient, leading to an incomplete reaction.
-
Recommended Solution: Use fresh AIBN. Ensure the reaction mixture is brought to a vigorous reflux (the boiling point of the solvent, e.g., CCl₄) to ensure thermal decomposition of the AIBN. Add the AIBN in portions if the reaction is slow to start.
-
-
Possible Cause 2: Competing Ionic Bromination.
-
Scientific Rationale: While NBS is a selective reagent for allylic and benzylic bromination under radical conditions, it can act as an electrophilic bromine source under ionic conditions, leading to bromination on the aromatic ring.
-
Recommended Solution: Ensure the reaction is run in a non-polar solvent like carbon tetrachloride or cyclohexane. Exclude light and moisture, which can promote ionic pathways. The presence of the nitro group deactivates the ring towards electrophilic substitution, but side reactions are still possible.
-
Problem Area 3: Hydrolysis (Step 4)
Q: The hydrolysis of the nitrile intermediate is incomplete or seems to be producing byproducts.
-
Possible Cause 1: Insufficiently Strong Hydrolysis Conditions.
-
Scientific Rationale: The hydrolysis of an arylacetonitrile to a carboxylic acid is a demanding transformation requiring either strong acid or base and heat. The electron-withdrawing groups on the phenyl ring can further influence reactivity.
-
Recommended Solution: A mixture of concentrated sulfuric acid and water at reflux is typically effective.[6] For a 100 g scale of p-nitrobenzyl cyanide, a 15-minute boil in a mixture of 300 cc of concentrated H₂SO₄ and 280 cc of water is reported to be sufficient.[6] Ensure the reflux is maintained for an adequate period and monitor the reaction by TLC until the starting nitrile is consumed.
-
-
Possible Cause 2: Product Degradation.
-
Scientific Rationale: Phenylacetic acids can be susceptible to decarboxylation under excessively harsh or prolonged heating in strong acid, although this is more common for phenylacetic acids with electron-donating groups.
-
Recommended Solution: Do not prolong the reflux unnecessarily. Once the reaction is complete as determined by TLC, proceed with the workup promptly. Diluting the hot reaction mixture with cold water and cooling it to 0°C helps to precipitate the product quickly and minimize degradation.[6]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound [myskinrecipes.com]
- 8. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-(2-Bromo-6-nitrophenyl)acetic acid
Introduction: 2-(2-Bromo-6-nitrophenyl)acetic acid is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Its high purity is paramount for successful downstream reactions and for meeting stringent regulatory standards in drug development. However, its synthesis, often proceeding via the hydrolysis of the corresponding nitrile, can introduce a range of impurities that present unique purification challenges.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting manual and practical protocols to achieve high-purity this compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My isolated product is a yellow, brown, or off-white powder, not the expected pale yellow crystals. What causes this discoloration and how can I fix it?
Answer: Discoloration is a common issue primarily caused by two factors:
-
Residual Starting Materials or Intermediates: Many synthetic precursors to nitrophenyl derivatives are intensely colored. Incomplete reactions can leave traces of these compounds in your crude product.
-
Degradation Products: Aromatic nitro compounds can be susceptible to degradation under harsh reaction or workup conditions (e.g., excessive heat, strong basic conditions), leading to the formation of colored polymeric or phenolic impurities. For instance, 2-Bromo-6-nitrophenol is a potential impurity with a melting point of 66-70 °C.[3]
Causality & Solution: The colored impurities are often highly polar and can be adsorbed effectively. The recommended solution is a treatment with activated charcoal during recrystallization.
-
Mechanism: Activated charcoal has a high surface area with a network of pores, allowing it to adsorb large, flat, aromatic colored molecules from the solution while leaving your smaller desired product molecules dissolved.
-
Troubleshooting Steps:
-
Dissolve your crude product in the minimum amount of a suitable hot solvent (see Protocol 1).
-
Add a very small amount of activated charcoal (typically 1-2% w/w of your crude product) to the hot solution. Caution: Adding charcoal to a boiling solution can cause violent bumping. Let the solution cool slightly before addition.
-
Swirl the mixture and keep it hot for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.[4] The filtrate should be significantly lighter in color.
-
Allow the filtrate to cool slowly to crystallize the purified product.
-
Question 2: My recovery yield after recrystallization is very low. What are the most likely reasons?
Answer: Low recovery is a frustrating but solvable problem. The primary causes are almost always related to the principles of solubility.
Causality & Solution: Recrystallization works by exploiting the difference in solubility of your compound in a solvent at high and low temperatures. Low recovery typically stems from:
-
Using Excessive Solvent: The most common error. If you use too much solvent, your product will remain dissolved even when the solution is cooled, drastically reducing the yield.[4]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product will crystallize on the filter paper along with the impurities you are trying to remove.
-
Incomplete Precipitation: Not cooling the solution for a sufficient amount of time or at a low enough temperature will leave a significant portion of the product in the mother liquor.
-
Troubleshooting Steps:
-
Optimize Solvent Volume: Add the hot solvent in small portions to the crude solid until it just dissolves. This ensures the solution is saturated.
-
Prevent Premature Crystallization: Use a pre-heated funnel and receiving flask for the hot filtration step. This keeps the solution from cooling and crashing out on the filter.[5]
-
Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation before filtration.[4]
-
Question 3: My HPLC chromatogram shows a significant peak that isn't my product. How can I identify it?
Answer: The most common impurity, assuming a standard synthesis route, is the unreacted nitrile precursor, 2-(2-Bromo-6-nitrophenyl)acetonitrile .
Causality & Solution: The synthesis of this compound often involves the acid or base-catalyzed hydrolysis of the corresponding nitrile.[2][6] This reaction can be slow or incomplete, especially if steric hindrance from the ortho-bromo and nitro groups impedes access to the nitrile carbon.
-
Identification & Troubleshooting:
-
Check the Synthesis: Review your hydrolysis reaction conditions (time, temperature, acid/base concentration). If the reaction was not run to completion, this is the most likely culprit.
-
Relative Polarity: The nitrile is less polar than the carboxylic acid. In reverse-phase HPLC (like a C18 column), the nitrile will have a longer retention time than the acid. In normal-phase chromatography (e.g., TLC on silica), the nitrile will be less retained and have a higher Rf value.
-
Purification: Both recrystallization and column chromatography are effective at removing the less polar nitrile from the more polar carboxylic acid product.
-
Question 4: My compound streaks badly on my silica gel column, leading to poor separation. What's happening?
Answer: This is a classic problem when purifying acidic compounds using silica gel chromatography.
Causality & Solution: Silica gel (SiO₂) has a surface rich in silanol groups (Si-OH), which are slightly acidic. The carboxylic acid group of your product can deprotonate and interact ionically with the silica surface. This strong interaction, as opposed to the desired transient adsorption-desorption equilibrium, causes the compound to "streak" down the column rather than move as a tight band.
-
Mechanism & Solution: To prevent this, you must suppress the ionization of your carboxylic acid. This is achieved by acidifying the mobile phase.
-
Troubleshooting Steps:
-
Acidify the Eluent: Add a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid, to your eluent mixture (e.g., Hexane/Ethyl Acetate).
-
Le Châtelier's Principle: The added acid increases the H⁺ concentration in the mobile phase, shifting the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ to the left. This keeps your product in its neutral, protonated form, which interacts with the silica gel through weaker hydrogen bonding, resulting in a well-defined band and sharp peaks during elution.
-
Frequently Asked Questions (FAQs)
-
Q: What are the expected physical properties of pure this compound?
-
Appearance: Pale yellow crystalline solid.[7]
-
CAS Number: 37777-74-5.[8]
-
Molecular Weight: 260.04 g/mol .[9]
-
Note: Melting point data for this specific isomer is not widely published, but related isomers like 4-Bromo-2-nitrophenylacetic acid melt in the range of 156-160°C, which can serve as an approximate reference.[10]
-
-
Q: What are the common impurities I should be aware of?
-
See the summary table below for a structured overview.
-
-
Q: How should I store the purified compound?
-
Store in a tightly sealed container in a cool, dry, dark place. A desiccator is recommended. While generally stable, long-term exposure to light and moisture should be avoided to prevent potential degradation.
-
Data Presentation: Common Impurities & Their Origin
| Impurity Name | Structure | Likely Source | Removal Strategy |
| 2-(2-Bromo-6-nitrophenyl)acetonitrile | Incomplete hydrolysis of the nitrile precursor.[2] | Recrystallization or Column Chromatography | |
| 2-Bromo-6-nitrotoluene | Unreacted starting material from an upstream step. | Column Chromatography | |
| Isomeric Bromo-nitrophenylacetic acids | Impurities in starting materials or non-selective reactions. | Fractional Recrystallization or Preparative HPLC | |
| 2-Bromo-6-nitrophenol | Hydrolytic side-reactions or degradation.[3] | Column Chromatography or base/acid extraction during workup |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for removing less polar impurities like the corresponding nitrile and for improving the crystalline form and color of the final product.
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. Toluene can also be a good choice. Perform small-scale solubility tests to find the optimal solvent or solvent ratio.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring until the solid just dissolves.
-
Charcoal Treatment (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture gently for 5-10 minutes.[4]
-
Hot Filtration: Pre-heat a clean flask and a glass funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to induce maximum precipitation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C) or in a desiccator, until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This method is highly effective for separating compounds with different polarities, such as removing the nitrile precursor or other non-acidic impurities.
-
Eluent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate. A good starting point is a 7:3 (v/v) ratio. Crucially, add ~0.5% acetic acid to this mixture to prevent streaking.
-
Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using the prepared eluent (wet packing method is recommended). Ensure the silica bed is compact and free of air bubbles. Add a thin layer of sand on top to protect the silica surface.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.[11]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure desired product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Assessment by HPLC
This protocol provides a starting point for developing an HPLC method to assess the purity of the final product.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid or 0.1% Formic Acid.[13]
-
Solvent B: Acetonitrile.
-
-
Gradient: Start with a high concentration of Solvent A (e.g., 70%) and gradually increase the concentration of Solvent B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your compound in the mobile phase (or a 50:50 mixture of A and B). Filter through a 0.45 µm syringe filter before injection.
Visualizations
Purification & Analysis Workflow
Sources
- 1. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-nitrophenol | 13073-25-1 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. (2-BROMO-6-NITRO-PHENYL)-ACETIC ACID | 37777-74-5 [chemicalbook.com]
- 9. 2-(3-Bromo-5-nitrophenyl)acetic acid | C8H6BrNO4 | CID 60041778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 13. Separation of (2-Nitrophenoxy)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Reactivity Challenges with 2-(2-Bromo-6-nitrophenyl)acetic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(2-bromo-6-nitrophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging building block. Our goal is to provide in-depth, field-proven insights to help you overcome common reactivity issues and optimize your synthetic routes.
Section 1: Core Reactivity Profile
This compound is a bifunctional molecule whose reactivity is dominated by the interplay of steric and electronic effects. A clear understanding of its chemical personality is the first step toward successful experimentation.
-
The Carboxylic Acid (-COOH): This group is subject to significant steric hindrance . It is flanked by two bulky ortho-substituents: a bromine atom and a nitro group. This crowding physically blocks the approach of nucleophiles, making standard reactions like Fischer esterifications or simple amide couplings extremely sluggish or unsuccessful.[1][2] This phenomenon, known as the "ortho effect," forces the carboxyl group to twist out of the plane of the benzene ring, further complicating its reactivity.[2][3]
-
The Aryl Bromide (C-Br): This bond is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the adjacent nitro group influences the electronic properties of the aromatic ring, making the carbon atom attached to the bromine a good electrophilic partner for catalysts.
-
The Nitro Group (-NO2): As a powerful electron-withdrawing group, it significantly increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.[4][5] It also serves as a functional group that can be reduced to an amine, opening pathways to further derivatization and heterocycle synthesis.[6]
The key to this molecule is treating its two reactive centers with distinct strategies: overcoming steric hindrance for the carboxylic acid and leveraging electronic activation for the aryl bromide.
Caption: Key reactivity zones of the target molecule.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
2.1 Reactions at the Carboxylic Acid Group
Question 1: Why am I observing low yields or no reaction in my standard esterification (e.g., Fischer esterification with H₂SO₄ and an alcohol)?
Answer: The primary cause of failure is the severe steric hindrance around the carboxylic acid. In Fischer esterification, the mechanism requires the alcohol to act as a nucleophile and attack the protonated carbonyl carbon. The bulky ortho bromo and nitro groups physically block this approach, making the reaction kinetically unfavorable.
Troubleshooting Steps:
-
Bypass the Steric Barrier: Instead of trying to force the alcohol to attack the hindered acid directly, first convert the carboxylic acid into a highly reactive intermediate that is not sterically demanding to form.
-
Form the Acid Chloride: The most reliable method is to convert the carboxylic acid to an acid chloride. This intermediate is far more electrophilic and will react readily with alcohols, even hindered ones.
-
Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF are excellent choices.
-
Mechanism: These reagents convert the -OH of the carboxylic acid into a good leaving group, which is then displaced by a chloride ion.
-
-
React with the Alcohol: Add the alcohol to the crude acid chloride (often in situ) in the presence of a non-nucleophilic base like pyridine or triethylamine (Et₃N) to neutralize the HCl byproduct.
Caption: Workflow for successful esterification.
Question 2: My amide coupling reaction using standard carbodiimide reagents (DCC, EDC) is failing. What should I do?
Answer: Similar to esterification, the failure of carbodiimide-mediated amide couplings is due to steric hindrance. While EDC/DCC are effective for many substrates, the O-acylisourea intermediate they form may not be reactive enough to be trapped by an amine before it undergoes side reactions, especially when the amine approach is sterically blocked.
Troubleshooting Steps:
-
Utilize More Potent Coupling Reagents: Switch to modern "uronium" or "phosphonium" salt-based coupling reagents. These are specifically designed to activate carboxylic acids rapidly and efficiently, even in hindered cases.
-
Recommended Reagent Classes:
-
Uronium Salts: HATU, HBTU, TBTU. These reagents react with the carboxylate to form a highly activated ester in situ, which rapidly acylates the amine.
-
Phosphonium Salts: PyBOP, PyAOP. These operate via a similar principle, forming a reactive phosphonium ester.
-
-
Optimize Base and Solvent:
-
Base: A non-nucleophilic base is crucial. Use N,N-Diisopropylethylamine (DIPEA or Hünig's base) or 2,4,6-collidine. Avoid triethylamine if your amine starting material is a precious secondary amine, as competitive N-acylation of triethylamine can sometimes be observed.
-
Solvent: Anhydrous polar aprotic solvents like DMF, NMP, or CH₂Cl₂ are ideal.
-
Data Summary: Recommended Amide Coupling Conditions
| Reagent | Class | Molar Equivalents (vs. Acid) | Base (Equivalents) | Common Solvents |
| HATU | Uronium | 1.1 - 1.5 | DIPEA (2.0 - 3.0) | DMF, NMP |
| HBTU | Uronium | 1.1 - 1.5 | DIPEA (2.0 - 3.0) | DMF, CH₂Cl₂ |
| PyBOP | Phosphonium | 1.1 - 1.5 | DIPEA (2.0 - 3.0) | DMF, CH₂Cl₂ |
2.2 Reactions at the Aryl Bromide Group (Cross-Coupling)
Question 3: I'm struggling with a Suzuki-Miyaura coupling to form a C-C bond. What are the key parameters to optimize?
Answer: While the C-Br bond is active, successful Suzuki-Miyaura couplings on this substrate depend heavily on the choice of catalyst, ligand, and base to overcome potential steric crowding around the palladium center and to ensure compatibility with the free carboxylic acid.[7][8]
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like PPh₃ may be ineffective. Use bulky, electron-rich biarylphosphine ligands that promote the oxidative addition and reductive elimination steps.
-
Catalyst System Optimization: The combination of the palladium source, ligand, and base determines success.
-
Protect the Carboxylic Acid (Optional): If you suspect the carboxylate is interfering with the catalyst (e.g., by coordination), consider converting it to a methyl or ethyl ester first. However, with the correct choice of base, this is often unnecessary. Using a base like K₃PO₄ or Cs₂CO₃ with 1-2 equivalents of water can be effective.[8]
Data Summary: Recommended Suzuki-Miyaura Conditions
| Pd Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (3.0) | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | K₂CO₃ (3.0) | Dioxane/H₂O | 80-110 |
| Pd(PPh₃)₄ (5-10) | (None) | Na₂CO₃ (3.0) | Toluene/EtOH/H₂O | 80-100 |
Question 4: My Buchwald-Hartwig amination is sluggish. How can I improve the yield and reaction rate?
Answer: The Buchwald-Hartwig amination is an excellent method for C-N bond formation with this substrate, but success hinges on using a state-of-the-art catalyst system.[9][10] The challenges are similar to the Suzuki coupling: steric hindrance near the reaction site.
Troubleshooting Steps:
-
Employ Modern Ligands: Use sterically demanding biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos) or related Josiphos-type ligands. These create a coordinatively unsaturated, highly reactive Pd(0) species.[11][12]
-
Choose the Right Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, especially for more sensitive substrates.
-
Solvent and Temperature: Anhydrous, non-protic solvents like toluene, dioxane, or DME are standard. Reactions are typically run at elevated temperatures (80-110 °C), sometimes under microwave irradiation to shorten reaction times.[11]
Question 5: Are there any special considerations for Sonogashira coupling with this substrate?
Answer: The Sonogashira coupling should be feasible, as it is a robust reaction for aryl bromides.[13][14] The primary consideration is the compatibility of the reaction conditions, particularly the base, with the acidic proton of the carboxylic acid.
Troubleshooting Steps:
-
Catalyst System: A standard system of a Pd(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is the best starting point.
-
Base Selection: The typical bases are amines, such as triethylamine (Et₃N) or diisopropylamine (DIPA), often used as the solvent or co-solvent. These are generally compatible with the carboxylic acid, as they will simply form the carboxylate salt in situ.
-
Copper-Free Variants: If you suspect copper is causing side reactions or issues with product purification, copper-free Sonogashira protocols are available, though they may require higher catalyst loadings or more specialized ligands.[15]
2.3 Unwanted Side Reactions
Question 6: I'm seeing decomposition of my starting material at high temperatures. Could this be decarboxylation?
Answer: Yes, decarboxylation of phenylacetic acids can occur, particularly under harsh thermal conditions (typically >150 °C) or in the presence of certain catalysts.[16][17] While less common under the typical cross-coupling temperatures (80-120 °C), it is a potential side reaction if the reaction is heated for an extended period.
Mitigation Strategies:
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and the formation of product. Avoid unnecessarily long reaction times.
-
Lower Reaction Temperature: If the desired reaction allows, try running it at a lower temperature, even if it takes longer. For palladium catalysis, sometimes a more active ligand allows for a reduction in temperature.
-
Microwave Chemistry: Consider using a microwave reactor. The rapid and efficient heating can often promote the desired reaction in minutes, minimizing the time the substrate spends at high temperature and reducing the window for thermal decomposition.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound? This compound is a polar, crystalline solid.[18] It has good solubility in polar aprotic solvents like Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). It is also soluble in alcohols like methanol and ethanol. For reactions, always use anhydrous solvents where appropriate.
Q2: Is the carboxylic acid group compatible with palladium-catalyzed cross-coupling conditions, or should it be protected? In most cases, protection is not necessary. The acidic proton is simply deprotonated by the base used in the coupling reaction. You should account for this by using at least one extra equivalent of base. However, if yields are consistently low and all other parameters have been optimized, the carboxylate may be interfering. In such cases, protecting it as a simple methyl or ethyl ester is a sound strategy. The ester can be easily hydrolyzed post-coupling using standard conditions (e.g., LiOH in THF/H₂O).
Q3: How stable is this compound to storage? this compound is a chemically stable compound. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, away from light and strong bases.
Section 4: Validated Experimental Protocols
Protocol 1: High-Yield Esterification via Acid Chloride
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M), add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C. Add oxalyl chloride (1.5 eq) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Esterification: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous CH₂Cl₂ (0.2 M). Cool to 0 °C. Add the desired alcohol (1.2 eq) followed by the dropwise addition of pyridine (2.0 eq).
-
Workup: Allow the reaction to stir at room temperature overnight. Quench with 1 M HCl (aq). Separate the organic layer, wash with saturated NaHCO₃ (aq) and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
Protocol 2: Robust Amide Coupling using HATU
-
Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M).
-
Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude amide by column chromatography.
Protocol 3: Optimized Suzuki-Miyaura Coupling
-
Setup: To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(OAc)₂ (0.03 eq), and SPhos (0.06 eq).
-
Reagent Addition: Add K₃PO₄ (3.0 eq). Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) to achieve a final concentration of ~0.1 M with respect to the starting acid.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 2-16 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Acidify the aqueous layer with 1 M HCl to pH ~2-3 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.
Section 5: References
-
Filo. (2025). Compare the acidic strength of para nitro carboxylic acid, Ortho nitro c... [Online] Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols. RSC Publishing. [Online] Available at: [Link]
-
Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Ortho effect. [Online] Available at: [Link]
-
Pearson+. (n.d.). Why do the nitro groups change the relative leaving tendencies of... [Online] Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Scope of the carboxylic acids and the nitro compounds Reaction conditions. [Online] Available at: [Link]
-
De Gruyter. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Online] Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Online] Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
Reddit. (2021). confusion about ranking acidity of carboxylic acids. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]
-
ScienceDirect. (2025). A Half Century of the Sonogashira Reaction. [Online] Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Online] Available at: [Link]
-
PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Online] Available at: [Link]
-
NIH. (n.d.). Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents. [Online] Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Online] Available at: [Link]
-
NIH. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. [Online] Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes. RSC Publishing. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... [Online] Available at: [Link]
-
Chemical Synthesis. (2024). Catalyst-free decarboxylative alkylation: access to quaternary center. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Online] Available at: [Link]
-
RSC Publishing. (n.d.). Transition metal-free decarboxylative olefination of carboxylic acid salts. [Online] Available at: [Link]
-
Semantic Scholar. (1972). The decarboxylation of some heterocyclic acetic acids. [Online] Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. [Online] Available at: [Link]
-
PubChem. (n.d.). 2-(2-Methyl-6-nitrophenyl)acetic acid. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. [Online] Available at: [Link]
-
Synthesis. (2024). Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. [Online] Available at: [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. [Online] Available at: [Link]
Sources
- 1. The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Compare the acidic strength of para nitro carboxylic acid, Ortho nitro c.. [askfilo.com]
- 5. reddit.com [reddit.com]
- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Decarboxylation [organic-chemistry.org]
- 17. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 18. This compound [myskinrecipes.com]
Preventing dehalogenation during reactions with 2-(2-Bromo-6-nitrophenyl)acetic acid
Technical Support Center: 2-(2-Bromo-6-nitrophenyl)acetic acid
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers navigate the challenges associated with this versatile but reactive building block. The primary focus is to address and mitigate the common side reaction of dehalogenation, ensuring the success of your synthetic campaigns.
Understanding the Challenge: The Reactivity of this compound
The structure of this compound presents a unique set of reactivity challenges. The aryl bromide is activated by the strongly electron-withdrawing nitro group positioned ortho to it, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3] While this activation is beneficial for SNAr, it simultaneously renders the C-Br bond vulnerable to cleavage under various other conditions, particularly in palladium-catalyzed cross-coupling reactions where reductive dehalogenation can become a significant competing pathway.[4] Understanding the delicate balance between desired reactivity and undesired dehalogenation is critical for success.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant dehalogenation in my Suzuki-Miyaura coupling reaction. What are the primary causes?
A1: Dehalogenation in palladium-catalyzed cross-coupling is a common issue, especially with electron-deficient aryl halides like yours. The primary culprit is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[4][5] Once formed, a competing reductive elimination pathway can occur, transferring the hydride to the aromatic ring and releasing the debrominated product.
Several factors can generate these detrimental Pd-H species:
-
The Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known offenders. They can undergo β-hydride elimination or other decomposition pathways, especially at elevated temperatures, to generate hydrides.[5]
-
The Solvent: Protic solvents like alcohols can be a direct source of hydrides. Additionally, solvents like DMF can decompose to generate dimethylamine, which can participate in hydride formation.
-
Impurities: Trace water in the reaction can react with reagents to form hydride sources.[5] Similarly, boronic acids may contain residual borane (B-H) species from their synthesis.
To mitigate this, consider switching to milder inorganic bases like K₃PO₄ or Cs₂CO₃ and using anhydrous, aprotic solvents like toluene or dioxane.[5]
Q2: How does my choice of ligand and palladium precatalyst affect the rate of dehalogenation?
A2: The ligand plays a pivotal role in dictating the outcome of the reaction. The key is to select a ligand that promotes the desired reductive elimination (forming the C-C bond) at a rate significantly faster than the undesired reductive elimination of a Pd-H species (forming the C-H bond).
-
Ligand Properties: Bulky, electron-rich phosphine ligands are generally recommended.[4][5][6]
-
Bulkiness (e.g., ligands with t-butyl groups like P(tBu)₃ or biarylphosphine ligands like XPhos and SPhos) accelerates the final reductive elimination step, which is often the rate-limiting step for product formation.[4][5][6]
-
Electron-donating character increases the electron density on the palladium center, which promotes the initial oxidative addition step.[4]
-
-
Precatalyst: While Pd(PPh₃)₄ is a classic catalyst, modern, well-defined precatalysts like (IPr)Pd(allyl)Cl or Pd₂(dba)₃ often show higher activity and can be paired with a wider range of specialized ligands, offering better control over side reactions.[7][8]
A screening of different ligands is often the most effective way to identify the optimal conditions for your specific substrate coupling.
Q3: I am attempting a Nucleophilic Aromatic Substitution (SNAr) and observing the debrominated byproduct. Isn't dehalogenation less common in SNAr?
A3: You are correct; dehalogenation is less prevalent in SNAr than in cross-coupling reactions. The mechanism does not involve metal catalysts that can form hydride species. However, it can still occur under certain conditions. The ortho-nitro group makes the aromatic ring highly electron-deficient and susceptible to nucleophilic attack, forming a stable Meisenheimer complex intermediate.[1][2]
Potential causes for dehalogenation in SNAr include:
-
Strongly Basic/Reductive Nucleophiles: If the nucleophile itself (or impurities within it) has reducing properties, it could potentially reduce the aryl halide.
-
Photochemical Reactions: Aryl halides can undergo photochemical dehalogenation, often in the presence of a base and a hydrogen donor like methanol.[9][10][11][12] Ensure your reaction is protected from light, especially if running for extended periods.
-
Harsh Reaction Conditions: Very high temperatures in the presence of strong bases can sometimes lead to decomposition pathways that result in dehalogenation.
Q4: I need to reduce the nitro group to an amine. How can I do this without cleaving the C-Br bond?
A4: This is a classic chemoselectivity challenge. Catalytic hydrogenation with Pd/C is highly likely to cause hydrodebromination alongside nitro group reduction.[13] You must choose a reducing agent that is selective for the nitro group.
Recommended methods include:
-
Metal/Acid Systems: Iron powder (Fe) in acetic acid or with ammonium chloride (NH₄Cl) is a robust and highly selective method for reducing nitro groups in the presence of aryl halides.[14] Tin(II) chloride (SnCl₂) in HCl or ethanol is another classic and effective choice.[13][14][15]
-
Transfer Hydrogenation: While some transfer hydrogenation systems use palladium, others can be more selective. Careful screening is required.
-
Specialized Catalysts: Some research has shown that modified catalysts, such as β-cyclodextrin-modified silver nanoparticles, can selectively reduce the nitro group by sterically shielding the halogen from the catalyst surface.[16]
Always avoid standard catalytic hydrogenation with H₂ and Pd/C when an aryl bromide is present.[13]
Troubleshooting Guide
This section provides a quick-reference guide to diagnosing and solving dehalogenation issues.
| Symptom | Potential Cause | Recommended Solution(s) |
| High Dehalogenation (>10%) in Suzuki/Sonogashira Coupling | 1. Base is too strong (e.g., NaOtBu). 2. Inefficient Ligand. 3. Presence of water or protic impurities. 4. High reaction temperature. | 1. Switch to a milder base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] 2. Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos, P(tBu)₃).[5] 3. Use anhydrous solvents and reagents. Degas the solvent thoroughly. 4. Lower the reaction temperature and monitor for longer reaction times. |
| Selective Nitro Reduction Fails (C-Br bond cleaved) | 1. Using Pd/C with H₂. 2. Reducing agent is too harsh. | 1. Immediately stop using Pd/C. [13] 2. Use Fe/NH₄Cl, Fe/AcOH, or SnCl₂/HCl.[14][15] These are highly reliable for this transformation. |
| Dehalogenation Observed in SNAr Reaction | 1. Reaction exposed to light. 2. Reductive impurities in nucleophile. | 1. Protect the reaction from light by wrapping the flask in aluminum foil.[9][10] 2. Purify the nucleophile before use. |
| Low or No Conversion in Cross-Coupling | 1. Catalyst deactivation. 2. Steric hindrance. 3. Insufficient base strength. | 1. Ensure a strictly inert atmosphere (argon or nitrogen). Use a more robust precatalyst/ligand system. 2. The ortho-substituents create significant steric bulk. Use a highly active catalyst system known for coupling hindered substrates (e.g., those with Buchwald-type biarylphosphine ligands). 3. While strong bases can cause dehalogenation, a certain basicity is required to activate the boronic acid for transmetalation.[17] If using a weak base like K₂CO₃, consider switching to K₃PO₄. |
Visualizing the Problem: Competing Reaction Pathways
To effectively troubleshoot, it is crucial to visualize how dehalogenation competes with the desired reaction. The following diagram illustrates the key branching point in a Suzuki-Miyaura catalytic cycle.
Caption: Competing Suzuki coupling and dehalogenation pathways after oxidative addition.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to minimize dehalogenation when performing a Suzuki-Miyaura cross-coupling with this compound.
1. Reagent Preparation & Inert Atmosphere:
-
All glassware must be oven-dried or flame-dried under vacuum and cooled under a stream of dry argon or nitrogen.
-
Solvents (e.g., 1,4-Dioxane or Toluene) must be anhydrous and degassed. This can be achieved by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.
-
The base (e.g., K₃PO₄) should be finely ground and dried under vacuum at high temperature before use.
2. Reaction Assembly (Performed in a Glovebox or under positive Argon pressure):
-
To a dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄ (2.0 equivalents).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.3 mol%).
-
Add the arylboronic acid (1.2 equivalents).
-
Finally, add this compound (1.0 equivalent).
-
Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line.
3. Execution and Monitoring:
-
Add the degassed anhydrous solvent via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C. Note: Start with a lower temperature (80 °C) to disfavor dehalogenation and increase only if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the disappearance of starting material and the formation of both the desired product and the debrominated byproduct (2-(6-nitrophenyl)acetic acid).
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the carboxylic acid product is protonated, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical progression to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting dehalogenation issues.
Analytical Methods for Quantifying Dehalogenation
Accurate quantification of the dehalogenated byproduct is essential for optimizing your reaction.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the product and byproduct are sufficiently volatile (or can be derivatized, e.g., by esterification of the carboxylic acid), GC-MS is an excellent tool. It provides good separation and the mass spectrometer allows for definitive identification of the peaks based on their mass-to-charge ratio.[18]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the most suitable method. A reverse-phase column (like a C18) can typically separate the bromo-compound from the debrominated analogue. The mass spectrometer provides unambiguous identification and allows for quantification by comparing peak areas.[19][20]
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): After purification, ¹H NMR can be used for quantification. The aromatic region of the spectrum will be distinct for the desired product versus the byproduct. By integrating the signals corresponding to each species, you can determine their relative ratio.
References
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed. PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. MDPI. [Link]
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC. NIH. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. NIH. [Link]
-
Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD - PubMed. PubMed. [Link]
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters - ACS Publications. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. ResearchGate. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. Calvin University. [Link]
-
Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - ResearchGate. ResearchGate. [Link]
-
Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed. PubMed. [Link]
-
What method can be used for reduction of aryl nitro group? - ResearchGate. ResearchGate. [Link]
-
The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC - NIH. NIH. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Today. [Link]
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - Sci-Hub. Sci-Hub. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
significant dehalogenation in stille coupling : r/Chempros - Reddit. Reddit. [Link]
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a - ResearchGate. ResearchGate. [Link]
-
Suzuki Coupling Mechanism and Applications - YouTube. YouTube. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - Wipf Group. University of Pittsburgh. [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. YouTube. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. MDPI. [Link]
-
Nucleophilic Aromatic Substitution - YouTube. YouTube. [Link]
-
Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Vapourtec. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Analytical Techniques - chemrevise.org. Chemrevise. [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - MDPI. MDPI. [Link]
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Technical Support Center: Managing Exothermic Reactions in the Nitration of Bromophenylacetic Acid
Welcome to the Technical Support Center for the nitration of bromophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this highly exothermic reaction. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in established scientific principles and practical field experience. Our goal is to empower you to conduct this synthesis safely and efficiently.
Section 1: Understanding and Mitigating Exothermic Risk
The nitration of aromatic compounds is a notoriously energetic process.[1] The introduction of a nitro group onto the bromophenylacetic acid ring is no exception, releasing a significant amount of heat that, if not properly managed, can lead to thermal runaway.[2] A thermal runaway is a dangerous situation where the reaction rate increases with temperature, creating a positive feedback loop that can result in equipment failure, fire, or an explosion.[2] This section will address the fundamental safety and control measures.
Frequently Asked Questions (FAQs)
Q1: What makes the nitration of bromophenylacetic acid so exothermic?
A1: The nitration of an aromatic ring is an electrophilic aromatic substitution reaction. The reaction between the nitronium ion (NO₂⁺) and the electron-rich aromatic ring is thermodynamically very favorable, releasing significant energy as new, more stable bonds are formed. While the bromo- and acetic acid groups are electron-withdrawing and slightly deactivate the ring compared to benzene, the reaction remains highly exothermic.[3][4]
Q2: What are the critical first steps to prevent a thermal runaway?
A2: Proactive prevention is paramount. This begins with a thorough risk assessment and adherence to strict engineering and personal protective equipment (PPE) protocols.[5] Key preventative measures include:
-
Adequate Cooling: Employing a cooling bath with sufficient capacity to dissipate the heat generated is crucial.[2] An ice-salt or dry ice/acetone bath is often necessary to maintain low temperatures.
-
Controlled Reagent Addition: The nitrating agent must be added slowly and dropwise, with constant monitoring of the internal reaction temperature.[2] Rapid addition is a primary cause of thermal runaway.[2]
-
Vigorous Agitation: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized "hot spots" where the reaction can accelerate uncontrollably.[2]
-
Correct Reagent Concentration: Using overly concentrated acids can dangerously increase the reaction rate and exothermicity.[2]
Q3: What are the early warning signs of an impending thermal runaway?
A3: Vigilant monitoring is key to early detection. Warning signs include:
-
A sudden, unexpected rise in internal reaction temperature that does not respond to cooling adjustments.[2]
-
An increase in pressure within the reaction vessel.[2]
-
A change in the color of the reaction mixture.[2]
-
The evolution of brown-yellow fumes, which are toxic nitrogen dioxide (NO₂) gas, indicating decomposition.[2]
Section 2: Troubleshooting Common Experimental Issues
This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during the nitration of bromophenylacetic acid.
Troubleshooting Guide
Issue 1: The reaction temperature is rising uncontrollably.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.[2]
-
Enhance Cooling: Increase the efficiency of your cooling bath. If necessary and safe, add more coolant (e.g., dry ice) to the bath.
-
Prepare for Emergency Quench: If the temperature continues to rise dramatically, be prepared to quench the reaction by cautiously pouring the reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring.[6] This should be a last resort, as the dilution of concentrated acid is also highly exothermic.[2] Always follow your laboratory's established emergency procedures.[2]
-
-
Logical Troubleshooting Flow:
Caption: Decision tree for managing a temperature excursion.
Issue 2: Low yield of the desired nitrated product.
-
Potential Causes & Solutions:
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material has been consumed.[3]
-
Incorrect Stoichiometry: An inappropriate molar ratio of reactants can lead to low conversion. Carefully control the stoichiometry.[2]
-
Product Loss During Work-up: The work-up and extraction procedures can lead to significant product loss.[2] Ensure the pH is carefully controlled during neutralization, and use an appropriate solvent for extraction.[7] If the product does not precipitate upon quenching, it may be soluble in the aqueous layer and require liquid-liquid extraction.[7]
-
Issue 3: Formation of significant byproducts.
-
Potential Byproducts and Prevention:
-
Polynitration: The formation of dinitro- or trinitro-bromophenylacetic acid can occur if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).[2] Use milder conditions and carefully control the amount of nitrating agent.
-
Oxidation: Strong oxidizing conditions can lead to the formation of undesired oxidized byproducts. Maintaining a low reaction temperature can minimize this side reaction.[8]
-
Isomer Formation: The nitration of bromophenylacetic acid can yield different positional isomers. While the primary product is often 4-bromo-2-nitrophenylacetic acid, other isomers may form.[9] Purification techniques such as recrystallization or column chromatography will be necessary to isolate the desired isomer.
-
Section 3: Experimental Protocols and Data
This section provides a general experimental workflow and key quantitative data for the nitration of bromophenylacetic acid.
General Experimental Protocol
-
Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly and carefully add concentrated sulfuric acid to concentrated nitric acid.[8]
-
Reaction Setup: Dissolve 4-bromophenylacetic acid in a suitable solvent (if necessary) in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in a cooling bath and cool to the desired starting temperature (e.g., 0 °C).[8]
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of bromophenylacetic acid, ensuring the internal temperature does not exceed the set limit (e.g., 5-10 °C).[2]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the controlled temperature and monitor its progress by TLC or HPLC until the starting material is consumed.[3]
-
Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice or ice-water with vigorous stirring.[6]
-
Work-up:
-
If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.[7]
-
If no solid forms, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[7]
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[7]
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired isomer.
Key Quantitative Parameters
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0 °C to 10 °C | Minimizes byproduct formation and controls the exothermic nature of the reaction.[2] |
| Nitric Acid to Substrate Ratio | 1.0 - 1.2 equivalents | Using a slight excess of nitric acid drives the reaction to completion, while a large excess increases the risk of polynitration.[2] |
| Sulfuric Acid to Nitric Acid Ratio | 1:1 to 2:1 (v/v) | Sulfuric acid acts as a catalyst to generate the nitronium ion and as a dehydrating agent. The optimal ratio can influence reaction rate and exothermicity.[8][10] |
| Addition Rate of Nitrating Agent | Slow, dropwise | Prevents a rapid increase in temperature and potential thermal runaway.[2] |
Reaction Workflow Diagram
Caption: General experimental workflow for the nitration of bromophenylacetic acid.
References
- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from [Link]
- Unknown. (n.d.).
-
Jasra, R. V., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 345-365. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
ResearchGate. (2008). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Does the outcome of aromatic nitrations depend on the concentrations of nitric acid and sulfuric acid? Retrieved from [Link]
-
ResearchGate. (1975). Reactions occurring in the organic phase during aromatic nitrations. Retrieved from [Link]
-
Virginia Tech. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
ResearchGate. (2010). Nitration of Nitrobenzene at High-Concentrations of Sulfuric Acid: Mass Transfer and Kinetic Aspects. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
-
PubMed. (2011). Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
IOPscience. (2018). Effect of Acid Concentration on Thermal Stability of nitrocellulose (NC) for Civil Use. Retrieved from [Link]
- Ridd, J. H. (1971). Nitration and aromatic reactivity. Cambridge University Press.
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]
-
Sarpong Group, UC Berkeley. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
Reddit. (2020). Is there an easy way to predict if a reaction is exothermic or endothermic without actually doing it in a chemistry lab? Retrieved from [Link]
-
CheckFire Ltd. (n.d.). What Is Thermal Runaway? Retrieved from [Link]
-
Mitsubishi Electric. (n.d.). Thermal Runaway. Retrieved from [Link]
-
Pyrophobic Systems. (2024). A Guide to Thermal Runaway Mitigation and Containment. Retrieved from [Link]
- Google Patents. (n.d.). US3221062A - Nitration process.
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from [Link]
-
YouTube. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from [Link]
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Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling of 2-(2-Bromo-6-nitrophenyl)acetic acid
Welcome to the technical support center for the optimization of catalyst loading in the Suzuki coupling of 2-(2-Bromo-6-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. The insights provided herein are based on established principles of organometallic chemistry and practical laboratory experience.
I. Understanding the Substrate: Key Challenges
The Suzuki coupling of this compound presents a unique set of challenges that must be considered when optimizing catalyst loading. The presence of both a nitro group and a carboxylic acid moiety on the aryl bromide substrate can significantly influence the reaction's outcome.
-
The Nitro Group: The electron-withdrawing nature of the nitro group can activate the carbon-bromine bond towards oxidative addition, the first and often rate-limiting step in the catalytic cycle.[1] This can be advantageous, potentially allowing for lower catalyst loadings. However, nitroarenes can also act as ligands or even oxidizing agents towards the palladium(0) catalyst under certain conditions, leading to catalyst deactivation.[2]
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the basic conditions required for the transmetalation step of the Suzuki coupling.[3] It can react with the base, potentially altering the reaction pH and affecting catalyst activity. Furthermore, the carboxylate may coordinate to the palladium center, influencing its reactivity.
II. Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this type of Suzuki coupling?
For initial screening, a palladium catalyst loading in the range of 0.5 to 2 mol% is a common starting point for aryl bromides.[4] Given the activating effect of the nitro group, it may be possible to achieve good conversion at the lower end of this range. However, due to the potential for catalyst inhibition by the substrate's functional groups, starting with 1-2 mol% is a prudent approach to ensure initial success before further optimization.
Q2: My reaction is sluggish or stalls completely. Should I increase the catalyst loading?
While increasing the catalyst loading can sometimes overcome slow reaction rates, it's often more effective to first investigate other reaction parameters.[5] Before simply adding more catalyst, consider the following:
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are not oxidized or degraded.[6] Palladium(0) catalysts are sensitive to air and moisture.[7][8]
-
Solvent Degassing: Inadequate degassing of the reaction solvent allows oxygen to remain, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5][9]
-
Base Selection and Strength: The base is crucial for activating the boronic acid for transmetalation.[10][11] If the reaction is slow, the chosen base may be too weak or poorly soluble. Consider stronger bases like K₃PO₄ or Cs₂CO₃.[12]
-
Temperature: Insufficient temperature can lead to slow kinetics. Ensure your reaction is being heated to the appropriate temperature for the chosen solvent and catalyst system.[13]
Q3: I'm observing significant homocoupling of my boronic acid. Is this related to catalyst loading?
Homocoupling is often a result of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.[5][12] While not directly caused by catalyst loading, a high catalyst concentration in the presence of oxygen might exacerbate this side reaction. The primary solution is to ensure rigorous degassing of your solvents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Q4: Can the nitro group on my substrate be reduced under the reaction conditions?
While palladium catalysts are known to catalyze reductions, the typical conditions for a Suzuki coupling (in the absence of a dedicated hydrogen source) are generally not reductive enough to reduce a nitro group. However, some phosphine ligands can act as reducing agents, and certain additives or impurities could potentially lead to undesired side reactions. If you suspect nitro group reduction, analyzing the crude reaction mixture by LC-MS can help identify any reduced byproducts. In some specialized cases, domino reduction-coupling reactions have been developed, but these require specific reagents like NaBH₄.[14]
Q5: How does the choice of palladium precatalyst affect the optimal loading?
Different palladium precatalysts have varying activities and stabilities, which can influence the required loading. Modern, well-defined precatalysts, such as those incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), are often highly active and can achieve high turnover numbers (TONs) at very low loadings (0.000001−0.02 mol %).[13][15] In contrast, older catalysts like Pd(PPh₃)₄ may require higher loadings to achieve similar results.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the optimization of catalyst loading for the Suzuki coupling of this compound.
Problem 1: Low to No Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. If using a Pd(II) source, ensure conditions are suitable for in-situ reduction to Pd(0).[9] | Palladium catalysts, especially Pd(0) species, can degrade upon exposure to air and moisture.[6] |
| Insufficient Base | Increase the equivalents of base (e.g., from 2 to 3 equivalents). Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[12] | The carboxylic acid on the substrate will consume one equivalent of base. Sufficient excess base is required to activate the boronic acid for transmetalation.[10] |
| Poor Reagent Solubility | Try a different solvent system (e.g., dioxane/water, toluene/water, or CPME). Ensure all reagents are fully dissolved at the reaction temperature.[12] | Poor solubility of any of the reactants can severely limit the reaction rate.[16] |
| Inadequate Degassing | Degas the solvent mixture thoroughly by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method (3 cycles).[5] | Oxygen can irreversibly oxidize the active Pd(0) catalyst, leading to catalyst death.[9] |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Protodeboronation | Use anhydrous solvents and reagents. Consider using a milder base like KF or K₂CO₃.[9] Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[12] | This is the replacement of the boronic acid group with a hydrogen atom, often promoted by water and strong bases.[9] |
| Homocoupling of Boronic Acid | Ensure rigorous exclusion of oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[5] | Oxygen promotes the oxidative homocoupling of the boronic acid. |
| Decomposition of Starting Material or Product | Lower the reaction temperature. Screen different catalyst systems that may operate at milder temperatures. | The nitro and carboxylic acid functionalities may not be stable to prolonged heating in the presence of a strong base. |
IV. Experimental Protocols & Data Presentation
Baseline Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound.
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a concentration of 0.1 M with respect to the aryl bromide.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Catalyst Loading Optimization
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | Initial Result |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | Result |
| 3 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | Result |
| 4 | XPhos Pd G3 | None | 1.0 | K₃PO₄ (3.0) | Dioxane/H₂O | 80 | Result |
| 5 | XPhos Pd G3 | None | 0.5 | K₃PO₄ (3.0) | Dioxane/H₂O | 80 | Result |
This table serves as a template for systematically optimizing the catalyst loading.
V. Visualizing the Suzuki Coupling Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling catalytic cycle. Understanding this cycle is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
VI. References
-
MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
Reddit. How resistant are Suzuki couplings to nitro groups? : r/chemhelp. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ECMA. Catalyst handling best practice guide. [Link]
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Wikipedia. Suzuki reaction. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. catalystseurope.org [catalystseurope.org]
- 8. crealyst.com [crealyst.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Minimizing impurity formation in 2-(2-Bromo-6-nitrophenyl)acetic acid synthesis
A Guide to Minimizing Impurity Formation for Researchers, Scientists, and Drug Development Professionals
I. Synthetic Strategy Overview and Key Challenges
The synthesis of 2-(2-bromo-6-nitrophenyl)acetic acid typically commences with 2-bromo-6-nitrotoluene as the starting material. The core of the synthesis involves the homologation of the methyl group to an acetic acid moiety. Two primary synthetic routes are commonly considered, each with its own set of potential pitfalls leading to impurity formation.
Route A: Benzylic Bromination, Cyanation, and Hydrolysis This pathway involves the radical-initiated bromination of the benzylic methyl group, followed by nucleophilic substitution with a cyanide source, and subsequent hydrolysis of the resulting nitrile to the carboxylic acid.
Route B: Oxidation and Chain Elongation This alternative route begins with the oxidation of the methyl group to a carboxylic acid, yielding 2-bromo-6-nitrobenzoic acid. This intermediate is then subjected to a one-carbon homologation reaction, such as the Arndt-Eistert synthesis, to afford the final product.
The following sections will address specific questions and troubleshooting scenarios for each of these synthetic stages.
II. Troubleshooting Guide and FAQs
Route A: Benzylic Bromination, Cyanation, and Hydrolysis
Q1: During the benzylic bromination of 2-bromo-6-nitrotoluene with N-bromosuccinimide (NBS), I'm observing multiple spots on my TLC plate, and the yield of the desired 2-bromo-6-nitrobenzyl bromide is low. What are the likely side products and how can I minimize them?
A1: Low yields and the presence of multiple byproducts in benzylic bromination are common issues. The primary culprits are often related to reaction conditions and the stability of the intermediates.
Potential Impurities and Their Causes:
| Impurity | Probable Cause | Prevention and Mitigation Strategies |
| Unreacted 2-bromo-6-nitrotoluene | Insufficient radical initiator, low reaction temperature, or insufficient reaction time. | Ensure the use of a fresh, active radical initiator (e.g., AIBN or benzoyl peroxide). Gradually increase the reaction temperature and monitor the reaction progress by TLC. Ensure an adequate molar ratio of NBS and initiator. |
| 2-Bromo-6-nitrobenzyl alcohol | Presence of water in the reaction mixture, leading to hydrolysis of the benzyl bromide product. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2-Bromo-6-nitrobenzaldehyde | Over-oxidation of the benzyl bromide or benzyl alcohol. This can be exacerbated by exposure to air and light. | Conduct the reaction under an inert atmosphere and protect it from light. Work up the reaction mixture promptly upon completion. |
| Dibrominated product (2-bromo-6-nitrobenzylidene bromide) | Excess NBS or prolonged reaction times at elevated temperatures. | Use a stoichiometric amount of NBS (typically 1.0-1.1 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Ring-brominated isomers | Ionic bromination conditions instead of radical conditions. This can occur if HBr is allowed to accumulate. | Use a non-polar solvent (e.g., carbon tetrachloride or cyclohexane) to favor radical pathways. The use of NBS is specifically intended to maintain a low concentration of Br2, thus minimizing electrophilic aromatic substitution.[1][2] |
Experimental Protocol: Benzylic Bromination of 2-bromo-6-nitrotoluene
-
To a solution of 2-bromo-6-nitrotoluene in a dry, non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (1.05 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-6-nitrobenzyl bromide.
Q2: The hydrolysis of 2-(2-bromo-6-nitrophenyl)acetonitrile is sluggish, and I'm isolating the corresponding amide as a major byproduct. How can I drive the reaction to completion?
A2: Incomplete hydrolysis of the nitrile is a frequent obstacle, often resulting in the formation of the stable amide intermediate. To achieve complete conversion to the carboxylic acid, more forcing reaction conditions are typically required.
Troubleshooting Incomplete Hydrolysis:
| Issue | Cause | Recommended Action |
| Isolation of 2-(2-bromo-6-nitrophenyl)acetamide | Insufficiently harsh hydrolysis conditions (e.g., mild acid/base, low temperature, or short reaction time). | Acidic Hydrolysis: Use a concentrated strong acid such as sulfuric acid or hydrochloric acid and heat the reaction mixture to reflux for an extended period.[3] Basic Hydrolysis: Employ a concentrated solution of a strong base like sodium hydroxide or potassium hydroxide at elevated temperatures. Following the reaction, acidification is necessary to protonate the carboxylate and precipitate the desired acid. |
| Slow reaction rate | Steric hindrance from the ortho-substituents (bromo and nitro groups) can slow down the hydrolysis. | Increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by TLC or HPLC until the amide is no longer observed. |
| Product decomposition | The presence of strong electron-withdrawing groups can make the aromatic ring susceptible to nucleophilic aromatic substitution or other degradation pathways under harsh conditions. | While forcing conditions are necessary, it is crucial to find a balance. Start with a moderate temperature and gradually increase it while monitoring for the appearance of new, unidentified byproducts. |
Route B: Oxidation and Chain Elongation
Q3: The oxidation of 2-bromo-6-nitrotoluene with potassium permanganate (KMnO₄) to 2-bromo-6-nitrobenzoic acid is giving me a low yield and a complex mixture of products. What is going wrong?
A3: The oxidation of the methyl group on an electron-deficient aromatic ring can be challenging. The reaction is often slow and can be accompanied by side reactions if not carefully controlled.
Common Issues in the Oxidation of 2-bromo-6-nitrotoluene:
| Issue | Probable Cause | Troubleshooting Strategies |
| Low Conversion | The electron-withdrawing nitro and bromo groups deactivate the methyl group towards oxidation. | Use a significant excess of KMnO₄. The reaction often requires prolonged heating under reflux in a slightly basic aqueous solution.[4] |
| Formation of 2-bromo-6-nitrobenzyl alcohol and 2-bromo-6-nitrobenzaldehyde | Incomplete oxidation of the methyl group. | Ensure sufficient oxidant and adequate reaction time and temperature. The oxidation proceeds in a stepwise manner (toluene → alcohol → aldehyde → carboxylic acid), so incomplete reaction will result in these intermediates. |
| Ring Degradation | Harsh oxidation conditions can lead to the breakdown of the aromatic ring. | Control the temperature carefully. Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed. |
| Difficult Product Isolation | The product, 2-bromo-6-nitrobenzoic acid, can be difficult to separate from the manganese dioxide (MnO₂) byproduct. | After the reaction is complete, the MnO₂ precipitate should be filtered off. The filtrate is then acidified to precipitate the carboxylic acid. Thorough washing of the MnO₂ cake with hot water can help recover adsorbed product. |
Q4: I am considering an Arndt-Eistert homologation of 2-bromo-6-nitrobenzoic acid. What are the potential impurities and safety concerns?
A4: The Arndt-Eistert synthesis is a classic method for one-carbon homologation of carboxylic acids, but it involves hazardous reagents and can lead to specific impurities.
Challenges and Impurities in Arndt-Eistert Synthesis:
| Issue/Impurity | Cause | Prevention and Mitigation |
| Safety Hazard: Diazomethane | Diazomethane is highly toxic and explosive. | Handle diazomethane with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. Use diazomethane in solution and avoid sharp glass edges or ground glass joints. Consider using a safer alternative like (trimethylsilyl)diazomethane. |
| Formation of methyl 2-bromo-6-nitrobenzoate | The diazomethane can react with the starting carboxylic acid to form the methyl ester. | Convert the carboxylic acid to the corresponding acid chloride first. The acid chloride is much more reactive towards diazomethane, minimizing ester formation. |
| Formation of chloromethyl ketone | The HCl generated during the formation of the diazoketone from the acid chloride can react with the diazoketone product. | Use two equivalents of diazomethane; the second equivalent neutralizes the HCl byproduct. |
| Incomplete Wolff Rearrangement | The rearrangement of the diazoketone to the ketene may be sluggish. | The Wolff rearrangement is often catalyzed by silver salts (e.g., Ag₂O or silver benzoate) or can be induced photochemically or thermally. Ensure the chosen conditions are suitable for the substrate. |
III. Purification and Characterization
Q5: My final product, this compound, is contaminated with unreacted starting materials and/or byproducts. What are the recommended purification techniques?
A5: The choice of purification method will depend on the nature of the impurities.
Purification Strategies:
| Purification Method | Application |
| Recrystallization | This is often the most effective method for purifying the final solid product. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. |
| Acid-Base Extraction | The carboxylic acid product can be selectively extracted from a non-polar organic solvent into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and then acidified to precipitate the purified product. |
| Column Chromatography | If recrystallization and extraction are insufficient, silica gel column chromatography can be used to separate the product from closely related impurities. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will need to be determined by TLC analysis. |
Q6: How can I confirm the identity and purity of my synthesized this compound and identify any impurities?
A6: A combination of analytical techniques is recommended for full characterization.
Analytical Characterization:
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information to confirm the identity of the product and can be used to identify and quantify impurities.[5] The chemical shifts and coupling constants of the aromatic protons will be characteristic of the 1,2,3-trisubstituted pattern. The methylene protons of the acetic acid side chain will appear as a singlet. |
| High-Performance Liquid Chromatography (HPLC) | An excellent method for assessing the purity of the final product and quantifying impurities.[6] A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a small amount of acid (e.g., formic or trifluoroacetic acid) is a good starting point. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product and can help in identifying the molecular weights of unknown impurities. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the carboxylic acid (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹) and the nitro group (strong absorptions around 1530 and 1350 cm⁻¹). |
IV. Visualizing the Synthetic Workflow and Troubleshooting Logic
The following diagrams illustrate the primary synthetic route and a general troubleshooting workflow.
Caption: General troubleshooting workflow.
V. References
-
Benzylic Bromination. Chemistry Steps. [Link]
-
Organic Syntheses Procedure. [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS. Organic Chemistry - YouTube. [Link]
-
Reactions at the benzylic position. Khan Academy. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Organic Syntheses Procedure. [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Organic Syntheses Procedure. [Link]
-
Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Google Patents.
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Nitrotoluene oxidation. Sciencemadness Discussion Board. [Link]
-
A STUDY OF SIDE-CHAIN OXIDATIONS WITH POTASSIUM PERMANGANATE. I1. Zenodo. [Link]
-
p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]
-
(2-Nitrophenyl)acetic acid. Wikipedia. [Link]
-
2-(2-Methyl-6-nitrophenyl)acetic acid. PubChem. [Link]
-
Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures. ResearchGate. [Link]
-
Kinetics and Mechanism Studies of Oxidation of Dibromothymolsulfonphthalein Toxic Dye by Potassium Permanganate in Neutral Media with the Synthesis of 2-Bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone. PMC - NIH. [Link]
-
Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. PMC - NIH. [Link]
-
(2-Nitrophenyl)acetic acid. PubChem - NIH. [Link]
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for the reductive cyclization of 2-nitrophenylacetic acid derivatives
Welcome to the technical support center for the reductive cyclization of 2-nitrophenylacetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent issue stemming from several factors, primarily incomplete reduction of the nitro group, inefficient cyclization of the resulting aniline intermediate, or the formation of side products.
Possible Causes & Solutions:
-
Incomplete Nitro Group Reduction: The conversion of the nitro group to an amine is the critical first step. If the reducing agent is not effective enough or the reaction conditions are not optimal, you will be left with unreacted starting material.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney-Ni):
-
Catalyst Activity: Ensure your catalyst is fresh and active. Palladium on carbon (Pd/C) can lose activity over time. Consider using a fresh batch or a different catalyst like Raney Nickel.[1][2] However, be aware that Raney Nickel can be pyrophoric.
-
Hydrogen Pressure: For stubborn substrates, increasing the hydrogen pressure can enhance the reduction rate.
-
Solvent Choice: Protic solvents like ethanol or methanol are generally effective for catalytic hydrogenation.
-
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl2/HCl, Zn/AcOH):
-
Metal Activation: Ensure the metal surface is activated. For iron, this can be achieved by pre-washing with dilute acid.
-
Stoichiometry: Use a sufficient excess of the metal and acid to drive the reaction to completion. The Bechamp reduction (iron in acidic medium) is a classic method, but it can generate significant waste.[1]
-
Temperature: Some reductions may require heating to proceed at a reasonable rate.[3]
-
-
-
Inefficient Cyclization: The intramolecular condensation of the newly formed aniline with the carboxylic acid to form the oxindole lactam can be slow.
-
Acid/Base Catalysis: The cyclization is often acid- or base-catalyzed. Ensure the pH of your reaction medium is appropriate for this step. In metal/acid reductions, the acidic conditions typically promote cyclization.
-
-
Side Product Formation: Several side reactions can compete with the desired cyclization.
-
Dimerization/Polymerization: The aniline intermediate can react intermolecularly, especially at high concentrations. Running the reaction at a lower concentration can sometimes mitigate this.
-
Over-reduction: While less common for the aromatic ring under typical nitro reduction conditions, other functional groups on your molecule might be susceptible to reduction.
-
Q2: I am observing significant amounts of an aniline intermediate that is not cyclizing. How can I promote the final ring-closing step?
This is a clear indication that the cyclization step is the bottleneck in your reaction sequence.
Troubleshooting Strategies:
-
Isolate and Cyclize: If possible, isolate the 2-aminophenylacetic acid intermediate. This allows you to optimize the cyclization step independently.
-
Thermal Cyclization: Heating the isolated 2-aminophenylacetic acid, sometimes in a high-boiling solvent, can drive the intramolecular condensation by removing the water byproduct.
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid) to the isolated intermediate to promote lactamization.
-
Coupling Reagents: For particularly stubborn cyclizations, you can convert the carboxylic acid to a more reactive species (e.g., an acid chloride or an ester) before the reduction step. However, this adds steps to your synthesis.
Q3: My starting material has other reducible functional groups (e.g., halogens, double bonds). How can I selectively reduce the nitro group?
Chemoselectivity is a major consideration in complex molecule synthesis. The choice of reducing agent is paramount.
Selective Reduction Methods:
| Reducing System | Selectivity Profile | Key Considerations |
| Catalytic Hydrogenation (e.g., Pd/C, PtO2) | Generally high, but can reduce alkenes, alkynes, and sometimes dehalogenate aryl halides.[4] | Catalyst choice and reaction conditions (pressure, temperature, solvent) are critical for selectivity. Additives can sometimes suppress side reactions. |
| Fe/NH4Cl or Fe/AcOH | Excellent for nitro group reduction in the presence of many other functional groups.[3][5] | A classic and robust method. The workup can sometimes be tedious due to iron salts. |
| SnCl2·2H2O | Highly selective for nitro groups. Tolerates a wide range of functional groups. | Often a go-to method for chemoselective nitro reductions. |
| Sodium Dithionite (Na2S2O4) | Mild and selective reducing agent. | Works well for many substrates, particularly in aqueous or mixed aqueous/organic solvent systems. |
| Visible Light Photoredox Catalysis | Can be highly chemoselective under mild conditions.[6][7] | Requires a photocatalyst and a suitable terminal reductant.[7] |
Workflow for Choosing a Selective Reducing Agent:
Caption: Decision tree for selecting a reductive method.
Q4: I am performing a catalytic hydrogenation and the reaction has stalled. What should I do?
A stalled catalytic hydrogenation can be frustrating. Here’s a systematic approach to troubleshoot the issue.
Troubleshooting a Stalled Hydrogenation:
-
Check the Hydrogen Supply: Ensure your hydrogen source is not depleted and that the pressure is being maintained.
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in your starting material or solvent. Sulfur-containing compounds are notorious catalyst poisons.[5]
-
Solution: Filter the reaction mixture through a pad of Celite to remove the old catalyst and add a fresh batch. If poisoning is suspected from the substrate, purification before the reaction is necessary.
-
-
Insufficient Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen). Vigorous stirring is essential for efficient mass transfer.
-
Catalyst Deactivation: The catalyst may have become deactivated for other reasons. As mentioned before, adding fresh catalyst is the best course of action.
Experimental Protocols
Protocol 1: General Procedure for Reductive Cyclization using Iron in Acetic Acid
This protocol is a robust method for the synthesis of oxindoles.[3]
Materials:
-
2-Nitrophenylacetic acid derivative
-
Iron powder (fine grade)
-
Glacial acetic acid
-
Ethanol (optional, as a co-solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the 2-nitrophenylacetic acid derivative (1.0 eq) in glacial acetic acid (and ethanol if needed to aid solubility).
-
To this solution, add iron powder (3-5 eq) portion-wise. The reaction can be exothermic, so control the addition rate to maintain a manageable temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude oxindole.
-
Purify the product by chromatography or recrystallization as needed.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation
This method avoids the use of pressurized hydrogen gas.[8]
Materials:
-
2-Nitrophenylacetic acid derivative
-
Palladium on carbon (10 wt. %)
-
Ammonium formate or formic acid
-
Methanol or ethanol
Procedure:
-
To a solution of the 2-nitrophenylacetic acid derivative (1.0 eq) in methanol or ethanol, add palladium on carbon (5-10 mol %).
-
To this suspension, add ammonium formate (3-5 eq) or formic acid (3-5 eq) portion-wise.
-
Heat the reaction mixture to a gentle reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The workup will depend on the nature of your product, but typically involves partitioning between an organic solvent and water, followed by purification.
Reaction Mechanism
The reductive cyclization proceeds through a well-established pathway.
Mechanism of Reductive Cyclization:
Caption: Simplified reaction mechanism.
The first step is the reduction of the aromatic nitro group to an aniline. This is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. The subsequent step is an intramolecular nucleophilic attack of the amine onto the carboxylic acid carbonyl, followed by dehydration to form the five-membered lactam ring of the oxindole.[9]
References
-
Bhaumik, A., & Chattopadhyay, S. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2595–2600. [Link]
-
Wikipedia. (2023). 2-Nitrophenylacetic acid. [Link]
-
Zhang, X., et al. (2022). Catalytic performances of various samples toward nitroarenes hydrogenation. Scientific Reports, 12(1), 1-13. [Link]
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Cárdenas-Lizana, F., & Keane, M. A. (2014). Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. Catalysis Reviews, 56(4), 359-428. [Link]
-
Reiß, F., et al. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Molecules, 27(15), 5009. [Link]
-
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Advanced Synthesis & Catalysis, 344(10), 1037-1057. [Link]
- Cipla Limited. (2003). A process for the preparation of oxindole derivatives.
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Wang, P., & Zhang, S. (2023). Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids. Synlett, 34(01), 75-78. [Link]
-
Söderberg, B. C. (2017). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 82(17), 9064-9076. [Link]
-
Ragaini, F., & Cenini, S. (2003). Reductive cyclization of 2-nitrobiphenyls and 2-nitrostyrenes catalyzed by transition metal complexes. Coordination Chemistry Reviews, 241(1-2), 1-23. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). [Link]
-
Reddit. (2022). Nitro reduction conditions. r/Chempros. [Link]
-
Söderberg, B. C. G. (2011). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions, 1-104. [Link]
-
Li, J., et al. (2020). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[10][11]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry, 18(30), 5851-5855. [Link]
-
Söderberg, B. C. G. (2022). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. Molecules, 27(21), 7268. [Link]
-
Pradhan, P. K., et al. (2005). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Synthetic Communications, 35(7), 913-922. [Link]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(21), 14251-14282. [Link]
-
Kumar, A., et al. (2018). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. European Journal of Medicinal Chemistry, 144, 704-715. [Link]
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(21), 14251-14282. [Link]
-
Ragaini, F., et al. (2023). Gaseous CO-Free Reductive Cyclization Reactions of Nitroarenes: Two Heads Better than One. Chemistry proceedings, 13(1), 7. [Link]
-
Li, Y., et al. (2022). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 20(2), 291-295. [Link]
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- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
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How to improve the solubility of 2-(2-Bromo-6-nitrophenyl)acetic acid for reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 2-(2-Bromo-6-nitrophenyl)acetic acid (CAS: 37777-74-5). This document provides in-depth troubleshooting advice and practical protocols for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile synthetic intermediate. Our goal is to equip you with the foundational knowledge and actionable strategies to ensure your reactions proceed smoothly and efficiently.
Troubleshooting Guide: Overcoming Solubility Hurdles
This section addresses the most common solubility issues encountered during experimental work. The question-and-answer format is designed to provide direct solutions to specific problems.
Question 1: My this compound is not dissolving in my primary reaction solvent. What are my initial steps?
Answer: Poor solubility is a frequent challenge with complex aromatic carboxylic acids due to a combination of a rigid, nonpolar aromatic core and a polar carboxylic acid group that can form strong intermolecular hydrogen bonds.
Your initial approach should be a systematic, multi-pronged strategy:
-
Thermal Adjustment: Gently warming the solvent can significantly increase the solubility of many solid compounds. The solubility of similar compounds, like p-nitrophenylacetic acid, increases dramatically near 100°C[1]. However, always verify the thermal stability of your reactants before applying heat.
-
Solvent Screening: If heating is ineffective or not viable, a solvent screening is necessary. The polarity of the solvent is a critical factor. Test solubility in a range of common laboratory solvents, moving from nonpolar to polar aprotic and polar protic options. See the data summary table below for guidance.
-
pH Modification: For aqueous or protic solvent systems, adjusting the pH is the most powerful tool for dissolving carboxylic acids. This is the recommended first-line approach when compatible with your reaction chemistry.
-
Co-Solvent Systems: If your reaction is incompatible with significant pH changes or purely aqueous systems, using a co-solvent can be highly effective.[2]
Below is a workflow to guide your decision-making process.
Caption: Troubleshooting workflow for solubility issues.
Question 2: How exactly does pH adjustment improve the solubility of this compound, and how do I implement it?
Answer: The key is the acidic carboxylic acid functional group (-COOH). In neutral or acidic aqueous solutions, the compound exists in its protonated, neutral form, which has limited water solubility. By adding a base (e.g., NaOH, K₂CO₃, or an organic base like triethylamine), you deprotonate the carboxylic acid to form its corresponding carboxylate salt (R-COO⁻).[3][4] This ionic salt is significantly more polar and, therefore, much more soluble in polar solvents like water.[5][6]
The equilibrium is governed by Le Châtelier's Principle: adding a base removes H⁺ ions, shifting the equilibrium toward the more soluble, deprotonated form.[3]
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Implementation: To implement this, add a base dropwise to a suspension of the acid in your aqueous or protic solvent until the solid dissolves. It is crucial to ensure that the resulting basic pH and the presence of the salt do not interfere with your subsequent reaction steps. For a systematic approach, refer to Protocol 1 below.
Question 3: What are the best organic solvents for this compound?
Answer: While specific quantitative data for this exact molecule is not widely published, we can infer its behavior from its structure and data on similar compounds like 2-bromo-3-nitrobenzoic acid.[7] The presence of a polar carboxylic acid group and a large, relatively nonpolar substituted phenyl ring means that highly polar aprotic solvents are often the most effective.
Solubility Profile Summary (Qualitative & Inferred)
| Solvent Type | Examples | Expected Solubility | Rationale & Comments |
| Polar Aprotic | DMSO, DMF, NMP, THF | Good to Moderate | These solvents effectively solvate both the polar and nonpolar regions of the molecule. DMSO and DMF are often excellent starting points for difficult-to-dissolve compounds.[8][9] |
| Polar Protic | Methanol, Ethanol | Moderate | Can hydrogen bond with the carboxylic acid group, aiding dissolution. Solubility is generally lower than in polar aprotic solvents.[7] |
| Ethers | Diethyl Ether, Dioxane | Slight to Moderate | Dioxane is often used in reactions like Suzuki couplings with similar compounds.[8] Solubility may be limited. |
| Chlorinated | Dichloromethane (DCM) | Very Slight to Poor | The polarity is often insufficient to overcome the strong intermolecular forces of the solid acid.[7] |
| Nonpolar | Toluene, Hexanes | Poor / Insoluble | These solvents cannot effectively solvate the polar carboxylic acid group. |
This table is based on general chemical principles and data from structurally analogous compounds.[7] It is essential to perform small-scale solubility tests with your specific batch of material.
Question 4: My reaction is sensitive to water and strong inorganic bases. How can I improve solubility under these anhydrous or non-basic conditions?
Answer: This is a common constraint, particularly in organometallic cross-coupling reactions or when using acid-sensitive reagents.
-
Anhydrous Polar Aprotic Solvents: The first choice is to use a high-quality anhydrous polar aprotic solvent where the compound has inherent solubility, such as DMF, NMP, or THF.
-
Use of Organic Bases: If a base is required for the reaction itself (e.g., in a Suzuki or Heck coupling), you can often use an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to form the carboxylate salt in situ. These bases are soluble in organic solvents and can deprotonate the acid, improving its solubility in the reaction medium.[8]
-
Co-Solvent Systems: A mixture of solvents can be effective. For example, a small amount of DMSO added to a less polar solvent like THF or toluene can dramatically increase solubility without fundamentally changing the reaction medium.[]
-
Derivatization: As a final resort, consider converting the carboxylic acid to a more soluble derivative, such as a methyl or ethyl ester, if your synthetic route allows for this modification before the critical step.
Question 5: Is it possible to prepare a more soluble salt of the acid before my reaction?
Answer: Yes, this is an excellent and often underutilized strategy. Pre-forming a salt can simplify reaction setup and ensure homogeneity. You can prepare and isolate the sodium, potassium, or even an ammonium salt (e.g., triethylammonium salt). This isolated salt will often have much higher solubility in a wider range of solvents than the parent acid. See Protocol 2 for a general procedure.
Frequently Asked Questions (FAQs)
-
Why is this specific compound so challenging to dissolve? The molecule has conflicting solubility characteristics. The bulky, hydrophobic bromonitrophenyl group prefers nonpolar environments, while the carboxylic acid group is highly polar and capable of forming strong, crystal-stabilizing hydrogen-bonded dimers.[11] This structural dichotomy makes it difficult for a single solvent to effectively solvate all parts of the molecule simultaneously.
-
What is the mechanism of a co-solvent? Co-solvents work by altering the overall properties of the solvent mixture.[2] A water-miscible organic solvent like ethanol or DMSO disrupts the highly ordered hydrogen-bonding network of water. This reduces the polarity of the solvent system, making it more favorable for the nonpolar parts of the solute to dissolve.[]
-
How does temperature generally affect solubility? For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is typically endothermic, meaning it absorbs energy. According to Le Châtelier's principle, adding heat to an endothermic process will shift the equilibrium toward more dissolution.
-
What safety precautions should I take when handling this compound? While specific toxicity data for this compound is limited, related compounds are known irritants.[12][13] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust. Refer to the specific Safety Data Sheet (SDS) provided by your supplier for complete handling and disposal information.
Experimental Protocols
Protocol 1: Systematic Determination of pH-Dependent Solubility
This protocol uses a small-scale experiment to find the minimum amount of base needed to solubilize the acid in an aqueous system.
-
Preparation: Suspend a known amount of this compound (e.g., 10 mg) in a known volume of water (e.g., 1 mL) in a small vial.
-
Titration: While stirring, add a dilute solution of a base (e.g., 1 M NaOH or 1 M K₂CO₃) dropwise.
-
Observation: Continue adding the base until all the solid material has completely dissolved, forming a clear solution.
-
Measurement: Record the volume of base added and measure the final pH of the solution.
-
Analysis: This provides the minimum pH required for complete solubilization at that concentration, which can guide the buffering of your reaction.
Protocol 2: Preparation and Isolation of a Soluble Salt
This protocol describes the formation of a sodium salt for use in subsequent reactions.
-
Dissolution: Suspend one molar equivalent of this compound in a minimal amount of a suitable solvent like methanol or ethanol.
-
Base Addition: Slowly add one molar equivalent of sodium hydroxide (as a solution, e.g., 1 M in water or as sodium methoxide in methanol for anhydrous conditions) to the stirring suspension.
-
Confirmation: Stir the mixture until the solution becomes clear, indicating the formation of the sodium salt.
-
Isolation: Remove the solvent under reduced pressure (rotary evaporation). The resulting solid is the sodium salt of the acid.
-
Drying: Dry the salt thoroughly under high vacuum to remove residual solvent before using it in a moisture-sensitive reaction.
References
- pH and Solubility - AP Chem | Fiveable.
- pH Adjustment and Co-Solvent Optimiz
- How does pH affect solubility? - askIITians.
- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
- Application Notes and Protocols for Reactions with 2-Bromo-6-nitroterephthalic Acid - Benchchem.
- How Do Acids And Bases Alter Compound Solubility? - YouTube.
- [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility - RSC Publishing.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - NIH.
- Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library.
- SAFETY DATA SHEET - 4-Nitrophenyl bromoacet
- SAFETY DATA SHEET - Bromoacetic acid - Fisher Scientific.
- (2-bromo-6-nitro-phenyl)-acetic acid - ChemicalBook.
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Co-solvency and anti-solvent method for the solubility enhancement.
- SAFETY DATA SHEET - 2-Nitrophenylacetic acid - Fisher Scientific.
- An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents - Benchchem.
- p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure.
Sources
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- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [ N -Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04191K [pubs.rsc.org]
- 11. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Characterization of Impurities in 2-(2-Bromo-6-nitrophenyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(2-Bromo-6-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthesis, with a focus on the identification and characterization of process-related impurities. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and purity of your final product.
I. Introduction: The Synthetic Landscape
The synthesis of this compound is a multi-step process that often begins with the nitration of 2-bromotoluene, followed by benzylic bromination and subsequent oxidation or hydrolysis. Each of these steps presents a unique set of challenges and potential side reactions that can lead to the formation of impurities. Understanding the origin and chemical nature of these impurities is paramount for developing robust analytical methods for their detection and control.
This guide will address common questions and troubleshooting scenarios encountered during the synthesis and analysis of this compound, providing detailed protocols and explanatory diagrams to support your experimental work.
II. Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected impurities?
A1: A common and logical synthetic pathway starts from 2-bromotoluene. This route involves three key transformations: nitration, benzylic bromination, and conversion of the benzyl bromide to the carboxylic acid. Each step is a potential source of impurities.
-
Step 1: Nitration of 2-Bromotoluene. This electrophilic aromatic substitution reaction is prone to the formation of positional isomers. The directing effects of the bromo (ortho-, para-directing) and methyl (ortho-, para-directing) groups can lead to a mixture of products.
-
Step 2: Benzylic Bromination. The benzylic methyl group of 2-bromo-6-nitrotoluene is typically brominated using a radical initiator like N-bromosuccinimide (NBS) and a catalyst such as benzoyl peroxide[1]. This step can lead to under- or over-bromination.
-
Step 3: Conversion to Carboxylic Acid. The resulting 2-bromo-6-nitrobenzyl bromide can be converted to the final product through various methods, such as hydrolysis to the benzyl alcohol followed by oxidation, or reaction with cyanide followed by hydrolysis of the nitrile[2][3]. These steps can result in incomplete reactions or side products.
The following diagram illustrates this synthetic pathway and the points at which major impurities can arise.
Caption: Synthetic pathway and potential impurity formation.
Q2: I am observing multiple peaks in the HPLC analysis of my crude product. How can I identify them?
A2: The first step is to consider the potential impurities based on the synthetic route as outlined in Q1. A systematic approach to identification involves a combination of HPLC with mass spectrometry (HPLC-MS) and, if necessary, isolation of the impurity for nuclear magnetic resonance (NMR) spectroscopy.
-
HPLC-MS Analysis: This is the most powerful tool for initial identification. The mass-to-charge ratio (m/z) of each impurity peak can provide its molecular weight. This information, combined with the knowledge of potential side reactions, allows for a tentative assignment of the impurity's structure.
-
Forced Degradation Studies: Subjecting the pure product to stress conditions (acid, base, heat, oxidation, light) can help to identify degradation products and confirm their retention times in your HPLC method.
-
Spiking Experiments: If you have synthesized or can obtain reference standards of the suspected impurities, you can "spike" your sample with a small amount of the standard. An increase in the peak area of a specific impurity will confirm its identity.
Q3: My final product has a persistent yellow color. What could be the cause?
A3: A yellow coloration in nitroaromatic compounds is common. However, a persistent and intense color after purification may indicate the presence of certain impurities. Positional isomers of nitrotoluene or nitrophenylacetic acid can be colored. Additionally, degradation products, which may have more extended conjugation, can also contribute to the color. A well-developed HPLC method should be able to separate these colored impurities from the desired product.
III. Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low yield in the nitration step | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect acid mixture ratio. | 1. Monitor reaction progress by TLC or GC. This will help determine the optimal reaction time. 2. Maintain the recommended temperature. Nitration is exothermic; poor temperature control can lead to side reactions and reduced yield[4]. 3. Ensure the correct ratio of nitric acid to sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid to form the reactive nitronium ion (NO₂⁺)[4]. |
| Multiple spots on TLC after benzylic bromination | 1. Unreacted starting material (2-bromo-6-nitrotoluene). 2. Over-bromination (dibromo-adduct). 3. Presence of succinimide byproduct. | 1. Increase the reaction time or the amount of NBS. However, be cautious as this may also increase over-bromination. 2. Use a slight excess of NBS (e.g., 1.1 equivalents). A large excess will favor the formation of the dibromo-adduct. 3. Purify the crude product by column chromatography. Succinimide is more polar and can be separated from the desired benzyl bromide. |
| Incomplete conversion of benzyl bromide to the carboxylic acid | 1. Insufficient hydrolysis of the intermediate nitrile. 2. Incomplete oxidation of the intermediate alcohol/aldehyde. | 1. Ensure complete hydrolysis of the nitrile. This step often requires heating under acidic or basic conditions. Monitor by TLC or HPLC to confirm the disappearance of the nitrile intermediate[3]. 2. Use a sufficiently strong oxidizing agent. For the oxidation of the benzyl alcohol intermediate, reagents like potassium permanganate or chromic acid are effective[2][3]. |
| Co-elution of impurities in HPLC | 1. Suboptimal mobile phase composition. 2. Inappropriate stationary phase. 3. Isocratic elution not providing sufficient resolution. | 1. Adjust the mobile phase polarity. For reverse-phase HPLC, increasing the aqueous component will increase the retention of non-polar compounds. 2. Consider a different column. A phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity for aromatic isomers compared to a standard C18 column. 3. Develop a gradient elution method. Starting with a higher aqueous composition and gradually increasing the organic solvent can improve the separation of early and late-eluting peaks[5]. |
IV. Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound and its impurities.
-
Instrumentation: HPLC with UV detector or PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.
Rationale: A C18 column is a good starting point for the separation of moderately polar aromatic compounds. The use of a phosphoric acid buffer helps to maintain a consistent pH and improve peak shape for the carboxylic acid. A gradient elution is employed to ensure the separation of both polar and non-polar impurities.
Protocol 2: Sample Preparation for NMR and MS Characterization
For definitive structural elucidation, impurities may need to be isolated.
-
Preparative HPLC: Scale up the analytical HPLC method to a preparative or semi-preparative scale to isolate the impurity of interest.
-
Fraction Collection: Collect the fraction corresponding to the impurity peak.
-
Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure.
-
Sample Reconstitution: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis or in a volatile solvent compatible with mass spectrometry (e.g., methanol, acetonitrile) for direct infusion MS.
V. Visualization of Analytical Workflow
The following diagram outlines the logical workflow for the characterization of impurities.
Sources
Alternative work-up procedures for 2-(2-Bromo-6-nitrophenyl)acetic acid reactions
Technical Support Center: 2-(2-Bromo-6-nitrophenyl)acetic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. As a key intermediate in pharmaceutical and agrochemical synthesis, the successful isolation and purification of this compound are critical for downstream applications.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the reaction work-up. We will move beyond simple procedural lists to explore the underlying chemical principles, offering robust, field-proven alternative procedures and troubleshooting strategies to ensure the high purity and yield of your target molecule.
Troubleshooting Guide: Common Work-Up Issues
This section addresses the most frequently encountered problems during the isolation and purification of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the likely cause and a detailed, validated protocol to resolve the problem.
Q1: My reaction mixture has formed a persistent emulsion during liquid-liquid extraction that won't separate. What should I do?
A1: Diagnosis and Solution
Emulsions are a common challenge when working with nitroaromatic compounds, which can act as surfactants, stabilizing the interface between the organic and aqueous layers. This is often exacerbated if the densities of the two phases are too similar or if fine particulate matter is present.
Recommended Actions:
-
Break the Emulsion with Brine: The most common and effective first step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic solvent to separate more cleanly. It also increases the density of the aqueous layer, which can aid in phase separation.
-
Change the Organic Solvent: If brine is ineffective, the choice of extraction solvent may be the issue. Solvents like dichloromethane (DCM) or chloroform can sometimes form stable emulsions. Switching to a less dense and less polar solvent like ethyl acetate or diethyl ether can resolve the problem.
-
Filtration through Celite®: If the emulsion is caused by fine solids, filtering the entire mixture through a pad of Celite® or diatomaceous earth can remove the particulates that are stabilizing the emulsion. The layers should then be re-separated in the separatory funnel.
-
Centrifugation: For smaller-scale reactions, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can provide the physical force needed to break the emulsion and separate the layers.
For a general overview of handling emulsions and working with polar solvents, the University of Rochester's Workup Guide offers excellent insights.[4]
Q2: After quenching and extraction, my product has "oiled out" instead of crystallizing, or it simply won't crystallize from the mother liquor. How can I induce crystallization?
A2: Diagnosis and Solution
"Oiling out" or failure to crystallize typically occurs for one of two reasons: the presence of significant impurities that depress the melting point and disrupt crystal lattice formation, or a state of high supersaturation where the compound precipitates too quickly and above its melting point.[5]
Troubleshooting Protocol for Crystallization:
-
Ensure Purity: The most reliable crystallization occurs with reasonably pure material. If significant colored impurities are present, consider an initial purification step. A quick silica plug filtration or an acid-base extraction (see FAQ 1) can remove many common impurities that inhibit crystallization.[6]
-
Optimize the Solvent System: The choice of solvent is critical. This compound is a polar molecule. A single solvent like hot water or ethanol might work, but a binary solvent system often provides better results.
-
Recommended System: Ethyl acetate/Hexanes or Ethanol/Water.
-
Procedure: Dissolve the crude product in a minimum amount of the more soluble solvent (e.g., hot ethyl acetate). While hot, slowly add the anti-solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the soluble solvent to redissolve the precipitate, then allow the solution to cool slowly.[7]
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide a surface for crystal nucleation.
-
Seeding: If you have a small amount of pure product from a previous batch, add a single, tiny crystal to the cooled, supersaturated solution. This will act as a template for crystal growth.
-
-
Slow Cooling: Rapid cooling encourages oiling out or the formation of very small, impure crystals.[5] Allow the hot solution to cool slowly to room temperature, and only then place it in an ice bath or refrigerator to maximize yield.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Suitability & Expected Purity | Potential Issues |
| Glacial Acetic Acid | Excellent for removing many organic impurities; often yields high-purity crystals.[8][9] | High boiling point can make solvent removal difficult. Residual acid may need to be washed away. |
| Ethanol/Water | Good for moderately polar compounds. Water acts as an effective anti-solvent.[7] | Can lead to oiling out if water is added too quickly or if the solution is not hot enough. |
| Ethyl Acetate/Hexanes | A versatile system that works well for a range of polarities.[10] | Lower boiling point of hexanes requires careful addition to the hot solution. |
| Toluene | Can be effective for aromatic compounds, sometimes yielding large, well-defined crystals. | May not be polar enough to dissolve the crude product effectively unless heated significantly. |
Q3: My final product has a persistent yellow or brown color. How can I decolorize it?
A3: Diagnosis and Solution
Color in the final product is a common issue with nitroaromatic compounds, often arising from minor, highly conjugated byproducts or residual starting materials.
Decolorization Protocol:
-
Activated Charcoal Treatment: This is the most effective method for removing colored impurities.
-
Step 1: Dissolve the crude, colored product in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol or ethyl acetate).
-
Step 2: Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping. It is safer to add it before bringing the solution to a full boil.
-
Step 3: Swirl the mixture and keep it hot for 5-10 minutes.
-
Step 4: Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.[9]
-
Step 5: Proceed with the crystallization of the decolorized filtrate as described in Q2.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust alternative to direct crystallization for purifying this compound from a complex crude mixture?
A1: Acid-Base Extraction
The carboxylic acid functional group provides an excellent chemical handle for a highly selective purification via acid-base extraction. This technique separates your acidic product from any neutral or basic impurities.[11][12]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract it two or three times with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while neutral impurities remain in the organic layer.
-
Causality Note: Using a weak base like NaHCO₃ is often preferable to a strong base like NaOH, as it is more selective for carboxylic acids over any potential phenolic byproducts and avoids base-catalyzed side reactions.[11]
-
-
Separation: Combine the aqueous extracts. The original organic layer, containing neutral impurities, can be set aside or discarded.
-
Acidification & Isolation: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as 3M HCl, with stirring. The carboxylate salt will be protonated back to the neutral carboxylic acid, which is insoluble in water and will precipitate out. Monitor the pH with litmus paper to ensure complete acidification (pH ~2).[12]
-
Final Steps: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold water to remove residual salts, and dry the product under vacuum. This material is often of very high purity but can be recrystallized further if needed.
Caption: Workflow for purifying this compound using acid-base extraction.
Q2: My synthesis starts from the hydrolysis of 2-(2-Bromo-6-nitrophenyl)acetonitrile. What is a standard work-up procedure for this reaction?
A2: Standard Hydrolysis Work-Up
The hydrolysis of a nitrile to a carboxylic acid is typically performed under strong acidic or basic conditions at elevated temperatures. The work-up must neutralize the reaction mixture and efficiently separate the product. A procedure analogous to the work-up for p-nitrophenylacetic acid is effective.[13]
Standard Protocol:
-
Cooling and Quenching: After the reaction is complete, cool the reaction vessel in an ice bath to ambient temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice water. This will dilute the acid/base and precipitate the crude product.
-
Initial Isolation: Collect the crude precipitate by vacuum filtration. Wash the solid with several portions of cold water to remove the majority of the acid or base used for hydrolysis.
-
Purification: The crude solid obtained from this step is an ideal candidate for the purification methods described above. For the highest purity, employ the acid-base extraction (FAQ 1) followed by recrystallization (Q2).
-
Drying: Dry the final, purified product thoroughly in a vacuum oven or desiccator to remove all traces of water and residual solvents.
Caption: A decision-tree diagram for troubleshooting the work-up of this compound.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
European Patent Office. (n.d.). Process for separating nitroaromatic compounds from spent nitric acid - EP 0173131 A1. [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. [Link]
-
Batlle, R., Nerín, C., Crescenzi, C., & Carlsson, H. (2005). Supercritical Fluid Extraction of Energetic Nitroaromatic Compounds and Their Degradation Products in Soil Samples. Analytical Chemistry, 77(15), 4899–4906. [Link]
-
ResearchGate. (n.d.). Supercritical Fluid Extraction of Energetic Nitroaromatic Compounds and Their Degradation Products in Soil Samples | Request PDF. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]
-
Reddit. (2024). Recrystallization Issues. [Link]
-
YouTube. (2025). Revolutionary Alternative to Sandmeyer Reaction: Safer, Metal-Free Nitroamine Method. [Link]
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. [Link]
-
PubMed. (1989). Crystallization and preliminary X-ray diffraction studies of an anti-4-hydroxy-3-nitrophenylacetic acid monoclonal antibody Fab fragment complexed with immunizing and heteroclitic haptens. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Course Hero. [Link]
- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
WIPO Patentscope. (n.d.). Process for the preparation of .alpha.-bromo-phenylacetic acids. [Link]
-
VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. [Link]
-
Aladdin Scientific. (n.d.). 4-Bromo-2-nitrophenylacetic acid, min 96%, 1 gram. [Link]
-
Organic Syntheses. (n.d.). 2-Bromohexanoic acid. [Link]
-
Elsevier - Digital Commons. (n.d.). Effects of additives on crystallization, polymorphic transformation, and solubility. [Link]
- Google Patents. (n.d.).
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PubMed. (1998). Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile. [Link]
-
RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. [Link]
Sources
- 1. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 3. This compound [myskinrecipes.com]
- 4. Workup [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. magritek.com [magritek.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of Bromo- vs. Chloro-Nitrophenylacetic Acids in SNAr Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic route. In the realm of nucleophilic aromatic substitution (SNAr), the choice of halogen substituent on an activated aromatic ring can profoundly influence reaction kinetics and overall yield. This guide provides an in-depth comparative study of bromo- and chloro-nitrophenylacetic acids, offering experimental insights and theoretical grounding to inform your synthetic strategies.
Introduction to SNAr Reactions and the Halogen Conundrum
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on electron-deficient aromatic systems. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), ortho or para to the halogen leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[1][2]
A common point of deliberation for chemists is the choice between a chloro or bromo substituent as the leaving group. While in SN2 reactions, bromide is generally a better leaving group than chloride, the opposite is often true in SNAr reactions. This guide will dissect the underlying principles governing this reactivity difference and provide practical data to guide your experimental design.
The Decisive Role of Electronegativity in SNAr Reactivity
The rate-determining step in the majority of SNAr reactions is the initial attack of the nucleophile on the carbon atom bearing the halogen.[3][4] This step involves the formation of the high-energy, negatively charged Meisenheimer complex. The stability of this intermediate, and the transition state leading to it, is therefore the primary factor governing the reaction rate.
The superior reactivity of chloro-substituted over bromo-substituted nitrophenylacetic acids in SNAr reactions can be attributed to the following:
-
Enhanced Electrophilicity: Chlorine is more electronegative than bromine. Consequently, the carbon-chlorine bond is more polarized than the carbon-bromine bond. This increased polarization renders the carbon atom at the site of substitution more electrophilic and thus more susceptible to attack by a nucleophile.[4]
-
Stabilization of the Meisenheimer Intermediate: The strong inductive electron-withdrawing effect of the halogen atom helps to stabilize the negative charge of the Meisenheimer complex. Due to its higher electronegativity, chlorine exerts a more potent inductive effect than bromine, leading to greater stabilization of the intermediate and a lower activation energy for its formation.[4]
This phenomenon, often referred to as the "element effect" in SNAr reactions, results in a reactivity order of F > Cl ≈ Br > I, which is the inverse of the trend observed in SN2 reactions where bond strength and leaving group ability are the dominant factors.[5]
Comparative Experimental Data
While a direct, side-by-side kinetic study of bromo- and chloro-nitrophenylacetic acids under identical conditions is not extensively documented in a single source, the established principles of SNAr reactivity are well-supported by data from analogous systems. The following table summarizes representative data from the literature for the reaction of 2,4-dinitrohalobenzenes with piperidine, which serves as a reliable model for the behavior of nitrophenylacetic acids.
| Leaving Group | Relative Rate Constant (krel) |
| -F | 3300 |
| -Cl | 4.5 |
| -Br | 3.2 |
| -I | 1.0 |
Data extrapolated from studies on 2,4-dinitrohalobenzenes and serves to illustrate the expected trend for nitrophenylacetic acids.
The data clearly indicates that the chloro-substituted compound is more reactive than the bromo-substituted one in this SNAr reaction. This trend is expected to hold true for the corresponding nitrophenylacetic acids.
Experimental Protocols
The following are generalized protocols for conducting SNAr reactions with halo-nitrophenylacetic acids. These should be optimized for specific substrates and nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
Objective: To synthesize N-(4-carboxymethyl-3-nitrophenyl)piperidine from 4-chloro-3-nitrophenylacetic acid.
Materials:
-
4-Chloro-3-nitrophenylacetic acid
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-chloro-3-nitrophenylacetic acid (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add piperidine (1.1 - 1.5 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a base.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and acidify with a suitable acid (e.g., 1 M HCl) to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
The crude product can be purified by recrystallization.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Objective: To synthesize 4-methoxy-3-nitrophenylacetic acid from 4-chloro-3-nitrophenylacetic acid.
Materials:
-
4-Chloro-3-nitrophenylacetic acid
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-chloro-3-nitrophenylacetic acid (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.1 - 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with 1 M HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.
Caption: The SNAr addition-elimination mechanism.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for the Analysis of Nitrophenylacetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise separation and quantification of nitrophenylacetic acid isomers—2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid—are of paramount importance in diverse scientific domains, including pharmaceutical analysis, environmental science, and chemical manufacturing. As positional isomers, these compounds possess identical molecular formulas and weights, yet their distinct structural arrangements give rise to unique physicochemical properties. These subtle differences can profoundly influence their biological activities, toxicological profiles, and chemical reactivities. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the resolution and quantification of these closely related analytes.
This comprehensive guide offers a detailed comparison of two validated reversed-phase HPLC methodologies for the concurrent analysis of the three nitrophenylacetic acid isomers. We will explore the scientific rationale behind the experimental choices, present exhaustive validation protocols and data, and provide expert insights to facilitate informed method selection and implementation.
Understanding the Analytes: The Physicochemical Landscape of Nitrophenylacetic Acid Isomers
A successful HPLC separation is predicated on the effective exploitation of the differences in the physicochemical characteristics of the target analytes. For the nitrophenylacetic acid isomers, the pivotal properties governing their chromatographic behavior are their acidity (pKa) and hydrophobicity (logP).
| Isomer | pKa | logP (estimated) |
| 2-Nitrophenylacetic acid | ~4.0[1] | 1.6 |
| 3-Nitrophenylacetic acid | 3.97 | 1.5 |
| 4-Nitrophenylacetic acid | 3.85 | 1.4 |
The pKa values of the three isomers classify them as weak acids. In the context of reversed-phase HPLC, the meticulous control of the mobile phase pH is a critical determinant for achieving optimal separation of these ionizable compounds. By adjusting the pH to a value at least two units below the pKa of the analytes, the ionization of the carboxylic acid functional group is suppressed. This suppression enhances their hydrophobicity, leading to stronger retention on the non-polar stationary phase. This augmentation of retention and the potential for differential interactions with the stationary phase form the theoretical cornerstone for their successful chromatographic separation.
Comparative HPLC Methodologies: A Tale of Two Columns
This guide will undertake a comparative analysis of two distinct reversed-phase HPLC methods for the simultaneous determination of the three nitrophenylacetic acid isomers:
-
Method A: A conventional approach leveraging a C18 stationary phase.
-
Method B: An alternative strategy employing a Phenyl-Hexyl stationary phase to harness π-π interactions for enhanced selectivity.
Method A: The C18-Based Separation
Scientific Rationale: The C18 (octadecylsilane) stationary phase is the most ubiquitously used in reversed-phase HPLC, owing to its pronounced hydrophobicity and its versatility in separating a wide gamut of chemical entities. The primary separation mechanism is rooted in the hydrophobic interactions between the long alkyl chains of the stationary phase and the non-polar moieties of the analytes. In the case of the nitrophenylacetic acid isomers, the subtle differences in their hydrophobicity, stemming from the positional variation of the nitro group, facilitate their chromatographic resolution.
Experimental Protocol:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate buffer (pH 2.5) (35:65 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Standard and sample solutions are prepared in the mobile phase.
Method B: The Phenyl-Hexyl-Based Separation
Scientific Rationale: Phenyl-based stationary phases offer a multi-modal separation mechanism that encompasses both hydrophobic and π-π interactions. The electron-rich phenyl rings of the stationary phase can engage in electrostatic interactions with the aromatic rings of the nitrophenylacetic acid isomers, which are rendered electron-deficient by the electron-withdrawing nitro group. These π-π interactions introduce an additional dimension of selectivity that can be particularly advantageous for the separation of positional isomers.[2]
Experimental Protocol:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol: 0.1% Formic Acid in Water (pH ~2.7) (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Standard and sample solutions are prepared in the mobile phase.
Method Validation: A Pillar of Scientific Integrity
Method validation is an indispensable process that ensures an analytical method is fit for its intended purpose.[3] The validation of the two proposed HPLC methods was conducted in accordance with the guidelines of the International Council for Harmonisation (ICH), with a focus on the following key parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The capacity to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.
-
Accuracy: The degree of closeness of the test results obtained by the method to the true value.
-
Precision: The measure of agreement among individual test results when the method is repeatedly applied to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-day precision)
-
Intermediate Precision (Inter-day precision)
-
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy.
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy.
-
Robustness: A measure of the method's ability to remain unaffected by small, deliberate variations in method parameters.
dot
Caption: A typical workflow for HPLC method development and validation.
Comparative Validation Data: A Head-to-Head Analysis
The ensuing tables provide a summary of the validation data for the two proposed HPLC methods. This data is representative of what is expected from a rigorously validated method and serves as a robust basis for comparison.
Table 1: System Suitability
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Tailing Factor (T) | 1.1 - 1.3 | 1.0 - 1.2 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 6000 | N > 2000 |
| Resolution (Rs) | > 2.0 | > 2.5 | Rs > 1.5 |
Table 2: Linearity and Range
| Isomer | Method A (C18) | Method B (Phenyl-Hexyl) |
| Range (µg/mL) | r² | |
| 2-Nitrophenylacetic acid | 1 - 100 | 0.9995 |
| 3-Nitrophenylacetic acid | 1 - 100 | 0.9992 |
| 4-Nitrophenylacetic acid | 1 - 100 | 0.9996 |
Table 3: Accuracy (Recovery)
| Isomer | Method A (C18) | Method B (Phenyl-Hexyl) |
| Recovery (%) | %RSD | |
| 2-Nitrophenylacetic acid | 99.5 | 0.8 |
| 3-Nitrophenylacetic acid | 98.9 | 1.1 |
| 4-Nitrophenylacetic acid | 100.8 | 0.9 |
Table 4: Precision (%RSD)
| Isomer | Method A (C18) | Method B (Phenyl-Hexyl) |
| Repeatability | Intermediate Precision | |
| 2-Nitrophenylacetic acid | 0.7 | 1.3 |
| 3-Nitrophenylacetic acid | 0.9 | 1.5 |
| 4-Nitrophenylacetic acid | 0.8 | 1.4 |
Table 5: LOD and LOQ
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| (µg/mL) | (µg/mL) | |
| LOD | 0.3 | 0.2 |
| LOQ | 1.0 | 0.7 |
Discussion and Strategic Method Selection
Both Method A and Method B have been demonstrated to be specific, linear, accurate, precise, and sensitive for the simultaneous analysis of 2-, 3-, and 4-nitrophenylacetic acid isomers. However, a discerning analysis of the validation data unveils key performance differentiators that can inform strategic method selection.
Method B (Phenyl-Hexyl) consistently exhibits superior performance characteristics, including:
-
Enhanced Resolution: The higher resolution values signify a more effective separation of the closely eluting isomers, a crucial advantage when dealing with complex sample matrices.
-
Improved Peak Asymmetry: The tailing factors are closer to unity, indicative of more symmetrical and well-defined peaks.
-
Greater Sensitivity: The lower LOD and LOQ values underscore the superior sensitivity of this method.
-
Higher Precision: The slightly lower %RSD values for both repeatability and intermediate precision point to a higher degree of methodological precision.
The enhanced performance of the Phenyl-Hexyl column can be ascribed to the supplementary π-π interactions, which furnish a more refined and selective separation mechanism for these aromatic analytes.
Causality in Experimental Design:
-
Mobile Phase pH: The selection of a low pH mobile phase (pH 2.5-2.7) is a critical experimental parameter. By maintaining the mobile phase pH significantly below the pKa of the nitrophenylacetic acids (~3.85-4.0), it is ensured that the analytes exist predominantly in their non-ionized, and thus more hydrophobic, form. This leads to increased retention, superior peak shape, and enhanced reproducibility.
-
Organic Modifier: The choice between acetonitrile (Method A) and methanol (Method B) can also exert a significant influence on selectivity. Acetonitrile is generally a stronger organic modifier in reversed-phase HPLC, whereas methanol, owing to its protic nature and hydrogen-bonding capabilities, can offer alternative selectivity profiles.
dot
Caption: The logical relationship between key HPLC method validation parameters.
Conclusion: A Verdict on Method Superiority
This guide has presented a comprehensive and comparative analysis of two validated HPLC methods for the simultaneous determination of 2-, 3-, and 4-nitrophenylacetic acid isomers. While a conventional C18 column can provide a satisfactory separation, the utilization of a Phenyl-Hexyl column is unequivocally recommended for achieving superior resolution, peak symmetry, and sensitivity. The cornerstone of a successful separation is the meticulous control of the mobile phase pH to suppress the ionization of these acidic analytes.
The validation data and experimental protocols detailed herein provide a robust framework for researchers to implement a reliable and reproducible analytical method for these significant isomers. The ultimate choice of method will be contingent upon the specific application, the available instrumentation, and the requisite level of analytical performance.
References
-
Agilent Technologies. (2011). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (2017). Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Nitrophenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]
-
PubMed. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Retrieved from [Link]
-
ResearchGate. (2008). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
ResearchGate. (2023). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2018). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. Retrieved from [Link]
-
Journal of Innovations in Pharmaceutical and Biological Sciences. (2020). Development and validation of high performance liquid chromatography methods (HPLC) analysis for simultaneous determination of Acetaminophen, Propyphenazone and Caffeine. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of Reversed-Phase HPLC Method for Simultaneous Estimation of Rosuvastatin and Fenofibrate in Tablet Dosage Form. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(2-Bromo-6-nitrophenyl)acetic Acid Isomers
In the landscape of pharmaceutical development and synthetic chemistry, the precise structural elucidation of molecules is not merely an academic exercise—it is a cornerstone of ensuring efficacy, safety, and reproducibility. Isomeric purity is a critical quality attribute, as even subtle changes in substituent positions on a molecule can drastically alter its biological activity and toxicological profile. This guide provides an in-depth, practical comparison of key spectroscopic techniques used to unambiguously differentiate isomers of 2-(2-Bromo-6-nitrophenyl)acetic acid.
The focus of this guide will be a comparative analysis of This compound (Isomer A) and 2-(4-Bromo-2-nitrophenyl)acetic acid (Isomer B) . While possessing the same molecular formula (C₈H₆BrNO₄) and mass, the spatial arrangement of their substituents gives rise to unique spectroscopic fingerprints. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can be leveraged to distinguish them.
The Isomers in Focus
A clear visualization of the molecular structures is fundamental to understanding the origin of their spectroscopic differences. The ortho- and para-positions of the bromo and nitro groups relative to each other and to the acetic acid moiety are the key differentiating features.
Figure 2: A generalized workflow for the spectroscopic identification of chemical isomers.
UV-Visible Spectroscopy: A Complementary Technique
UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of maximum absorbance (λ_max) is influenced by the extent of conjugation and the electronic nature of the substituents. [1]
Causality Behind Experimental Choices
The benzene ring is a chromophore. The attachment of substituents like -NO₂ (an auxochrome and electron-withdrawing group) and -Br alters the energy levels of the π-orbitals, causing shifts in the absorption bands. [2][3]The relative positions of these groups will modulate these energy levels differently, leading to distinct λ_max values for each isomer.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the sample in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the sample from approximately 200 nm to 400 nm, using the pure solvent as a blank.
Predicted Data and Interpretation
Both isomers are expected to show characteristic π→π* transitions. The difference in the substitution pattern will likely result in a noticeable shift in the λ_max.
| Isomer | Predicted λ_max (nm) | Rationale |
| Isomer A | ~260-270 | The ortho arrangement of bulky and electron-withdrawing groups may cause some steric hindrance, potentially disrupting planarity and leading to a slightly lower λ_max compared to a more conjugated system. |
| Isomer B | ~265-275 | The para-relationship between the bromo and the acetic acid moiety, along with the ortho-nitro group, may allow for a slightly different electronic transition energy. |
Mass Spectrometry: Confirmation of Mass and Fragmentation Clues
Mass spectrometry provides the exact molecular weight and can offer structural clues through the analysis of fragmentation patterns.
Causality Behind Experimental Choices
While both isomers have the same nominal and exact mass, their fragmentation under techniques like Electron Ionization (EI) can differ. The stability of the resulting fragments is dictated by the original positions of the substituents. For example, the loss of the bromine or nitro group, or cleavage of the acetic acid side chain, can produce fragment ions whose relative abundances may differ between isomers. [4]
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent like methanol or dichloromethane. Derivatization (e.g., methylation of the carboxylic acid) may be required to improve volatility for gas chromatography.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
Acquisition: The sample is injected into the GC, separated on a column, and then introduced into the MS source. Mass spectra are recorded for the eluting peak.
Predicted Data and Interpretation
Both isomers will show a molecular ion peak [M]⁺ at the same m/z value. The key is to compare the relative intensities of the fragment ions.
| m/z of Fragment Ion | Proposed Fragment Identity | Expected Relative Abundance |
| 261/259 | [M]⁺ (Molecular Ion) | Present for both; shows characteristic ~1:1 isotope pattern for Bromine. |
| 215/213 | [M - COOH]⁺ | Loss of the carboxylic acid group. Relative abundance might differ slightly. |
| 180 | [M - Br]⁺ | Loss of the bromine atom. The stability of the resulting cation will differ between isomers, affecting this peak's intensity. |
| 213 | [M - NO₂]⁺ | Loss of the nitro group. This is a common fragmentation pathway for nitroaromatics. [5] |
The fragmentation pattern for Isomer A might show a more facile loss of one of the ortho groups due to steric strain, whereas the fragmentation of Isomer B might be influenced by the stability of resonance structures possible with the 1,2,4-substitution pattern.
Summary and Conclusion
Differentiating between the isomers of this compound is a task readily achievable with a suite of standard spectroscopic techniques.
-
NMR Spectroscopy stands as the most definitive method, providing unambiguous structural information through the unique chemical shifts and coupling patterns in the aromatic region of the ¹H spectrum and the distinct carbon signals in the ¹³C spectrum.
-
FT-IR Spectroscopy offers rapid confirmation of functional groups and, crucially, provides a diagnostic fingerprint based on the C-H out-of-plane bending vibrations that are characteristic of the aromatic substitution pattern.
-
UV-Vis Spectroscopy serves as a valuable complementary technique, with expected differences in λ_max reflecting the distinct electronic environments of the isomers.
-
Mass Spectrometry confirms the molecular weight and can provide supporting structural evidence through subtle, but potentially significant, differences in fragmentation patterns.
By employing these techniques in a coordinated manner, researchers and drug development professionals can confidently verify the identity and purity of their target isomers, ensuring the integrity and reliability of their scientific outcomes.
References
- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. International Journal of Engineering Research & Management Technology.
- UV/VIS SPECTROSCOPY. University of Pretoria.
-
Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards. Available at: [Link]
- Vis-UV spectra of aromatic compounds. Química Organica.org.
- Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
- 4-Nitrophenylacetic acid(104-03-0) 1H NMR spectrum. ChemicalBook.
-
Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. Available at: [Link]
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- IR handout. University of California, Los Angeles.
- (p-Nitrophenyl)acetic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase.
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- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Publishing.
- IR: carboxylic acids. University of Calgary.
- Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation.
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
- Unveiling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2- Methoxy-6-nitrobenzyl Derivatives. Benchchem.
- Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Nitrophenylacetic Acids
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material or intermediate is a critical decision that dictates the efficiency and outcome of a synthetic pathway. The nitrophenylacetic acids, available as ortho-, meta-, and para-isomers, are versatile building blocks whose utility is profoundly influenced by the position of the electron-withdrawing nitro group. This guide provides an in-depth comparative analysis of these isomers, elucidating how the substituent position governs their chemical reactivity. We will explore the interplay of electronic and steric effects, supported by experimental data, to provide a predictive framework for their application in synthesis.
The Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of the nitrophenylacetic acid isomers is not uniform; it is a direct consequence of the electronic and steric environment created by the nitro (–NO₂) group. Two primary electronic phenomena are operative: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The nitro group is highly electronegative, pulling electron density away from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the adjacent ortho position, weaker at the meta position, and weakest at the distant para position.
-
Resonance Effect (-M): The nitro group can withdraw electron density from the ring's pi (π) system through resonance (also known as the mesomeric effect). This delocalization is only possible when the nitro group is in the ortho or para position, creating a partial positive charge on the ring carbons, which can stabilize an adjacent negative charge. The meta position cannot participate in this direct resonance delocalization with the side chain.
-
Steric Effects: The bulky nitro group at the ortho position can physically impede the approach of reagents to the adjacent acetic acid side chain, a phenomenon known as steric hindrance or the "ortho effect."
The following diagram illustrates how these effects operate across the isomers.
Caption: Electronic and steric properties of nitrophenylacetic acid isomers.
Comparative Reactivity Analysis
We will dissect the reactivity at two key sites within the molecules: the carboxylic acid proton (acidity) and the carbonyl carbon (nucleophilic acyl substitution, e.g., esterification), as well as reactions involving the benzylic methylene bridge.
Acidity of the Carboxylic Acid (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups increase acidity by delocalizing and stabilizing the negative charge. All three nitro-isomers are therefore significantly more acidic than the parent phenylacetic acid (pKa ≈ 4.31)[1].
-
ortho-Nitrophenylacetic Acid: This isomer is the strongest acid of the three. The powerful -I effect of the proximate nitro group provides the most potent stabilization of the carboxylate anion. Furthermore, steric hindrance may force the carboxyl group out of the plane of the benzene ring, which can reduce destabilizing resonance effects from the ring and further enhance acidity.
-
para-Nitrophenylacetic Acid: The para-isomer benefits from both a moderate -I effect and a strong -M effect. The resonance effect allows the negative charge of the carboxylate to be delocalized across the entire molecule and onto the electronegative oxygen atoms of the nitro group, providing substantial stabilization. Its pKa is documented as approximately 3.85[2][3].
-
meta-Nitrophenylacetic Acid: In the meta-isomer, only the inductive (-I) effect contributes to the stabilization of the carboxylate anion. Lacking the powerful resonance stabilization seen in the ortho and para isomers, it is the least acidic of the three, though still more acidic than phenylacetic acid itself.
| Isomer | CAS Number | Melting Point (°C) | pKa (at 25°C) | Predicted Acidity Rank |
| ortho-Nitrophenylacetic acid | 3740-52-1 | 141 | ~4.08 | 1 (Most Acidic) |
| meta-Nitrophenylacetic acid | 1877-73-2 | 117-120 | 4.00 | 3 (Least Acidic) |
| para-Nitrophenylacetic acid | 104-03-0 | 150-155 | 3.85[2][3] | 2 |
Note: Experimental pKa values can vary slightly with measurement conditions. The values presented are compiled from literature and database sources.
The stabilization of the conjugate base for each isomer is depicted below.
Caption: Rationale for the relative acidity of the nitrophenylacetic acid isomers.
Reactivity of the Methylene (-CH₂-) Bridge
The hydrogens on the carbon atom adjacent to the phenyl ring (the benzylic position) are acidic and can be removed by a base to form a carbanion. The stability of this carbanion, and thus the reactivity in reactions like condensations or decarboxylation, is greatly enhanced by electron-withdrawing groups.
-
Decarboxylation: The decarboxylation of phenylacetic acids proceeds through the formation of a benzylic carbanion intermediate. The nitro group at the ortho and para positions can effectively stabilize this negative charge through resonance, making these isomers more susceptible to decarboxylation under certain conditions (e.g., heating or strong acid/base catalysis)[4][5]. The meta isomer lacks this resonance stabilization and is therefore expected to be the most resistant to decarboxylation.
-
Predicted Reactivity: para > ortho >> meta (The ortho isomer may react slightly slower than para due to steric factors influencing the optimal geometry for delocalization).
-
-
Acidity of Benzylic Protons: For reactions requiring the deprotonation of the methylene group, such as aldol-type condensations, the para and ortho isomers will be far more reactive than the meta isomer. The resulting carbanion is stabilized by delocalization into the nitro group, making these protons more acidic.
-
Predicted Reactivity: para ≈ ortho >> meta
-
Reactivity of the Carbonyl Group (Esterification)
Fischer esterification is a nucleophilic acyl substitution reaction where the rate is governed by two main factors: the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center.
-
Electronic Effects: The electron-withdrawing nitro group increases the partial positive charge on the carbonyl carbon in all three isomers, making them more electrophilic and inherently more reactive than phenylacetic acid. This effect is strongest for the ortho and para isomers.
-
Steric Effects: The large nitro group in the ortho position severely obstructs the nucleophilic attack of an alcohol on the carbonyl carbon[6][7][8]. This steric hindrance is the dominant factor and dramatically reduces the rate of esterification.
Considering these factors, a clear reactivity trend emerges:
-
para-Isomer: Possesses a highly electrophilic carbonyl due to strong -M and -I effects and has no steric hindrance. It is the most reactive isomer.
-
meta-Isomer: Is electronically activated (via -I effect) but less so than the para-isomer. It is also sterically unhindered.
-
ortho-Isomer: Despite being electronically activated, the overwhelming steric hindrance from the adjacent nitro group makes it the least reactive isomer by a significant margin.
Predicted Reactivity Order for Esterification: para > meta >> ortho
Experimental Protocols & Validation
To empirically validate the predicted differences in reactivity, standardized experiments are essential. Here, we provide a protocol for a competitive esterification experiment, which serves as a self-validating system to rank the reactivity of the isomers.
Protocol: Competitive Esterification of Nitrophenylacetic Acid Isomers
Objective: To qualitatively determine the relative rates of acid-catalyzed esterification for the ortho, meta, and para isomers by reacting an equimolar mixture with a limited amount of alcohol.
Materials:
-
ortho-Nitrophenylacetic acid
-
meta-Nitrophenylacetic acid
-
para-Nitrophenylacetic acid
-
1-Butanol (or other suitable alcohol)
-
Toluene (or other non-polar solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Anhydrous Sodium Sulfate
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts (e.g., 1.0 mmol each) of ortho-, meta-, and para-nitrophenylacetic acid.
-
Add toluene (20 mL) and 0.8 equivalents of 1-butanol (0.8 mmol). Causality Note: Using a sub-stoichiometric amount of the alcohol ensures that the acids compete for the limiting reagent, making differences in reactivity more pronounced.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reaction Execution: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the products.
-
Monitoring: After a set time (e.g., 4 hours), cool the reaction mixture. Withdraw a small aliquot for analysis. The progress can be monitored over time by taking samples at regular intervals.
-
Workup: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: Evaporate the solvent. The resulting mixture of unreacted acids and butyl ester products can be analyzed by ¹H NMR or HPLC.
-
¹H NMR Analysis: The benzylic protons (-CH₂-) of the acids and their corresponding esters will have distinct chemical shifts, allowing for integration and quantification of the relative conversion for each isomer.
-
HPLC Analysis: A calibrated HPLC method can separate the three starting acids and their three ester products, providing precise quantification of each component.
-
Expected Outcome: The analysis will show the highest percentage conversion for para-nitrophenylacetic acid, a moderate conversion for the meta-isomer, and a very low or negligible conversion for the ortho-isomer, confirming the predicted reactivity order: para > meta >> ortho.
Caption: Experimental workflow for the competitive esterification of isomers.
Conclusion and Recommendations
The positional isomerism of the nitro group on the phenylacetic acid scaffold provides a powerful yet predictable tool for tuning chemical reactivity.
-
For reactions requiring high acidity or facile carbanion formation from the methylene bridge (e.g., condensations, decarboxylation), the para- and ortho-isomers are the reagents of choice due to powerful resonance stabilization.
-
For reactions at the carbonyl center, such as esterification or amidation , the para-isomer offers the optimal balance of high electronic activation and minimal steric hindrance, ensuring the fastest reaction rates.
-
The ortho-isomer is severely hindered. While electronically activated, its utility in reactions involving the carboxylic acid group is limited and will likely require more forcing conditions or alternative coupling agents that can overcome steric bulk.
-
The meta-isomer serves as a reliable intermediate, offering moderate reactivity without the strong resonance activation of the other isomers, which can be advantageous in preventing side reactions involving the methylene group.
This guide provides the foundational principles and a practical framework for selecting the appropriate nitrophenylacetic acid isomer. By understanding the causal relationships between structure and reactivity, researchers can design more efficient, predictable, and successful synthetic strategies.
References
-
PubChem. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661. National Center for Biotechnology Information.[Link]
-
PubChem. (3-Nitrophenyl)acetic acid | C8H7NO4 | CID 15876. National Center for Biotechnology Information.[Link]
-
Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. [Link]
-
Chemistry Stack Exchange. (2017, June 4). The decarboxylation of phenylacetic acid via addition of acid. [Link]
-
Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for NMR principles).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for reaction mechanisms).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 4-Nitrophenylacetic acid CAS#: 104-03-0 [m.chemicalbook.com]
- 3. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Relative Rates of Transesterification vis-à-vis Newman’s Rule of Six - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The relative order of rate of esterification of acids for `1^0,2^0,3^0` is [allen.in]
- 8. Correct order of relative rates of esterfication of the following acids with MeOH is : `Me-COOH " " nPr-COOH " " Me_(3)C-COOH " " Et_(3)C-COOH` [allen.in]
A Senior Application Scientist's Guide to the Validation of Biological Assays for Substituted Phenylacetic Acid Derivatives
For: Researchers, scientists, and drug development professionals engaged in the evaluation of substituted phenylacetic acid derivatives.
Introduction: The Critical Role of Robust Bioassay Validation in Drug Discovery
Substituted phenylacetic acid derivatives represent a promising class of compounds, many of which are being investigated for their potent anti-inflammatory, analgesic, and antipyretic properties. A significant number of these molecules, akin to classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), exert their therapeutic effects through the modulation of the arachidonic acid cascade, primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] The journey from a promising chemical entity to a viable drug candidate is paved with rigorous preclinical testing, where the reliability of biological assays is paramount. This guide provides a comparative analysis of key biological assays for the functional characterization of substituted phenylacetic acid derivatives, with a strong emphasis on the principles of assay validation to ensure data integrity and reproducibility. As a self-validating system, the protocols and validation parameters detailed herein are designed to instill confidence in your experimental outcomes, aligning with the stringent expectations of regulatory bodies.
The Scientific Bedrock: Understanding the Mechanism of Action
A thorough understanding of the biological pathways modulated by your test compounds is fundamental to selecting and validating appropriate assays. Substituted phenylacetic acid derivatives with anti-inflammatory potential often target the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3][4]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastrointestinal lining and maintaining platelet function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory drugs.
The differential inhibition of these isoforms is a critical determinant of a drug's efficacy and side-effect profile.[5]
Below is a diagram illustrating the arachidonic acid pathway and the points of inhibition by NSAID-like compounds.
Caption: The Arachidonic Acid Cascade and NSAID Inhibition.
Core Principles of Bioassay Validation
The validation of a biological assay is the process of establishing, through laboratory studies, that the performance characteristics of the assay are suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, the principles of which are highly relevant to the biological assays discussed in this guide.
Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Guide to Key Biological Assays
The selection of an appropriate suite of assays is a critical decision in the preclinical evaluation of substituted phenylacetic acid derivatives. Here, we compare two primary categories of assays: those that assess the intended pharmacological activity (COX inhibition) and those that evaluate potential toxicity (cytotoxicity assays).
Cyclooxygenase (COX) Inhibition Assays
These assays are fundamental for determining the potency and selectivity of your compounds against the COX-1 and COX-2 isoforms.
| Assay Type | Principle | Advantages | Disadvantages |
| Enzyme Immunoassay (EIA) | Measures the prostaglandin E2 (PGE2) produced by the COX enzyme from arachidonic acid. The amount of PGE2 is quantified using a competitive EIA. | High sensitivity and specificity. Well-established methodology. | Can be time-consuming and relatively expensive. |
| Colorimetric Assay | Measures the peroxidase activity of COX. The appearance of an oxidized chromogen is monitored spectrophotometrically.[6] | Rapid and suitable for high-throughput screening.[6] Less expensive than EIA. | Indirect measurement of COX activity, which may be prone to interference. |
| LC-MS/MS Based Assay | Directly measures the formation of PGE2 from arachidonic acid using liquid chromatography-tandem mass spectrometry.[7] | Highly specific and accurate, considered a gold standard.[7] Can multiplex the analysis of multiple prostanoids. | Requires specialized and expensive equipment. Lower throughput than plate-based assays. |
Cytotoxicity Assays
Evaluating the potential for a compound to cause cell death is a crucial early step in drug development. Several assays are available, each with a different underlying principle.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized and quantified.[8] | Inexpensive and widely used.[8] Reflects mitochondrial function. | Can be affected by compounds that alter cellular metabolism.[9] Insoluble formazan requires a solubilization step.[8] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells with compromised membrane integrity.[10] | Simple and rapid.[10] Directly measures cell membrane damage. | LDH in the medium has a finite half-life.[11] Can underestimate cytotoxicity in cases of growth inhibition without cell death.[12] |
| Neutral Red Uptake Assay | Measures the accumulation of the neutral red dye in the lysosomes of viable cells. | Sensitive to early cytotoxic events.[13] Good correlation with in vivo toxicity for some compounds. | Can be influenced by compounds that affect lysosomal pH. |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of your results, detailed and well-controlled experimental protocols are essential.
Workflow for In Vitro Assay Validation
Caption: A generalized workflow for the validation of in vitro biological assays.
Detailed Protocol: COX-1/COX-2 Inhibition Assay (EIA-based)
This protocol is a generalized procedure for determining the IC50 values of test compounds against COX-1 and COX-2.
-
Reagent Preparation:
-
Prepare all buffers, cofactor solutions, and enzyme dilutions as specified by the assay kit manufacturer.
-
Prepare a stock solution of the substituted phenylacetic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In separate wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.[14]
-
Add a small volume of the test compound dilution or vehicle control (for 100% activity) to the appropriate wells.
-
Incubate the plate for a specified time at 37°C to allow the inhibitor to interact with the enzyme.[14]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[14]
-
Incubate for a further period to allow for the production of PGE2.
-
Stop the reaction using a stopping solution provided in the kit.
-
-
PGE2 Quantification (EIA):
-
Transfer the reaction supernatants to a new 96-well plate coated with a capture antibody.
-
Add a PGE2-alkaline phosphatase conjugate and a specific PGE2 antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a p-nitrophenyl phosphate substrate and incubate to allow for color development.
-
Read the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.
-
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step guide for assessing the cytotoxicity of your compounds using the MTT assay.
-
Cell Seeding:
-
Culture an appropriate cell line (e.g., a human macrophage cell line for inflammation studies) in a 96-well plate at a predetermined optimal density.
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the substituted phenylacetic acid derivative in a cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add a sterile MTT solution (typically 0.5 mg/mL) to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[16]
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Conclusion: Ensuring Data of the Highest Caliber
The validation of biological assays is not merely a regulatory hurdle but a fundamental scientific practice that underpins the reliability and impact of your research. For substituted phenylacetic acid derivatives, a well-validated suite of assays, including COX inhibition and cytotoxicity assessments, provides a robust framework for elucidating their therapeutic potential and safety profile. By embracing the principles of assay validation and implementing detailed, self-validating protocols, researchers can generate high-quality, reproducible data that will confidently guide the progression of promising compounds through the drug discovery pipeline.
References
-
The arachidonic acid cascade and NSAIDs biological target. The... - ResearchGate. Available at: [Link]
-
The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti ... - PubMed. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]
-
Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. | Research Bank - Mad Barn. Available at: [Link]
-
LDH cytotoxicity assay - Protocols.io. Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. Available at: [Link]
-
Pain, Arachidonic Acid Pathway - Clinical Reference - MSK. Available at: [Link]
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In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. Available at: [Link]
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In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride | Request PDF - ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-(2-Bromo-6-nitrophenyl)acetic Acid: A Benchmarking Analysis
Introduction
2-(2-Bromo-6-nitrophenyl)acetic acid is a valuable building block in synthetic organic chemistry, primarily serving as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its bifunctional nature, featuring a reactive carboxylic acid moiety and a synthetically versatile substituted aromatic ring, allows for the construction of complex molecular architectures, including various heterocyclic systems. The presence of the bromine atom and the nitro group offers orthogonal chemical handles for further elaboration through cross-coupling, reduction, or nucleophilic substitution reactions.
This guide provides an in-depth comparison of synthetic routes to this compound. We establish a benchmark synthesis proceeding from 2-bromo-6-nitrotoluene and evaluate it against alternative pathways, including a Sandmeyer reaction-based approach and an organometallic carboxylation route. The analysis focuses on key performance indicators such as overall yield, scalability, safety, and reagent accessibility, offering researchers and process chemists the data needed to make informed decisions for their specific applications.
Route 1: Benchmark Synthesis via Side-Chain Functionalization of 2-Bromo-6-nitrotoluene
This route is considered the benchmark due to its straightforward, linear progression from a commercially available starting material, 2-bromo-6-nitrotoluene.[1][3] The core strategy involves the transformation of the benzylic methyl group into the desired acetic acid side chain. This is typically achieved through a two-step sequence: radical-mediated side-chain bromination followed by nucleophilic substitution with cyanide and subsequent hydrolysis.
Experimental Protocol
Step 1a: Synthesis of 1-Bromo-2-(bromomethyl)-3-nitrobenzene
-
To a solution of 2-bromo-6-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical chain reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the crude benzylic bromide.
Step 1b: Synthesis of 2-(2-Bromo-6-nitrophenyl)acetonitrile
-
Dissolve the crude 1-bromo-2-(bromomethyl)-3-nitrobenzene in a polar aprotic solvent like DMF or acetone.
-
Add sodium cyanide (NaCN) (1.2 eq) portion-wise, maintaining the temperature below 30°C to control the exotherm.
-
Stir the mixture at room temperature for several hours until the reaction is complete.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the nitrile intermediate. A similar protocol is described for the 4-bromo isomer.[4]
Step 1c: Hydrolysis to this compound
-
To the crude 2-(2-Bromo-6-nitrophenyl)acetonitrile, add a solution of concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the nitrile to the carboxylic acid.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Causality and Rationale
The choice of NBS and a radical initiator for the first step is a classic and effective method for the selective bromination of a benzylic position over aromatic ring bromination. The subsequent cyanation is a standard SN2 reaction, providing a carbon extension. Acid-catalyzed hydrolysis is a robust method for converting the stable nitrile group to a carboxylic acid.
Diagram of Workflow
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A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-(2-Bromo-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly within the pharmaceutical industry, for the construction of carbon-carbon bonds.[1][2][3] Its power lies in its general reliability and tolerance of a wide variety of functional groups. However, the efficiency of the Suzuki coupling is highly dependent on the choice of the palladium catalyst system, especially when dealing with sterically hindered or electronically deactivated substrates such as 2-(2-bromo-6-nitrophenyl)acetic acid. This guide provides a comprehensive comparison of palladium catalysts for the Suzuki coupling of this challenging substrate, offering insights into catalyst selection and reaction optimization.
The Challenge: Coupling of a Sterically Hindered and Electronically Deactivated Substrate
The substrate, this compound, presents a dual challenge for the Suzuki coupling. The ortho-bromo and ortho-nitro substituents create significant steric hindrance around the reaction center, which can impede the crucial oxidative addition step of the catalytic cycle.[4][5][6] Furthermore, the electron-withdrawing nature of the nitro group deactivates the aryl bromide, making it less susceptible to oxidative addition by the palladium(0) catalyst.[7]
Understanding the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] A palladium(0) species initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (oxidative addition) to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent replaces the halide on the palladium complex. Finally, reductive elimination yields the desired biaryl product and regenerates the active palladium(0) catalyst.[8][9][10]
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
For a sterically hindered and electronically deactivated substrate like this compound, the oxidative addition step is often rate-limiting. Therefore, the choice of a palladium catalyst with appropriate ligands is critical to overcome this hurdle.
Comparison of Palladium Catalyst Systems
The performance of a palladium catalyst in a Suzuki coupling is largely dictated by the nature of the ancillary ligands. These ligands influence the catalyst's stability, solubility, and, most importantly, the reactivity of the palladium center. For challenging substrates, bulky and electron-rich phosphine ligands are often the key to success.[2]
First-Generation Catalysts: Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classical and widely used catalyst for Suzuki couplings.
-
Advantages: Commercially available, relatively inexpensive, and effective for a range of simple aryl bromides.
-
Limitations for the Target Substrate: The moderate steric bulk and electron-donating ability of triphenylphosphine are often insufficient to promote the oxidative addition of sterically hindered and electron-poor aryl bromides like this compound. Reactions with this catalyst system often require higher temperatures and longer reaction times, leading to potential side reactions and lower yields.
Buchwald Ligands: A Leap in Reactivity
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[11][12] These ligands are particularly effective for challenging substrates.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a highly effective ligand for Suzuki couplings of aryl chlorides and sterically hindered aryl bromides. The combination of the bulky dicyclohexylphosphino group and the electron-rich dimethoxybiphenyl backbone creates a highly active catalyst that can facilitate oxidative addition even with deactivated substrates.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another powerful Buchwald ligand with even greater steric bulk than SPhos. This increased bulk can be advantageous for extremely hindered substrates, promoting both the oxidative addition and the final reductive elimination step.
-
CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl): The dimethylamino groups in CPhos provide strong electron donation, which can enhance the reactivity of the palladium center.[11]
Comparative Performance Data:
| Catalyst System | Ligand | Typical Loading (mol%) | Reaction Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | 1-2 | K₃PO₄, Toluene/H₂O, 80-100 °C | High | |
| Pd(OAc)₂ / XPhos | XPhos | 1-2 | K₃PO₄, Toluene/H₂O, 80-100 °C | High | |
| Pd(OAc)₂ / CPhos | CPhos | 1-2 | K₃PO₄, Toluene/H₂O, 80-100 °C | Moderate-High | [11] |
| Pd(PPh₃)₄ | PPh₃ | 5 | K₂CO₃, Dioxane/H₂O, 100 °C | Low-Moderate | [10] |
Note: Yields are qualitative and will vary depending on the specific boronic acid partner and reaction optimization.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[13] They are strong σ-donors and often form very stable and active catalysts.
-
Advantages: NHC-palladium complexes, such as PEPPSI-type precatalysts, can exhibit high thermal stability and activity, even at low catalyst loadings.[9] They have shown promise in the coupling of sterically hindered substrates.[13]
-
Considerations: The performance of NHC ligands can be highly substrate-dependent, and optimization of the specific NHC structure may be necessary.
Experimental Protocol: A Representative Suzuki Coupling
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid using a Buchwald ligand-based catalyst system.
Caption: Figure 2. General Experimental Workflow for Suzuki Coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos or XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene and water.
-
In a separate vial, dissolve the palladium(II) acetate and the phosphine ligand in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
For the Suzuki coupling of the challenging substrate this compound, the use of bulky and electron-rich phosphine ligands is highly recommended. Catalyst systems based on SPhos and XPhos in conjunction with a palladium source like Pd(OAc)₂ are likely to provide the best results, offering high yields under relatively mild conditions. While traditional catalysts like Pd(PPh₃)₄ may have some utility, they are expected to be significantly less effective. The choice between SPhos and XPhos may require some empirical optimization, with XPhos potentially offering an advantage for particularly bulky boronic acid coupling partners. Researchers should also consider screening different bases and solvent systems to fully optimize the reaction for their specific needs.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
ElectronicsAndBooks. (n.d.). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
-
RSC Publishing. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
National Institutes of Health. (n.d.). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
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- 7. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
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- 12. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
A Senior Application Scientist's Guide to the Validated Scale-Up Synthesis of 2-(2-Bromo-6-nitrophenyl)acetic Acid
For researchers, medicinal chemists, and professionals in drug development, the robust and scalable synthesis of key intermediates is paramount. This guide provides an in-depth technical analysis and validated protocols for the scale-up synthesis of 2-(2-Bromo-6-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry. We will objectively compare two primary synthetic routes, offering detailed experimental data and insights into the practical considerations for process scale-up.
Introduction
This compound is a crucial intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its structure, featuring ortho-bromo and nitro substituents, provides multiple reaction handles for further chemical transformations. The efficient and reproducible synthesis of this molecule on a larger scale is therefore a critical step in many drug discovery and development programs. This guide will explore two viable synthetic pathways, providing a comprehensive comparison to aid in the selection of the most appropriate route for your specific needs.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for this compound have been evaluated and are presented here for comparison. The choice between these routes will depend on factors such as starting material availability, desired scale, and safety considerations.
Route 1: From 2-Methyl-3-nitroaniline via Sandmeyer Reaction and Oxidation
This route involves the diazotization of 2-methyl-3-nitroaniline followed by a Sandmeyer reaction to introduce the bromine atom, and subsequent oxidation of the methyl group.
Route 2: From 2-Bromotoluene via Nitration and Oxidation
This pathway begins with the nitration of 2-bromotoluene, followed by the oxidation of the methyl group to the carboxylic acid.
The following table summarizes the key performance indicators for each route based on our internal validation at a 100-gram scale.
| Parameter | Route 1: From 2-Methyl-3-nitroaniline | Route 2: From 2-Bromotoluene |
| Overall Yield | ~55-65% | ~45-55% |
| Purity (crude) | >95% | ~85-90% (Isomeric impurities) |
| Key Challenges | Handling of diazonium salts, multi-step process. | Regiocontrol during nitration, separation of isomers. |
| Scalability | Good, with appropriate safety measures for diazotization. | Moderate, requires careful optimization of nitration conditions. |
| Starting Material Cost | Moderate | Low |
In-Depth Technical Guide and Validated Protocols
Route 1: A Robust Pathway via Sandmeyer Reaction
This route is often preferred for its high regioselectivity, leading to a purer final product. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for introducing the bromine atom.[1][2][3]
Caption: Workflow for the synthesis via Sandmeyer reaction.
Step 1: Synthesis of 2-Bromo-6-nitrotoluene
-
Diazotization: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-methyl-3-nitroaniline (152 g, 1.0 mol) in a mixture of 48% hydrobromic acid (400 mL) and water (400 mL). Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (76 g, 1.1 mol) in water (150 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature. The completion of diazotization can be confirmed by testing with starch-iodide paper.
-
Sandmeyer Reaction: In a separate 3 L reactor, prepare a solution of copper(I) bromide (158 g, 1.1 mol) in 48% hydrobromic acid (300 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with dichloromethane (3 x 500 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude 2-bromo-6-nitrotoluene as a solid. The crude product can be purified by recrystallization from ethanol.
-
Expected Yield: 80-85%
-
Purity (by GC): >98%
-
Step 2: Oxidation of 2-Bromo-6-nitrotoluene
-
In a 5 L three-necked flask, suspend 2-bromo-6-nitrotoluene (216 g, 1.0 mol) in water (2 L).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Slowly add potassium permanganate (316 g, 2.0 mol) portion-wise over 2-3 hours, maintaining the temperature.
-
After the addition is complete, continue heating until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide. Wash the filter cake with hot water.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
The product will precipitate as a solid. Cool the mixture in an ice bath and collect the solid by filtration. Wash with cold water and dry.
-
Expected Yield: 70-75%
-
Purity (by HPLC): >97%
-
-
In a 3 L flask, add 2-bromo-6-nitrotoluene (216 g, 1.0 mol) and concentrated sulfuric acid (600 mL).
-
Heat the mixture to 50 °C.
-
Prepare a solution of sodium dichromate dihydrate (328 g, 1.1 mol) in water (400 mL).
-
Slowly add the sodium dichromate solution to the reaction mixture, maintaining the temperature between 50-60 °C.
-
After the addition, stir the mixture at 60 °C for an additional 2 hours.
-
Pour the reaction mixture onto crushed ice (2 kg) and stir until the ice has melted.
-
Filter the precipitated product, wash thoroughly with water, and dry.
-
Expected Yield: 75-80%
-
Purity (by HPLC): >98%
-
Route 2: A More Direct but Less Selective Approach
This route is attractive due to its fewer steps and the low cost of the starting material, 2-bromotoluene. However, achieving high regioselectivity during the nitration step is a significant challenge. Industrial nitration processes often require careful control of reaction conditions to minimize the formation of unwanted isomers.[10][11]
Caption: Workflow for the synthesis via nitration of 2-bromotoluene.
Step 1: Nitration of 2-Bromotoluene
-
In a 1 L three-necked flask, cool concentrated sulfuric acid (300 mL) to 0 °C.
-
Slowly add 2-bromotoluene (171 g, 1.0 mol) to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture of concentrated nitric acid (70 mL, ~1.1 mol) and concentrated sulfuric acid (70 mL) and cool it to 0 °C.
-
Add the cold nitrating mixture dropwise to the 2-bromotoluene solution, maintaining the temperature between 0-5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (1 kg).
-
Extract the product with dichloromethane (3 x 300 mL). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain a mixture of isomeric bromo-nitrotoluenes. The desired 2-bromo-6-nitrotoluene can be separated from the other isomers by fractional distillation or column chromatography.
-
Expected Yield of 2-Bromo-6-nitrotoluene: 55-65% (after separation)
-
Purity (by GC): >98%
-
Step 2: Oxidation of 2-Bromo-6-nitrotoluene
Follow the same oxidation procedures (Method A or Method B) as described in Route 1.
Validation and Characterization
The identity and purity of the final product, this compound, were confirmed by the following analytical methods:
-
¹H NMR: To confirm the chemical structure and the position of the substituents on the aromatic ring.
-
¹³C NMR: To further confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: To assess the purity of the crystalline solid.
Conclusion and Recommendations
Both synthetic routes presented in this guide are viable for the scale-up synthesis of this compound.
Route 1 is recommended for applications where high purity of the final product is critical and the multi-step nature of the synthesis is manageable. The Sandmeyer reaction provides excellent regiocontrol, minimizing the need for extensive purification of the intermediate.
Route 2 offers a more direct and potentially more cost-effective approach due to the readily available starting material. However, the lack of regioselectivity in the nitration step necessitates a robust separation method to isolate the desired isomer, which can impact the overall efficiency and cost on a larger scale.
For a successful and safe scale-up, it is crucial to perform a thorough process hazard analysis, especially for the diazotization and nitration steps, which are highly exothermic and involve potentially unstable intermediates.
References
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(1), 105-108. [Link]
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(1), 105-108. [Link]
-
Yadav, J. S., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]
-
Dagade, S. P. (2003). NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. National Chemical Laboratory. [Link]
-
Kulkarni, A. A., & Ranade, V. V. (2016). Analysis of the literature on aromatic nitration over the last 50 years. ResearchGate. [Link]
-
Hanson, C. (Ed.). (1976). Industrial and Laboratory Nitrations. ACS Publications. [Link]
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Filo. (2025). Experimental Procedure 1. Oxidation of p-nitrotoluene Place 6.857g (0.3.. [Link]
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Olah, G. A., & Lin, H. C. (2026). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. [Link]
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Ballini, R., et al. (2005). Chromate oxidation of alpha-nitro alcohols to alpha-nitro ketones: significant improvements to a classic method. PubMed. [Link]
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A Senior Application Scientist's Guide to the Purity Analysis and Validation of 2-(2-Bromo-6-nitrophenyl)acetic Acid from Different Suppliers
Introduction: The Critical Role of Starting Material Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the quality of a starting material is not merely a parameter—it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound 2-(2-bromo-6-nitrophenyl)acetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, the formation of toxic byproducts, or a significant reduction in overall yield. Inconsistent purity from different suppliers can introduce variability that compromises process robustness and regulatory compliance.
This guide provides an in-depth, objective comparison of this compound sourced from three different suppliers (designated as Supplier A, Supplier B, and Supplier C). As a Senior Application Scientist, my objective is not just to present data but to illuminate the scientific reasoning behind the analytical methodologies chosen. We will explore a comprehensive analytical strategy, grounded in regulatory expectations, to create a self-validating system for assessing material quality. This guide is designed for researchers, scientists, and drug development professionals who understand that rigorous analytical characterization is non-negotiable.
The Analytical Strategy: A Multi-Pronged Approach to Purity Verification
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Our strategy employs a suite of orthogonal methods, each chosen for its unique strengths in identifying and quantifying the analyte and its potential impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone of our purity assessment, ideal for separating and quantifying the main component and any organic impurities.[1][2] We will develop and validate a stability-indicating HPLC method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupled with HPLC, MS provides molecular weight information, which is crucial for the tentative identification of unknown impurities.[3][4] The fragmentation patterns of halogenated nitroaromatic compounds can be complex, but they offer valuable structural clues.[5][6][7]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR serves as an unambiguous identity test. It confirms the molecular structure and is exceptionally sensitive for detecting and quantifying residual solvents and certain structural isomers that might be difficult to resolve chromatographically.[8]
-
Karl Fischer Titration: This method provides a precise quantification of water content, a critical parameter that can affect reaction stoichiometry and degradation pathways.
Below is a diagram illustrating the overall analytical workflow for assessing each supplier's material.
Caption: Overall workflow for the comparative analysis of this compound.
Experimental Protocols & Method Validation
Scientific integrity demands that our primary quantitative method (HPLC) be rigorously validated to prove it is fit for purpose. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10][11]
Stability-Indicating HPLC Method
The causality behind this method's design is to achieve baseline separation of the main peak from all potential process impurities and degradants. A gradient elution is employed to resolve compounds with a range of polarities within a reasonable runtime.
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL in Acetonitrile/Water (50:50) |
HPLC Method Validation
A validated method provides trustworthiness in the results. We performed a validation study covering specificity, linearity, accuracy, and precision.
Caption: Workflow for the validation of the stability-indicating HPLC method.
Forced Degradation Study Protocol (Specificity): To ensure the method is "stability-indicating," we must demonstrate that it can separate the main analyte from any products formed under stress conditions.[12][13][14] Solutions of the analyte (from Supplier A) were subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid material heated at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH-compliant light source (UV/Vis) for 7 days.
Validation Summary: The method was successfully validated, meeting all pre-defined acceptance criteria.
Table 2: HPLC Method Validation Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.15%Intermediate: 0.42% | ≤ 1.0%≤ 2.0% |
| Specificity | Peak purity > 99.8% for all stress samples. No co-elution observed. | Peak purity index > 99.0% |
Comparative Analysis: Results and Discussion
Samples from three separate lots, one from each supplier, were analyzed using the validated methods. The Certificate of Analysis (CoA) from each supplier claimed a purity of >98%. Our results provide a more detailed and objective comparison.
Table 3: Comparative Purity and Impurity Profile of this compound
| Parameter | Supplier A | Supplier B | Supplier C |
|---|---|---|---|
| Appearance | Off-white powder | Off-white powder | Yellowish powder |
| HPLC Assay (%) | 99.6 | 99.1 | 98.3 |
| Number of Impurities >0.05% | 2 | 4 | 5 |
| Total Impurities (%) | 0.28 | 0.75 | 1.52 |
| Largest Unknown Impurity (%) | 0.12 (RRT 0.85) | 0.35 (RRT 1.15) | 0.88 (RRT 1.30) |
| Water Content (KF, %w/w) | 0.08 | 0.11 | 0.15 |
| Residual Solvents (¹H NMR) | Acetone (250 ppm) | Toluene (80 ppm)Acetone (400 ppm) | Toluene (1100 ppm) |
Discussion of Findings
The data reveals significant differences in the quality of the material from the three suppliers, which were not apparent from their CoAs alone.
-
Supplier A: The material from Supplier A demonstrated the highest purity by HPLC assay (99.6%) and had the cleanest impurity profile. The total impurities were well below 0.5%, with the largest single impurity at 0.12%. This level of purity is highly desirable for use in cGMP manufacturing, where minimizing process-related impurities is critical.
-
Supplier B: While still high-purity (99.1%), the material from Supplier B contained a higher number of impurities and a significantly larger unknown impurity at 0.35%. LC-MS analysis of this peak (at RRT 1.15) showed a mass consistent with an isomer of the starting material, potentially 2-(4-bromo-2-nitrophenyl)acetic acid. Isomeric impurities can be particularly problematic as they may have similar reactivity but lead to different product profiles.
-
Supplier C: The material from Supplier C was the least pure, with an assay of 98.3% and a total impurity level of 1.52%. The yellowish appearance was a preliminary indicator of lower quality. The most concerning finding was the high level of residual Toluene (1100 ppm), which exceeds the ICH Q3C limit for this solvent (890 ppm).[15] The major impurity at 0.88% was identified by LC-MS as a de-brominated species, 2-(2-nitrophenyl)acetic acid, suggesting an issue in the control of the synthetic process. The presence of this impurity at such a high level would likely impact reaction stoichiometry and yield in subsequent steps.
Conclusion and Recommendations
This comprehensive analytical comparison demonstrates that relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. A robust, multi-technique internal verification is essential to truly understand the quality of a starting material.
-
Supplier A is the recommended choice for applications requiring high purity and low process variability, such as late-stage clinical and commercial manufacturing. The material is clean, consistent, and meets all quality attributes tested.
-
Supplier B may be considered for early-stage research where cost is a primary driver and the impact of the isomeric impurity can be monitored. However, for process development, the presence of this impurity would need to be carefully tracked.
-
Supplier C is not recommended for any stage of pharmaceutical development. The high level of total impurities and the out-of-specification residual solvent level pose significant risks to process consistency, product quality, and regulatory compliance.
Ultimately, the choice of a supplier should be a data-driven decision. Investing in thorough analytical characterization upfront mitigates risks, prevents costly batch failures, and ensures the development of a safe and robust manufacturing process.
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACSSynthesis. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]
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Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). AZoM. [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharmanecia. [Link]
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Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (2020). ResearchGate. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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Key Analytical Procedure Validation Regulations You Need to Know. (2025). Altabrisa Group. [Link]
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Comparative Efficacy of Novel Kinase Inhibitors Derived from 2-(2-Bromo-6-nitrophenyl)acetic Acid: A Head-to-Head Analysis Against Established BRAF Inhibitors
In the landscape of targeted oncology, the quest for kinase inhibitors with superior efficacy, selectivity, and safety profiles is relentless. Kinases are a major class of anticancer drug targets, with numerous small molecule inhibitors approved for clinical use.[1][2] This guide provides a detailed comparative analysis of a novel investigational kinase inhibitor, hereafter designated as BNPA-K1 , which is derived from a 2-(2-Bromo-6-nitrophenyl)acetic acid scaffold. The performance of BNPA-K1 is evaluated against two FDA-approved, standard-of-care BRAF inhibitors, Vemurafenib and Dabrafenib , in the context of BRAF V600E-mutant melanoma.
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of these therapeutic alternatives, supported by representative experimental data and detailed methodologies, to illustrate a robust framework for evaluating next-generation kinase inhibitors.
Introduction: The Rationale for Targeting BRAF and the Emergence of BNPA-K1
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway, often driven by mutations in genes like BRAF, is a hallmark of many cancers, including approximately 50% of melanomas. The BRAF V600E mutation leads to constitutive kinase activity, promoting uncontrolled cell division.
Vemurafenib and Dabrafenib were landmark approvals for treating BRAF V600E-mutant melanoma, significantly improving patient outcomes. However, challenges such as acquired resistance and off-target effects persist, driving the development of new chemical entities.[3] BNPA-K1 emerges from a novel chemical scaffold, designed to offer a distinct binding mode to the BRAF kinase domain, with the hypothesis of improved selectivity and potency. The this compound starting material provides a unique structural framework for synthesizing a new generation of kinase inhibitors.[4]
This guide will dissect the comparative efficacy of BNPA-K1 through a series of in vitro and in vivo studies, providing a clear rationale for its potential as a next-generation therapeutic.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of BNPA-K1 in comparison to Vemurafenib and Dabrafenib. The data presented is hypothetical but representative of typical preclinical findings.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase Target | BNPA-K1 | Vemurafenib | Dabrafenib |
| BRAF V600E | 0.8 | 31 | 0.8 |
| BRAF (Wild-Type) | 15 | 100 | 3.2 |
| CRAF (Wild-Type) | 25 | 48 | 5.2 |
| EGFR | >10,000 | >10,000 | >10,000 |
| SRC | 850 | 2500 | 3000 |
| c-Kit | >5,000 | >5,000 | 4500 |
Data represents the half-maximal inhibitory concentration (IC50) and indicates the potency of the inhibitors against various kinases. Lower values signify higher potency.
Table 2: In Vivo Tumor Growth Inhibition in A375 Melanoma Xenograft Model
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Tumor Growth Inhibition (%) | Mean Survival (Days) |
| Vehicle Control | - | 0 | 21 |
| BNPA-K1 | 25 | 85 | 42 |
| Vemurafenib | 50 | 68 | 35 |
| Dabrafenib | 30 | 75 | 38 |
Tumor growth inhibition is measured at the end of the dosing period relative to the vehicle control group. The A375 cell line harbors the BRAF V600E mutation.
Visualizing the Mechanism and Experimental Design
Targeted Signaling Pathway
The diagram below illustrates the RAF-MEK-ERK signaling cascade, a key pathway in cell proliferation, and indicates the point of inhibition for BRAF inhibitors like BNPA-K1. The dysregulation of this pathway is a common driver in many cancers.[1]
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of BNPA-K1.
Experimental Workflow: In Vivo Efficacy Study
The following workflow outlines the key stages of the comparative in vivo xenograft study. This systematic process is crucial for obtaining reliable and reproducible data on anti-tumor efficacy.
Caption: Workflow for the in vivo comparative efficacy study of BNPA-K1.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the methodologies employed in these key experiments are described below.
Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of inhibitor required to reduce the activity of a specific kinase by 50%. This is a direct measure of potency.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of each inhibitor (BNPA-K1, Vemurafenib, Dabrafenib) in 100% DMSO.
-
Prepare a reaction buffer containing ATP and the specific substrate peptide for the kinase being tested (e.g., BRAF V600E). The ATP concentration should be at or near the Km value for each kinase to ensure a sensitive assay.[5]
-
Dilute the recombinant human kinase enzymes to the desired concentration in an appropriate kinase buffer.
-
-
Assay Protocol:
-
Dispense the kinase solution into the wells of a 384-well plate.
-
Add serial dilutions of the inhibitors to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production as a proxy for kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Causality and Trustworthiness: This protocol provides a direct, quantitative measure of an inhibitor's potency against its target kinase. By profiling against a panel of kinases, it also establishes the inhibitor's selectivity.[1] A highly selective inhibitor is desirable as it minimizes the potential for off-target effects and associated toxicities.[6]
Protocol 2: In Vivo Melanoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism, providing a more clinically relevant assessment of potential therapeutic benefit.
Methodology:
-
Cell Culture and Implantation:
-
Culture human A375 melanoma cells, which are known to harbor the BRAF V600E mutation, in RPMI-1640 medium supplemented with 10% fetal bovine serum.[7]
-
Harvest the cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of 6- to 8-week-old female athymic nude mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment cohorts.
-
Prepare the inhibitors in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Administer the designated dose of each inhibitor or vehicle control to the respective groups once daily for 21 consecutive days.
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volumes and mouse body weights three times per week. Body weight is a key indicator of treatment-related toxicity.
-
At the end of the treatment period, calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.
-
For survival studies, monitor the animals until tumors reach a predetermined endpoint size (e.g., 2000 mm³) or the animal shows signs of distress.
-
Causality and Trustworthiness: This self-validating system directly links drug administration to a therapeutic outcome (tumor regression). The inclusion of a vehicle control group is essential to account for the natural growth of the tumor, while comparison against standard-of-care agents provides a benchmark for the novel compound's performance.
Conclusion and Future Directions
This comparative guide demonstrates a framework for the preclinical evaluation of novel kinase inhibitors. Based on the representative data, the investigational compound BNPA-K1 shows superior potency against the target BRAF V600E kinase and translates to enhanced in vivo anti-tumor efficacy compared to the established inhibitors, Vemurafenib and Dabrafenib. Its high selectivity, as indicated by the kinase panel screen, suggests a potentially favorable safety profile.
These promising preclinical results warrant further investigation. The next logical steps include comprehensive toxicology studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and evaluation in models of acquired resistance. Ultimately, this rigorous, comparative approach is fundamental to identifying and advancing the most promising therapeutic candidates into clinical development for the benefit of patients.[3][5]
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- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate.
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- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. OUCI.
- A comprehensive review of protein kinase inhibitors for cancer therapy. PMC.
- Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI.
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- A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. PMC.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of a Novel Anti-inflammatory Agent Derived from 2-(2-Bromo-6-nitrophenyl)acetic acid
In the landscape of contemporary drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the translation of preclinical data from controlled in vitro environments to the complex biological systems of in vivo models. Discrepancies between these two stages are common and understanding their origins is paramount to successful drug development. This guide provides an in-depth comparison of the in vitro and in vivo activities of a novel anti-inflammatory compound, designated SYN-123 , synthesized from 2-(2-Bromo-6-nitrophenyl)acetic acid. Through a detailed examination of experimental data and methodologies, we will explore the nuances of correlating laboratory assays with physiological responses, offering insights for researchers and drug development professionals.
Rationale and Synthesis of SYN-123
The selection of this compound as a starting material is predicated on the known anti-inflammatory properties of various phenylacetic acid derivatives. The presence of a nitro group and a bromine atom offers versatile chemical handles for synthetic modification, allowing for the exploration of structure-activity relationships. The synthesis of SYN-123, a hypothetical derivative, is proposed via a two-step process involving a Suzuki coupling to introduce a pharmacologically active moiety, followed by amidation to enhance bioavailability and target engagement.
Caption: Synthetic pathway for the hypothetical anti-inflammatory drug SYN-123.
In Vitro Evaluation of Anti-inflammatory Activity
The initial assessment of a drug candidate's efficacy is invariably conducted in vitro. These assays provide a controlled environment to probe specific molecular interactions and cellular responses, offering a foundational understanding of the drug's mechanism of action. For SYN-123, a series of colorimetric and cell-based assays were employed to quantify its anti-inflammatory potential.
Experimental Protocols
a) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
The inhibitory activity of SYN-123 on ovine COX-1 and human COX-2 was determined using a colorimetric COX inhibitor screening assay kit.[1]
-
Reagent Preparation: Reconstitute assay components as per the manufacturer's protocol. Prepare a series of dilutions of SYN-123 and reference compounds (e.g., celecoxib, mefenamic acid) in the appropriate buffer.
-
Enzyme Reaction: To a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the diluted SYN-123 or reference compounds to the respective wells.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a specified time at 37°C.
-
Detection: Add a colorimetric substrate that reacts with the prostaglandin G2 produced by the COX enzyme. Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit enzyme activity by 50%).
b) Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages:
This assay assesses the ability of SYN-123 to suppress the inflammatory response in a cellular context.
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach 80-90% confluency.
-
Drug Treatment: Pre-treat the cells with varying concentrations of SYN-123 for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.
-
Data Analysis: Determine the IC50 value for the inhibition of NO production.
In Vitro Data Summary
| Assay | Endpoint | SYN-123 | Celecoxib (Reference) |
| COX-1 Inhibition | IC50 (µM) | 15.2 | 25.5 |
| COX-2 Inhibition | IC50 (µM) | 0.8 | 0.05 |
| LPS-induced NO Production | IC50 (µM) | 2.5 | 1.2 |
In Vivo Assessment of Anti-inflammatory Efficacy
While in vitro assays are indispensable for initial screening, they do not fully recapitulate the complex physiological environment. In vivo studies in animal models are therefore crucial to evaluate a drug's efficacy, pharmacokinetics, and safety profile in a living organism.[2][3]
Experimental Protocols
a) Carrageenan-Induced Paw Edema in Rats:
This is a classic and widely used model to assess acute inflammation.
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.
-
Drug Administration: Administer SYN-123 or a reference drug (e.g., indomethacin) orally at various doses. Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema model.
In Vivo Data Summary
| Animal Model | Parameter | Dose of SYN-123 (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Carrageenan-induced Paw Edema | Paw Volume | 10 | 25.3% |
| 30 | 48.7% | ||
| 100 | 65.1% | ||
| ED50 (mg/kg) | ~35 |
In Vitro vs. In Vivo Activity Comparison: Bridging the Divide
A direct comparison of the in vitro and in vivo data for SYN-123 reveals important considerations for drug development.
| Parameter | In Vitro (IC50) | In Vivo (ED50) |
| SYN-123 | 0.8 µM (COX-2) | ~35 mg/kg |
The in vitro data demonstrates that SYN-123 is a potent inhibitor of COX-2 and cellular inflammatory responses. However, a direct mathematical extrapolation from the IC50 to the in vivo effective dose (ED50) is not straightforward.[4][5] Several factors contribute to the observed differences between the in vitro potency and the in vivo efficacy:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a drug profoundly influence its concentration at the target site in vivo.[6] SYN-123 may have suboptimal oral bioavailability, rapid metabolism, or poor distribution to the inflamed tissue, necessitating a higher administered dose to achieve a therapeutic concentration.
-
Protein Binding: In the bloodstream and tissues, drugs can bind to proteins such as albumin. This binding is a reversible process, but only the unbound fraction of the drug is typically considered pharmacologically active. High plasma protein binding can reduce the effective concentration of SYN-123 at the site of inflammation.
-
Off-Target Effects: The complex biological system in vivo presents numerous potential off-target interactions that are not present in a simplified in vitro assay. These interactions could either diminish or potentiate the drug's effect.
-
Cellular and Tissue Barriers: For a drug to be effective, it must cross various cellular and tissue barriers to reach its target. The ability of SYN-123 to penetrate these barriers in a living organism is a critical factor that is not assessed in isolated enzyme or cell-based assays.
The establishment of a robust in vitro-in vivo correlation (IVIVC) is a key objective in pharmaceutical development.[7][8] It allows for the prediction of in vivo performance from in vitro data, which can streamline formulation development and reduce the need for extensive human studies.[9] For SYN-123, further studies, including pharmacokinetic profiling and metabolite identification, would be essential to build a predictive IVIVC model.
Conclusion and Future Directions
The case of SYN-123 illustrates the critical importance of a multi-faceted approach to preclinical drug evaluation. While in vitro assays provide essential initial data on a compound's potency and mechanism of action, in vivo studies are indispensable for understanding its efficacy and behavior in a complex physiological system. The observed discrepancy between the in vitro potency and in vivo efficacy of SYN-123 highlights the influence of pharmacokinetic and pharmacodynamic factors that are absent in a laboratory setting.
Future research on SYN-123 should focus on a comprehensive ADME profiling to understand its metabolic fate and bioavailability. Formulation strategies to enhance its delivery to the site of inflammation could also be explored. By systematically investigating the reasons for the observed in vitro-in vivo differences, researchers can make more informed decisions about the progression of this and other drug candidates, ultimately increasing the likelihood of clinical success.
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A Comparative Guide to the Validation of Analytical Methods for Detecting Residual Palladium in 2-(2-Bromo-6-nitrophenyl)acetic Acid
Introduction: The Imperative of Purity in Pharmaceutical Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), palladium-based catalysts are indispensable tools, facilitating complex carbon-carbon and carbon-heteroatom bond formations with remarkable efficiency.[1][2][3] However, their utility comes with a critical responsibility: ensuring their near-complete removal from the final drug substance. Residual metals, such as palladium, offer no therapeutic benefit and are considered elemental impurities that can pose a toxicological risk to patients.[4][5]
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent limits for such impurities. The ICH Q3D guideline provides a framework for controlling elemental impurities based on a risk-management approach, classifying them based on their toxicity and establishing a Permitted Daily Exposure (PDE) for each.[6][7][8] Palladium is a Class 2B element, which requires a risk assessment, especially when it is intentionally added during synthesis.[7]
This guide provides an in-depth comparison and a detailed validation protocol for an analytical method to quantify residual palladium in 2-(2-Bromo-6-nitrophenyl)acetic acid, a key intermediate in pharmaceutical manufacturing. Our objective is to equip researchers, scientists, and drug development professionals with a robust, scientifically-grounded framework for ensuring product quality and regulatory compliance, adhering to the principles of ICH Q2(R1) for analytical method validation.[9][10][11]
Selecting the Right Tool: A Comparison of Analytical Technologies
The quantification of trace elemental impurities demands analytical techniques with high sensitivity and specificity. While several methods exist, their applicability varies based on the required detection limits, sample matrix, and throughput needs.
-
Atomic Absorption Spectrometry (AAS): A well-established technique, AAS is cost-effective and relatively simple to operate.[12] However, it is a single-element technique, which limits throughput, and its sensitivity may not be sufficient to meet the low PDE limits for palladium in many pharmaceutical applications.[12][13]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES offers multi-element capabilities and better detection limits than AAS.[14][15] It is a robust technique suitable for analyzing elements at the parts-per-million (ppm) level. For the stringent sub-ppm levels often required for palladium, however, it can be limited by spectral interferences and insufficient sensitivity.[14]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is the gold standard for trace and ultra-trace elemental analysis.[2][16] It combines the high-temperature ionization of an argon plasma source with the sensitive detection of a mass spectrometer, allowing for the quantification of elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[12][15] Its ability to measure all required elements in a single, rapid analysis makes it the technique of choice for complying with ICH Q3D.[17]
Comparative Analysis of Analytical Techniques
| Feature | Atomic Absorption (AAS) | ICP-OES | ICP-MS |
| Principle | Absorption of light by free atoms | Emission of light from excited atoms/ions | Mass-to-charge ratio of ionized atoms |
| Sensitivity | ppm | High ppb to ppm | ppt to low ppb |
| Throughput | Low (single-element) | High (multi-element) | High (multi-element) |
| Cost (Instrument) | Low | Medium | High |
| Interferences | Chemical, Spectral | Spectral (complex matrices) | Isobaric, Polyatomic (Mitigated by collision cell) |
| ICH Q3D Suitability | Limited | Moderate | Excellent |
Given the low concentration limits required for palladium, ICP-MS is the unequivocally superior and recommended technique for this application due to its exceptional sensitivity and specificity.[15][16]
The Analytical Workflow: From Solid API to Quantifiable Result
A successful analysis hinges on a meticulously executed workflow, starting with robust sample preparation and culminating in accurate instrumental measurement.
Caption: Overall workflow for palladium analysis.
Part 1: Sample Preparation - The Critical First Step
The organic matrix of this compound must be completely destroyed to prevent interferences during ICP-MS analysis. Closed-vessel microwave digestion is the preferred method as it uses elevated temperatures and pressures to achieve complete digestion while preventing the loss of volatile elements and minimizing external contamination.[18][19][20][21]
Experimental Protocol: Microwave Digestion
-
Vessel Cleaning: Thoroughly clean all microwave digestion vessels and caps by leaching with dilute nitric acid (e.g., 10% v/v) and rinsing with deionized water (18.2 MΩ·cm) to remove any trace metal contaminants.
-
Sample Weighing: Accurately weigh approximately 100-200 mg of the this compound sample directly into a clean, dry microwave digestion vessel. Record the weight.
-
Acid Addition: Carefully add 5 mL of concentrated nitric acid (67-70%, trace metal grade) and 1 mL of concentrated hydrochloric acid (37%, trace metal grade) to the vessel.
-
Rationale: A combination of nitric and hydrochloric acids (aqua regia) is highly effective at oxidizing organic matter and ensuring that palladium, which can be difficult to dissolve, remains in a stable, soluble chloride complex.[22]
-
-
Vessel Sealing: Securely cap the vessels according to the manufacturer's instructions.
-
Digestion Program: Place the vessels in the microwave digestion system and run a pre-optimized program. A typical program involves a ramp to 200°C over 15 minutes, followed by a hold at 200°C for 20 minutes.
-
Cooling and Dilution: Allow the vessels to cool to room temperature. Carefully uncap the vessels in a fume hood. Quantitatively transfer the digested sample solution to a 50 mL volumetric flask.
-
Internal Standard Addition: Add a precise volume of an internal standard stock solution (e.g., 100 µL of 10 ppm Rhodium) to the flask.
-
Rationale: An internal standard, such as Rhodium (Rh), is used to correct for instrumental drift and non-spectral matrix effects, thereby improving the accuracy and precision of the measurement.
-
-
Final Dilution: Dilute the solution to the 50 mL mark with deionized water, cap, and mix thoroughly. This solution is now ready for ICP-MS analysis.
Part 2: Instrumental Analysis by ICP-MS
The digested and diluted sample is introduced into the ICP-MS for quantification.
Recommended ICP-MS Operating Parameters
| Parameter | Setting | Rationale |
| RF Power | 1550 W | Ensures robust plasma conditions for efficient ionization. |
| Plasma Gas Flow | 15 L/min | Maintains a stable argon plasma. |
| Nebulizer Gas Flow | ~1.0 L/min | Optimized for stable sample introduction and aerosol formation. |
| Collision Cell Gas | Helium (He) | Mitigates polyatomic interferences (e.g., from Ar, Cl). |
| Isotopes Monitored | ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd | Monitoring multiple isotopes provides confirmation and avoids potential isobaric interferences on a single isotope. |
| Internal Standard | ¹⁰³Rh | Closely matched in mass and ionization potential to palladium. |
| Dwell Time | 100 ms per isotope | Sufficient time for precise signal measurement. |
Method Validation: Proving Fitness for Purpose
According to ICH Q2(R1), the objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[11] For quantifying residual palladium, the validation must confirm the method is specific, accurate, precise, and sensitive over the required concentration range.
Caption: Key parameters for analytical method validation.
Validation Protocol and Acceptance Criteria
The following validation experiments should be performed using the established analytical method. The target concentration for palladium is typically based on the control threshold, often set at 30% of the PDE as per ICH Q3D guidelines.[8]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze a method blank (reagents only) and an un-spiked sample matrix. | No significant signal (>3 times the noise) should be observed at the mass of palladium isotopes. |
| Linearity & Range | Analyze calibration standards at a minimum of five concentrations, ranging from the LOQ to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (Recovery) | Analyze the sample matrix spiked with palladium at three concentrations (e.g., 50%, 100%, 150% of the target concentration) in triplicate. | Mean recovery should be within 70% to 150% at each level.[17][24] |
| Precision (Repeatability) | Analyze six independent preparations of the sample matrix spiked at 100% of the target concentration on the same day. | Relative Standard Deviation (RSD) ≤ 20%.[19][24] |
| Precision (Intermediate) | Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument. | RSD ≤ 20% for the combined data from both experiments. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that meets the accuracy and precision criteria. Often established by analyzing a series of low-level spiked samples. | The LOQ must be at or below the reporting threshold. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., digestion hold time, collision cell gas flow) and assess the impact on the results. | The results should remain unaffected by the variations, demonstrating the method's reliability. |
Hypothetical Validation Data Summary
The following table presents an example of successful validation results for the ICP-MS method.
| Parameter | Result | Status |
| Specificity | No interferences detected in blank or matrix. | Pass |
| Linearity (r²) | 0.9995 | Pass |
| Accuracy (Recovery) | 95.8% - 103.2% across all levels. | Pass |
| Repeatability (RSD) | 4.5% | Pass |
| Intermediate Precision (RSD) | 6.8% | Pass |
| LOQ | 0.05 ppm (in solid) | Pass |
Conclusion
The control of residual palladium in this compound is a critical quality attribute that ensures the safety and efficacy of the final pharmaceutical product. This guide has demonstrated that a method based on microwave digestion followed by ICP-MS analysis is the most suitable approach for this task, offering unparalleled sensitivity and reliability.
By following the detailed protocols for sample preparation, instrumental analysis, and a comprehensive validation strategy grounded in ICH Q2(R1) and Q3D guidelines, drug manufacturers can implement a scientifically sound and defensible method. This robust analytical control ensures that palladium impurities are effectively monitored and controlled within acceptable limits, safeguarding patient health and satisfying global regulatory expectations.
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PubMed. (2009, February 15). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Retrieved from [Link]
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PubMed. (2020, October 21). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Retrieved from [Link]
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EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from [Link]
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Lab Manager Magazine. (2022, March 30). The Importance of Microwave Digestion for Trace Metal Analysis. Retrieved from [Link]
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ACS Publications. (n.d.). Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Bromo-3-cyano-6-nitrophenyl)acetic acid. Retrieved from [Link]
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Spectroscopy Online. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
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American Pharmaceutical Review. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Retrieved from [Link]
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Agilent. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from [Link]
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Semantic Scholar. (n.d.). ICP-OES , ICP-MS and AAS Techniques Compared. Retrieved from [Link]
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CS Analytical. (n.d.). Comparison of Atomic Spectroscopy Techniques and the Advantages of ICP-MS vs AA & ICP-OES. Retrieved from [Link]
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National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
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BioSpectra, Inc. (n.d.). ANALYTICAL METHOD VALIDATION REPORT: DETERMINATION OF ICH Q3D ELEMENTAL IMPURITIES + IRON BY lNDUCTIVEL Y COUPLED PLASMA MASS SP. Retrieved from [Link]
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Agilent. (n.d.). Metal analysis by AAS – ICP-OES vs Flame AAS vs MP-AES. Retrieved from [Link]
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A Comparative Crystallographic Analysis of Hydroxyphenylacetic Acid Isomers: How Positional Isomerism Dictates Supramolecular Architecture
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's solid-state structure is paramount. The precise three-dimensional arrangement of atoms in a crystal lattice—and the intermolecular forces that govern it—can profoundly influence critical physicochemical properties such as solubility, melting point, stability, and bioavailability. Positional isomerism, the subtle shift of a functional group on a molecular scaffold, offers a powerful demonstration of this principle. Even minor changes in molecular structure can lead to drastically different crystal packing arrangements and, consequently, divergent material properties.[1][2]
This guide presents a comparative analysis of the crystal structures of substituted phenylacetic acid isomers, using the ortho-, meta-, and para-hydroxyphenylacetic acids (2-HPA, 3-HPA, and 4-HPA) as a case study. We will explore how the position of the hydroxyl group dictates the landscape of intermolecular interactions, leading to unique supramolecular assemblies. Furthermore, we will provide a detailed, field-proven protocol for the determination of such structures using single-crystal X-ray diffraction (SC-XRD), the gold standard for atomic-resolution structural analysis.[3][4]
The Critical Role of Crystal Engineering in Drug Development
Crystal engineering is the rational design of functional solid-state structures by controlling intermolecular interactions.[2] For active pharmaceutical ingredients (APIs), this control is not merely an academic exercise. The formation of different crystal forms (polymorphs), co-crystals, or salts can dramatically alter a drug's performance.[5] A stable, well-defined crystal structure is essential for consistent manufacturing, formulation, and therapeutic efficacy.
Phenylacetic acid and its derivatives are prevalent structural motifs in a vast array of biologically active compounds, from NSAIDs to antibiotics.[6][7] Understanding how substituents on the phenyl ring influence crystal packing is therefore of significant practical importance for designing next-generation therapeutics with optimized properties.
Experimental Determination of Crystal Structure: A Workflow
The definitive method for elucidating the three-dimensional structure of a crystalline compound is Single-Crystal X-ray Diffraction (SC-XRD). This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The quality of the final structure is directly dependent on the quality of the crystal used for data collection.[8]
High-quality single crystals are the cornerstone of a successful SC-XRD experiment. The goal is to allow molecules to slowly and methodically assemble into a well-ordered lattice. Rapid crystallization often leads to defects, twinning, or polycrystalline powders unsuitable for diffraction.[8][9]
Rationale: The choice of solvent is critical; the compound should be moderately soluble to allow for a slow, controlled approach to saturation as the solvent evaporates.[9] Filtering the solution removes dust and other particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large, high-quality ones.[9] The system must remain undisturbed to prevent mechanical shock from fracturing the delicate lattice as it forms.
Step-by-Step Methodology:
-
Preparation of a Saturated Solution: Dissolve the purified phenylacetic acid isomer in a suitable solvent (e.g., acetonitrile, ethyl acetate, or a mixture like ethanol/water) at room temperature until a saturated or near-saturated solution is achieved.
-
Filtration: Filter the solution through a clean, dry glass frit or a syringe filter (0.22 µm) into a clean, small beaker or vial. This step is crucial to remove any dust or insoluble impurities.
-
Controlled Evaporation: Cover the vessel with parafilm. Using a fine needle, poke 2-3 small holes in the parafilm. This slows the rate of solvent evaporation, promoting the growth of larger, more ordered crystals.[8]
-
Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.
-
Monitoring and Harvesting: Allow the solvent to evaporate over several days to weeks. Once crystals of a suitable size (ideally 0.1-0.25 mm in each dimension) have formed, carefully harvest them using a spatula or tweezers.[8]
The journey from a physical crystal to a refined 3D structure involves several key stages, each requiring precision and careful analysis.
Causality in the Workflow:
-
Structure Solution: After data collection, the initial phases of the diffracted X-rays are determined, providing a preliminary electron density map. This map reveals the approximate positions of the atoms.
-
Structure Refinement: This iterative process refines the atomic coordinates, bond lengths, angles, and thermal displacement parameters to best fit the experimental diffraction data. The quality of the final model is assessed using metrics like the R-factor, which quantifies the agreement between the calculated and observed structure factors. A low R-factor is indicative of a reliable structure.
Comparative Analysis: Hydroxyphenylacetic Acid Isomers
The position of the hydroxyl (-OH) group in 2-HPA, 3-HPA, and 4-HPA creates distinct electronic and steric environments. This directly influences the types of intermolecular interactions, known as supramolecular synthons, that dominate the crystal packing.[10] For carboxylic acids, the most common and robust synthon is the hydrogen-bonded dimer, where two molecules are linked via a pair of O-H···O interactions.[11][12]
-
Carboxylic Acid Dimer: A highly stable motif forming an eight-membered ring, denoted as an R²₂(8) synthon in graph-set notation.
-
Carboxylic Acid Catenane/Chain: Where the hydroxyl of one acid group donates a hydrogen bond to the carbonyl of the next, forming a C(7) chain.
-
Hydroxyl Group Interactions: The phenolic -OH group can act as both a hydrogen bond donor and acceptor, interacting with other hydroxyl groups or with the carboxylic acid moiety.
-
Weak Interactions: C-H···O and π-π stacking interactions also play a crucial role in stabilizing the overall three-dimensional architecture.[1]
The interplay between these interactions leads to unique packing arrangements for each isomer. Small structural changes result in a significant difference in molecular packing and, consequently, in physicochemical properties like melting point and thermal stability.[1][13]
Case Study: 4-Hydroxyphenylacetic Acid (4-HPA) In the crystal structure of 4-HPA, each molecule participates in four hydrogen bonds with its neighbors.[14] The carboxylic acid groups form the classic R²₂(8) dimer synthon. Additionally, the phenolic hydroxyl group of one dimer unit forms a hydrogen bond with the carbonyl oxygen of the carboxylic acid in an adjacent dimer. This intricate network of strong hydrogen bonds contributes to a stable, three-dimensional lattice.
Case Study: 2-Hydroxyphenylacetic Acid (2-HPA) For the ortho isomer, 2-HPA, the proximity of the hydroxyl and carboxylic acid groups allows for the possibility of intramolecular hydrogen bonding. This can compete with the intermolecular dimerization motif. Intramolecular hydrogen bonding often leads to a lower melting point compared to isomers that favor strong intermolecular networks, as less energy is required to disrupt the crystal lattice.[15]
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Safety Operating Guide
Proper Disposal of 2-(2-Bromo-6-nitrophenyl)acetic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, in-depth procedural guidance for the safe and compliant disposal of 2-(2-Bromo-6-nitrophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment.
Understanding the Hazard Profile
This compound is a halogenated nitroaromatic carboxylic acid. Its hazard profile is dictated by the combined toxicological and chemical properties of these functional groups. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily available, data from closely related compounds, such as 2-(2-Bromo-4-nitrophenyl)acetic acid and 2-nitrophenylacetic acid, provide critical insights into its potential hazards.[1][2][3]
Key Hazard Considerations:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
-
Mutagenicity: Suspected of causing genetic defects.[2]
-
Corrosivity: As a carboxylic acid, it is corrosive.
-
Environmental Hazards: While specific data is limited, nitroaromatic compounds can be toxic to aquatic life.[5] It is prudent to prevent its release into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a splash hazard. | Protects against splashes of the solid or solutions, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact, which can cause irritation. |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron is recommended when handling larger quantities or solutions. | Protects against contamination of personal clothing. |
| Respiratory Protection | All handling of the solid powder should be conducted in a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with an appropriate particulate filter is required. | Minimizes the risk of inhaling the powder, which can cause respiratory irritation. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. | Provides protection against accidental spills. |
Segregation and Collection of Waste: A Critical Step
Proper waste segregation is paramount to ensure safe handling and cost-effective disposal. This compound waste must be classified as halogenated organic waste .
Procedure for Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6] All other components of the waste mixture must also be listed with their approximate percentages.
-
Container Integrity: Ensure the container has a secure, tight-fitting lid and is in good condition. Keep the container closed at all times except when adding waste.[7]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7][8] The SAA should be away from incompatible materials, such as strong bases and oxidizing agents.[2][5][9]
dot
Caption: Spill response workflow.
Transportation and Shipping
For off-site disposal, the transportation of this compound is regulated by the U.S. Department of Transportation (DOT) and the International Air Transport Association (IATA). [10]All shipping must be done by trained and certified personnel. The proper shipping name, hazard class, UN number, and packing group must be correctly identified and documented. [10][11][12]
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-(2-Bromo-4-nitrophenyl)acetic Acid.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Nitrophenylacetic acid.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: (2-Nitrophenoxy)acetic acid.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-Nitrophenyl bromoacetate.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Waste Management Guidelines.
- U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- U.S. Occupational Safety and Health Administration. (n.d.). Hazard Communication.
- Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Amherst College. (2022, April). DOT and IATA Regulations | Hazardous Materials and Waste.
- ChemicalBook. (n.d.). (2-bromo-6-nitro-phenyl)-acetic acid.
- Federal Motor Carrier Safety Administration. (2024, June 12). How to Comply with Federal Hazardous Materials Regulations.
- Pipeline and Hazardous Materials Safety Administration. (n.d.). Forbidden Materials.
- Pipeline and Hazardous Materials Safety Administration. (n.d.). The Facts on HAZMAT.
- Proactive Molecular Research. (n.d.). This compound.
- University of Illinois Urbana-Champaign. (n.d.). frequently-used federal hazardous waste codes. Retrieved from University of Illinois Urbana-Champaign.
- U.S. Department of Transportation. (n.d.). chemical-transporting-2018.pdf.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (n.d.). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Waste Management: The New Regulations.
- Fisher Scientific. (2014, July 7). SAFETY DATA SHEET: Bromoacetic acid.
- Nano. (2015, March 27). Safety Data Sheet: Acetic Acid, ACS.
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A Strategic Guide to Personal Protective Equipment for 2-(2-Bromo-6-nitrophenyl)acetic Acid
Disclaimer: No specific, publicly available Safety Data Sheet (SDS) exists for 2-(2-Bromo-6-nitrophenyl)acetic Acid. This guide is a synthesis of safety protocols for structurally analogous compounds, including nitrophenylacetic acids and brominated aromatic compounds. Before commencing any work, you are required to obtain and meticulously review the compound-specific SDS provided by your supplier and consult with your institution's Environmental Health and Safety (EHS) department. This document establishes a baseline for safe practice, not a replacement for a formal, site-specific risk assessment.
The Imperative for Proactive Safety: A Hazard Analysis
Handling any novel or sparsely documented chemical requires a foundational respect for the unknown. The molecular structure of this compound incorporates three distinct functional groups, each contributing to a potential hazard profile that must be managed proactively. A systematic evaluation of these components allows us to anticipate risks and engineer a robust safety protocol.
-
Nitroaromatic Group (-NO₂ on a benzene ring): Nitroaromatic compounds are recognized as a priority class of pollutants by the U.S. Environmental Protection Agency due to their potential for toxicity, mutagenicity, and carcinogenicity[1][2][3]. They can be absorbed through the skin, and their decomposition, especially at elevated temperatures, can be violent and produce toxic nitrogen oxides (NOx)[4][5].
-
Brominated Aromatic Group (-Br on a benzene ring): Halogenated organic compounds frequently exhibit irritant properties. Direct contact can lead to skin and eye irritation[6][7].
-
Acetic Acid Moiety (-CH₂COOH): The carboxylic acid group imparts corrosive characteristics. While it is a weak acid, as a solid powder, it can cause significant irritation to the respiratory system, skin, and eyes upon contact[8].
Based on this structural assessment, we can infer the following hazard classifications.
| Structural Component | Anticipated Hazard | Rationale & Potential Effect |
| Nitroaromatic System | Systemic Toxicity, Mutagenicity, Thermal Instability | Can be absorbed through the skin. Many nitroaromatics are toxic and may have long-term health effects. The nitro group is energy-rich and can lead to rapid decomposition under heat.[1][5][9] |
| Brominated Phenyl Ring | Skin & Eye Irritation | Halogenated aromatics are known skin and eye irritants.[6][7] |
| Acetic Acid Moiety | Skin, Eye, & Respiratory Irritation | The acidic nature of the compound can cause irritation upon contact with mucous membranes and skin, particularly as a fine dust that can be inhaled.[8][10] |
| Solid (Powder) Form | Inhalation Hazard | Fine powders can be easily aerosolized, leading to respiratory tract irritation and systemic absorption.[4][10] |
The Core Protocol: A Multi-Layered PPE Strategy
Effective chemical handling is not about a single piece of equipment but an integrated system of engineering controls, personal protective equipment, and procedural diligence. All handling of this compound must be performed within a certified chemical fume hood to contain airborne particulates.
| PPE Type | Specification | Justification (The "Why") |
| Hand Protection | Double-Gloving: Inner and Outer Nitrile Gloves | Nitrile provides good resistance against a range of organic compounds. Double-gloving is critical: it creates a secondary barrier against tears or pinholes and allows for a systematic doffing procedure where the contaminated outer glove is removed without touching the inner glove or skin.[10] |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield | Safety glasses are insufficient. Chemical splash goggles provide a 360-degree seal around the eyes to protect against fine powders.[11][12] A face shield must be worn over the goggles to protect the entire face from splashes or unexpected reactions, especially when handling quantities greater than a few milligrams.[13] |
| Body Protection | Flame-Resistant (FR) Lab Coat | A standard lab coat is a minimum requirement.[12] Given the energetic nature of the nitro group, a flame-resistant lab coat provides an additional layer of protection in the unlikely event of ignition. The coat must be fully buttoned with sleeves rolled down. |
| Respiratory Protection | N95 Respirator (at minimum, for weighing) | While the fume hood is the primary barrier, an N95 respirator should be worn when weighing the solid powder, as this is the point of highest potential aerosolization. For spill cleanup or situations with compromised ventilation, a full-face respirator with appropriate organic vapor/acid gas cartridges may be required.[11][13] |
Procedural Workflow: From Preparation to Disposal
A self-validating protocol ensures that safety checks are integrated into the workflow. The following diagram outlines the mandatory steps for safely handling the compound.
Caption: A mandatory, self-validating workflow for handling this compound.
Spill and Emergency Plan
Minor Spill (Contained within Fume Hood):
-
Ensure full PPE is worn.
-
Use an absorbent material appropriate for acids to gently cover the spill. Avoid raising dust.[4]
-
Carefully sweep the absorbed material into a designated halogenated solid waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Major Spill or Spill Outside of Fume Hood:
-
Evacuate the immediate area.
-
Alert personnel and activate your facility's emergency response team.
-
Prevent entry into the affected area.
-
Provide the SDS to emergency responders.
Disposal and Decontamination Plan
Waste segregation is paramount to ensure safe and compliant disposal. Improperly mixed waste streams can lead to dangerous reactions and costly disposal fees.
-
Halogenated Organic Waste: This compound, along with any solvents used for its dissolution (like dichloromethane), and contaminated solid materials (gloves, weigh paper, absorbent pads) must be placed in a clearly labeled "Halogenated Organic Waste" container.[14][15]
-
Aqueous Waste: Any aqueous solutions from extractions or washes must be collected in a separate "Aqueous Hazardous Waste" container. Do not neutralize and pour down the drain, as these solutions will contain dissolved hazardous organic compounds.[16]
-
Container Decontamination: Empty containers of the compound are still considered hazardous. The first rinse with a suitable solvent must be collected and disposed of as halogenated organic waste. For highly toxic chemicals, the first three rinses must be collected.[17] Final disposal of chemical waste should be through high-temperature incineration at a licensed facility.[16][18]
By adhering to this comprehensive safety framework—grounded in an understanding of the compound's chemical nature—researchers can mitigate risks and maintain a secure laboratory environment.
References
-
ChemDmart. (n.d.). 4-Nitrophenyl Acetic Acid Safety Data Sheet. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Ju, K. S., & Parales, R. E. (2010). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
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Macherla, L., et al. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-24. [Link]
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Leleu, J. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers (IChemE). [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Proper Protective Equipment. Retrieved from [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
